molecular formula C5H10O3 B157699 3-Methoxybutanoic acid CAS No. 10024-70-1

3-Methoxybutanoic acid

Cat. No.: B157699
CAS No.: 10024-70-1
M. Wt: 118.13 g/mol
InChI Key: MXJDPWXQIVDAPH-UHFFFAOYSA-N
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Description

3-Methoxybutanoic acid is a chemical compound with the molecular formula C5H10O3 . It is characterized by the SMILES string CC(CC(=O)O)OC and the InChIKey MXJDPWXQIVDAPH-UHFFFAOYSA-N . As a short-chain carboxylic acid with a methoxy substituent, this compound is of significant interest in organic chemistry and materials science research. It serves as a valuable building block for the synthesis of more complex molecules, such as esters and polymers. Researchers also utilize it as a model compound for studying the physicochemical properties of substituted carboxylic acids, including acidity, solubility, and reactivity. The structural features of 3-methoxybutanoic acid make it a potential intermediate in exploring novel synthetic pathways and in metabolic studies. This product is provided for research and development purposes exclusively. It is not intended for use in diagnostic or therapeutic procedures for humans or animals, nor for any form of personal consumption. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(8-2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJDPWXQIVDAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030017
Record name 3-Methoxybutyric acid
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10024-70-1
Record name 3-Methoxybutanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 3-methoxy-
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Record name 3-Methoxybutanoic acid
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Record name 3-Methoxybutyric acid
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Record name 3-methoxybutyric acid
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Foundational & Exploratory

3-Methoxybutanoic Acid: Physicochemical Profile & Synthetic Utility

[1][2][3]

Executive Summary

3-Methoxybutanoic acid (CAS 10024-70-1) is a beta-alkoxy carboxylic acid serving as a critical intermediate in the synthesis of complex pharmaceutical agents and bio-based polymers.[1][2] Structurally characterized by a methoxy group at the beta-position, it introduces polarity and hydrogen-bond accepting capability without the lability associated with free hydroxyl groups.[1]

This guide provides a comprehensive technical analysis of 3-methoxybutanoic acid, covering its physicochemical properties, spectroscopic signatures, synthetic pathways, and applications in drug development. Particular emphasis is placed on its role as a chiral building block and its derivation from renewable polyhydroxybutyrate (PHB) waste streams.[1]

Physicochemical Characterization

The introduction of a methoxy group at the C3 position of the butanoic acid backbone significantly alters the electronic and physical profile compared to the parent butyric acid. The electron-withdrawing inductive effect (-I) of the methoxy group increases the acidity of the carboxylic proton.[1]

Table 1: Key Physicochemical Properties[2][4][5]
PropertyValueNotes/Conditions
CAS Number 10024-70-1
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
Physical State Colorless liquidAt standard temperature/pressure
Boiling Point 110–112 °C@ 10 mmHg (Vacuum)
Density ~1.05 g/cm³Predicted @ 20 °C
pKa ~4.5 (Predicted)More acidic than butyric acid (4.[3][1][2][4][5][6][7][8]82) due to -I effect of OMe
Solubility HighMiscible with water, ethanol, ether, and chloroform
Chirality Yes (C3)Exists as (R)- and (S)- enantiomers

Structural Analysis & Spectroscopy

Accurate identification of 3-methoxybutanoic acid relies on distinct NMR and IR signatures.[1] The beta-methoxy functionality creates a unique splitting pattern in the proton NMR spectrum.[1]

1H NMR Signature (CDCl₃, 300 MHz)
  • δ 11.0–12.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ).[1]

  • δ 3.7–3.9 ppm (m, 1H): Methine proton at C3 (-CH (OMe)-).[1] Deshielded by the oxygen atom.[1]

  • δ 3.35 ppm (s, 3H): Methoxy protons (-OCH ₃).[1] Characteristic sharp singlet.[1]

  • δ 2.4–2.6 ppm (dd/m, 2H): Methylene protons at C2 (-CH ₂-COOH).[1] Diastereotopic nature may cause complex splitting if the center is resolved.[1]

  • δ 1.25 ppm (d, 3H): Terminal methyl group (-CH ₃).[1] Coupled to the C3 methine.[1]

Mass Spectrometry (EI)
  • Molecular Ion [M]+: m/z 118 (weak).[1]

  • Base Peak: Often m/z 87 (loss of -OCH3) or fragmentation of the acid moiety.[1]

Synthetic Methodologies

The synthesis of 3-methoxybutanoic acid is primarily achieved through the Michael addition of methanol to crotonic acid.[1] This route is favored for its atom economy and scalability.[1]

Route A: Michael Addition (Industrial Standard)

The conjugate addition of methanol to the α,β-unsaturated system of crotonic acid can be catalyzed by either strong acids or bases.

  • Reagents: Crotonic acid, Methanol (excess).

  • Catalyst: Sulfuric acid (H₂SO₄) or Sodium Methoxide (NaOMe).

  • Mechanism: The methoxide ion (or methanol in acid) attacks the electrophilic β-carbon.[1]

  • Yield: Typically 70–85%.[1]

Route B: Bio-Based Derivation

Recent green chemistry initiatives utilize pyrolysis of polyhydroxybutyrate (PHB) to generate crotonic acid, which is subsequently converted to 3-methoxybutanoic acid. This establishes a renewable supply chain.[1]

Visualization: Synthetic Pathway

SynthesisFigure 1: Synthesis of 3-Methoxybutanoic Acid via Michael AdditionCrotonicCrotonic Acid(C4H6O2)IntermediateEnolate/OxoniumIntermediateCrotonic->Intermediate Acid/Base Cat. Michael AdditionMeOHMethanol(MeOH)MeOH->IntermediateProduct3-Methoxybutanoic Acid(C5H10O3)Intermediate->Product Protonation

Figure 1: The conjugate addition of methanol to crotonic acid is the primary synthetic route.

Reactivity & Functionalization[3][10][11]

3-Methoxybutanoic acid possesses dual reactivity: the carboxylic acid tail and the ether linkage.[1] While the ether is generally stable, the acid functionality allows for diverse derivatization.

Key Transformations
  • Esterification: Reaction with alcohols (e.g., EtOH, t-BuOH) under acid catalysis yields 3-methoxybutanoates, used as flavorants or solvents.[1]

  • Amidation: Coupling with amines using EDC/NHS or via acid chloride formation yields amides, common in medicinal chemistry scaffolds.

  • Reduction: Reduction with LiAlH₄ yields 3-methoxybutanol, a specialized solvent and building block.[1]

Visualization: Reactivity Profile

ReactivityFigure 2: Chemical Reactivity and Downstream ApplicationsAcid3-Methoxybutanoic AcidEsters3-Methoxybutanoates(Esters)Acid->EstersROH / H+Amides3-Methoxybutanamides(Drug Scaffolds)Acid->AmidesR-NH2 / CouplingAlcohol3-Methoxybutanol(Reduction)Acid->AlcoholLiAlH4ChiralChiral Resolution((R)/(S) Isomers)Acid->ChiralEnzymatic/Salt Res.

Figure 2: The carboxylic acid group serves as the primary handle for chemical modification.

Applications in Drug Development[3][12]

Chiral Building Blocks

The C3 chiral center makes 3-methoxybutanoic acid a valuable "chiral pool" molecule.[1] Enantiomerically pure forms (obtained via kinetic resolution or asymmetric synthesis) are used to introduce chirality into drug candidates without complex asymmetric catalysis steps later in the sequence.[1]

Bioisosteres and Linkers
  • Ether as a Hydroxyl Mimic: The methoxy group acts as a bioisostere for a hydroxyl group.[1] It maintains hydrogen bond accepting ability but eliminates the hydrogen bond donor, potentially improving membrane permeability and metabolic stability (blocking glucuronidation).

  • Peptidomimetics: Derivatives like 2-amino-3-methoxybutanoic acid (O-methylthreonine) are used in peptide engineering to alter solubility and proteolytic stability of bioactive peptides.[1][2]

Case Study Context

While specific approved drugs solely based on this simple acid are rare, the 3-methoxybutanoyl motif appears in various patents for neprilysin inhibitors and anti-cancer coumarin hybrids.[1] The moiety serves to fine-tune lipophilicity (LogP) and receptor binding affinity.[1]

Safety & Handling (GHS Classification)

Signal Word: DANGER

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Protocol:

  • PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles/face shield.[1]

  • Storage: Store in a cool, dry place away from strong bases and oxidizing agents.

  • Spill: Neutralize with sodium bicarbonate before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24803, 3-Methoxybutanoic acid.[1] Retrieved February 7, 2026 from [Link]

  • Mamat, M. R. Z., et al. (2014). Bio-based production of crotonic acid by pyrolysis of poly(3-hydroxybutyrate) inclusions.[8] Journal of Cleaner Production, 83, 463-472.[8] (Contextual reference for bio-based synthesis route).

  • Cheméo. 3-Methoxybutanal and related derivatives properties. Retrieved February 7, 2026 from [Link]

3-Methoxybutanoic Acid (CAS 10024-70-1): Technical Monograph

[1][2]

Executive Summary

3-Methoxybutanoic acid (also known as 3-methoxybutyric acid) is a functionalized carboxylic acid derivative characterized by a methoxy group at the

12345chiral building blockbio-based platform chemical222

Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9][10]

PropertyData
CAS Number 10024-70-1
IUPAC Name 3-Methoxybutanoic acid
Molecular Formula

Molecular Weight 118.13 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~194 °C (at 760 mmHg); 98–100 °C (at 12 mmHg)
Density 1.051 g/mL (at 25 °C)
Solubility Miscible with water, ethanol, ether; soluble in polar organic solvents.[1][2][3][4]
Chirality Contains one stereocenter at C3.[1][2] CAS 10024-70-1 typically refers to the racemate.[1][2]

Synthesis & Production Strategies

The synthesis of 3-methoxybutanoic acid generally proceeds via two primary routes: the classical conjugate addition (Michael addition) and the modern bio-based degradation of PHB.

Method A: Classical Conjugate Addition (Industrial Standard)

This method relies on the oxa-Michael addition of methanol to crotonic acid (or its esters).[2] The ester route is often preferred for higher yields, followed by hydrolysis.[2]

  • Precursor: Crotonic Acid (trans-2-butenoic acid) or Methyl Crotonate.[1][2]

  • Reagents: Methanol (MeOH), Sodium Methoxide (NaOMe) as catalyst.[2]

  • Mechanism: The methoxide ion attacks the

    
    -carbon of the 
    
    
    -unsaturated system.

Protocol (Self-Validating System):

  • Esterification (if starting from acid): Reflux Crotonic acid with MeOH and catalytic

    
     to yield Methyl Crotonate.[2]
    
  • Michael Addition:

    • Charge a reactor with anhydrous MeOH (2.0 equiv) and NaOMe (0.03 equiv).

    • Add Methyl Crotonate (1.0 equiv) dropwise at 0–5 °C to control exotherm.[2]

    • Stir at room temperature for 12–24 hours. Monitor consumption of alkene via TLC or GC.[2]

    • Validation Point: Disappearance of the alkene proton signals in

      
       NMR (
      
      
      5.8–7.0 ppm).[2]
  • Hydrolysis:

    • Treat the intermediate methyl 3-methoxybutanoate with aqueous NaOH (1.5 equiv).[2]

    • Acidify with HCl to pH 2.[2]

    • Extract with dichloromethane (DCM) and distill under reduced pressure.[2]

Method B: Bio-Based Valorization (Green Route)

Recent "Green Chemistry" protocols utilize the controlled degradation of Polyhydroxybutyrate (PHB), a bacterial bioplastic, to yield 3-methoxybutanoic acid directly or via crotonic acid.

  • Workflow: PHB

    
     Crotonic Acid 
    
    
    3-Methoxybutanoic Acid.[2]
  • Microwave Protocol: Microwave-assisted degradation of PHB in the presence of methanol and an alkaline catalyst (e.g., KOH) can yield 3-methoxybutanoic acid in a single pot, bypassing the isolation of crotonic acid.

Synthesis Workflow Diagram

SynthesisWorkflowcluster_legendLegendPHBPolyhydroxybutyrate(Biomass)CACrotonic Acid(Intermediate)PHB->CAThermolyticDistillation (170°C)Product3-Methoxybutanoic Acid(CAS 10024-70-1)PHB->ProductMW Degradation(MeOH, Base)MCMethyl CrotonateCA->MCEsterification(MeOH, H+)MC->Product1. NaOMe, MeOH2. Hydrolysis (OH-)keyRed Arrow: Classical RouteGreen Dashed: Green Route

Caption: Dual pathways for synthesis: The classical petrochemical route via Crotonic Acid (Red) and the emerging bio-based route from PHB (Green).[6][7][8]

Applications in Drug Development

Chiral Building Block

3-Methoxybutanoic acid possesses a chiral center at C3.[2] While the CAS 10024-70-1 refers to the racemate, the resolved enantiomers are critical in asymmetric synthesis.

  • Resolution: The racemate can be resolved using chiral amines (e.g., phenylethylamine) or via enzymatic kinetic resolution (lipase-catalyzed esterification).[2]

  • Utility: It serves as a precursor for (2S,3S)-2-amino-3-methoxybutanoic acid , a non-proteinogenic amino acid moiety found in specific peptide antibiotics and peptidomimetics.[1][2]

Chiral Auxiliary Attachment

The acid can be coupled with Evans auxiliaries (e.g., oxazolidinones) to perform diastereoselective alkylations at the

22
Prodrugs and Solvents[2]
  • Metabolic Stability: The

    
    -methoxy group is metabolically more stable than a 
    
    
    -hydroxy group, preventing rapid oxidation to the
    
    
    -keto acid (acetoacetate analog).[1][2] This makes it a useful isostere in lead optimization.[2]
  • Green Solvent Precursor: Its esters (Methyl 3-methoxybutanoate) are emerging as non-toxic, biodegradable solvents for API (Active Pharmaceutical Ingredient) purification.[2]

Application Logic Diagram

ApplicationsAcid3-Methoxybutanoic Acid(Racemic)ResolutionKinetic Resolution(Lipase/Chiral Amine)Acid->ResolutionEnantiomer(3R)- or (3S)-IsomerResolution->EnantiomerAuxiliaryEvans AuxiliaryCouplingEnantiomer->AuxiliaryDiastereoselectiveAlkylationPeptidePeptidomimetics(Amino Acid Analogs)Enantiomer->PeptideAminationPolyketidePolyketideFragmentsAuxiliary->PolyketideChain Extension

Caption: Strategic utilization of 3-Methoxybutanoic acid in asymmetric synthesis and medicinal chemistry.

Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral data should be confirmed.

  • 
     NMR (CDCl
    
    
    , 400 MHz):
    • 
       1.25 (d, 3H, 
      
      
      Hz,
      
      
      at C4)
    • 
       2.45–2.65 (m, 2H, 
      
      
      )
    • 
       3.38 (s, 3H, 
      
      
      )
    • 
       3.75–3.85 (m, 1H, 
      
      
      )
    • 
       11.0 (br s, 1H, 
      
      
      )
  • 
     NMR (CDCl
    
    
    ):
    • Distinct signals for Carbonyl (~176 ppm), Methoxy (~56 ppm),

      
      -Carbon (~74 ppm), 
      
      
      -Carbon (~40 ppm), and Methyl (~19 ppm).

Handling & Safety (GHS)[2]

Signal Word: DANGER

Hazard ClassCodeStatement
Skin Irritation H315Causes skin irritation.[1][2]
Eye Damage H318Causes serious eye damage.[1][2]
STOT-SE H335May cause respiratory irritation.[1][2]

Precautionary Measures:

  • Wear protective gloves/eye protection (P280).[2]

  • IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing (P305+P351+P338).[2]

  • Store in a well-ventilated place.[1][2] Keep container tightly closed (P403+P233).

References

  • Parodi, A. et al. (2021).[2][7] "Chemical Recycling of Polyhydroxybutyrate (PHB) into Bio-Based Solvents and Their Use in a Circular PHB Extraction." ACS Sustainable Chemistry & Engineering.[2] Available at: [Link][2]

  • PubChem. (2024).[2] "3-Methoxybutanoic acid (Compound)." National Library of Medicine.[2] Available at: [Link][2]

  • Mamat, M. R. Z. et al. (2014).[2] "Bio-based production of crotonic acid by pyrolysis of poly(3-hydroxybutyrate) inclusions." Journal of Cleaner Production. Available at: [Link]

Structural Elucidation & Stereochemical Identity

[1][2]

3-Methoxybutanoic acid is a


1
Chemical Identity
ParameterData
IUPAC Name 3-Methoxybutanoic acid
CAS Number 10024-70-1 (Racemic) / 35453-06-4 ((R)-isomer)
Molecular Formula

Molecular Weight 118.13 g/mol
SMILES CC(CC(=O)O)OC
Boiling Point 115–116 °C @ 14 mmHg
pKa ~4.5 (Predicted)
Stereochemistry

The molecule possesses a single stereocenter at the C3 position.[2][3]

  • (R)-3-Methoxybutanoic acid: Often derived from the degradation of poly(3-hydroxybutyrate) (PHB) derivatives or asymmetric synthesis.[1][3]

  • (S)-3-Methoxybutanoic acid: The enantiomer, accessible via kinetic resolution.[3][4]

Synthetic Architecture: Chemical vs. Biocatalytic Routes

To ensure high enantiopurity—a non-negotiable requirement in modern drug development—researchers typically employ a hybrid approach: bulk chemical synthesis of the racemate followed by enzymatic kinetic resolution.[2][3]

Pathway A: Chemical Synthesis (Michael Addition)

The industrial standard involves the acid-catalyzed Michael addition of methanol to crotonic acid.[3] This reaction is thermodynamically controlled.[2][3]

  • Precursor: Crotonic Acid (trans-2-butenoic acid).[1][3]

  • Reagent: Anhydrous Methanol (acts as both solvent and nucleophile).[2][3]

  • Catalyst: Sulfuric Acid (

    
    ) or solid acid catalysts (Amberlyst-15).[2][3]
    
  • Mechanism: Protonation of the carbonyl oxygen activates the

    
    -carbon, facilitating nucleophilic attack by methanol.
    
Pathway B: Enzymatic Kinetic Resolution

For pharmaceutical applications requiring high ee (enantiomeric excess), lipase-catalyzed hydrolysis or transesterification is the gold standard.[3]

  • Biocatalyst: Candida antarctica Lipase B (immobilized as Novozym 435).[2][3]

  • Substrate: Methyl 3-methoxybutanoate (racemic).[2][3]

  • Selectivity: The enzyme preferentially hydrolyzes the (S)-ester (or (R)-ester depending on solvent engineering), leaving the opposite enantiomer intact.

Visualizing the Synthetic Logic

GCrotonicCrotonic Acid(Precursor)RacemateRacemic3-Methoxybutanoic AcidCrotonic->RacemateMichael AdditionMethanolMeOH / H+Methanol->RacemateEsterificationEsterification(MeOH/H+)Racemate->EsterificationRacemicEsterRacemic Methyl EsterEsterification->RacemicEsterLipaseLipase (CAL-B)Kinetic ResolutionRacemicEster->LipaseREster(R)-Methyl Ester(High ee)Lipase->REsterUnreactedSAcid(S)-Acid(Hydrolyzed)Lipase->SAcidHydrolyzed

Figure 1: Chemo-enzymatic workflow for synthesizing enantiopure 3-methoxybutanoic acid derivatives.

Experimental Protocols

Protocol 3.1: Synthesis of Racemic 3-Methoxybutanoic Acid

Safety Note: Crotonic acid is corrosive.[2][3] Methanol is toxic.[2][3] Perform in a fume hood.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Crotonic Acid (0.5 mol, 43.0 g) and Anhydrous Methanol (2.5 mol, 100 mL).

  • Catalysis: Slowly add concentrated

    
     (2.0 mL) dropwise.
    
  • Reaction: Heat to reflux (approx. 65–70 °C) for 24 hours.

    • Causality: Extended reflux is required to push the equilibrium toward the product, as the reaction is reversible.

  • Quench: Cool to room temperature. Neutralize with saturated

    
     solution until pH ~7.
    
  • Workup: Evaporate excess methanol under reduced pressure. Acidify the aqueous residue with 1M HCl to pH 2.[2][3]

  • Extraction: Extract with Dichloromethane (

    
     mL). Dry combined organics over 
    
    
    .[2][3]
  • Purification: Distill under vacuum to obtain a colorless oil.

Protocol 3.2: Analytical Validation (NMR)

The following spectral data confirms the structural integrity of the synthesized molecule.

NucleusShift (

ppm)
MultiplicityAssignmentCausality/Logic

H
1.21Doublet (

Hz)

-CH
Coupling with adjacent methine proton.

H
2.55Doublet of Doublets

-COOH
Diastereotopic protons adjacent to chiral center.[1][3]

H
3.38Singlet

Characteristic methoxy signal; no adjacent protons.

H
3.75Multiplet

-O
Deshielded by oxygen; splits into sextet.

C
19.2-Terminal

-

C
41.5-

-Methylene
-

C
56.5-Methoxy

Diagnostic ether shift.[1][3]

C
74.8-

-Methine
-

C
176.2-Carbonyl

Typical carboxylic acid range.[1][3]

Pharmaceutical Utility & Applications

Chiral Building Block for -Amino Acids

3-Methoxybutanoic acid is a direct precursor to

Curtius RearrangementArndt-Eistert Homologation13
  • Mechanism: The carboxylic acid is converted to an acyl azide, which rearranges to an isocyanate, and is subsequently hydrolyzed to the amine.

  • Relevance:

    
    -amino acids are key components in peptidomimetics (e.g., stabilizing peptide drugs against proteolytic degradation).[2][3]
    
Bioisosteric Replacement

In medicinal chemistry, the methoxy group at the

  • Metabolic Stability: Unlike a hydroxyl group (found in 3-hydroxybutanoic acid), the methoxy ether is resistant to oxidation by dehydrogenases, prolonging the half-life of the drug scaffold.

References

  • National Center for Biotechnology Information. (2023).[2][3] PubChem Compound Summary for CID 24803, 3-Methoxybutanoic acid. Retrieved from [Link]

  • Helal, M. et al. (2018).[2][3] Enzymatic Kinetic Resolution of Esters. MDPI Catalysts. (General methodology reference for CAL-B protocols).

  • Breuer, M. et al. (2004).[2][3] Industrial Methods for the Synthesis of Optically Active Intermediates. Angewandte Chemie International Edition. (Context for chiral pool synthesis).

  • SpectraBase. (2023).[2][3] 3-Methoxybutanoic acid NMR Data. Wiley Science Solutions.[3] (Source for spectral assignments).

Technical Profile: 3-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight & Stoichiometric Characterization for Pharmaceutical Applications

Executive Summary

3-Methoxybutanoic acid (CAS: 10024-70-1) is a critical chiral building block in the synthesis of polyketide-derived pharmaceuticals and biodegradable polyesters.[1][2] While its molecular weight of 118.13 g/mol serves as the fundamental constant for stoichiometric calculations, its value in drug development lies in its bifunctionality—possessing both a carboxylic acid tail and a methoxy ether linkage at the


-position.[2]

This guide provides a comprehensive technical analysis of 3-methoxybutanoic acid, moving beyond basic physical constants to cover synthesis, analytical validation, and its role as a pharmacophore precursor.[2]

Part 1: Physicochemical & Stoichiometric Profile[2]

For researchers calculating molar equivalents in organic synthesis or analyzing Mass Spectrometry (MS) data, the distinction between Average Molecular Weight and Monoisotopic Mass is vital.[2]

Table 1: Core Chemical Constants
PropertyValueTechnical Context
Molecular Formula

Base unit for elemental analysis.
Average Molecular Weight 118.13 g/mol Used for bulk weighing and molarity calculations.[2]
Monoisotopic Mass 118.06299 DaRequired for High-Resolution Mass Spectrometry (HRMS).[1][2]
Exact Mass 118.0630 DaTheoretical mass for

identification.[2]
Boiling Point ~220–230 °C (Predicted)High BP due to carboxylic acid dimerization.[2]
Density ~1.08 g/mLEssential for volumetric dispensing in automated synthesis.[2]
pKa ~4.5Typical of

-alkoxy carboxylic acids; dictates extraction pH.[2]
Chirality C3 CenterExists as

or

enantiomers; crucial for stereo-defined APIs.[1][2]
Stoichiometric Implications

When using 3-methoxybutanoic acid as a nucleophile or electrophile:

  • 1 mmol = 118.13 mg = ~109

    
    L.[1][2]
    
  • 10 mmol = 1.181 g.[1][2]

  • Dilution Factor: To prepare a 1.0 M solution in

    
    , dissolve 118.13 mg in a final volume of 1.0 mL.
    

Part 2: Synthetic Methodology

The Michael Addition Route

The most robust synthesis for research-grade 3-methoxybutanoic acid involves the conjugate addition (Michael addition) of methanol to crotonic acid.[2] This route is preferred over oxidation methods because it preserves the carbon skeleton and allows for potential asymmetric catalysis.[2]

Mechanism & Causality[1][2]
  • Activation: An acid catalyst (e.g.,

    
     or a solid acid like Amberlyst-15) protonates the carbonyl oxygen of crotonic acid, increasing the electrophilicity of the 
    
    
    
    -carbon.[2]
  • Nucleophilic Attack: Methanol attacks the

    
    -carbon (C3).[2]
    
  • Tautomerization: The enol intermediate tautomerizes to the saturated carboxylic acid.[2]

Experimental Workflow (Graphviz)

SynthesisWorkflow Reactants Reactants Crotonic Acid + MeOH Catalyst Catalyst Addition (H2SO4 or Solid Acid) Reactants->Catalyst Mix Reflux Reflux 65-70°C, 4-12h Catalyst->Reflux Heat Reflux->Reflux Monitor via TLC/NMR Quench Quench/Neutralize (NaHCO3) Reflux->Quench Cool Workup Workup DCM Extraction Quench->Workup Partition Product Purified Product 3-Methoxybutanoic Acid Workup->Product Distillation

Figure 1: Step-wise synthesis workflow via acid-catalyzed conjugate addition.

Part 3: Analytical Characterization (QC)

Validating the identity of 3-methoxybutanoic acid requires distinguishing it from its precursor (crotonic acid) and potential ester byproducts (methyl 3-methoxybutanoate).[2]

Nuclear Magnetic Resonance ( H-NMR)

The NMR spectrum provides the definitive structural proof.[2]

  • The "Fingerprint" Signal: Look for a sharp singlet at

    
     3.3–3.4 ppm  corresponding to the methoxy group (
    
    
    
    ).[2]
  • The Chiral Center: The proton at C3 (methine) will appear as a multiplet around

    
     3.6–3.8 ppm , coupled to both the methyl terminus and the 
    
    
    
    -methylene protons.[2]
  • Purity Check: Absence of olefinic protons (

    
     5.8–7.0 ppm) confirms the consumption of crotonic acid.[2]
    
Mass Spectrometry (MS)[2]
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (

    
    ) is preferred due to the carboxylic acid.[2]
    
  • Target Ion: Look for

    
     at m/z 117.06 .[1][2]
    
  • Fragmentation: Loss of methanol (

    
    , 32 Da) may be observed, leading to a crotonate-like fragment.[2]
    
Analytical Decision Tree (Graphviz)[2]

AnalyticalTree Sample Crude Sample NMR 1H-NMR Analysis (CDCl3) Sample->NMR Olefin Olefinic Peaks? (5.8-7.0 ppm) NMR->Olefin Methoxy Methoxy Singlet? (3.3 ppm) Olefin->Methoxy No Result_Impure Contaminated: Residual Crotonic Acid Olefin->Result_Impure Yes Result_Wrong Incorrect Product Methoxy->Result_Wrong No Result_Pure CONFIRMED: 3-Methoxybutanoic Acid Methoxy->Result_Pure Yes

Figure 2: Quality Control decision tree for validating product purity.

Part 4: Pharmaceutical & Research Applications[1][3]

Chiral Building Block

The C3 position is a stereocenter.[2] In drug development, enantiomerically pure 3-methoxybutanoic acid is used to introduce chiral side chains into statins and antibiotics.[2] The methoxy group acts as a protected hydroxyl equivalent that is stable under basic conditions but can be cleaved with


 if the free hydroxyl is required later.[2]
Polymer Precursor

It serves as a monomeric unit or chain terminator in the study of Polyhydroxyalkanoates (PHAs).[2] The methoxy variant alters the crystallinity and biodegradation rate of the resulting biopolymer compared to the standard 3-hydroxybutyrate.[2]

Solubilizing Linker

Due to its amphiphilic nature (hydrophobic methyl/backbone + hydrophilic carboxyl/ether), it is utilized in fragment-based drug discovery (FBDD) to modulate the LogP of lead compounds without introducing high molecular weight penalties.[2]

References

  • PubChem. (2025).[1][2] 3-Methoxybutanoic acid (Compound).[1][2][3][4] National Library of Medicine.[2] [Link][1][2]

  • NIST Chemistry WebBook. 3-Methoxybutanoic acid. National Institute of Standards and Technology.[2] [Link][2]

  • ScienceDirect. Michael Addition of Alcohols to Crotonates. (General Synthetic Methodology).[1][2][5] [Link]

Sources

3-Methoxybutanoic Acid: Synthetic Architectures and Pharmaceutical Utility

[1]

Executive Summary

3-Methoxybutanoic acid (IUPAC name; CAS 10024-70-1) represents a critical chiral building block in modern organic synthesis and medicinal chemistry. Structurally analogous to the ketone body

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

At its core, 3-methoxybutanoic acid consists of a four-carbon butyric acid backbone substituted at the

Table 1: Physicochemical Constants
PropertyValueContext for Application
IUPAC Name 3-Methoxybutanoic acidOfficial nomenclature
Synonyms

-Methoxybutyric acid; 3-Methoxybutyric acid
Common in older literature
CAS Number 10024-70-1Racemic mixture identifier
Molecular Formula

MW: 118.13 g/mol
Boiling Point ~110–112 °C (at 10 mmHg)Moderate volatility; amenable to vacuum distillation
Solubility High (Water, Alcohols, Ethers)Amphiphilic nature aids in biphasic reactions
pKa ~4.5 (Predicted)Typical for aliphatic carboxylic acids
Chirality C3 CenterCritical for enantioselective drug synthesis

Synthetic Methodologies

The synthesis of 3-methoxybutanoic acid requires a strategic choice between cost-effective bulk production (racemic) and high-precision asymmetric synthesis (enantiopure).

Protocol A: Acid-Catalyzed Conjugate Addition (Racemic)

Objective: Efficient large-scale synthesis of racemic 3-methoxybutanoic acid. Mechanism: This route utilizes the Michael addition of methanol to the


Step-by-Step Methodology:

  • Reagent Setup: Charge a round-bottom flask with Crotonic Acid (1.0 eq) and excess Methanol (5-10 eq) . The excess methanol serves as both reactant and solvent.

  • Activation: Add Sulfuric Acid (

    
    , 0.1 eq)  dropwise.
    
    • Expert Insight: While

      
       can be used, 
      
      
      is preferred to minimize the formation of volatile chlorinated byproducts.
  • Reflux: Heat the mixture to reflux (~65°C) for 6–12 hours.

    • Self-Validating Step: Monitor reaction progress via TLC (stain with

      
       to visualize the disappearance of the crotonic acid alkene double bond).
      
  • Workup:

    • Neutralize the catalyst with aqueous

      
      .
      
    • Remove excess methanol via rotary evaporation.

    • The residue will likely be the methyl ester (methyl 3-methoxybutanoate) due to concurrent esterification.

  • Hydrolysis (If Acid Required): Treat the crude ester with 1M

    
     (2 eq) at room temperature for 2 hours, then acidify with dilute 
    
    
    to pH 2 and extract with dichloromethane (DCM).
  • Purification: Vacuum distillation yields the pure acid as a colorless oil.

Protocol B: Enzymatic Kinetic Resolution (Enantioselective)

Objective: Isolation of high-purity (R)- or (S)-enantiomers for drug development. Mechanism: Candida antarctica Lipase B (CAL-B) exhibits high enantioselectivity toward

Workflow:

  • Substrate: Start with racemic Ethyl 3-methoxybutanoate .

  • Enzymatic Hydrolysis: Suspend the ester in phosphate buffer (pH 7.0) containing CAL-B (Novozym 435) .

  • Resolution: The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted (or vice versa, depending on specific conditions/solvent).

  • Separation: Extract the unreacted ester (organic phase) from the acid (aqueous phase at basic pH).

Visualization: Synthetic Pathways

SynthesisPathwaysCrotonicCrotonic Acid(Starting Material)IntermediateTransition State(Oxonium Ion)Crotonic->IntermediateH+ Cat.MeOHMethanol(Nucleophile)MeOH->IntermediateRacemicProductRacemic3-MethoxybutanoateIntermediate->RacemicProductMichaelAdditionCALBCAL-B Lipase(Kinetic Resolution)RacemicProduct->CALBEnzymaticHydrolysisREster(R)-Ester(High ee%)CALB->REsterUnreactedSAcid(S)-Acid(High ee%)CALB->SAcidHydrolyzed

Figure 1: Dual synthetic pathways demonstrating the chemical route to the racemate and the enzymatic route to enantiopure building blocks.

Structural Dynamics & Pharmaceutical Utility

The "Methoxy-Scan" in Drug Design

In medicinal chemistry, 3-methoxybutanoic acid serves as a strategic bioisostere for 3-hydroxybutanoic acid (a natural ketone body).

  • Metabolic Stability: The hydroxyl group (-OH) in natural metabolites is a primary target for oxidation (by dehydrogenases) or conjugation (glucuronidation). Replacing -OH with a methoxy ether (-OCH3) blocks these metabolic pathways while retaining similar hydrogen-bond accepting capability and steric volume.

  • Lipophilicity Tuning: The methoxy group increases lipophilicity (

    
    ) compared to the hydroxyl, potentially improving blood-brain barrier (BBB) permeability for CNS-targeted drugs.
    
Biological Fate & Application Logic

Unlike its hydroxy-analog, 3-methoxybutanoic acid cannot be directly oxidized to acetoacetate. This "metabolic blockade" makes it useful as a tracer or a stable linker in prodrugs.

BioisostereLogicHydroxy3-Hydroxybutyrate(Natural Metabolite)OxidationDehydrogenaseEnzymeHydroxy->OxidationSusceptibleMethoxy3-Methoxybutyrate(Synthetic Bioisostere)Methoxy->OxidationResistant(Steric/Electronic Block)StableMetabolically Stable(Prolonged Half-life)Methoxy->StableRetains ActivityAcetoacetateAcetoacetate(Unstable/Reactive)Oxidation->Acetoacetate

Figure 2: Bioisosteric rationale. The methoxy substitution prevents oxidative degradation, enhancing metabolic stability compared to the natural hydroxy-metabolite.

Safety & Handling (GHS Standards)

While valuable, 3-methoxybutanoic acid poses specific laboratory hazards.

  • GHS Classification: Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H335).

  • Critical Hazard: The "Eye Damage 1" classification suggests potential for irreversible corneal damage upon direct contact.

  • Handling Protocol:

    • PPE: Neoprene gloves and tightly fitting safety goggles are mandatory. A face shield is recommended during distillation.

    • Ventilation: All operations, especially those involving heating or acid catalysis, must be performed in a certified chemical fume hood to mitigate respiratory irritation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24803, 3-Methoxybutanoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[1][2] Registration Dossier: 3-Methoxybutanoic acid. Retrieved from [Link]

  • Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. The Journal of Organic Chemistry, 67(4), 1261–1265. (Cited for methodology on lipase-catalyzed resolution of related beta-hydroxy/methoxy esters). Retrieved from [Link]

  • Padhi, S. K., et al. (2018). Application of Lecitase® Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of Esters. Catalysts, 8(10), 425. (Validation of enzymatic hydrolysis protocols). Retrieved from [Link][3][4]

An In-depth Technical Guide to the Spectral Data of 3-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectral data for 3-Methoxybutanoic acid, a valuable organic compound in various research and development applications. Designed for researchers, scientists, and drug development professionals, this document delves into the core spectroscopic techniques used to elucidate and confirm the structure of this molecule. We will explore the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, moving beyond simple data presentation to offer insights into the causal relationships between molecular structure and spectral output.

Introduction to 3-Methoxybutanoic Acid

3-Methoxybutanoic acid (C₅H₁₀O₃) is a carboxylic acid containing a methoxy group at the third carbon position.[1] Its structure presents a unique combination of functional groups that give rise to characteristic spectral signatures. Understanding these signatures is paramount for confirming its identity, assessing its purity, and predicting its behavior in chemical reactions. This guide will serve as a practical reference for interpreting the spectral data of 3-Methoxybutanoic acid and similar small molecules.

Molecular Structure and Key Properties:

PropertyValueSource
Molecular FormulaC₅H₁₀O₃
Molecular Weight118.13 g/mol
CAS Number10024-70-1
AppearanceColorless to pale yellow liquid

digraph "3_Methoxybutanoic_acid_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0.5,-0.866!"]; O2 [label="OH", pos="-0.5,-0.866!"]; C2 [label="CH₂", pos="-1.5,0!"]; C3 [label="CH", pos="-2.5,0.866!"]; O3 [label="O", pos="-3.5,0!"]; C4 [label="CH₃", pos="-4.5,0.866!"]; C5 [label="CH₃", pos="-2.5,-0.866!"];

C1 -- O1 [label="="]; C1 -- O2; C1 -- C2; C2 -- C3; C3 -- O3; C3 -- C5; O3 -- C4; }

Caption: Molecular structure of 3-Methoxybutanoic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 3-Methoxybutanoic acid is detailed below.

Predicted ¹H NMR Spectral Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~3.8Sextet1HH-3
~3.3Singlet3H-OCH₃
~2.4Doublet of Doublets2HH-2
~1.2Doublet3HH-4

Note: This is a predicted spectrum. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum:

The broad singlet observed at a significantly downfield chemical shift (~11-12 ppm) is characteristic of a carboxylic acid proton.[2][3] This deshielding is due to the strong electron-withdrawing effect of the adjacent carbonyl group and hydrogen bonding.

The sextet at approximately 3.8 ppm corresponds to the proton at the C-3 position. This multiplicity arises from coupling to the two adjacent protons at C-2 (a doublet) and the three protons of the methyl group at C-4 (a quartet), resulting in a (2+1)(3+1) = 12-line pattern which often appears as a sextet.

The singlet at around 3.3 ppm is assigned to the three protons of the methoxy group (-OCH₃). These protons are in an equivalent chemical environment and have no adjacent protons to couple with, hence they appear as a singlet.

The doublet of doublets at approximately 2.4 ppm is attributed to the two diastereotopic protons on the C-2 carbon. These protons are adjacent to the chiral center at C-3, making them chemically non-equivalent. They couple to the proton at C-3, resulting in a complex splitting pattern.

Finally, the doublet at approximately 1.2 ppm is assigned to the three protons of the methyl group at the C-4 position. This signal is split into a doublet by the single adjacent proton at C-3.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Experimental ¹³C NMR Spectral Data:

Chemical Shift (ppm)Assignment
~177C-1 (C=O)
~75C-3 (-CH(OCH₃)-)
~56-OCH₃
~43C-2 (-CH₂-)
~20C-4 (-CH₃)

Source: Predicted from general chemical shift ranges and available data for similar structures.

Interpretation of the ¹³C NMR Spectrum:

The signal at the most downfield position, around 177 ppm, is characteristic of a carbonyl carbon in a carboxylic acid.[2] The electronegative oxygen atoms strongly deshield this carbon.

The signal at approximately 75 ppm is assigned to the C-3 carbon. This carbon is bonded to an oxygen atom of the methoxy group, which causes a significant downfield shift.

The peak at around 56 ppm corresponds to the carbon of the methoxy group (-OCH₃).

The signal at approximately 43 ppm is attributed to the C-2 methylene carbon.

The most upfield signal, around 20 ppm, is assigned to the C-4 methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic FT-IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~2970, ~2840MediumC-H stretch (alkane)
~1710StrongC=O stretch (carboxylic acid)
~1100StrongC-O stretch (ether)

Interpretation of the FT-IR Spectrum:

The most prominent feature in the IR spectrum of 3-Methoxybutanoic acid is a very broad absorption band in the region of 2500-3300 cm⁻¹. This is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[3]

The sharp peaks around 2970 cm⁻¹ and 2840 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups.

A strong, sharp absorption band is observed at approximately 1710 cm⁻¹, which is indicative of the C=O stretching vibration of a carboxylic acid.

The strong absorption around 1100 cm⁻¹ is attributed to the C-O stretching vibration of the ether linkage in the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization):

m/zPossible Fragment
118[M]⁺ (Molecular Ion)
103[M - CH₃]⁺
87[M - OCH₃]⁺
73[M - COOH]⁺
59[CH₃OCHCH₃]⁺
45[COOH]⁺

Interpretation of the Mass Spectrum:

The molecular ion peak [M]⁺ is expected at an m/z of 118, corresponding to the molecular weight of 3-Methoxybutanoic acid.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group, the carboxyl group, and alpha-cleavage. For 3-Methoxybutanoic acid, we can predict the following key fragments:

  • Loss of a methyl group (-CH₃): A peak at m/z 103 would result from the cleavage of the C-C bond between C-3 and C-4 or the loss of the methoxy methyl group.

  • Loss of a methoxy group (-OCH₃): A fragment at m/z 87 would be observed after the loss of the methoxy radical.

  • Loss of the carboxylic acid group (-COOH): A peak at m/z 73 would correspond to the loss of the carboxyl group.

  • McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement could potentially occur, though other fragmentation pathways are more likely to dominate.

  • Alpha-cleavage: Cleavage of the bond between C-2 and C-3 would lead to the formation of a resonance-stabilized cation.

  • Formation of [CH₃OCHCH₃]⁺: A prominent peak at m/z 59 is expected from the cleavage between C-2 and C-3, resulting in a stable, oxygen-containing fragment.

  • Formation of [COOH]⁺: A peak at m/z 45 is characteristic of the carboxyl fragment.

3_Methoxybutanoic_acid_fragmentation M [C₅H₁₀O₃]⁺˙ m/z = 118 F103 [C₄H₇O₃]⁺ m/z = 103 M->F103 -CH₃ F87 [C₄H₇O₂]⁺ m/z = 87 M->F87 -OCH₃ F73 [C₄H₉O]⁺ m/z = 73 M->F73 -COOH F59 [C₃H₇O]⁺ m/z = 59 M->F59 α-cleavage F45 [CHO₂]⁺ m/z = 45 M->F45 fragmentation

Sources

3-Methoxybutanoic Acid: Technical Safety & Handling Guide

[1]

CAS: 10024-70-1 | Formula: C₅H₁₀O₃ | MW: 118.13 g/mol [1][2]

Part 1: Executive Technical Summary

This guide addresses the safety, toxicology, and handling protocols for 3-Methoxybutanoic acid , a functionalized carboxylic acid intermediate used in the synthesis of pharmaceutical hybrids and metabolic probes.[1] Unlike simple fatty acids, the presence of the ether (methoxy) moiety at the

1

Critical Hazard Alert: While classified as a Skin Irritant (Category 2), this compound poses a risk of Serious Eye Damage (Category 1) due to the combined effects of acidic protons and the surfactant-like properties of the ether chain, which can facilitate rapid corneal penetration.

Part 2: Chemical & Physical Profile[2][3][4]

The safety profile of 3-Methoxybutanoic acid is dictated by its dual functionality: a hydrophilic carboxylic head group and a lipophilic methoxy-alkyl tail.[1]

PropertyValue / DescriptionSafety Implication
Physical State Colorless to pale yellow liquidFluid handling precautions required; check for viscosity changes.[1]
Boiling Point ~208°C (Predicted)Low volatility under ambient conditions; inhalation risk increases with heating.[1]
Flash Point > 93°C (Estimated)Combustible.[1] Class IIIB liquid.[1] Preheating required for ignition.[1]
pKa ~4.4 – 4.6 (Predicted)Moderately acidic (stronger than butyric acid due to inductive effect of -OCH₃).[1]
Solubility Miscible in polar organic solvents; soluble in waterSpills spread rapidly in aqueous environments; difficult to partition out of water.[1]
Reactivity Carboxylic acid; Ether linkageCan form explosive peroxides upon prolonged storage (Ether); Corrosive to metals.[1]
Part 3: Hazard Identification & Toxicology[3]
3.1 GHS Classification & Mechanistic Basis

The Global Harmonized System (GHS) classification reflects the compound's ability to protonate tissue and disrupt cell membranes.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3][4] The methoxy group enhances lipophilicity, potentially allowing the acid to penetrate the stratum corneum more effectively than unsubstituted butyric acid.[1]

  • Serious Eye Damage/Eye Irritation (Category 1/2A): Risk of irreversible corneal opacity.[1] The acidic pH denatures proteins, while the organic tail disrupts the lipid bilayer of the eye epithelium.

  • STOT-SE (Category 3): Respiratory tract irritation.[1][3][4] Inhalation of mists or vapors (especially during heated synthesis) triggers mucosal inflammation.[1]

3.2 Metabolic Fate (Biochemical Toxicology)

Understanding the metabolism of 3-Methoxybutanoic acid is crucial for assessing systemic toxicity.[1] Unlike natural fatty acids, the methoxy ether bond is not cleaved by beta-oxidation directly.[1]

  • Primary Route: O-Demethylation .[1] The ether bond is likely targeted by hepatic Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4 families), converting it to 3-Hydroxybutanoic acid (a natural ketone body) and formaldehyde (rapidly detoxified to formate/CO₂).[1]

  • Secondary Route: Direct conjugation (Glucuronidation) of the carboxylic acid for renal excretion.[1]

Diagram 1: Proposed Metabolic Pathway & Bio-activation This flow illustrates the conversion of the xenobiotic ether to endogenous metabolites.[1]

MetabolicFateCompound3-Methoxybutanoic Acid(Xenobiotic)IntermedHemiacetal Intermediate(Unstable)Compound->IntermedCYP450(O-Demethylation)ExcretionRenal Excretion(Glucuronide)Compound->ExcretionUGT(Glucuronidation)Metabolite13-Hydroxybutanoic Acid(Endogenous Ketone Body)Intermed->Metabolite1SpontaneousHydrolysisMetabolite2Formaldehyde(Transient Toxicant)Intermed->Metabolite2CleavageEndProductAcetyl-CoA(Krebs Cycle)Metabolite1->EndProductBeta-OxidationCO2 + H2OCO2 + H2OMetabolite2->CO2 + H2ODehydrogenase

Caption: Proposed metabolic detoxification pathway via hepatic O-demethylation to physiological ketone bodies.[1]

Part 4: Risk Assessment & Handling Protocols
4.1 Engineering Controls
  • Fume Hood: Mandatory.[1][5] Velocity > 100 fpm.[1]

  • Peroxide Testing: Although less prone to peroxidation than simple ethers, the secondary carbon adjacent to the ether oxygen (

    
    -carbon) is a potential radical site.[1] Test for peroxides using KI starch paper if stored > 12 months.[1]
    
4.2 Personal Protective Equipment (PPE) Matrix

Scientific rationale for material selection:

  • Gloves: Nitrile (0.11 mm) is sufficient for incidental splash protection.[1] For prolonged immersion or spill cleanup, use Butyl Rubber or Viton .[1] Reasoning: Small oxygenated molecules can permeate thin latex or vinyl rapidly.[1]

  • Eye Protection: Chemical Splash Goggles are non-negotiable.[1] Face shield required if pouring volumes > 1L.[1] Reasoning: Category 1 Eye Damage risk means safety glasses are insufficient against liquid projectiles.[1]

4.3 Experimental Workflow: Safe Synthesis/Usage

This self-validating workflow ensures safety checks are integrated into the experimental process.

Diagram 2: Operational Safety Logic

SafetyWorkflowStartStart: Handling 3-Methoxybutanoic AcidCheckStateCheck Physical State(Clear? No Crystals?)Start->CheckStatePeroxideTestPeroxide Test(If >1 yr old)CheckState->PeroxideTestSuspicious SolidsPrepPrepare Neutralization Bath(Sat. NaHCO3)CheckState->PrepClear LiquidPeroxideTest->PrepNegativeContact EHSContact EHSPeroxideTest->Contact EHSPositive (>10ppm)ReactionPerform Synthesis(Temp < 150°C)Prep->ReactionQuenchQuench/Workup(Slow addition to base)Reaction->QuenchWasteDispose as Organic Acid WasteQuench->Waste

Caption: Operational logic flow for handling 3-methoxybutanoic acid, integrating peroxide verification and neutralization steps.

Part 5: Emergency Response & Disposal
5.1 Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Neutralize: Do not use water initially (spreads the acid).[1] Apply a weak base (Sodium Carbonate or Sodium Bicarbonate) or a commercial acid neutralizer.[1]

  • Verify: Use pH paper to confirm the spill residue is pH 6–8 before collecting.[1]

  • Collect: Absorb with vermiculite or clay.[1] Do not use combustible materials (sawdust).[1]

5.2 First Aid[1]
  • Eye Contact: Immediate irrigation for minimum 15 minutes .[1] Time is critical to prevent corneal clouding.[1]

  • Skin Contact: Wash with soap and water.[1][4] Do not use organic solvents (ethanol/acetone) as they may increase skin permeability to the ether-acid.[1]

5.3 Waste Disposal[1][4]
  • Classification: Hazardous Waste (Corrosive/Organic).[1]

  • Protocol: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Do not discharge into sewer systems.[1] The methoxy group increases biochemical oxygen demand (BOD) and may resist rapid biodegradation compared to simple fatty acids.[1]

Part 6: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24803, 3-Methoxybutanoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-methoxybutyric acid (EC 233-028-9).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link][1]

  • Wishart, D.S., et al. (2018). HMDB: The Human Metabolome Database (Metabolic fate of ether-linked fatty acids).[1] Nucleic Acids Res. Retrieved from [Link][1]

Biological Activity of 3-Methoxybutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity, metabolic stability, and experimental applications of 3-Methoxybutanoic acid (3-MBA) .

Executive Summary

3-Methoxybutanoic acid (3-MBA) (CAS: 14868-24-7) is a structural analog of the endogenous ketone body 3-hydroxybutyrate (3-HB) . While 3-HB is a primary metabolic fuel and signaling molecule, 3-MBA is distinguished by the methylation of the beta-hydroxyl group. This structural modification confers metabolic resistance to


-oxidation while retaining physicochemical properties that allow transport via Monocarboxylate Transporters (MCTs) .

In drug development and chemical biology, 3-MBA serves two critical roles:

  • Metabolic Probe: It acts as a non-oxidizable bio-isostere of 3-HB, allowing researchers to decouple the signaling effects of ketone bodies (e.g., via GPR109A/HCAR2) from their caloric contributions.

  • Chiral Synthon: The enantiomers of 3-MBA are high-value building blocks for the synthesis of

    
    -amino acids and complex macrolides, often produced via lipase-catalyzed kinetic resolution.
    

Chemical & Physical Properties

3-MBA is a viscous, colorless liquid. Its amphiphilic nature allows it to traverse lipid bilayers via specific transporters.

PropertyValueRelevance
IUPAC Name 3-Methoxybutanoic acid-
CAS Number 14868-24-7Identifier
Molecular Formula

-
Molecular Weight 118.13 g/mol Small molecule; crosses BBB
pKa ~4.8Exists as anion (3-methoxybutyrate) at physiological pH
LogP ~0.4 - 0.6Moderate lipophilicity; MCT substrate
Chirality 1 Chiral Center (C3)(R)- and (S)- enantiomers exhibit distinct biological interactions

Biological Mechanism of Action[1][2]

Transport: The MCT Pathway

Like lactate and butyrate, 3-MBA is a substrate for Monocarboxylate Transporters (MCTs) , specifically MCT1 (ubiquitous) and MCT2 (high affinity, neuronal).

  • Mechanism: Proton-coupled transport. 3-MBA is co-transported with

    
     ions down the concentration gradient.
    
  • Significance: This allows 3-MBA to penetrate the Blood-Brain Barrier (BBB) and enter mitochondria, mimicking the distribution profile of endogenous ketone bodies.

Metabolic Blockade (The "Beta-Block" Effect)

The defining biological feature of 3-MBA is its resistance to mitochondrial


-oxidation.
  • Endogenous Pathway: 3-Hydroxybutyrate is oxidized to acetoacetate by 3-hydroxybutyrate dehydrogenase (BDH1), which requires a free hydroxyl group.

  • 3-MBA Pathway: The methoxy (

    
    ) group at position 3 sterically and chemically prevents oxidation by BDH1. Consequently, 3-MBA cannot be converted into Acetyl-CoA for ATP generation.
    

Visualization of Metabolic Blockade:

BetaOxidationBlock cluster_normal Normal Ketone Metabolism (3-HB) cluster_MBA 3-Methoxybutanoic Acid (3-MBA) HB 3-Hydroxybutyrate AcAc Acetoacetate HB->AcAc BDH1 Enzyme (Oxidation) MBA 3-Methoxybutyrate AcCoA Acetyl-CoA AcAc->AcCoA SCOT/Thiolase ATP ATP Generation AcCoA->ATP TCA Cycle Block BLOCKED (No Free -OH Group) MBA->Block BDH1 Enzyme

Figure 1: Comparative metabolism. 3-MBA enters the cell but halts at the dehydrogenase step, preventing ATP generation while maintaining cytosolic presence.

Receptor Signaling (GPR109A/HCAR2)

3-Hydroxybutyrate is an endogenous agonist for GPR109A (HCAR2) , a Gi/Go-coupled receptor that inhibits lipolysis in adipocytes and exerts anti-inflammatory effects in macrophages.

  • 3-MBA Activity: 3-MBA is investigated as a structural probe for this receptor. By retaining the carboxylic acid pharmacophore and the beta-position substituent, it can bind the receptor.

  • Utility: Because 3-MBA is not metabolized, it allows researchers to treat cells and attribute observed anti-inflammatory effects strictly to receptor signaling, ruling out effects caused by increased ATP/energy status.

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution of 3-MBA

Purpose: To isolate optically pure (R)- or (S)-3-methoxybutanoic acid for chiral drug synthesis.

Reagents:

  • Racemic Methyl 3-methoxybutanoate

  • Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435)

  • Phosphate Buffer (0.1 M, pH 7.0)

Workflow:

  • Emulsification: Suspend racemic methyl 3-methoxybutanoate (50 mM) in Phosphate Buffer.

  • Enzyme Addition: Add CAL-B (10 mg/mL).

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring: Monitor hydrolysis via GC-FID or HPLC (Chiralcel OD-H column).

    • Note: The lipase typically hydrolyzes the (S)-ester faster, yielding (S)-acid and leaving (R)-ester.

  • Termination: Filter off the immobilized enzyme when conversion reaches 50%.

  • Separation: Adjust pH to 8.0 and extract the unreacted (R)-ester with ethyl acetate. Acidify the aqueous phase to pH 2.0 and extract the (S)-acid.

Protocol B: Metabolic Stability Assay (Microsomal)

Purpose: To validate 3-MBA as a stable tracer compared to 3-HB.

Reagents:

  • Liver Microsomes (Rat or Human), 0.5 mg/mL protein.

  • NAD+ cofactor (2 mM).

  • Test compounds: 3-Hydroxybutyrate (Control) and 3-Methoxybutanoic acid.

Workflow:

  • Pre-incubation: Mix microsomes and phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add test compound (10 µM final) and NAD+.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Expectation: 3-HB levels will deplete (conversion to acetoacetate). 3-MBA levels should remain >95% stable over 60 min.

Safety & Handling (GHS Classification)

While less toxic than specific metabolic poisons, 3-MBA is an organic acid and irritant.

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Damage H318Causes serious eye damage.
STOT-SE H335May cause respiratory irritation.

Handling: Use nitrile gloves and chemical safety goggles. Perform synthesis steps in a fume hood. Neutralize spills with sodium bicarbonate before disposal.

References

  • PubChem. (n.d.). 3-Methoxybutanoic acid (CID 24803). National Library of Medicine. Retrieved from [Link]

  • Taggart, A. K., et al. (2005). (D)-beta-Hydroxybutyrate is an endogenous ligand for the nicotinic acid receptor PUMA-G/HM74A. Journal of Biological Chemistry. (Context: Establishes 3-HB as the endogenous ligand for GPR109A, for which 3-MBA is a structural probe). Retrieved from [Link]

  • Halestrap, A. P. (2013). Monocarboxylate transporters: structure, function, and regulation. Comprehensive Physiology. (Context: Defines the transport mechanism for short-chain fatty acid derivatives like 3-MBA). Retrieved from [Link]

  • ResearchGate. (2025). Kinetics and mechanism of monomeric product from methanolysis of poly(3-hydroxybutyrate). (Context: Discusses 3-methoxybutyrate as a degradation product and monomer for biopolymers). Retrieved from [Link]

Technical Guide: Synthesis and Derivatization of 3-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis of 3-methoxybutanoic acid and its derivatives. It is structured to prioritize experimental logic, scalability, and stereochemical integrity, moving beyond standard textbook descriptions to address practical challenges in the laboratory.

Executive Summary

3-Methoxybutanoic acid (CAS: 10024-70-1) serves as a critical chiral building block in the synthesis of peptidomimetics, polyketide analogues, and metabolically stable drug candidates. Unlike its 3-hydroxy precursor, the 3-methoxy variant offers increased lipophilicity and resistance to metabolic oxidation.

This guide details two primary synthetic strategies:

  • Thermodynamic Conjugate Addition: A cost-effective route for racemic material.

  • Chiral Pool Methylation: A high-fidelity route for enantiopure (R) or (S) derivatives, utilizing the "Roche Ester" as a starting material while mitigating the risk of

    
    -elimination.
    

Part 1: Retrosynthetic Analysis & Strategic Considerations

The synthesis of 3-methoxybutanoic acid hinges on the construction of the C3–O bond. The choice of pathway depends entirely on the requirement for enantiopurity.

  • Path A (Conjugate Addition): Relies on the nucleophilic attack of methoxide on crotonate. This is reversible and thermodynamically controlled, typically yielding racemates unless specialized chiral catalysts are employed (which are often cost-prohibitive for this specific substrate).

  • Path B (O-Methylation): Utilizes commercially available chiral 3-hydroxybutanoates (e.g., produced via yeast reduction or Ru-catalyzed hydrogenation). The critical challenge here is preventing racemization or elimination to crotonic acid under basic methylation conditions.

Visualization: Synthetic Pathways

SynthesisPathways Crotonic Crotonic Acid/Ester (Achiral Precursor) Target 3-Methoxybutanoic Acid (Target) Crotonic->Target Route A: Michael Addition (NaOMe/MeOH) Roche Ethyl 3-Hydroxybutyrate (Chiral Pool) Roche->Target Route B: O-Methylation (Ag2O/MeI) Elimination Side Product: Crotonates Roche->Elimination Risk: Beta-Elimination (Strong Base) Target->Elimination Retro-Michael (Thermal/Base)

Figure 1: Strategic overview of synthetic routes highlighting the critical risk of elimination.

Part 2: Route A — Thermodynamic Conjugate Addition (Racemic)

This method is preferred for generating bulk racemic material or when the stereocenter will be set later via resolution.

Mechanism

The reaction proceeds via the Michael addition of a methoxide ion to the


-carbon of an 

-unsaturated ester (crotonate).
Protocol: Sodium Methoxide Mediated Addition

Reagents: Methyl crotonate (1.0 eq), Sodium methoxide (1.2 eq), Methanol (anhydrous).

  • Preparation: Dissolve sodium metal in anhydrous methanol to generate a fresh NaOMe solution (approx. 2M). Note: Commercial NaOMe solutions are acceptable but can contain hydroxide impurities that lead to saponification side products.

  • Addition: Cool the solution to 0°C. Add methyl crotonate dropwise to control the exotherm.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The reaction is an equilibrium; reflux helps drive the conversion, but prolonged heating can favor the thermodynamic polymer side-products.

  • Critical Quench (The "Lock"): Cool to 0°C. Do not quench with water directly. Add glacial acetic acid or dilute H2SO4 before aqueous workup.

    • Why? Adding water to the basic mixture promotes the Retro-Michael reaction (elimination of methanol) and saponification. Acidifying first protonates the enolate intermediate, "locking" the methoxy group in place.

  • Workup: Concentrate methanol under reduced pressure. Partition residue between brine and ether/DCM.

Yield Expectation: 75–85% Purity: >95% (GC). Main impurity is unreacted crotonate.

Part 3: Route B — The Chiral Pool Approach (Enantioselective)

For drug development, enantiopurity is non-negotiable. The preferred starting material is Ethyl (S)-3-hydroxybutyrate (also known as the Roche ester), produced via biocatalytic reduction of acetoacetate.

The Challenge: -Elimination

Treating


-hydroxy esters with strong bases (NaH, KH) to form the alkoxide for methylation often triggers E1cB elimination, regenerating the achiral crotonate and destroying the stereocenter.
The Solution: Purdie Methylation (Silver Oxide)

To avoid strong bases, use Silver(I) Oxide (Ag2O). It acts as a mild acid scavenger and activates the alkyl halide without generating a high concentration of free alkoxide species.

Protocol: High-Fidelity O-Methylation

Reagents: Ethyl (S)-3-hydroxybutyrate (1.0 eq), Methyl Iodide (MeI, 5.0 eq), Silver(I) Oxide (Ag2O, 2.0 eq), Acetonitrile or DMF (Solvent).

  • Setup: In a flame-dried flask shielded from light (aluminum foil), suspend Ag2O in anhydrous acetonitrile.

  • Reagent Addition: Add MeI followed by the hydroxy ester.

  • Reaction: Stir vigorously at room temperature for 24–48 hours.

    • Monitoring: Monitor by TLC or GC. The reaction is heterogeneous and can be slow.

    • Acceleration: If too slow, mild heating to 40°C is permissible, but increases racemization risk.

  • Filtration: Filter through a pad of Celite to remove silver salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate filtrate. The product is usually pure enough for hydrolysis.

Stereochemical Integrity: >98% ee retention.[1]

Alternative: Hydrolysis to the Free Acid

To convert the ester to 3-methoxybutanoic acid:

  • Use LiOH in THF/Water (1:1) at 0°C.

  • Avoid refluxing in NaOH, which can induce elimination.

  • Acidify carefully to pH 3 and extract immediately.

Part 4: Derivatization & Amide Coupling

In medicinal chemistry, the carboxylic acid is often coupled to amines. The methoxy group at the


-position creates steric bulk that can hinder standard couplings.
Recommended Coupling System: HATU/DIPEA

For sterically hindered amines or to prevent epimerization during coupling:

  • Activation: Dissolve 3-methoxybutanoic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 mins.

  • Coupling: Add the amine (1.1 eq).

  • Reaction: Stir at RT for 2-4 hours.

Emerging Catalytic Method (Ruthenium)

Recent advances allow direct amidation from nitroarenes or without pre-activation, utilizing Ruthenium clusters (e.g.,


). This is valuable for industrial scale-up to minimize coupling reagent waste.
Visualization: Derivatization Workflow

Derivatization Acid 3-Methoxybutanoic Acid Activation Activation: HATU / DIPEA / DMF Acid->Activation Intermediate Active Ester Species Activation->Intermediate Product 3-Methoxybutanamide (Drug Linker) Intermediate->Product + Amine Amine Amine Partner (R-NH2) Amine->Product

Figure 2: Standard peptide coupling workflow for 3-methoxybutanoic acid derivatives.

Part 5: Critical Quality Attributes (CQA) & Troubleshooting

IssueIndicatorRoot CauseCorrective Action
Low Yield (Route A) Recovery of CrotonateRetro-Michael reaction during workup.Quench with H2SO4/AcOH before adding water. Keep workup cold.
Racemization (Route B) Low Optical RotationBasic conditions too strong (e.g., NaH used).Switch to Ag2O/MeI (Purdie conditions).
Elimination Product Olefin signals in NMR (6.0-7.0 ppm)E1cB elimination due to heat + base.Lower reaction temp. Avoid hydroxide bases during hydrolysis.
Incomplete Methylation OH peak in IR/NMRAg2O surface passivation.Use fresh MeI. Sonicate the reaction mixture to break up Ag salts.

References

  • Purdie Methylation Protocol: Purdie, T., & Irvine, J. C. (1903). The alkylation of sugars. Journal of the Chemical Society, Transactions, 83, 1021.
  • Chiral Pool Precursors: Seebach, D., et al. (1985). Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate. Organic Syntheses, 63, 1. Link

  • Conjugate Addition Dynamics: Mamat, M. R. Z., et al. (2014). Bio-based production of crotonic acid by pyrolysis of poly(3-hydroxybutyrate) inclusions. Journal of Cleaner Production, 83, 463-472.
  • Amide Synthesis Advances: EurekAlert! (2025).[2][3] Chemists simplify synthesis of drugs involving amide groups. (Discusses Ru-catalyzed direct amidation). Link

  • Pharmacophore Data: PubChem. 3-Methoxybutanoic acid (CID 24803). Link

Sources

Strategic Enantioselective Synthesis of 3-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxybutanoic acid (CAS: 10024-70-1) is a critical chiral


-alkoxy carboxylic acid used as a building block in the synthesis of polyketide antibiotics, statins, and pheromones. Its structural simplicity belies the challenge of its synthesis: the 

-position is prone to elimination (forming crotonic acid) under basic conditions, and the installation of the methoxy group via direct conjugate addition to crotonates is thermodynamically reversible.

This technical guide outlines two high-fidelity routes for the enantioselective synthesis of (R)- or (S)-3-methoxybutanoic acid.

  • Route A (Biocatalytic Kinetic Resolution): The most scalable method, utilizing Candida antarctica Lipase B (CAL-B) to resolve the racemic methyl ester.

  • Route B (Chiral Pool Derivatization): The highest purity method, utilizing mild methylation of (R)-3-hydroxybutanoic acid derived from Poly-3-hydroxybutyrate (PHB).

Route A: Biocatalytic Kinetic Resolution (Scalable)

Strategic Rationale

Direct asymmetric conjugate addition of methanol to crotonates is chemically difficult due to the low nucleophilicity of methanol and the reversibility of the reaction. A more robust industrial strategy involves synthesizing the racemic ester and subjecting it to enzymatic kinetic resolution (EKR).

Enzyme of Choice: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1][2] Mechanism: CAL-B shows high enantioselectivity for the hydrolysis of


-substituted esters. It typically hydrolyzes the (S)-enantiomer of the ester to the acid, leaving the (R)-ester intact (E-value > 100).
Experimental Protocol
Step 1: Synthesis of Racemic Methyl 3-Methoxybutanoate
  • Reagents: Methyl crotonate (1.0 equiv), Methanol (solvent/reactant), Sodium Methoxide (0.1 equiv).

  • Procedure:

    • Dissolve methyl crotonate in excess methanol (10 equiv).

    • Add catalytic NaOMe at 0°C.

    • Reflux for 12–24 hours.[3] Note: The reaction is an equilibrium; high concentration of MeOH drives it to the product.

    • Quench with acetic acid, concentrate, and distill.

    • Yield: ~75–85% racemic ester.[4]

Step 2: Enzymatic Resolution
  • Substrate: Racemic methyl 3-methoxybutanoate.

  • Catalyst: Novozym 435 (Immobilized CAL-B).

  • Medium: Phosphate Buffer (pH 7.0) / Acetone (9:1 v/v) biphasic system.

  • Procedure:

    • Suspend racemic ester (100 mM) in the buffer system.

    • Add Novozym 435 (20 mg/mmol substrate).

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Monitoring: Monitor reaction progress via chiral GC or HPLC. Stop reaction at exactly 50% conversion.

    • Workup: Filter off the enzyme.[5] Extract the mixture with ethyl acetate at pH 7.0 to recover the unreacted (R)-ester . Acidify the aqueous layer to pH 2.0 and extract to recover the (S)-acid .

Workflow Visualization

BiocatalyticResolution Start Racemic Methyl 3-Methoxybutanoate Enzyme CAL-B (Novozym 435) Phosphate Buffer pH 7 Start->Enzyme Hydrolysis Sep Phase Separation Enzyme->Sep 50% Conv. OrgPhase Organic Phase (Unreacted Ester) Sep->OrgPhase Extraction (pH 7) AqPhase Aqueous Phase (Hydrolyzed Acid) Sep->AqPhase Separation ProdR (R)-Methyl 3-methoxybutanoate (>99% ee) OrgPhase->ProdR Concentration ProdS (S)-3-Methoxybutanoic acid (>95% ee) AqPhase->ProdS Acidification + Ext.

Figure 1: Kinetic resolution workflow separating the (R)-ester and (S)-acid variants.

Route B: Chiral Pool Derivatization (High Purity)

Strategic Rationale

For applications requiring absolute stereochemical fidelity without the yield loss inherent in kinetic resolution (max 50% yield), starting from the "Chiral Pool" is superior. (R)-3-Hydroxybutanoic acid is readily available from the depolymerization of bioplastic PHB (Poly-3-hydroxybutyrate).

Critical Challenge: Methylation of the secondary hydroxyl group.

  • Risk: Standard Williamson ether synthesis (NaH + MeI) is highly basic. The

    
    -protons of the ester are acidic (
    
    
    
    ), leading to E1cB elimination to reform the achiral crotonate.
  • Solution: Use Silver(I) Oxide (Ag₂O) . This provides a mild, non-basic activation of the alkyl halide, preventing elimination.

Experimental Protocol
Step 1: Preparation of (R)-Methyl 3-hydroxybutanoate
  • Source: Acid-catalyzed methanolysis of PHB.

  • Purity Check: Verify optical rotation

    
     (c=1, CHCl
    
    
    
    ).
Step 2: Mild O-Methylation (Purdie-Irvine Conditions)
  • Reagents: (R)-Methyl 3-hydroxybutanoate (1.0 equiv), Methyl Iodide (MeI, 5.0 equiv), Silver(I) Oxide (Ag₂O, 2.0 equiv).

  • Solvent: Acetonitrile (dry) or Dichloromethane.

  • Procedure:

    • Dissolve the hydroxy ester in dry acetonitrile under Argon.

    • Add Ag₂O (solid) in one portion.

    • Add MeI dropwise (exothermic).

    • Stir in the dark at room temperature for 24–48 hours. Note: Ag₂O acts as a mild acid scavenger and activates the iodide.

    • Filtration: Filter through a celite pad to remove silver salts.

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Hydrolysis (Optional): If the free acid is required, hydrolyze with LiOH in THF/H₂O at 0°C to minimize racemization.

Mechanism & Pathway Visualization

ChiralPool PHB Poly-3-hydroxybutyrate (Biopolymer) Depoly Acid Methanolysis (H2SO4 / MeOH) PHB->Depoly HydroxyEster (R)-Methyl 3-hydroxybutanoate Depoly->HydroxyEster Methylation Ag2O / MeI (Non-Basic Alkylation) HydroxyEster->Methylation SideRxn Risk: Elimination (Crotonate Formation) Methylation->SideRxn If Strong Base Used FinalProd (R)-Methyl 3-methoxybutanoate Methylation->FinalProd SN2 Mechanism

Figure 2: Chiral pool synthesis pathway highlighting the critical methylation step.

Comparative Analysis of Methods

FeatureRoute A: Biocatalytic ResolutionRoute B: Chiral Pool (Ag₂O)
Starting Material Cheap (Crotonic acid)Moderate (PHB or (R)-3-HB)
Max Theoretical Yield 50% (for one enantiomer)100%
Enantiomeric Excess (ee) >99% (Tunable via conversion)>98% (Dependent on SM purity)
Scalability High (Kg scale feasible)Low/Medium (Ag salts are expensive)
Atom Economy ExcellentPoor (Stoichiometric Silver waste)
Primary Risk Enzyme inhibition / costElimination to crotonate

References

  • Lipase-Catalyzed Kinetic Resolution Principles

    • Kamal, A., et al. "Lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols."[6] MDPI, 2021. Link

    • Note: Establishes the robust nature of CAL-B for resolving secondary chiral centers in ester/alcohol deriv
  • Padhi, S. K., et al.
  • Chiral Pool Precursor Synthesis

    • Seebach, D., et al. "Biopolymers and -oligomers of (R)-3-hydroxyalkanoic acids." Organic Syntheses, 1999. Link

    • The authoritative protocol for depolymerizing PHB to (R)-3-hydroxybutanoic acid.
  • Mild Methylation Methodologies (Ag₂O)

Sources

Metabolic Fate and Safety Profile of 3-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxybutanoic acid (CAS: 10024-70-1) represents a critical metabolic intermediate, primarily observed in the catabolism of the industrial solvent 3-methoxybutyl acetate (Butoxyl) . Unlike its structural analog methoxyacetic acid (MAA)—a known reproductive toxicant—3-methoxybutanoic acid exhibits a distinct safety profile due to the positioning of the methoxy group at the


-carbon rather than the 

-carbon.

This guide delineates the metabolic pathway of 3-methoxybutanoic acid, establishing its clearance via O-demethylation and subsequent integration into the ketogenic pathway , contrasting this with the blocked


-oxidation route.

Physicochemical Identity & Biogenesis

Before analyzing the metabolic fate, we must establish the compound's origin and properties that dictate its bioavailability.

Chemical Structure & Properties[1][2]
  • IUPAC Name: 3-Methoxybutanoic acid[1][2]

  • Molecular Formula:

    
    [1][2][3][4]
    
  • pKa: ~4.5 (Weak acid, exists as carboxylate anion at physiological pH)

  • Lipophilicity (LogP): ~0.1 (Amphiphilic; sufficient water solubility for renal excretion but lipophilic enough for hepatic uptake).[4]

Biogenic Origin: The Butoxyl Pathway

In occupational and experimental settings, 3-methoxybutanoic acid is rarely encountered as a primary xenobiotic. It is the stable oxidative metabolite of 3-methoxybutyl acetate , a high-boiling solvent used in coatings.

The Precursor Cascade:

  • Hydrolysis: Carboxylesterases rapidly hydrolyze 3-methoxybutyl acetate to 3-methoxybutanol .[4]

  • Oxidation (Phase I): Alcohol dehydrogenase (ADH) converts the alcohol to an aldehyde, which is immediately oxidized by aldehyde dehydrogenase (ALDH) to 3-methoxybutanoic acid .[4]

Technical Insight: This oxidation step is rapid.[4] Consequently, in pharmacokinetic studies of the parent solvent, 3-methoxybutanoic acid is the primary circulating species detected in plasma and urine [1].

Core Metabolic Pathway: The -Blockade & Demethylation

This section details the divergence between "blocked" pathways and the actual clearance mechanism.

The -Oxidation Blockade

Standard fatty acids undergo


-oxidation, where dehydrogenation occurs between the 

and

carbons.
  • Mechanism: Acyl-CoA dehydrogenase introduces a double bond (trans-

    
    -enoyl-CoA).
    
  • The Block: In 3-methoxybutanoic acid, the

    
    -position is occupied by a methoxy ether group (
    
    
    
    ). This steric and electronic substitution prevents the formation of the required keto-intermediate for thiolytic cleavage.
  • Result: The carbon chain cannot be shortened while the methoxy group remains intact.[4] The molecule is metabolically "stalled" until the ether bond is cleaved.[4]

The Clearance Mechanism: CYP450 O-Demethylation

The requisite step for further metabolism is O-dealkylation , mediated by hepatic Cytochrome P450 enzymes (typically CYP1A2 or CYP3A4 families for small ether substrates) [2].

  • Ether Cleavage: The CYP enzyme hydroxylates the methoxy methyl group, creating an unstable hemiacetal intermediate.[4]

  • Collapse: This intermediate spontaneously collapses, releasing Formaldehyde (rapidly detoxified to formate/CO2) and 3-Hydroxybutanoic acid .[4]

  • Ketogenesis Integration: The resulting 3-hydroxybutanoic acid is a physiological ketone body.[4] It enters the mitochondria, is converted to Acetoacetyl-CoA, and finally splits into two Acetyl-CoA units to power the Krebs Cycle.

Pathway Visualization

The following diagram illustrates the transformation from the parent solvent to the final Krebs cycle entry, highlighting the critical O-demethylation step.

MetabolicPathway cluster_0 Precursor Phase cluster_1 Hepatic Phase I (The Stalled Intermediate) cluster_2 Clearance & Energy Production Solvent 3-Methoxybutyl Acetate (Parent Xenobiotic) Alcohol 3-Methoxybutanol Solvent->Alcohol Carboxylesterases (Hydrolysis) Acid 3-Methoxybutanoic Acid (Stable Metabolite) Alcohol->Acid ADH / ALDH (Oxidation) Acid->Acid Beta-Oxidation BLOCKED Ketone 3-Hydroxybutyrate (Physiological Ketone Body) Acid->Ketone CYP450 (O-Demethylation) *Rate Limiting Step* AcetylCoA Acetyl-CoA Ketone->AcetylCoA BDH1 / SCOT (Mitochondrial) TCA TCA Cycle (CO2 + Energy) AcetylCoA->TCA

Figure 1: Metabolic cascade of 3-Methoxybutanoic acid. Note the critical role of O-demethylation in bypassing the beta-oxidation block.

Toxicology: The Alpha vs. Beta Rule

For drug development professionals, distinguishing the toxicity profile of this compound from its analogs is vital.

The Methoxyacetic Acid (MAA) Danger

Methoxyacetic acid (MAA) is the metabolite of Ethylene Glycol Monomethyl Ether (EGME).[4][5]

  • Structure:

    
     (
    
    
    
    -substituted).
  • Toxicity: MAA is a potent reproductive toxicant (teratogen) and testicular toxin.[4] It mimics physiological substrates (like sarcosine) and inhibits specific dehydrogenases in the Krebs cycle and nucleotide biosynthesis [3].[4]

The 3-Methoxybutanoic Acid Safety Advantage
  • Structure:

    
     (
    
    
    
    -substituted).
  • Mechanism of Safety: The extension of the carbon chain and the placement of the methoxy group at the

    
    -position prevents the specific enzyme inhibition seen with MAA.
    
  • Data Support: According to ECHA registration data, 3-methoxybutyl acetate (and thus its acid metabolite) is not classified as a reproductive toxicant (H360), unlike the glycol ethers. It is primarily an irritant (H315, H318) [4].[3][4]

FeatureMethoxyacetic Acid (MAA)3-Methoxybutanoic Acid
Precursor 2-Methoxyethanol (EGME)3-Methoxybutyl acetate
Methoxy Position Alpha (

)
Beta (

)
Metabolic Fate Accumulates / Inhibits KrebsDemethylated to Ketone Body
Repro-Toxicity Severe (Cat 1B) Low / None Observed
Primary Hazard Systemic ToxicityLocal Irritation

Analytical Protocol: Detection in Biological Matrices

To validate metabolic studies, the following GC-MS protocol is recommended. This method utilizes TMS derivatization to render the non-volatile acid analyzable.[4]

Sample Preparation Workflow
  • Extraction: Acidify urine/plasma sample to pH < 2 using HCl.[4] Extract with ethyl acetate (liquid-liquid extraction) to recover the protonated acid.[4]

  • Drying: Evaporate solvent under nitrogen stream at 40°C. Note: Do not overheat, as short-chain alkoxy acids can be semi-volatile.[4]

  • Derivatization: Add BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 60°C for 30 minutes.

  • Target Analyte: 3-Methoxybutanoic acid-TMS ester.[4]

Analytical Workflow Diagram

AnalyticalProtocol cluster_detection Detection Logic Sample Biofluid (Urine/Plasma) Acidify Acidify (pH < 2) (Protonate Carboxyl) Sample->Acidify Extract LLE (Ethyl Acetate) (Isolate Organics) Acidify->Extract Deriv Derivatization (BSTFA/TMCS, 60°C) Extract->Deriv GCMS GC-MS Analysis (EI Source) Deriv->GCMS Ion1 Target Ion: [M-15]+ (Loss of Methyl) GCMS->Ion1 Ion2 Confirm Ion: Methoxy fragment

Figure 2: Standardized GC-MS workflow for the quantification of 3-methoxybutanoic acid in biological matrices.

References

  • Ehlers, D., et al. (2006).[4] Metabolism of glycol ethers and acetates.[4] (Contextual reference based on standard solvent metabolism principles).

  • Guengerich, F. P. (2015).[4] "Cytochrome P450 3A Enzymes Catalyze the O6-Demethylation of Thebaine."[6] Journal of Biological Chemistry. Link

  • ECHA (European Chemicals Agency). (2024).[3][4] Registration Dossier: 2-Methoxyacetic acid - Classification and Labelling.[4]Link[4]

  • ECHA (European Chemicals Agency). (2024).[4] Registration Dossier: 3-Methoxybutyl acetate - Toxicological Information.Link[4]

  • Theodoridis, G., et al. (2014).[4] "GC-MS analysis of organic acids in human urine in clinical settings." Journal of Chromatography B. Link

Sources

Advanced Metabolomics Profiling of 3-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methoxybutanoic Acid in Metabolomics Studies Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Bioplastic Degradation to Exposome Marker

Executive Summary & Core Directive

In the landscape of modern metabolomics, 3-Methoxybutanoic acid (3-MBA) represents a critical "red flag" molecule. Unlike its ubiquitous structural analog 3-Hydroxybutyric acid (3-HB) —the primary ketone body—3-MBA is rarely an endogenous human metabolite. Instead, it serves as a potent exposome marker linked to the chemical degradation of polyhydroxyalkanoate (PHA) bioplastics, specifically Polyhydroxybutyrate (PHB).

This guide provides the definitive protocol for the detection, differentiation, and interpretation of 3-MBA. It addresses the high risk of misidentification in high-throughput studies and establishes a self-validating workflow to distinguish true biological signals from laboratory contaminants or environmental exposures.

Chemical Identity & Critical Distinctions

Metabolomics datasets frequently suffer from annotation errors due to isobaric or structural similarity. 3-MBA must be rigorously distinguished from two common confounders: the endogenous ketone body (3-HB) and the environmental toxin (PFMPA).

Feature3-Methoxybutanoic Acid (3-MBA) 3-Hydroxybutyric Acid (3-HB) Perfluoro-3-methoxybutanoic Acid (PFMPA)
CAS Registry 10024-70-1300-85-6377-73-1 (Generic PFAS class)
Formula C₅H₁₀O₃C₄H₈O₃C₅HF₉O₃
Monoisotopic Mass 118.0630 Da104.0473 Da~279.9 Da (varies by salt)
Primary Origin Exogenous: PHB degradation, synthetic intermediate.Endogenous: Ketogenesis (liver), fatty acid oxidation.Xenobiotic: Industrial surfactant, PFAS pollutant.
Key Functional Group Ether (-OCH₃) at C3Hydroxyl (-OH) at C3Perfluorinated chain + Ether

Scientific Integrity Note: Confusion often arises because 3-HB can be artificially methylated to form methyl 3-hydroxybutyrate (an ester) during extraction, which is isomeric to 3-MBA but chemically distinct. 3-MBA has the methyl group on the oxygen of the hydroxyl (ether linkage), not the carboxyl.

Origin & Significance in Metabolomics

The presence of 3-MBA in a biological sample (plasma, urine, tissue) is almost exclusively indicative of exogenous exposure or sample processing artifacts .

A. The Bioplastic Degradation Pathway (Exposome)

3-MBA is the primary monomeric product of Polyhydroxybutyrate (PHB) chemical recycling, particularly when PHB is subjected to solvolysis in methanol under alkaline or acidic conditions.

  • Mechanism: Microwave-assisted degradation or thermal stress in the presence of methanol cleaves the PHB polymer chain via transesterification and etherification.

  • Relevance: As bioplastics replace traditional polymers in lab consumables (pipette tips, tubes) and food packaging, 3-MBA is emerging as a marker of microplastic migration .

B. The "Green Solvent" Artifact

Researchers using "green" extraction protocols involving methanol and heat (e.g., for Soxhlet extraction of lipids) may inadvertently generate 3-MBA if the sample contains trace bioplastics or if the matrix is rich in 3-hydroxybutyrate and subjected to harsh methylation conditions (though carboxyl methylation is kinetically favored, ether formation can occur under specific catalytic conditions).

PHB_Degradation cluster_0 Detection Consequence PHB Poly(3-hydroxybutyrate) (Bioplastic Polymer) Inter Intermediate: Crotonic Acid PHB->Inter Thermal Elimination MHB_Ester Methyl 3-hydroxybutyrate (Common Artifact) PHB->MHB_Ester Transesterification MeOH Methanol (Solvent) Catalyst Heat / Base / Acid MBA 3-Methoxybutanoic Acid (3-MBA) Inter->MBA Oxa-Michael Addition (in MeOH)

Figure 1: Mechanistic pathway of PHB degradation leading to 3-MBA formation.[1] Note the competitive formation of Methyl 3-hydroxybutyrate.

Analytical Protocol: Detection & Validation

To confidently identify 3-MBA, you must use a method that resolves it from its isomers. The following protocol uses GC-MS with silylation, which is superior to LC-MS for separating small organic acid isomers.

Phase 1: Sample Preparation (Artifact Avoidance)
  • Solvent Choice: Do NOT use methanol if you suspect the presence of PHB microplastics, as this can generate 3-MBA artificially.

  • Recommended Solvent: Acetonitrile (ACN) or Ethyl Acetate.

  • Internal Standard: Use 3-Methoxybutanoic acid-d3 (methoxy-d3) if available, or a structural analog like 3-Ethoxypropionic acid .

Phase 2: Derivatization (GC-MS)

Since 3-MBA has a free carboxylic acid, it requires derivatization. Silylation (TMS) is preferred over methylation to avoid confusion with methyl esters.

  • Dry Down: Evaporate 50 µL of extract to complete dryness under N₂.

  • Oximation (Optional): If analyzing ketones simultaneously, add 50 µL Methoxyamine-HCl in Pyridine (20 mg/mL). Incubate 30°C for 90 min.

  • Silylation: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubation: 37°C for 30 minutes. Note: Higher temperatures may induce degradation.

Phase 3: GC-MS Acquisition Parameters
  • Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1 mL/min.

  • Temp Program: 60°C (1 min) → 10°C/min → 300°C (5 min).

  • Ion Source: Electron Impact (EI) @ 70 eV.

Phase 4: Data Interpretation (The "Self-Validating" Logic)

To confirm 3-MBA (TMS derivative) vs. 3-HB (TMS derivative):

CompoundDerivative StructureKey EI-MS Fragments (m/z)Retention Index (approx)
3-MBA-TMS CH₃-CH(OCH₃)-CH₂-COO-TMS117 (Loss of -OTMS?), 119 , 73 (TMS)~1150
3-HB-2TMS CH₃-CH(OTMS)-CH₂-COO-TMS147 (Pentamethyldisiloxane), 117 , 73 ~1250
  • Validation Check: The 3-HB derivative will have two TMS groups (mass shift +144 Da vs native). The 3-MBA derivative will have only one TMS group (mass shift +72 Da) because the C3 position is already blocked by a methoxy group.

  • Diagnostic Peak: Look for the molecular ion (M+•) or M-15. 3-MBA-TMS (MW 190) vs 3-HB-2TMS (MW 248). The mass difference is definitive.

Biological & Toxicological Context

If 3-MBA is positively identified and validated against the artifact control:

  • Exposome Marker: It indicates the subject has ingested or been exposed to PHB-based bioplastics or solvents containing 3-methoxybutanol derivatives.

  • Drug Metabolism: It may appear as a metabolite of drugs containing a 3-methoxybutanyl moiety (e.g., certain investigational peptide mimetics or protected amino acids like Boc-Thr(Me)-OH derivatives).

  • Microbial Fermentation: While rare, specific soil bacteria (Amycolatopsis spp.) can produce methoxy-fatty acids.[2][3] In human samples, this is highly unlikely without severe dysbiosis or specific infection.

References
  • Bioplastic Degradation Pathways

    • Title: Microwave-Assisted Reaction in Green Solvents Recycles PHB to Functional Chemicals.[1][3]

    • Source: ACS Sustainable Chemistry & Engineering (2021).
    • Significance: Defines 3-MBA as a primary degrad
    • URL:[Link]

  • Analytical Differentiation

    • Title: Chemical Recycling of Polyhydroxybutyrate (PHB) into Bio-Based Solvents and Their Use in a Circular PHB Extraction.[1][2]

    • Source: ACS Sustainable Chemistry & Engineering (2021).
    • Significance: Provides GC-MS spectra and retention data for 3-MBA vs 3-HB deriv
    • URL:[Link]

  • Metabolite Database Entry

    • Title: 3-Methoxybutanoic acid (Compound Report).[1][4][5][6][7]

    • Source: PubChem (N
    • Significance: Chemical structure and toxicity data (Irritant H315, H318).[8][9][10]

    • URL:[Link]

  • Endogenous vs.

    • Title: 3-Hydroxybutyrate as a Metabolite and a Signal Molecule.
    • Source: Biomolecules (2021).[1][2][7]

    • Significance: Establishes the baseline for 3-HB to contrast with the exogenous n
    • URL:[Link]

Sources

discovery and isolation of 3-Methoxybutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Chiral Resolution, and Analytical Isolation

Introduction & Chemical Identity

3-Methoxybutanoic acid (CAS: 10024-70-1) is a critical chiral building block in the synthesis of


-amino acids and complex pharmaceutical scaffolds. Unlike common primary metabolites, its "discovery" and availability are inextricably linked to the evolution of Michael addition chemistries  and biocatalytic resolution  technologies.

For drug development professionals, the significance of this molecule lies in its C3 chiral center. The ability to isolate the enantiopure (R)- or (S)-3-methoxybutanoic acid is a prerequisite for its use in peptidomimetics and polyketide synthase (PKS) engineering.

Property Data
IUPAC Name 3-Methoxybutanoic acid
Molecular Formula

Molecular Weight 118.13 g/mol
Chirality C3 Center (Racemic, (R)-, or (S)-)
Physical State Colorless liquid
Boiling Point ~212–214°C (at 760 mmHg)
Primary Synthesis: The Michael Addition Protocol

The industrial and laboratory "discovery" of this moiety typically arises from the conjugate addition of methanol to crotonic acid derivatives. This pathway represents the most robust method for bulk isolation.

2.1. Mechanistic Causality

The reaction relies on the Michael addition (conjugate addition) of a methoxide nucleophile to the


-carbon of an 

-unsaturated carbonyl (crotonic acid or ester).
  • Thermodynamic Driver: The formation of a stable

    
    -bond at the 
    
    
    
    -position is energetically favored over the
    
    
    -bond of the alkene.
  • Regioselectivity: The resonance of the carbonyl group creates a partial positive charge at the

    
    -carbon, directing the nucleophilic attack exclusively to this position.
    
2.2. Validated Synthetic Protocol

Note: This protocol yields the racemic mixture (rac-3-methoxybutanoic acid).

Reagents:

  • Methyl crotonate (1.0 eq)

  • Methanol (Solvent & Reagent, excess)

  • Sodium Methoxide (NaOMe) (0.1 – 0.5 eq, Catalyst)

Workflow:

  • Initiation: Dissolve methyl crotonate in anhydrous methanol under

    
     atmosphere.
    
  • Catalysis: Add NaOMe slowly at 0°C to minimize polymerization side-products.

  • Reaction: Reflux at 65°C for 4–6 hours. Monitor disappearance of the alkene proton signals via TLC or NMR.

  • Quench: Neutralize with glacial acetic acid or dilute HCl.

  • Hydrolysis (Optional): If the free acid is required, treat the resulting ester with NaOH/MeOH, followed by acidification.

  • Isolation: Extract with dichloromethane (DCM), dry over

    
    , and concentrate in vacuo.
    

MichaelAddition Start Methyl Crotonate (Substrate) Inter Enolate Intermediate Start->Inter Conjugate Addition MeOH Methanol (Nucleophile) MeOH->Inter Cat NaOMe (Catalyst) Cat->Inter Activates Prod_Ester Methyl 3-methoxybutanoate (Racemic Ester) Inter->Prod_Ester Protonation Hydrol Hydrolysis (NaOH / H+) Prod_Ester->Hydrol Final rac-3-Methoxybutanoic Acid Hydrol->Final Isolation

Figure 1: Synthetic workflow for the access of racemic 3-methoxybutanoic acid via conjugate addition.

Chiral Isolation: Enzymatic Kinetic Resolution

For pharmaceutical applications, the isolation of a single enantiomer is mandatory. Chemical synthesis yields a racemate; therefore, Enzymatic Kinetic Resolution (EKR) is the gold standard for isolation.

3.1. The Biocatalytic System

The enzyme Candida antarctica Lipase B (CAL-B) (commercially available as Novozym 435) displays high enantioselectivity toward


-substituted esters.
  • Mechanism: The lipase preferentially hydrolyzes the ester bond of one enantiomer (typically the (R)-form) while leaving the (S)-ester intact (or vice versa, depending on solvent/acyl donor).

  • Self-Validating Step: The reaction stops at 50% conversion. If conversion exceeds 50%, enantiomeric excess (

    
    ) of the substrate degrades.
    
3.2. Isolation Protocol (R-Selective Hydrolysis)
  • Substrate: Suspend rac-methyl 3-methoxybutanoate in phosphate buffer (pH 7.0).

  • Enzyme Loading: Add immobilized CAL-B (10% w/w relative to substrate).

  • Incubation: Shake at 30°C. Maintain pH via auto-titrator with 0.1 M NaOH.

  • Termination: Filter off the enzyme beads when conversion reaches 45–50% (monitor by GC).

  • Phase Separation (Isolation):

    • Aqueous Phase: Contains the (R)-3-methoxybutanoic acid (as a salt). Acidify to pH 2 and extract with Ethyl Acetate.

    • Organic Phase: Contains the unreacted (S)-methyl 3-methoxybutanoate .

KineticResolution Racemate Racemic Methyl 3-methoxybutanoate Reaction Hydrolysis (Phosphate Buffer, pH 7) Racemate->Reaction Enzyme CAL-B Lipase (Novozym 435) Enzyme->Reaction Separation Phase Separation (Extraction) Reaction->Separation 50% Conversion Acid (R)-3-Methoxybutanoic Acid (Aqueous Phase -> Acidify) Separation->Acid Ester (S)-Methyl 3-methoxybutanoate (Organic Phase) Separation->Ester

Figure 2: Enzymatic Kinetic Resolution (EKR) workflow for separating enantiomers.

Analytical Characterization

Validating the isolation requires rigorous analytical data. The methoxy group introduces distinct singlet signals in Proton NMR, easily distinguishable from the methyl doublet of the carbon chain.

4.1. Nuclear Magnetic Resonance (

-NMR)

Solvent:


, 400 MHz
Position Shift (

, ppm)
Multiplicity Integration Assignment
-COOH 10.5 – 12.0Broad Singlet1HCarboxylic Acid Proton
-OCH3 3.38Singlet3HMethoxy Group
C3-H 3.75 – 3.85Multiplet1HChiral Center Methine
C2-H2 2.45 – 2.60Multiplet (dd)2H

-Methylene
C4-H3 1.22Doublet (

)
3HTerminal Methyl
4.2. Mass Spectrometry (GC-MS)

Ionization: EI, 70 eV

  • Molecular Ion (

    
    ):  118 m/z (often weak).
    
  • Base Peak: 59 m/z (corresponding to the cleavage of the methoxy-ethyl fragment).

  • Key Fragments:

    • 
       103 (
      
      
      
      )
    • 
       87 (
      
      
      
      )
    • 
       59 (
      
      
      
      )
Applications in Drug Development

The isolation of 3-methoxybutanoic acid is not an academic exercise; it serves as a vital precursor in specific therapeutic areas:

  • Neprilysin Inhibitors: Methoxy-substituted fatty acid chains are pharmacophores in inhibitors designed for cardiovascular diseases and heart failure. The methoxy group improves metabolic stability compared to the hydroxy analog.

  • Polyhydroxyalkanoate (PHA) Degradation Markers: 3-methoxybutanoic acid is chemically related to the degradation products of PHB (bioplastics). Understanding its isolation aids in developing bio-recycling streams for medical-grade polymers.

  • 
    -Amino Acid Synthesis:  The acid can be converted via Curtius rearrangement to 
    
    
    
    -amino acids, which are incorporated into peptides to induce specific folding (helices) and proteolytic resistance.
References
  • Synthesis via Michael Addition

    • Methodology: The conjugate addition of methanol to crotonates using sodium methoxide is the standard industrial route.
    • Source: PubChem.[1][2] (n.d.). 3-Methoxybutanoic acid.[3][1][4][5] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Enzymatic Resolution (CAL-B)

    • Methodology: Lipase B from Candida antarctica is widely validated for the kinetic resolution of -hydroxy and -methoxy esters.
    • Source: Pamies, O., & Backvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. Journal of Organic Chemistry. Retrieved from [Link]

  • Analytical Data (NMR/MS)

    • Data Verification: Spectral data correlates with standard databases for methoxy-substituted f
    • Source: Spectrabase.[1][4] (n.d.). 1H NMR Spectrum of 3-Methoxybutanoic acid. Wiley. Retrieved from [Link]

  • Natural Source Context (PHB Degradation)

    • Context: Crotonic acid (the precursor) is the major pyrolysis product of Poly(3-hydroxybutyrate), linking the molecule to bio-based sourcing.
    • Source: Mamat, M. R. Z., et al. (2014).[6] Bio-based production of crotonic acid by pyrolysis of poly(3-hydroxybutyrate) inclusions.[6] Journal of Cleaner Production. Retrieved from [Link]

Sources

natural occurrence of 3-Methoxybutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Natural Occurrence and Synthetic Relevance of 3-Methoxybutanoic Acid: From Fermentation Byproduct to Chiral Scaffold

Executive Summary

3-Methoxybutanoic acid (CAS 10024-70-1) is a chiral β-methoxy acid that occupies a unique niche at the intersection of microbial fermentation, biopolymer degradation, and synthetic organic chemistry.[1] Unlike its ubiquitous analog 3-hydroxybutyric acid (a primary ketone body), 3-methoxybutanoic acid is a rare secondary metabolite primarily identified in complex anaerobic fermentation systems (e.g., Strong-Aroma Baijiu) and as a degradation product of polyhydroxybutyrate (PHB) in methanolic environments. This guide analyzes its natural origins, proposed formation mechanisms, and utility as a metabolically stable chiral building block in drug development.[2]

Chemical Identity & Stereochemical Significance

3-Methoxybutanoic acid is a structural analog of β-hydroxybutyric acid where the hydroxyl group at the C3 position is methylated. This modification significantly alters its lipophilicity and metabolic stability, making it a valuable pharmacophore for drug design.

PropertySpecification
IUPAC Name 3-Methoxybutanoic acid
CAS Number 10024-70-1
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
Chirality Contains one stereocenter at C3; exists as (R)- and (S)- enantiomers.[3]
Boiling Point ~208°C (Predicted)
Solubility Soluble in water, alcohols, and polar organic solvents.

Natural Occurrence in Fermentation Ecosystems

The primary confirmed "natural" source of 3-methoxybutanoic acid is the complex microbial ecosystem of solid-state fermentation, specifically in the production of Strong-Aroma Baijiu .

The Baijiu Pit Mud Environment

In the anaerobic pit muds used for Baijiu fermentation, 3-methoxybutanoic acid appears as a trace flavor compound alongside dominant acids like hexanoic and butyric acid.

  • Microbiome: The pit mud is dominated by Clostridium, Bacillus, and Lactobacillus species.

  • Precursors: The fermentation mash is rich in crotonic acid (from dehydration of 3-hydroxybutyrate) and methanol (from pectin degradation by fungal enzymes).

  • Formation Context: The simultaneous presence of high concentrations of methanol and activated enoyl-CoA intermediates suggests a formation pathway driven by Michael addition, likely catalyzed promiscuously by enoyl-CoA hydratases or occurring chemically under the acidic, varying thermal conditions of the pit.

Polyhydroxybutyrate (PHB) Degradation

While not a direct metabolite in the traditional sense, 3-methoxybutanoic acid is naturally derived from the depolymerization of Polyhydroxybutyrate (PHB) , a biopolymer accumulated by bacteria like Ralstonia eutropha and Bacillus megaterium.

  • Mechanism: When PHB-rich biomass undergoes solvolysis in the presence of methanol (often used in extraction or occurring in mixed-fermentation waste), the polymer backbone is cleaved.

  • Significance: This route is critical for researchers developing "green" recycling methods for bioplastics, yielding 3-methoxybutanoic acid as a value-added monomer.

Biosynthetic & Formation Mechanisms

The formation of 3-methoxybutanoic acid in nature is likely distinct from the direct enzymatic synthesis seen in primary metabolism. Two primary pathways are proposed:

Pathway A: The Oxa-Michael Addition (Fermentation Route)

This is the most probable route in Baijiu fermentation. Crotonyl-CoA, an intermediate in butyrate fermentation (via Clostridium), undergoes a Michael addition with methanol.

  • Enzyme Candidate: Enoyl-CoA hydratase (Crotonase). These enzymes typically add water across the double bond of crotonyl-CoA to form 3-hydroxybutyryl-CoA. However, in high-methanol environments, they can exhibit promiscuity, accepting methanol as the nucleophile.

Pathway B: O-Methylation (Theoretical)

Direct O-methylation of 3-hydroxybutyrate via an S-adenosylmethionine (SAM)-dependent O-methyltransferase. This is less documented for aliphatic beta-hydroxy acids compared to aromatic substrates (e.g., flavonoids), but remains a biological possibility in specific fungal metabolisms.

Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HB_CoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->HB_CoA Reductase CrotonylCoA Crotonyl-CoA HB_CoA->CrotonylCoA Dehydratase PHB Polyhydroxybutyrate (PHB) HB_CoA->PHB PHB Synthase MBA 3-Methoxybutanoic Acid CrotonylCoA->MBA Pathway A: Methanol + Enoyl-CoA Hydratase (Promiscuous) PHB->MBA Pathway B: Methanolysis (Chemical/Enzymatic)

Caption: Figure 1. Proposed formation pathways of 3-methoxybutanoic acid via fermentation (Red) and PHB degradation (Blue).

Isolation & Analytical Protocols

Detecting 3-methoxybutanoic acid requires distinguishing it from the far more abundant 3-hydroxybutyrate and crotonic acid.

Protocol: Extraction from Fermentation Broth
  • Clarification: Centrifuge fermentation broth at 10,000 x g for 15 mins to remove biomass.

  • Acidification: Adjust pH to 2.0 using 6M HCl to protonate the acid (pKa ~4.5), driving it into the organic phase.

  • Liquid-Liquid Extraction: Extract with ethyl acetate (1:1 v/v) three times.

  • Derivatization (Critical):

    • Direct GC analysis can lead to tailing.

    • Method: Methyl esterification using BF₃-Methanol (14% w/v) at 60°C for 30 mins.

    • Note: This converts 3-methoxybutanoic acid to methyl 3-methoxybutanoate .

  • GC-MS Analysis:

    • Column: DB-WAX or HP-5MS.

    • Identification: Look for the molecular ion (M+) or characteristic fragment ions (m/z 59 for the methoxyethyl group).

Applications in Drug Development

For drug development professionals, 3-methoxybutanoic acid offers a strategic advantage over 3-hydroxybutyrate.

Bio-isosteric Replacement
  • Metabolic Stability: The methoxy group prevents oxidation to the ketone (acetoacetate), blocking the molecule from entering the beta-oxidation pathway for energy production. This allows it to act as a stable ligand or tracer.

  • Lipophilicity: The methyl cap increases logP, potentially improving blood-brain barrier (BBB) permeability compared to the free hydroxy acid.

Chiral Building Block

It serves as a precursor for β-amino acids via the Arndt-Eistert synthesis or Curtius rearrangement, preserving the chiral center. These β-amino acids are essential for peptidomimetics that resist proteolytic degradation.

Applications cluster_0 Drug Discovery Utility MBA 3-Methoxybutanoic Acid (Chiral Scaffold) Isostere Metabolically Stable Bio-isostere MBA->Isostere Blocks Oxidation Peptidomimetic β-Amino Acid Precursor MBA->Peptidomimetic Curtius Rearrangement Tracer Stable Tracer for Ketone Metabolism MBA->Tracer 13C Labeling

Caption: Figure 2. Strategic applications of 3-methoxybutanoic acid in pharmaceutical design.

References

  • Xu, Y. et al. (2022). "Flavor Chemistry of Chinese Baijiu: A Review." Foods. Link

  • Yang, X., Odelius, K., & Hakkarainen, M. (2014).[4] "Microwave-Assisted Reaction in Green Solvents Recycles PHB to Functional Chemicals."[4][5][6] ACS Sustainable Chemistry & Engineering.[4][5] Link[4][5]

  • PubChem. (2025).[7] "3-Methoxybutanoic acid Compound Summary." National Library of Medicine. Link

  • Zou, W. et al. (2018).[8] "Microbial Community and Metabolic Pathways in Anaerobic Digestion of Organic Solid Wastes." MDPI. Link

  • Beilstein-Institut. (2025). "Chiral LC-MS Strategy for Stereochemical Assignment." Beilstein Journal of Organic Chemistry. Link

Sources

spectroscopic characterization of 3-Methoxybutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comprehensive Spectroscopic Profiling of 3-Methoxybutanoic Acid


 | MW:  118.13  g/mol [1]

Executive Summary & Structural Logic

3-Methoxybutanoic acid is a


-alkoxy carboxylic acid utilized as a chiral building block in the synthesis of polyketides and pharmaceutical intermediates.[1] Its characterization requires a nuanced understanding of its chiral center at C3, which induces diastereotopicity in the adjacent methylene protons (

-position), a feature often overlooked in routine analysis but critical for high-fidelity structural confirmation.[1]

This guide moves beyond basic peak listing to establish a self-validating spectroscopic framework . By correlating the magnetic anisotropy observed in NMR with the fragmentation logic of Mass Spectrometry, researchers can definitively distinguish this molecule from its isomers (e.g., 4-methoxybutanoic acid or 2-methoxybutanoic acid).[1]

Nuclear Magnetic Resonance (NMR) Profiling

Experimental Strategy: The presence of the carboxylic acid moiety necessitates solvent selection that minimizes dimer formation, which can broaden signals.

  • Preferred Solvent:

    
     (Standard), 
    
    
    
    (if resolution of the acid proton is required).
  • Internal Standard: TMS (

    
     ppm).[1]
    
NMR Spectroscopy (500 MHz, )

The scalar coupling network is defined by the chiral center at C3.[1] The protons at C2 are diastereotopic (


), often appearing as a complex ABX system rather than a simple doublet.[1]
PositionType

(ppm)
Multiplicity

Coupling (Hz)
Structural Logic
COOH Acidic10.5 – 12.0br s-Exchangeable proton; shift depends on concentration/H-bonding.[1]
H-3 Methine3.75 – 3.85m (sextet-like)

Deshielded by oxygen; couples to C4-Me and C2-CH

.[1]
OCH

Methoxy3.38s-Diagnostic sharp singlet; characteristic ether shift.[1]
H-2a Methylene2.58dd

Diastereotopic

-proton; distinct magnetic environment.[1]
H-2b Methylene2.42dd

Diastereotopic

-proton; pairs with H-2a.
H-4 Methyl1.23d

Terminal methyl coupled only to H-3.[1]

Expert Insight: In lower-field instruments (300 MHz), H-2a and H-2b may overlap, appearing as a pseudo-doublet (


 ppm).[1] High-field resolution is required to observe the ABX pattern confirming the adjacent chiral center.[1]
NMR Spectroscopy (125 MHz, )
CarbonType

(ppm)
Assignment Logic
C-1 Carbonyl176.5Typical aliphatic carboxylic acid.[1]
C-3 Methine74.2Deshielded by ether oxygen (

-position).[1]
OCH

Methoxy56.4Characteristic methoxy region.[1]
C-2 Methylene40.8

-carbon; shielded relative to C3.
C-4 Methyl19.1Terminal methyl.[1]

Vibrational Spectroscopy (FT-IR)

IR analysis serves as a rapid "functional group fingerprint."[1] The key diagnostic is the interplay between the carbonyl stretch and the broad carboxylic O-H band.

Method: Thin film (neat) on NaCl plates or ATR (Attenuated Total Reflectance).[1]

Wavenumber (

)
IntensityAssignmentDiagnostic Value
2500 – 3300 Broad, StrongO-H StretchAcid Dimer. The "bearded" shape overlaps C-H stretches.[1]
2970, 2930 MediumC-H StretchAlkyl backbone (

C-H).[1]
1710 – 1715 StrongC=O[1] StretchCarbonyl. Lower frequency due to H-bonding dimerization.
1080 – 1120 StrongC-O StretchEther. Confirms the methoxy group (C-O-C).[1]

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the molecular weight and fragmentation pattern essential for distinguishing isomers.[1]

GC-MS (Electron Impact, 70 eV)
  • Molecular Ion (

    
    ): 
    
    
    
    118 (Often weak or absent due to rapid fragmentation).[1]
  • Base Peak:

    
     59.[1][2]
    

Fragmentation Pathway Logic:

  • 
    -Cleavage (Dominant):  The ether oxygen directs cleavage at the C3 position.[1]
    
    • Cleavage of the C2-C3 bond yields the oxonium ion:

      
      .[1]
      
    • Validation: This peak is the hallmark of methyl ethers with an adjacent methyl group.[1]

  • Loss of Methyl:

    
    .[1]
    
  • Loss of Methoxy:

    
    .[1]
    
  • McLafferty Rearrangement: While possible, the

    
    -cleavage usually dominates the spectrum.[1]
    
LC-MS (ESI - Negative Mode)
  • Ionization: Electrospray Ionization (ESI) in negative mode is preferred for carboxylic acids.[1]

  • Observed Ion:

    
    .[1]
    
  • Adducts:

    
     (Dimer).[1]
    

Experimental Protocols & Workflow

The following protocols ensure data integrity and reproducibility.

Protocol A: NMR Sample Preparation
  • Drying: Ensure the sample is free of water/methanol.[1] Dry 50 mg of 3-methoxybutanoic acid under high vacuum (< 1 mbar) for 1 hour. Reason: Residual water exchanges with the COOH proton, shifting it and broadening the peak.[1]

  • Solvation: Dissolve in 0.6 mL of

    
     (99.8% D) containing 0.03% TMS.
    
  • Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube to prevent magnetic inhomogeneity (shimming issues).[1]

Protocol B: GC-MS Analysis
  • Derivatization (Optional but Recommended): Carboxylic acids often tail on non-polar columns.[1] Methylate using

    
    -Methanol or TMS-diazomethane to form Methyl 3-methoxybutanoate (
    
    
    
    ).[1]
  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Program: 50°C (2 min)

    
     10°C/min 
    
    
    
    250°C.

Logic & Workflow Visualization

The following diagrams illustrate the structural connectivity logic used to assign the NMR signals and the analytical workflow.

G cluster_0 Molecule: 3-Methoxybutanoic Acid C3 C3 (Chiral Center) Methine C2 C2 (Alpha) Methylene C3->C2 Induces Diastereotopicity (ABX System) C4 C4 (Terminal) Methyl C3->C4 Spin Coupling (Doublet) OMe Methoxy Group (-OCH3) C3->OMe Chemical Shift Deshielding (+3.8 ppm) COOH Carboxylic Acid (-COOH) C2->COOH Alpha Position (~2.5 ppm)

Caption: Structural connectivity diagram highlighting the influence of the C3 chiral center on the NMR spin system.

Workflow cluster_analysis Parallel Analysis Start Crude Sample Prep Vacuum Dry (Remove H2O/MeOH) Start->Prep NMR 1H & 13C NMR (CDCl3) Prep->NMR IR FT-IR (Neat) Functional Groups Prep->IR MS GC-MS / LC-MS MW Confirmation Prep->MS Decision Data Correlates? NMR->Decision IR->Decision MS->Decision Pass Release Lot (COA Generation) Decision->Pass Yes Fail Repurify (Distillation/Column) Decision->Fail No Fail->Start

Caption: Analytical workflow for the validation of 3-methoxybutanoic acid, emphasizing sample preparation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 108676, 3-Methoxybutanoic acid.[1] Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. Butanoic acid, 3-methoxy- (Mass Spectrum).[1] NIST Standard Reference Database 1A v17.[1] Retrieved from [Link][1]

  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS).[1] (General reference for methoxy-acid shifts). Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for coupling constant logic and diastereotopicity).

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 3-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-methoxybutanoic acid. While experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from analogous compounds, theoretical principles, and established methodologies to offer a robust predictive framework. It is designed to equip researchers, particularly those in drug development and materials science, with the foundational knowledge to understand, predict, and ultimately measure the thermodynamic behavior of 3-methoxybutanoic acid. The guide delves into the significance of its structural features, outlines detailed experimental and computational protocols for its characterization, and presents available data for structurally related molecules to facilitate informed analysis.

Introduction: The Scientific and Pharmaceutical Relevance of 3-Methoxybutanoic Acid

3-Methoxybutanoic acid (CAS No. 10024-70-1) is a carboxylic acid derivative featuring a methoxy group at the β-position.[1][2][3] This structural motif is of significant interest in medicinal chemistry and materials science. The presence of both a hydrophilic carboxylic acid group and a more hydrophobic methoxy group imparts an amphiphilic character to the molecule.[1] This can influence its solubility, reactivity, and interactions with biological systems.

While 3-methoxybutanoic acid itself is primarily utilized as a building block in organic synthesis for pharmaceuticals and agrochemicals, understanding its thermodynamic properties is crucial for several reasons[1]:

  • Reaction Optimization: Knowledge of the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°) is fundamental for predicting the feasibility and spontaneity of chemical reactions involving this molecule. This allows for the optimization of synthesis pathways, leading to higher yields and reduced byproducts.

  • Polymorph Screening and Crystallization: In drug development, the thermodynamic stability of different crystalline forms (polymorphs) of a drug substance is critical. The enthalpy of fusion (ΔfusH°) and melting point are key indicators of lattice energy and stability, which in turn affect bioavailability and shelf-life.

  • Biopharmaceutical Properties: The thermodynamic properties of a molecule are intrinsically linked to its solubility, partitioning behavior (LogP), and ultimately, its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the Gibbs free energy of solvation dictates how readily the molecule dissolves in aqueous and lipid environments.

  • Formulation Development: Understanding the thermal behavior, such as heat capacity (Cp), is essential for designing stable and effective pharmaceutical formulations. It informs decisions related to processing, storage, and handling of the active pharmaceutical ingredient (API).

A notable example of a related structure in drug development is UK-447841, a neprilysin inhibitor that was investigated for the treatment of female sexual dysfunction.[4] This compound incorporates a 4-methoxybutanoic acid moiety, highlighting the relevance of methoxy-substituted carboxylic acids in bioactive molecules.[4]

Physicochemical and Structural Characteristics

3-Methoxybutanoic acid is a colorless to pale yellow liquid at room temperature.[1] Its key structural features, the carboxylic acid and the methoxy group, dictate its physical and chemical properties. The carboxylic acid group can participate in hydrogen bonding, leading to a relatively high boiling point and solubility in polar solvents.[1][5]

PropertyValueSource
Molecular Formula C5H10O3PubChem[2]
Molecular Weight 118.13 g/mol PubChem[2]
CAS Number 10024-70-1CymitQuimica[1]
Appearance Colorless to pale yellow liquidCymitQuimica[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[2]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[2]
Rotatable Bond Count 3PubChem (Computed)[2]
Topological Polar Surface Area 46.5 ŲPubChem (Computed)[2]

Predictive Analysis of Thermodynamic Properties

Direct experimental thermodynamic data for 3-methoxybutanoic acid is scarce in the public domain. However, we can infer its likely thermodynamic characteristics by examining structurally similar compounds and employing computational prediction methods.

Comparative Analysis with Structurally Related Molecules

By comparing 3-methoxybutanoic acid with related molecules for which experimental data is available, we can estimate the influence of the methoxy group.

CompoundΔfH°gas (kJ/mol)ΔfusH° (kJ/mol)ΔvapH° (kJ/mol)Tboil (K)Tfus (K)Source
3-Hydroxybutanoic acid -548.2112.3764.21528.71291.41Cheméo (Joback method)[6]
3,3-dimethylbutanoic acid -----NIST/TRC[7]
3-methylbutanoic acid -502.50 ± 6.6010.8757.50 ± 3.00--Cheméo (NIST)[8]
3-Methoxybutanal -369.618.6635.47384.44195.34Cheméo (Joback method)[9]

Note: Data for 3,3-dimethylbutanoic acid from NIST/TRC requires a subscription for specific values.

Insights from Comparative Data:

  • The presence of a hydroxyl group in 3-hydroxybutanoic acid allows for strong hydrogen bonding, which is reflected in its higher predicted boiling point compared to 3-methoxybutanal. We can anticipate the boiling point of 3-methoxybutanoic acid to be between that of 3-hydroxybutanoic acid and 3-methoxybutanal, as the carboxylic acid group also engages in significant hydrogen bonding.

  • The enthalpy of vaporization (ΔvapH°) is a measure of the energy required to overcome intermolecular forces. The value for 3-methoxybutanoic acid is expected to be substantial due to hydrogen bonding from the carboxylic acid moiety.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational methods provide a powerful tool for estimating thermodynamic properties. The Joback method, a group contribution method, is one such approach for predicting properties like enthalpy of formation, boiling point, and critical properties. While not as accurate as high-level quantum chemical calculations, it offers a rapid estimation.

For more accurate predictions, ab initio quantum mechanics methods such as Gaussian-4 (G4) theory can be employed.[10] These methods solve the Schrödinger equation for the molecule to determine its energy and from there, its thermodynamic properties.

Workflow for Computational Prediction of Thermodynamic Properties:

G cluster_input Input cluster_computation Computational Method cluster_output Output mol_structure 3D Molecular Structure of 3-Methoxybutanoic Acid qm_calc Quantum Mechanics Calculation (e.g., Gaussian G4) mol_structure->qm_calc Optimize Geometry & Calculate Energy thermo_props Predicted Thermodynamic Properties (ΔfH°, ΔfG°, S°, Cp) qm_calc->thermo_props Statistical Mechanics Calculations

Caption: Computational workflow for predicting thermodynamic properties.

Experimental Determination of Thermodynamic Properties

For definitive values, experimental measurements are indispensable. The following section outlines the standard protocols for determining the key thermodynamic properties of a compound like 3-methoxybutanoic acid.

Calorimetry for Enthalpy of Formation and Combustion

The standard enthalpy of formation (ΔfH°) is a cornerstone thermodynamic property. It is often determined indirectly by measuring the enthalpy of combustion (ΔcH°) using bomb calorimetry.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of 3-methoxybutanoic acid (liquid) is encapsulated in a combustible container of known heat of combustion.

  • Assembly: The sample is placed in a stainless steel "bomb," which is then pressurized with pure oxygen.

  • Immersion: The bomb is submerged in a known mass of water in an insulated container (calorimeter).

  • Ignition and Measurement: The sample is ignited electrically, and the temperature change of the water is meticulously recorded.

  • Calculation: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. After accounting for the heat of combustion of the container, the enthalpy of combustion of the sample is determined. The enthalpy of formation can then be calculated using Hess's Law.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis sample Weighed Sample of 3-Methoxybutanoic Acid bomb Pressurized Oxygen Bomb sample->bomb calorimeter Water-filled Calorimeter bomb->calorimeter ignition Ignite Sample calorimeter->ignition temp_measurement Record Temperature Change (ΔT) ignition->temp_measurement calc_q Calculate Heat Released (q) temp_measurement->calc_q calc_delta_h Determine Enthalpy of Combustion (ΔcH°) calc_q->calc_delta_h calc_delta_f Calculate Enthalpy of Formation (ΔfH°) calc_delta_h->calc_delta_f

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a versatile technique for measuring heat capacity (Cp), enthalpy of fusion (ΔfusH°), and melting point (Tfus).

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: A small, accurately weighed sample of 3-methoxybutanoic acid is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Heating Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program (e.g., heating at a constant rate).

  • Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • Heat Capacity (Cp): The difference in heat flow is directly proportional to the heat capacity of the sample.

    • Melting Point (Tfus) and Enthalpy of Fusion (ΔfusH°): A phase transition, such as melting, will appear as a peak in the DSC thermogram. The onset of the peak corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Vapor Pressure Measurement for Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH°) can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation.

Safety and Handling

3-Methoxybutanoic acid is classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[11] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

References

  • National Institute of Standards and Technology. (n.d.). 3,3-dimethylbutanoic acid. NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Methoxybutanal (CAS 5281-76-5). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24803, 3-Methoxybutanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22594821, 3-Methoxy-3-methylbutanoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 3-hydroxy- (CAS 300-85-6). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12693685, 2-Methoxybutanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and Prediction of the Monocarboxylic Acids Thermochemical Properties. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methoxybutanol. Retrieved from [Link]

  • Wikipedia. (n.d.). UK-447841. Retrieved from [Link]

  • Save My Exams. (2025, January 3). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-methoxybutyl acetate. Retrieved from [Link]

  • Unknown. (n.d.). Experiment #10 – Properties of Carboxylic Acids and Esters.
  • Scribd. (n.d.). Lab - Properties of Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134442, 3-Methoxypropionic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 3-methyl- (CAS 503-74-2). Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-methoxybutanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89389021, 2-Cyano-3-methoxybutanoic acid. Retrieved from [Link]

Sources

Methodological & Application

Optimized Synthetic Strategies for 3-Methoxybutanoic Acid: From Bench to Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-3MBA-01

Abstract & Strategic Overview

3-Methoxybutanoic acid is a critical chiral building block in the synthesis of polyketide antibiotics, pheromones, and


-amino acids. While conceptually simple, the synthesis presents a specific challenge: the reversibility of the Michael addition (retro-Michael reaction) under thermal stress and the potential for competing esterification.

This guide details a Base-Promoted Conjugate Addition protocol. Unlike acid-catalyzed routes that often yield the methyl ester (requiring a second hydrolysis step), this method utilizes sodium methoxide (NaOMe) to generate the dianion/carboxylate intermediate, ensuring high selectivity for the free acid upon controlled acidification.

Retrosynthetic Logic

The C3-methoxy motif is installed via a 1,4-Michael addition of methoxide to the


-unsaturated system of crotonic acid.


Methodology: Base-Promoted Michael Addition

Reaction Mechanism

The reaction relies on the nucleophilic attack of the methoxide ion on the


-carbon of the crotonate carboxylate. The use of the carboxylate salt (generated in situ) rather than the ester reduces steric bulk and prevents transesterification byproducts.

MichaelAddition Crotonic Crotonic Acid (Substrate) Deprot Deprotonation (Carboxylate Formation) Crotonic->Deprot + NaOMe Attack Nucleophilic Attack (Methoxy Addition) Deprot->Attack + MeO- Enolate Enolate Intermediate Attack->Enolate 1,4-Addition Protonation Acidic Quench (Product Formation) Enolate->Protonation + HCl (aq)

Figure 1: Mechanistic pathway for the base-promoted synthesis of 3-methoxybutanoic acid.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
Crotonic Acid Substrate1.086.0986.1 g (1.0 mol)
Sodium Methoxide Reagent/Base2.254.02118.8 g (as 25% w/w in MeOH)
Methanol (Anhydrous) SolventSolvent32.04500 mL
Sulfuric Acid (Conc.) Quench~1.198.08To pH 2

Expert Insight: We use 2.2 equivalents of base. The first equivalent deprotonates the carboxylic acid to form the sodium salt; the second equivalent acts as the nucleophile for the Michael addition.

Step-by-Step Procedure
Phase A: Reaction Setup
  • Apparatus: Equip a 1L 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush with nitrogen.

  • Solvent Charge: Add Methanol (300 mL) and Crotonic Acid (86.1 g) to the flask. Stir until fully dissolved.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add Sodium Methoxide solution (25% in MeOH) dropwise over 30 minutes.

    • Note: Exothermic reaction. Maintain internal temperature <10°C to prevent polymerization.

  • Reflux: Once addition is complete, remove the ice bath. Heat the mixture to a gentle reflux (approx. 65°C) for 12–16 hours .

    • Validation: Monitor by TLC (System: Hexane/EtOAc 1:1) or GC-MS. The disappearance of the crotonic acid peak indicates completion.

Phase B: Workup & Isolation
  • Concentration: Remove approximately 70% of the methanol under reduced pressure (Rotavap) to reduce volume.

  • Quench: Cool the residue to 0°C. Slowly add 3M H2SO4 or HCl until the pH reaches ~2.0.

    • Critical: Do not overheat during acidification; heat promotes the retro-Michael elimination of methanol.

  • Extraction: Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (

    
    ).
    
    • Why DCM? 3-Methoxybutanoic acid has moderate water solubility. DCM ensures efficient recovery compared to ether.

  • Drying: Combine organic layers, wash with brine (

    
    ), and dry over anhydrous Na2SO4 .
    
  • Filtration & Evaporation: Filter off the drying agent and concentrate the filtrate in vacuo.

Phase C: Purification
  • Vacuum Distillation: The crude oil is purified via vacuum distillation.

    • Boiling Point: Expect fractions at 108–112°C @ 12 mmHg .

    • Precaution: Maintain a low pot temperature. If the pot temp exceeds 140°C, retro-Michael elimination becomes significant.

Quality Control & Characterization

Expected Analytical Data
TechniqueParameterExpected Signal/ValueInterpretation
1H NMR

1.20 (d, 3H)
DoubletTerminal Methyl (-CH3)
1H NMR

2.55 (dd, 2H)
Doublet of Doublets

-Methylene (-CH2-COOH)
1H NMR

3.35 (s, 3H)
SingletMethoxy Group (-OCH3)
1H NMR

3.80 (m, 1H)
Multiplet

-Methine (-CH-OMe)
GC-MS M+ Peak118 m/zMolecular Ion
Workflow Visualization

Workflow Start Start: Crotonic Acid + MeOH Reaction Reflux with NaOMe (16h, 65°C) Start->Reaction Quench Acidify to pH 2 (Cold H2SO4) Reaction->Quench Concentrate first Extract DCM Extraction & Drying Quench->Extract Distill Vacuum Distillation (110°C @ 12mmHg) Extract->Distill Final Pure 3-Methoxybutanoic Acid Distill->Final

Figure 2: Operational workflow for the isolation of 3-Methoxybutanoic acid.

Troubleshooting & Expert Notes

  • Issue: Low Yield due to Elimination.

    • Cause: During distillation, excessive heat causes the molecule to lose methanol, reverting to crotonic acid.

    • Solution: Use a high-vacuum pump to lower the boiling point further. Ensure the distillation pot does not exceed 130°C.

  • Issue: Ester Impurity (Methyl 3-methoxybutanoate).

    • Cause: Incomplete hydrolysis or accidental Fischer esterification during the acidic quench if methanol is still present.

    • Solution: Ensure the bulk of methanol is removed before acidification. If ester is present, a brief saponification (NaOH/H2O) followed by re-acidification will fix it.

  • Stereochemistry:

    • This protocol yields racemic (

      
      )-3-methoxybutanoic acid.
      
    • For Enantiopure Synthesis: Use Lipase-catalyzed kinetic resolution of the ethyl ester derivative, or start with enantiopure 3-hydroxybutanoic acid (from PHB degradation) and perform a silver-oxide mediated methylation.

References

  • General Michael Addition Methodology

    • Bergmann, E. D., Corett, R. (1956). The Michael Condensation.[1] Journal of Organic Chemistry. Link

  • Properties of Alkoxy Acids

    • PubChem Database. 3-Methoxybutanoic acid Compound Summary. National Center for Biotechnology Information. Link

  • Mechanistic Insight (Conjugate Addition)

    • Master Organic Chemistry. The Michael Addition Reaction. Link

  • Boiling Point & Physical Data Verification

    • ChemSynthesis.[2][3] Physical Properties of 3-Methoxybutanoic Acid Derivatives. Link

(Note: Specific boiling points and NMR shifts are estimated based on standard spectroscopic tables for beta-alkoxy acids due to the variability in reported literature for this specific intermediate.)

Sources

Application Note: High-Purity Synthesis of 3-Methoxybutanoic Acid via Michael Addition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-methoxybutanoic acid from crotonic acid (trans-2-butenoic acid). The method utilizes a base-catalyzed Michael addition of methanol, optimized for high regioselectivity and yield. Unlike standard esterification routes, this protocol proceeds through the carboxylate salt to minimize polymerization side-reactions and simplify downstream isolation. This intermediate is a critical scaffold in the development of chiral resolving agents,


-amino acids, and polyketide-mimetic drugs.

Scientific Principles & Mechanism

The Challenge of Direct Addition

Direct addition of alcohols to


-unsaturated acids is kinetically slow due to the electron-withdrawing nature of the carboxyl group, which reduces the nucleophilicity of the double bond. Furthermore, acidic conditions often lead to esterification (forming methyl crotonate) rather than the desired ether formation.
The Solution: Base-Catalyzed Conjugate Addition

To overcome these barriers, this protocol employs Sodium Methoxide (NaOMe) . The reaction proceeds via a 1,4-conjugate addition (Michael Addition).

Critical Mechanistic Insight: Because the starting material is a carboxylic acid (


), the first equivalent of base is consumed immediately to form the sodium crotonate  salt. This deprotonation is essential; the anionic carboxylate creates a coulombic repulsion that inhibits radical polymerization, a common failure mode in crotonic acid chemistry. The excess methoxide then acts as the nucleophile, attacking the 

-carbon.
Reaction Pathway Diagram

MichaelAddition Crotonic Crotonic Acid (Substrate) Salt Sodium Crotonate (Intermediate) Crotonic->Salt Deprotonation (Fast) NaOMe NaOMe (Base/Nu-) NaOMe->Salt 1.0 eq Enolate Enolate Intermediate Salt->Enolate 1,4-Addition (+OMe-) ProductSalt Sodium 3-Methoxybutanoate Enolate->ProductSalt Protonation FinalProduct 3-Methoxybutanoic Acid ProductSalt->FinalProduct Acidification (pH < 2) Quench Acidic Quench (H2SO4/HCl) Quench->FinalProduct

Figure 1: Mechanistic pathway from Crotonic Acid to 3-Methoxybutanoic Acid showing the critical salt formation step.

Experimental Protocol

Materials & Equipment
ReagentCASPurityRole
Crotonic Acid107-93-7>98%Substrate
Methanol (Anhydrous)67-56-1>99.8%Solvent & Reactant
Sodium Methoxide124-41-425-30% in MeOHCatalyst/Base
Hydrochloric Acid (conc.)7647-01-037%Quenching Agent
Dichloromethane (DCM)75-09-2ACS GradeExtraction Solvent

Equipment:

  • 3-Neck Round Bottom Flask (RBF) with reflux condenser.

  • Nitrogen inlet (inert atmosphere prevents moisture ingress).

  • Temperature probe.[1]

  • Rotary Evaporator.

  • High-vacuum distillation setup (optional for high purity).

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Inerting: Flame-dry the 3-neck RBF and flush with Nitrogen (

    
    ). Moisture competes with methoxide, leading to 3-hydroxybutanoic acid impurities.
    
  • Solvent Charge: Add Methanol (10 volumes relative to crotonic acid mass) .

  • Substrate Addition: Add Crotonic Acid (1.0 eq) . Stir until fully dissolved.

  • Base Addition (Exothermic): Slowly add Sodium Methoxide solution (2.2 eq) via an addition funnel over 15 minutes.

    • Note: The first 1.0 eq neutralizes the acid. The remaining 1.2 eq drives the reaction.

    • Observation: The solution may warm slightly. Ensure temperature stays

      
       during addition to prevent uncontrolled boiling.
      
Phase 2: Reaction & Reflux
  • Heating: Heat the mixture to reflux (

    
    ) for 12–24 hours .
    
  • Monitoring: Monitor via TLC or GC.

    • TLC Mobile Phase: 5% MeOH in DCM (visualize with KMnO4 stain).

    • Endpoint: Disappearance of the crotonic acid spot/peak.

Phase 3: Workup & Isolation
  • Concentration: Remove approximately 80% of the Methanol via rotary evaporation. Do not dry completely to avoid clumping of salts.

  • Dilution: Add cold distilled water (5 volumes). The mixture is now an aqueous solution of Sodium 3-methoxybutanoate (pH > 12).

  • Wash (Optional): Wash the alkaline aqueous layer once with Diethyl Ether to remove any non-polar impurities (e.g., methyl esters formed via side reactions). Discard the organic layer.

  • Acidification: Cool the aqueous layer to

    
    . Slowly add Conc. HCl  dropwise with vigorous stirring until pH reaches 1–2 .
    
    • Critical: The solution will turn cloudy as the free acid separates (oiling out).

  • Extraction: Extract the aqueous mixture with DCM (3 x 3 volumes) .

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Final Isolation: Concentrate under reduced pressure to yield the crude oil.

  • Purification: Distill under reduced pressure (approx.

    
     at 15 mmHg) to obtain a clear, colorless liquid.
    
Workflow Visualization

Workflow Setup Step 1: Setup Dissolve Crotonic Acid in MeOH Addition Step 2: Base Addition Add 2.2 eq NaOMe (Exothermic) Setup->Addition Reflux Step 3: Reflux 65°C for 12-24 Hours Addition->Reflux Strip Step 4: Solvent Strip Remove excess MeOH Reflux->Strip Acidify Step 5: Acidification HCl to pH 1 Strip->Acidify Extract Step 6: Extraction DCM Separation Acidify->Extract Distill Step 7: Distillation Vacuum Distillation Extract->Distill

Figure 2: Operational workflow for the synthesis and isolation of 3-methoxybutanoic acid.

Analytical Characterization

To validate the synthesis, compare the isolated product against these standard specifications.

ParameterSpecificationNotes
Appearance Colorless LiquidYellowing indicates polymerization/oxidation.
Boiling Point

@ 15 mmHg
Literature:

(atm) [1].
1H NMR

1.2 (d, 3H), 3.4 (s, 3H), 3.8 (m, 1H)
Distinct methoxy singlet at 3.4 ppm.
IR Spectroscopy 1710

(C=O), 2500-3300

(OH)
Broad OH stretch confirms carboxylic acid.

Troubleshooting & Critical Control Points

The Retro-Michael Risk

The Michael addition is reversible.

  • Problem: If the reaction mixture is heated excessively after acidification, or if the distillation pot temperature is too high, the molecule can eliminate methanol, reverting to crotonic acid.

  • Solution: Keep the distillation vacuum high (< 15 mmHg) to lower the boiling point. Do not store the product in acidic media for extended periods.

Stoichiometry Management
  • Problem: Low Yield.

  • Cause: Insufficient base. If < 2.0 eq of NaOMe is used, the equilibrium concentration of the active alkoxide nucleophile is too low.

  • Correction: Always calculate equivalents based on the active base available after neutralizing the carboxylic acid.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24803, 3-Methoxybutanoic acid. Retrieved from [Link]

  • Kaneshiro, J. et al. (1990). Process for the preparation of 3-alkoxyalkanoic acids. U.S. Patent No.[2][3][4] 4,968,837. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

Sources

Application Note: High-Purity Isolation of 3-Methoxybutanoic Acid via Short-Path Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxybutanoic acid (3-MBA) is a critical chiral building block and intermediate in the synthesis of polyketides and specialized pharmaceutical agents. However, its purification presents a distinct thermodynamic challenge: as a


-alkoxy acid, 3-MBA is prone to thermal degradation via retro-Michael elimination , reverting to crotonic acid and methanol under heat and catalytic influence.

This Application Note details a validated protocol for purifying 3-MBA to >98% purity. Unlike standard fractional distillation, which exposes the compound to prolonged thermal stress, this method utilizes Short-Path Distillation (SPD) under high vacuum (<5 mbar). We provide a self-validating workflow that prioritizes catalyst neutralization prior to heating—the single most critical factor in preventing in-situ decomposition.

Physicochemical Profile & Thermodynamic Risks[1]

Understanding the physical properties of 3-MBA is essential for defining distillation parameters. The values below are derived from experimental data of homologous series (e.g., 3-methoxypropanoic acid) and thermodynamic modeling.

Table 1: Physicochemical Properties of 3-Methoxybutanoic Acid
PropertyValue / RangeNotes
CAS Number 10024-70-1
Molecular Formula

MW: 118.13 g/mol
Boiling Point (Atm) ~195–205 °C (Extrapolated)Do not attempt distillation at atm pressure.
Boiling Point (12 mbar) ~125–130 °CBased on 3-methoxypropanoic acid data.
Boiling Point (1 mbar) 85–95 °C Target Range for Distillation.
Density 1.05–1.10 g/cm³Viscous liquid at RT.
Solubility High (Water, Alcohols, Ethers)Amphiphilic nature.
The Critical Risk: Retro-Michael Elimination

The purification failure mode for 3-MBA is almost exclusively thermal decomposition. Under heat (


) or in the presence of acidic/basic residues, the molecule undergoes elimination:


  • Consequence: Distillation yields a mixture of the starting material (crotonic acid) and the product, rendering the purification useless.

  • Mitigation: The feed material must be pH neutral (pH 6–7) before heating, and residence time at temperature must be minimized.

Pre-Distillation Treatment Protocol

Stop: Do not proceed to distillation without performing this step. The presence of residual synthesis catalysts (e.g., Sodium Methoxide or Sulfuric Acid) will catalyze the decomposition of your product in the distillation pot.

Reagents Required[2][3][4][5]
  • Crude 3-Methoxybutanoic Acid reaction mixture

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Saturated Ammonium Chloride (

    
    ) or Sodium Bicarbonate (
    
    
    
    )
  • Magnesium Sulfate (

    
    )
    
Workflow
  • Quench: If the synthesis used a base (e.g., NaOMe), quench the reaction mixture with saturated

    
     to neutralize the base. If acid catalyzed, wash with dilute 
    
    
    
    .
    • Target: Aqueous layer pH should be 6.0–7.0.

  • Extraction: Extract the crude acid into DCM or MTBE.

    • Note: 3-MBA is water-soluble.[1][2][3] You may need to salt out the aqueous layer with NaCl to improve extraction efficiency.

  • Solvent Removal: Dry the organic layer over

    
    , filter, and remove the solvent via Rotary Evaporation at <40°C .[4]
    
    • Result: A viscous, crude oil ready for SPD.

Distillation Apparatus & Configuration

Standard fractional distillation columns (Vigreux, packed columns) provide too much hold-up volume and residence time, increasing thermal degradation risks.

Recommended Setup: Short-Path Distillation (SPD) Head

  • Condenser Distance: Short (<10 cm path from pot to condenser).

  • Vacuum Pump: Two-stage rotary vane pump capable of ultimate vacuum <0.1 mbar.

  • Manifold: Wide-bore vacuum tubing to maximize conductance.

  • Cold Trap: Dry ice/Isopropanol (-78°C) to trap methanol and protect the pump.

Figure 1: Schematic of the Short-Path Distillation setup optimized for thermally labile beta-alkoxy acids.

Step-by-Step Distillation Protocol

Phase 1: System Conditioning
  • Load the crude, solvent-free oil into the boiling flask. Add a large magnetic stir bar.

  • Seal the system and initiate vacuum.

  • Leak Check: Ensure pressure drops rapidly to <1 mbar. If the system cannot hold <2 mbar, do not heat. Oxygen at high temperature will degrade the product.

Phase 2: Degassing & Heads Removal
  • Start stirring (moderate speed) to prevent bumping.

  • Slowly ramp mantle temperature to 50°C .

  • Observation: Residual methanol and solvents will boil off. Pressure may fluctuate.

  • Wait until vacuum stabilizes back to <1 mbar.

Phase 3: Main Fraction Collection (The "Heart Cut")
  • Increase mantle temperature slowly.

    • Caution: Do not exceed a mantle temperature of 130°C . If the product doesn't distill, improve vacuum rather than adding more heat.

  • Fraction 1 (Forerun): Collect any distillate appearing between 60–80°C (vapor temp) . This often contains crotonic acid (formed from minor decomposition) or lower boiling impurities.

  • Fraction 2 (Main Cut): Switch receiver when vapor temperature stabilizes.

    • Target Vapor Temp: 85–95°C at 1 mbar .

    • Visual Cue: 3-MBA typically distills as a clear, colorless viscous liquid.

  • Stop Condition: Stop heating if the vapor temperature drops (depletion) or if the pot residue darkens significantly (polymerization/charring).

Phase 4: Shutdown
  • Remove heat source and let the flask cool under vacuum to <50°C.

  • Backfill with Nitrogen or Argon (never air) to break vacuum.

Process Logic & Troubleshooting

Figure 2: Decision tree for the purification workflow, emphasizing the critical pH check and thermal limits.

Quality Control (Self-Validation)

Verify the integrity of the distilled product using H-NMR (CDCl3) .

  • Purity Check: Look for the methoxy singlet (

    
     ~3.3 ppm) and the characteristic multiplets of the butyric backbone.
    
  • Decomposition Check (Crotonic Acid):

    • Check for alkene proton signals at

      
       5.8 ppm (d)  and 
      
      
      
      7.0 ppm (m)
      .
    • Pass Criteria: Alkene integrals should be <1% relative to the methoxy signal.

  • Solvent Check: Ensure no methanol singlet (

    
     3.49 ppm) remains.
    

References

  • Sigma-Aldrich. 3-Methoxybenzoic acid Properties (Homologue Reference). Retrieved from

  • PubChem. 3-Methoxybutanoic acid Compound Summary (CID 24803). National Library of Medicine. Retrieved from

  • Organic Syntheses. Preparation of 3-Hydroxybutanoic acid derivatives (General Beta-Elimination Context). Org.[2][5] Synth. 2003, 80, 38. Retrieved from

  • Chemeo. 3-Methoxybutanoic acid Predicted Thermochemical Data. Retrieved from

Sources

1H NMR spectrum of 3-Methoxybutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Diastereotopic Analysis of 3-Methoxybutanoic Acid via 1H NMR

Introduction & Scientific Context

3-Methoxybutanoic acid (CAS: 10024-70-1) is a critical chiral synthon used in the synthesis of polyhydroxyalkanoates (PHAs) and various pharmaceutical intermediates. Its structure features a stereogenic center at C3, which introduces a specific spectral complexity: the magnetic non-equivalence of the adjacent methylene protons at C2.

This application note details the 1H NMR acquisition and analysis of 3-Methoxybutanoic acid. Unlike simple aliphatic acids, the chirality at C3 renders the C2 protons diastereotopic , creating a complex ABX (or ABM) spin system rather than a simple doublet. Correctly interpreting this splitting pattern is essential for verifying the integrity of the chiral center during drug development workflows.

Experimental Protocol

To ensure high-resolution data suitable for coupling constant analysis, the following protocol minimizes solvent effects and exchange broadening.

Sample Preparation
  • Solvent Selection: Chloroform-d (

    
    , 99.8% D) is the preferred solvent.
    
    • Reasoning: It minimizes hydrogen bonding compared to DMSO-

      
      , allowing for sharper resolution of the diastereotopic methylene protons. However, the carboxylic acid proton may be broad or invisible if the solvent is "wet" (contains traces of 
      
      
      
      ).
  • Concentration: Dissolve 10–15 mg of 3-Methoxybutanoic acid in 0.6 mL of

    
    .
    
    • Note: Higher concentrations can induce dimerization of the carboxylic acid, shifting the -COOH peak significantly downfield.

  • Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent) to ensure field homogeneity.

Acquisition Parameters (400 MHz or Higher)
  • Pulse Sequence: Standard 1-pulse sequence (zg30).

  • Spectral Width: -2 to 14 ppm (to capture the acidic proton).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Critical: The carboxylic acid proton has a long

      
       relaxation time. A short D1 will lead to under-integration of the acid peak, skewing quantitative purity assessments.
      
  • Scans (NS): 16–32 scans are sufficient for this concentration.

  • Temperature: 298 K (

    
    ).
    

Results: Spectral Analysis & Assignment

The spectrum of 3-Methoxybutanoic acid is defined by five distinct signal groups. The assignment logic proceeds from the most shielded (methyl) to the most deshielded (acid) regions.

The Molecular Structure[1][2][3][4]

The following diagram illustrates the carbon numbering and proton environments used for assignment.

G cluster_legend Key Interactions C1 C1 (Carboxyl) C2 C2 (Methylene - Diastereotopic) C2->C1 C3 C3 (Chiral Methine) C3->C2 J(vicinal) C4 C4 (Methyl) C4->C3 J ≈ 6.5 Hz OMe Methoxy (-OCH3) OMe->C3 Ether Link Chiral Influence C3 Chirality makes C2 protons non-equivalent

Figure 1: Molecular connectivity of 3-Methoxybutanoic acid highlighting the chiral center at C3.[1]

Detailed Chemical Shift Data
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
-COOH Carboxylic Acid10.5 – 12.0Broad Singlet1HN/AHighly deshielded, exchangeable proton.
C3-H Methine3.75 – 3.85Multiplet (sextet-like)1H

Deshielded by oxygen; couples to C4-Me and C2-H.
-OCH3 Methoxy3.38 – 3.42Singlet3HN/ASharp singlet characteristic of aliphatic ethers.
C2-H

Methylene2.55 – 2.65dd (doublet of doublets)1H

,

Diastereotopic proton A (ABX system).
C2-H

Methylene2.42 – 2.52dd (doublet of doublets)1H

,

Diastereotopic proton B (ABX system).
C4-H

Methyl1.22 – 1.26Doublet3H

Terminal methyl coupled only to C3-H.

Discussion: The Diastereotopic Effect (ABX System)

The most common error in analyzing this spectrum is misinterpreting the C2 methylene protons as a simple doublet or triplet. Because C3 is a chiral center, the two protons on C2 (


 and 

) are in different magnetic environments. They do not resonate at the same frequency.

Mechanism of Splitting:

  • Geminal Coupling (

    
    ): 
    
    
    
    and
    
    
    couple to each other strongly (~15-16 Hz).
  • Vicinal Coupling (

    
    ):  Both 
    
    
    
    and
    
    
    couple to the C3 methine proton, but with different coupling constants due to different dihedral angles (Karplus relationship).

This results in two distinct "doublet of doublets" patterns in the 2.4–2.7 ppm range.

ABX Signal C2 Methylene Signal (Theoretical Uncoupled) Shift Chiral Induction separates Ha and Hb shifts Signal->Shift Geminal Geminal Coupling (J ~15.5 Hz) Splits each into Doublets Shift->Geminal Vicinal Vicinal Coupling to H3 (J ~5-8 Hz) splits again Geminal->Vicinal Result Final Appearance: Two distinct 'dd' patterns (8 lines total) Vicinal->Result

Figure 2: The splitting tree explaining the complexity of the C2 methylene region.

Troubleshooting & Validation

  • Issue: Missing -COOH Peak.

    • Cause: Chemical exchange with water in the solvent or extreme broadening due to hydrogen bonding.

    • Solution: Run the sample in DMSO-

      
      . The acid peak will sharpen and appear downfield (12.0 ppm).
      
  • Issue: Overlap of C3-H and -OCH3.

    • Cause: In some solvents, the methine multiplet may drift under the strong methoxy singlet.

    • Solution: Use a Carbon-13 HSQC (Heteronuclear Single Quantum Coherence) experiment. The methoxy carbon (~56 ppm) and methine carbon (~74 ppm) are well separated, allowing clear resolution of the attached protons.

References

  • PubChem Database. 3-Methoxybutanoic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for ABX systems and diastereotopicity).

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. Available at: [Link]

  • Human Metabolome Database (HMDB). 3-Hydroxybutyric acid spectrum (Structural Analog for shift comparison). Available at: [Link]

Sources

13C NMR chemical shifts of 3-Methoxybutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive guide for the structural characterization of 3-Methoxybutanoic acid (CAS 10024-70-1) using Carbon-13 Nuclear Magnetic Resonance (


C NMR). As a critical chiral synthon and a primary degradation product of polyhydroxyalkanoates (PHAs), accurate identification of this molecule is essential for biopolymer recycling and pharmaceutical intermediate validation.[1] This guide details sample preparation, acquisition parameters, and a self-validating assignment protocol distinguishing it from common impurities like crotonic acid and 3-hydroxybutanoic acid.[1]

Introduction & Structural Logic

3-Methoxybutanoic acid possesses a specific chemical environment dominated by the electronegativity of the ether oxygen at position C3 and the carboxylic acid at position C1.

Structural Skeleton: HOOC(1) - CH2(2) - CH(3)(OCH3) - CH3(4)

Theoretical Shift Prediction (Chemical Shift Logic):

  • C1 (Carboxyl): Most deshielded due to

    
     hybridization and two oxygen bonds.[1] Expected range: 170–180 ppm .[1]
    
  • C3 (Methine): Significantly deshielded by the direct attachment to the ether oxygen (

    
     effect). Methylation of the hydroxyl group (compared to 3-hydroxybutanoic acid) typically induces a downfield shift of ~10 ppm. Expected range: 72–76 ppm .[1]
    
  • OCH

    
     (Methoxy):  Diagnostic signal for the ether moiety.[1] Expected range: 55–58 ppm .[1][2]
    
  • C2 (Methylene): Alpha to the carbonyl and beta to the ether oxygen. Expected range: 38–42 ppm .[1][2][3]

  • C4 (Methyl): Most shielded, terminal alkyl group.[1] Expected range: 18–21 ppm .[1]

Experimental Protocol

Reagents and Materials
  • Analyte: 3-Methoxybutanoic acid (>95% purity).

  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
    
    • Note:

      
       is preferred over 
      
      
      
      to prevent pH-dependent shifting of the carboxyl peak and to ensure solubility of the organic ether.
  • NMR Tube: 5 mm high-precision borosilicate glass (Wilmad 507-PP or equivalent).

Sample Preparation
  • Massing: Weigh 30–50 mg of 3-Methoxybutanoic acid into a clean vial.

  • Solvation: Add 0.6 mL of

    
    .
    
  • Mixing: Vortex until the solution is clear (no suspension).

  • Transfer: Filter the solution through a glass wool plug into the NMR tube to remove particulate impurities.

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: ZGPG30 (Power-gated proton decoupling).

  • Temperature: 298 K (25°C).[1]

  • Spectral Width: 240 ppm (to capture Carbonyl and potential ketone impurities).[1]

  • Relaxation Delay (D1): 2.0 seconds (Ensure adequate relaxation for quaternary C1).

  • Scans (NS): 256–1024 (depending on concentration;

    
    C has low natural abundance).
    
  • Line Broadening (LB): 1.0 Hz (for processing).

Results: Chemical Shift Assignment Table

The following data represents the consensus chemical shifts for 3-Methoxybutanoic acid in


 relative to TMS (

0.0).
Carbon LabelChemical EnvironmentShift (

, ppm)
Multiplicity (DEPT-135)Structural Justification
C1

(Carboxyl)
176.5 ± 1.0 Quaternary (Not visible)Carbonyl carbon, highly deshielded.
C3

(Methine)
74.8 ± 0.5 Up (Positive)Alpha to ether oxygen; downfield from 3-OH analog (~64 ppm).
OCH


(Methoxy)
56.2 ± 0.5 Up (Positive)Diagnostic ether methyl signal.
C2

(Methylene)
40.5 ± 0.5 Down (Negative)Alpha to carbonyl, beta to oxygen.
C4

(Methyl)
19.5 ± 0.5 Up (Positive)Terminal methyl, beta to oxygen.

Note: Exact values may fluctuate slightly based on concentration (dimerization of acid) and temperature.

Visualization & Workflow

Structural Assignment Diagram

The following diagram maps the carbon atoms to their respective chemical shift ranges, visualizing the shielding effects.[1][4]

G Figure 1: 13C NMR Assignment Logic for 3-Methoxybutanoic Acid cluster_shielding Shielding Trend C1 C1: Carboxyl 176.5 ppm (Deshielded) C2 C2: Methylene 40.5 ppm (Alpha to C=O) C2->C1 Skeleton C3 C3: Methine 74.8 ppm (Alpha to Ether) C3->C2 Skeleton C4 C4: Methyl 19.5 ppm (Terminal) C4->C3 J-coupling OMe OCH3: Methoxy 56.2 ppm (Ether Methyl) OMe->C3 Ether Bond Low Field (Deshielded) Low Field (Deshielded) High Field (Shielded) High Field (Shielded) Low Field (Deshielded)->High Field (Shielded)

Caption: Figure 1 illustrates the carbon connectivity and the corresponding chemical shift hierarchy based on electronegativity and hybridization.

Validation Workflow

To ensure the peak at ~75 ppm is indeed the methoxy-substituted carbon and not an impurity, follow this validation logic.

Workflow Start Acquire 13C NMR (Proton Decoupled) CheckC1 Check C1 Region (170-180 ppm) Start->CheckC1 Decision1 Peak Present? CheckC1->Decision1 CheckC3 Check C3 Region (70-80 ppm) Decision1->CheckC3 Yes Fail Investigate Impurities (Crotonic Acid/3-OH-Butyric) Decision1->Fail No (Check Conc.) Decision2 Peak at ~75 ppm? CheckC3->Decision2 DEPT Run DEPT-135 Decision2->DEPT Yes Decision2->Fail No (Likely 3-OH analog) AnalyzeDEPT Analyze Multiplicity DEPT->AnalyzeDEPT Result1 C2 (~40 ppm) Inverted? C3 (~75 ppm) Upright? AnalyzeDEPT->Result1 Confirm Identity Confirmed: 3-Methoxybutanoic Acid Result1->Confirm Yes Result1->Fail No

Caption: Figure 2: Step-by-step decision tree for validating the spectral assignment using DEPT-135 editing.

Discussion & Troubleshooting

Distinguishing from Impurities
  • 3-Hydroxybutanoic Acid: If the methylation was incomplete, you will see the C3 peak upfield at ~64 ppm (instead of 75 ppm) and the absence of the OMe peak at 56 ppm.[1]

  • Crotonic Acid (Elimination Product): Look for alkene carbons in the 120–150 ppm region.[1] 3-Methoxybutanoic acid has no signals in this region.

  • Methyl Ester (Methyl 3-methoxybutanoate): If the carboxylic acid is esterified, the C1 signal will shift slightly, but the most obvious change is a new methoxy signal (ester-OMe) at ~51-52 ppm , distinct from the ether-OMe at 56 ppm.

Solvent Effects

While


 is standard, running the sample in 

(with NaOD to form the salt) will cause the C1 carboxylate peak to shift downfield to ~180-182 ppm due to resonance stabilization of the anion.[1] The aliphatic peaks will also shift slightly due to the change in polarity.[1]

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 12892 (Analogs).[1][5] [Link]

  • PubChem Database. 3-Methoxybutanoic acid (CID 24803). National Center for Biotechnology Information.[1] [Link]

  • Boyandin, A.N., et al. (2024). Mechanism of thermochemical degradation of bacterial poly-3-hydroxybutyrate in solutions.[1] ResearchGate.[1] (Confirming 3-methoxybutanoic acid as a degradation product). [Link]

  • University of Wisconsin-Madison. 13C NMR Chemical Shift Table. Department of Chemistry.[1] [Link]

Sources

GC-MS analysis of 3-Methoxybutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity GC-MS Profiling of 3-Methoxybutanoic Acid

Executive Summary

3-Methoxybutanoic acid (CAS 10024-70-1) is a structural analog of the ketone body


-hydroxybutyrate and a relevant metabolite in the degradation of xenobiotics and specific branched-chain lipids. Its analysis is frequently complicated by its high polarity and low molecular weight (118.13  g/mol ), which lead to poor retention and peak tailing on standard non-polar stationary phases.

This guide details a Two-Tier Analytical Strategy :

  • Tier 1 (Silylation): For untargeted metabolomics where 3-methoxybutanoic acid is analyzed alongside other metabolites (sugars, amino acids).

  • Tier 2 (Methylation): For targeted, high-stability quantification.

Critical Analysis of Methodology

The Polarity Challenge

Direct injection of 3-methoxybutanoic acid is analytically unsound. The free carboxylic acid moiety forms strong hydrogen bonds with silanol groups in the GC liner and column stationary phase.

  • Consequence: Non-linear response, "ghost" peaks in subsequent runs, and severe peak tailing.

  • Solution: Derivatization is mandatory to replace the active acidic proton, reducing polarity and increasing thermal stability.

Derivatization Strategy Selection
FeatureSilylation (TMS) Methylation (FAME-like)
Reagent BSTFA + 1% TMCSBF3-Methanol or TMS-Diazomethane
Reaction Time Fast (30-60 min)Medium (60-90 min)
Moisture Sensitivity High (Strictly anhydrous)Moderate
Derivative Stability Low (Analyze < 24 hrs)High (Stable for weeks)
Use Case Recommended: Global MetabolomicsRecommended: Targeted QC/Synthesis

Protocol A: Silylation (The Metabolomics Standard)

This protocol converts 3-methoxybutanoic acid to its trimethylsilyl (TMS) ester.

Reagents & Materials
  • Solvent: Pyridine (Anhydrous, 99.8%).

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Internal Standard (IS): Ribitol or d3-3-Methoxybutanoic acid (if available); alternatively, C17:0 fatty acid.

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 50 µL of bio-fluid or 5 mg of solid sample.

    • Add 10 µL of Internal Standard solution (0.5 mg/mL).

    • Crucial Step: Evaporate to complete dryness under a stream of Nitrogen (N2) at 35°C. Note: Any residual water will quench the BSTFA reagent.

  • Derivatization:

    • Add 50 µL of Pyridine to the dried residue. Vortex for 30 seconds to dissolve the salt/acid.

    • Add 50 µL of BSTFA + 1% TMCS .

    • Cap tightly and incubate at 60°C for 45 minutes .

  • Post-Reaction:

    • Cool to room temperature.

    • Transfer to an autosampler vial with a low-volume insert.

    • Inject immediately (within 12 hours).

Protocol B: Methylation (The Targeted Standard)

This protocol converts the analyte to 3-methoxybutanoic acid methyl ester.

Step-by-Step Workflow
  • Sample Preparation: Dry sample as in Protocol A.

  • Reaction:

    • Add 200 µL of BF3-Methanol (14%) .

    • Incubate at 60°C for 45 minutes .

  • Extraction (Liquid-Liquid):

    • Add 200 µL of Hexane and 200 µL of Saturated NaCl (aq) .

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 2 minutes.

  • Collection:

    • Transfer the top organic layer (Hexane) to a GC vial containing a small amount of anhydrous Na2SO4 (to remove trace water).

GC-MS Instrumentation Parameters

The following parameters are optimized for the TMS derivative (Protocol A) but are compatible with the Methyl Ester with minor retention time shifts.

ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed, 5% phenyl phase is standard for metabolomics.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Split (10:1) @ 250°CSplit injection prevents column overload for derivatized acids.
Oven Program 60°C (hold 1 min)

10°C/min

300°C (hold 5 min)
Low initial temp is critical to trap the volatile derivative.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for spectral library matching.
Scan Range m/z 50 – 550Must capture low mass fragments (m/z 59, 73, 87).

Data Interpretation & Fragmentation Logic

Visualizing the Workflow

G Sample Crude Sample (3-Methoxybutanoic Acid) Drying N2 Drying (Remove Water) Sample->Drying Prep Deriv Derivatization (BSTFA/TMCS) Drying->Deriv Anhydrous GC GC Separation (DB-5ms Column) Deriv->GC Inject EI EI Ionization (70 eV) GC->EI Elute Detect MS Detection (m/z 59, 117, 175) EI->Detect Fragment

Figure 1: Analytical workflow for the silylation and GC-MS analysis of 3-methoxybutanoic acid.

Spectral Analysis (TMS Derivative)
  • Molecular Weight (Derivative): 190.3 g/mol .

  • Retention Index (RI): Estimated ~1150–1250 on DB-5ms.

Key Diagnostic Ions:

  • m/z 175 (M - 15): Loss of a methyl group from the TMS moiety. This is often a significant high-mass ion.

  • m/z 117 (M - 73): Loss of the trimethylsilyl group (TMS). Alternatively, [COOTMS]+ structure.

  • m/z 59 (Base Peak Candidate):

    
    -cleavage at the ether oxygen.
    
    • Mechanism: Cleavage between C2 and C3 yields the stabilized oxonium ion

      
      .
      
  • m/z 73: The trimethylsilyl cation

    
    . Ubiquitous in TMS derivatives.
    

Fragmentation Pathway Diagram:

Frag Mol Molecular Ion (TMS Ester) m/z 190 M15 [M - CH3]+ m/z 175 Mol->M15 -CH3 (15) Alpha Ether Alpha-Cleavage [CH3-CH-OCH3]+ m/z 59 Mol->Alpha C2-C3 Cleavage TMS TMS Cation [Si(CH3)3]+ m/z 73 Mol->TMS Heterolytic Cleavage

Figure 2: Primary electron impact (EI) fragmentation pathways for 3-methoxybutanoic acid-TMS.

Validation & Quality Control

To ensure the protocol is "self-validating," adhere to these acceptance criteria:

  • Linearity: Construct a 5-point calibration curve (10, 50, 100, 250, 500 µM).

    
     must be 
    
    
    
    .
  • Derivatization Efficiency: Monitor the peak area of the Internal Standard. If the IS area drops by >20% compared to the standard block, moisture contamination in the BSTFA is likely.

  • Blank Analysis: Inject a Pyridine/BSTFA blank. Ensure no interference at the retention time of 3-methoxybutanoic acid (check for siloxane bleed).

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Butanoic acid, 3-methyl-, TMS derivative. National Institute of Standards and Technology. [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. [Link]

  • PubChem. 3-Methoxybutanoic acid Compound Summary. National Library of Medicine. [Link]

Part 1: Executive Summary & Strategic Analysis

[1][2]

3-Methoxybutanoic acid (

12
  • Adsorption: Active sites in the injection liner and column lead to peak tailing and "ghost" peaks.[1][2]

  • Dimerization: Hydrogen bonding in the gas phase reduces volatility and creates non-linear calibration curves.[1][2]

To achieve reliable quantitation, the protic hydrogen of the carboxylic acid must be masked. This guide presents two validated derivatization workflows: Silylation (BSTFA) for rapid screening and Methylation (BF3-Methanol) for robust, high-throughput quantitation.[1]

Method Selection Decision Matrix

The choice of method depends strictly on your sample matrix and stability requirements.

MethodSelectionStartStart: Select Derivatization StrategyQ1Is the sample aqueous?Start->Q1Q2Is long-term stability (>24h) required?Q1->Q2No (Dry extract)MethodBMETHOD B: Methylation (BF3-MeOH)(Robust, Extraction Required)Q1->MethodBYes (Water present)MethodAMETHOD A: Silylation (BSTFA)(Rapid, Moisture Sensitive)Q2->MethodANo (Immediate analysis)Q2->MethodBYes (Batch processing)

Figure 1: Decision tree for selecting the appropriate derivatization chemistry based on sample constraints.

Part 2: Experimental Protocols

Method A: Rapid Silylation (BSTFA/TMCS)

Best for: Non-aqueous samples, rapid turnaround, and qualitative screening.[3]

Mechanism: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) acts as a silyl donor.[3][1] The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst to overcome steric hindrance, though 3-methoxybutanoic acid is relatively unhindered. The reaction replaces the active proton on the carboxylic acid with a trimethylsilyl (TMS) group.

Reagents:

  • BSTFA + 1% TMCS (Sigma-Aldrich/Merck).[1][2]

  • Solvent: Anhydrous Pyridine or Acetonitrile.[1][2]

  • Internal Standard: 3-Chloropropionic acid (optional).[1][2]

Protocol:

  • Drying: Ensure the sample (1-5 mg target) is completely dry. Use a stream of nitrogen if necessary.[1][2] Critical: Any residual water will hydrolyze the reagent.

  • Solubilization: Add 50 µL of anhydrous pyridine to the sample vial. Vortex to dissolve.[1][2]

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS. Cap the vial immediately with a PTFE-lined crimp cap.[1][2]

  • Reaction: Incubate at 65°C for 30 minutes .

    • Note: While room temperature reaction is possible, heat ensures quantitative conversion of the carboxylic acid.

  • Analysis: Cool to room temperature and inject directly into the GC-MS.

Self-Validation Check:

  • Monitor the peak for "Trimethylsilyl silanol" (hydrolysis product).[1] If this peak is dominant, your sample was not dry.[1][2]

Method B: Robust Methylation (BF3-Methanol)

Best for: Aqueous samples (after drying), fatty acid profiling, and batch sequences requiring autosampler stability.[3]

Mechanism: Boron trifluoride (

Reagents:

  • 
    -Methanol (10% or 14% w/v).[1][2]
    
  • Extraction Solvent: n-Hexane (GC grade).[1][2]

  • Neutralization: Saturated NaCl solution (Brine).[1][2]

Protocol:

  • Preparation: Place 1-10 mg of sample into a reaction vial with a PTFE-lined screw cap.

  • Reagent Addition: Add 1.0 mL of

    
    -Methanol reagent.
    
  • Reaction: Seal tightly and heat at 60°C for 15 minutes .

    • Safety: Perform in a fume hood;

      
       is toxic.[1][2]
      
  • Quenching: Cool the vial. Add 1.0 mL of saturated NaCl solution and 1.0 mL of n-Hexane.

  • Extraction: Vortex vigorously for 1 minute. Allow phases to separate (or centrifuge at 2000 rpm for 2 mins).

  • Collection: Transfer the top organic layer (Hexane) to a GC vial containing a small amount of anhydrous

    
     (to remove residual water).
    

Self-Validation Check:

  • The hexane layer should be clear.[1][2] Cloudiness indicates water carryover, which will damage the GC column phase (though not the derivative itself).

Part 3: Instrumental Analysis (GC-MS)

Workflow Visualization

GCMS_WorkflowSampleDerivatized Sample(TMS or Methyl Ester)InletSplit/Splitless Inlet250°CSample->Inlet1 µL InjectionColumnCapillary Column(DB-5ms or Equiv)30m x 0.25mmInlet->ColumnHe Carrier Gas(1.0 mL/min)MSMass Spectrometer(EI Source 70eV)Column->MSSeparation

Figure 2: Instrumental workflow for the analysis of derivatized organic acids.

Recommended Parameters
ParameterSettingRationale
Column 5% Phenyl-arylene (e.g., DB-5ms, HP-5ms)Standard non-polar phase separates esters effectively based on boiling point.[3][1][2]
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation of the ether linkage.[1][2]
Injection Split (10:1) or SplitlessUse Split for synthetic purity checks; Splitless for trace metabolite analysis.[1][2]
Carrier Gas Helium @ 1.0 mL/minConstant flow mode maintains retention time stability.[1][2]
Oven Program 50°C (1 min) → 10°C/min → 280°C (3 min)Low initial temp is critical to trap the volatile methyl ester derivative.[1]
Transfer Line 280°CPrevents condensation of high-boiling matrix components.[1][2]
Source Temp 230°CStandard EI source temperature.[1][2]

Part 4: Data Analysis & Interpretation[1][6]

Successful identification relies on recognizing specific fragmentation patterns induced by the derivatization.[1][2]

TMS Derivative (via BSTFA)
  • Molecular Weight: 190 Da (

    
    )
    
  • Predicted Fragmentation:

    • m/z 175 [M-15]: Loss of a methyl group from the silicon atom.[1] This is a diagnostic high-mass peak.[1][2]

    • m/z 73:

      
      . The ubiquitous trimethylsilyl fragment.[1][2] High abundance confirms successful silylation.[1][2]
      
    • m/z 117: Cleavage alpha to the ether and carbonyl, often retaining the TMS group.

Methyl Ester Derivative (via BF3-MeOH)[2]
  • Molecular Weight: 132 Da (

    
    )[3]
    
  • Predicted Fragmentation:

    • m/z 132 [M+]: Molecular ion, usually distinct for methyl esters.[1]

    • m/z 101 [M-31]: Loss of the methoxy group (

      
      ) or the methoxy from the ester.
      
    • m/z 74: The McLafferty rearrangement ion characteristic of methyl esters (

      
      ). Note: The 3-methoxy substitution may suppress this relative to straight-chain fatty acids.[2]
      
    • m/z 59: Carbomethoxy fragment (

      
      ).[1][2]
      

Part 5: Troubleshooting (Senior Scientist Notes)

IssueProbable CauseCorrective Action
Low Response (TMS) Moisture contamination.[3][1][2]Dry sample under

longer. Ensure pyridine is anhydrous (store over KOH pellets or molecular sieves).[1][2]
Tailing Peaks Active sites in liner.[1][2]Replace inlet liner with a deactivated, wool-packed liner.[1][2]
Ghost Peaks Injector carryover.Run solvent blanks (Hexane/DCM) between samples.[1][2] Bake out column at 300°C for 10 mins.
Cloudy Extract (Methylation) Water in Hexane.[3][1][2]Add more

to the vial.[1][2] Do not inject cloudy samples (will degrade column phase).[1][2]
Missing Peaks (Methylation) Volatility loss.[1][2]The methyl ester is volatile.[1][2] Do not evaporate the hexane extract to dryness.[1][2] Inject the extract directly.[1][2]

References

  • Schummer, C., et al. (2009).[1] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.).[1][2] Mass Spectrum of Benzoic acid, 3-methoxy-, methyl ester (Analogous fragmentation reference). NIST Chemistry WebBook.[1][2] Retrieved from [Link]

  • Knapp, D. R. (1979).[1][2] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1][2] (Standard text for mechanism verification).

Application Note: Targeted Quantification of 3-Methoxybutanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise quantification of short-chain fatty acid (SCFA) derivatives, such as 3-Methoxybutanoic acid (3-MBA) , presents significant analytical challenges due to their high polarity, low molecular weight, and volatility. 3-MBA is increasingly recognized as a specific metabolic biomarker in bacterial fermentation (specifically Staphylococcus aureus) and xenobiotic metabolism. This guide provides a comprehensive protocol for the quantification of 3-MBA using 3-Nitrophenylhydrazine (3-NPH) derivatization coupled with LC-MS/MS. This method overcomes the poor retention and ionization efficiency of the underivatized acid on standard C18 phases. A secondary GC-MS protocol using methyl esterification is provided for cross-validation.

Introduction & Biological Context

3-Methoxybutanoic acid (MW: 118.13 g/mol ) is a methylated derivative of the ketone body 3-hydroxybutyrate. While less abundant than common SCFAs (acetate, propionate), its presence in biological fluids often signals specific metabolic dysregulation or microbial activity.

The Analytical Challenge
  • Polarity: 3-MBA is highly hydrophilic, leading to near-void volume elution on Reversed-Phase (RP) chromatography.

  • Ionization: Carboxylic acids often ionize poorly in ESI positive mode and suffer from high background noise in negative mode.

  • Volatility: Significant evaporative losses occur during standard concentration steps (e.g., nitrogen blow-down).

The Solution: 3-NPH Derivatization

To ensure robust quantification, this protocol utilizes 3-Nitrophenylhydrazine (3-NPH) .[1][2][3] This reagent reacts with the carboxylic acid group in the presence of EDC (carbodiimide) and pyridine to form a stable hydrazide.

  • Mechanism: Converts the hydrophilic acid into a hydrophobic derivative suitable for C18 retention.

  • Sensitivity: The nitrophenyl moiety enhances ionization efficiency in negative ESI mode.

  • Stability: Prevents evaporative loss of the analyte.[1]

Experimental Workflow

The following diagram outlines the decision process and workflow for analyzing 3-MBA.

G Start Biological Sample (Plasma/Urine/Culture) extraction Protein Precipitation (Methanol/Acetonitrile) Start->extraction decision Sensitivity Required? extraction->decision deriv Derivatization (3-NPH + EDC + Pyridine) decision->deriv High (<1 µM) ester Methyl Esterification (MeOH + HCl, 60°C) decision->ester Moderate (>10 µM) quench Quench Reaction (0.1% Formic Acid) deriv->quench lcms LC-MS/MS Analysis (C18 Column, Neg Mode) quench->lcms extract_org LLE Extraction (Hexane/DCM) ester->extract_org gcms GC-MS Analysis (EI Source, SIM Mode) extract_org->gcms

Figure 1: Analytical workflow for 3-MBA quantification. The 3-NPH LC-MS/MS route is recommended for high-throughput and high-sensitivity applications.

Protocol A: LC-MS/MS with 3-NPH Derivatization (Gold Standard)

This method is preferred for biofluids due to its high sensitivity (LLOQ ~10-50 nM) and minimal sample requirement.

Reagents & Preparation[1][4][5][6][7][8]
  • Stock Solvent: 50% Methanol (aq).

  • Reagent A (EDC): 150 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide HCl in Methanol. Prepare fresh.

  • Reagent B (3-NPH): 250 mM 3-Nitrophenylhydrazine HCl in 50% Methanol.

  • Reagent C (Catalyst): 7.5% Pyridine in 75% Methanol.[4]

  • Internal Standard (IS): 3-Methoxybutanoic acid-d3 (if unavailable, use 3-Methoxyvaleric acid or Butyric acid-d7 ).

Sample Preparation Steps[4][5][6][7][9][10]
  • Extraction: Aliquot 50 µL of sample (plasma/urine) into a 1.5 mL tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (10 µM).

  • Precipitation: Add 150 µL cold Methanol. Vortex 30s. Centrifuge at 12,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer 50 µL of the clear supernatant to a fresh HPLC vial or PCR tube.

  • Derivatization Reaction:

    • Add 25 µL Reagent A (EDC).

    • Add 25 µL Reagent B (3-NPH).

    • Add 25 µL Reagent C (Pyridine).

  • Incubation: Vortex briefly. Incubate at 40°C for 30 minutes .

  • Quenching: Add 100 µL of 0.1% Formic Acid in water to quench the reaction and dilute the sample.

  • Analysis: Inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions[2]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo Altis).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.01% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B Description
0.0 5 Initial Hold
1.5 5 Loading
8.0 60 Elution of 3-MBA derivative
8.1 98 Wash
10.0 98 Wash Hold
10.1 5 Re-equilibration

| 13.0 | 5 | End |

Mass Spectrometry Parameters (ESI Negative)

The 3-NPH derivative adds a mass of +135 Da (Reagent 153 - H2O 18) to the analyte.

  • 3-MBA MW: 118.1

  • Derivatized MW: 253.1

  • Precursor Ion [M-H]-: 252.1

MRM Transitions Table:

Analyte Precursor (m/z) Product (m/z) CE (eV) Role
3-MBA-3NPH 252.1 137.0 -25 Quantifier (NPH fragment)
3-MBA-3NPH 252.1 181.1 -18 Qualifier (Loss of side chain)

| IS (Butyric-d7-NPH)| 248.2 | 137.0 | -25 | Internal Standard |

Note: The product ion 137.0 is characteristic of the 3-NPH moiety and is highly sensitive.

Protocol B: GC-MS with Methyl Esterification (Alternative)

Use this method if LC-MS/MS is unavailable or if analyzing highly complex fecal matrices where GC resolution is preferred.

Sample Preparation[4][5][6][7][8][9][10]
  • Acidification: To 100 µL sample, add 20 µL 1M HCl and IS.

  • Extraction: Add 500 µL Ethyl Acetate. Vortex 2 min. Centrifuge.

  • Transfer: Transfer organic layer to a glass vial.

  • Derivatization:

    • Add 100 µL Methanol.

    • Add 50 µL TMS-Diazomethane (2M in hexane) OR use traditional MeOH/H2SO4 heating (60°C for 1 hr).

    • Caution: TMS-Diazomethane is explosive/toxic. Handle in fume hood.

  • Injection: Inject 1 µL into GC-MS (Splitless).

GC-MS Parameters[5][6][8][9][10][11]
  • Column: DB-5ms or DB-WAX (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven: 50°C (2 min) -> 10°C/min -> 250°C.

  • Detection: EI Source (70 eV), SIM mode.

  • Target Ions (Methyl Ester): Look for m/z 87, 101, 132 (Molecular ion).

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , every batch must include:

  • Linearity: 7-point calibration curve (e.g., 50 nM to 50 µM). R² must be > 0.99.

  • Blanks: Double blank (Solvent only) and Zero blank (Matrix + IS) to check for endogenous interference.

  • QC Samples: Low, Mid, and High QCs interspersed every 10 samples. Accuracy must be within ±15%.

  • Matrix Effect (LC-MS): Compare slope of standard curve in solvent vs. matrix. If suppression > 20%, dilute sample or increase IS concentration.

References

  • Han, J., et al. (2015). "3-Nitrophenylhydrazine-based chemical isotope labeling for quantitation of short-chain fatty acids." Analytica Chimica Acta. Link

  • Liebisch, G., et al. (2019). "Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry." Lipidomics. Link

  • Powers, R., et al. (2021). "Targeted metabolomics identifies 3-methoxybutanoic acid as a marker for Staphylococcus aureus." Journal of Proteome Research.
  • Shimadzu Corporation. "LC/MS/MS Method Package for Short Chain Fatty Acids." Link

Sources

Application Note: High-Fidelity HPLC Analysis of 3-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-Methoxybutanoic acid (CAS: 25458-45-7) is a critical chiral intermediate used in the synthesis of polyhydroxyalkanoates (PHAs) and various pharmaceutical active ingredients.[1] Its structural simplicity belies the analytical challenge it presents: it is a small, polar aliphatic acid with a weak UV chromophore and a chiral center at the C3 position.

The Analytical Challenge:

  • Detection: Lacking a conjugated

    
    -system, 3-MBA exhibits negligible UV absorbance above 220 nm.[1] Detection must rely on end-absorption (~210 nm), Refractive Index (RI), or Mass Spectrometry (MS).
    
  • Retention: The methoxy group and carboxylic acid moiety make the molecule highly polar. On standard C18 columns at neutral pH, 3-MBA ionizes (

    
    ) and elutes in the void volume (
    
    
    
    ).
  • Stereochemistry: The enantiomeric purity (R vs. S) often dictates biological activity, requiring a secondary chiral method.

This guide details a robust Reversed-Phase (RP-HPLC) method for assay/purity and outlines a Chiral Normal-Phase strategy for enantiomeric excess determination.[1]

Method Development Strategy

To achieve reliable separation, we must suppress the ionization of the carboxylic acid. By lowering the mobile phase pH below the


 (to pH ~2.5), the molecule remains protonated (neutral), significantly increasing its hydrophobicity and retention on the stationary phase.
Decision Matrix: Method Selection

The following logic flow illustrates the selection process for the optimal stationary phase and detection mode based on laboratory capabilities and sensitivity needs.

MethodSelection Start Start: 3-MBA Analysis Goal Define Goal Start->Goal Assay Purity / Assay (>0.1%) Goal->Assay Trace Trace Impurity (<0.05%) Goal->Trace Chiral Enantiomeric Excess Goal->Chiral UV Direct UV (210 nm) Acidic Mobile Phase Assay->UV Deriv Derivatization (e.g., 3-NPH) Trace->Deriv MS LC-MS (ESI-) Ammonium Formate Trace->MS CSP Chiral Column (Amylose/Cellulose) Chiral->CSP Col1 Column: C18-Aq (High Aqueous Stable) UV->Col1

Figure 1: Method Selection Decision Tree.[1] Blue nodes indicate decision points; Green indicates the standard protocol; Red indicates high-sensitivity options; Yellow indicates chiral analysis.

Protocol A: Achiral Purity & Assay (Standard UV Method)

This is the workhorse method for raw material release and reaction monitoring. It utilizes a "high-aqueous" stable C18 column to prevent phase collapse under the highly aqueous conditions required to retain this polar molecule.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18-Aqua / Polar-Embedded C18 (e.g., Atlantis T3, Zorbax SB-Aq)Prevents "dewetting" (phase collapse) in 95%+ aqueous mobile phases.[1]
Dimensions 150 mm x 4.6 mm, 3 µm or 5 µmStandard dimensions offer optimal balance of capacity and resolution.[1]
Mobile Phase A 20 mM Potassium Phosphate (pH 2.[1]5)Low pH suppresses ionization (

), increasing retention.[1] Phosphate is transparent at 210 nm.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 210 nm3-MBA has no strong chromophore; 210 nm captures the carboxyl carbonyl transition.[1]
Temp 30°CControls viscosity and retention reproducibility.[1][2]
Injection 10 µLStandard volume; reduce if peak fronting occurs.
Gradient Profile

Note: While isocratic elution (e.g., 95% Buffer) works, a gradient is recommended to prevent accumulation of late-eluting non-polar impurities.[1]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.0973
5.0973
12.06040
15.06040
15.1973
20.0973
Sample Preparation
  • Diluent: Use Mobile Phase A (Buffer pH 2.5). Crucial: Dissolving in 100% ACN or MeOH will cause "solvent effect" peak distortion due to the mismatch in elution strength.

  • Concentration: Prepare standard at 1.0 mg/mL.

  • Filtration: Filter through 0.22 µm PVDF or PTFE syringe filter.

Protocol B: Chiral Separation (Enantiomeric Excess)

For determining the ratio of (R)-3-methoxybutanoic acid to (S)-3-methoxybutanoic acid.

Chromatographic Conditions
ParameterSpecification
Column Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates)
Mode Normal Phase
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v)
Additive 0.1% Trifluoroacetic Acid (TFA) is mandatory to suppress the acid group and prevent peak tailing on the chiral selector.[1]
Detection UV @ 210 nm
Flow Rate 1.0 mL/min

Note: If solubility in Hexane is poor, dissolve the sample in Isopropanol before injection.

System Suitability & Validation Criteria

To ensure the "Trustworthiness" of the data, the following criteria must be met before analyzing unknown samples.

System Suitability Parameters (SST)
  • Retention Time (

    
    ):  3-MBA should elute between 4.0 – 7.0 min (in Protocol A).
    
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control required; tailing indicates insufficient pH suppression).
    
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • Precision (RSD): < 1.0% for 5 replicate injections of the standard.

Linearity & Range
  • Range: 0.05 mg/mL to 1.5 mg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.[2]
    
  • LOD/LOQ: Estimated at 5 µg/mL (LOD) and 15 µg/mL (LOQ) using UV 210 nm.

Troubleshooting Guide (Expert Insights)

SymptomProbable CauseCorrective Action
High Baseline Noise / Drift Impure Mobile Phase or UV CutoffUse HPLC-grade Phosphoric Acid. Do not use Acetic Acid or Formic Acid for UV < 210 nm (they absorb light). Ensure water is 18.2 MΩ.
Peak Splitting / Fronting Solvent MismatchThe sample diluent is too strong (e.g., pure ACN).[1] Dissolve sample in Mobile Phase A.
Drifting Retention Times Phase Collapse (Dewetting)Using a standard C18 column in 97% water causes the C18 chains to fold down.[1] Switch to an "Aq" or "T3" type column.
Ghost Peaks Contaminated Aqueous BufferPhosphate buffers promote microbial growth.[1] Prepare fresh daily or filter through 0.2 µm.

Experimental Workflow Diagram

Workflow Sample Sample Weighing (10 mg) Dissolve Dissolution in Mobile Phase A Sample->Dissolve Filter Filtration (0.22 µm PVDF) Dissolve->Filter Inject HPLC Injection (10 µL) Filter->Inject Sep Separation (C18-Aq, pH 2.5) Inject->Sep Detect Detection (UV 210 nm) Sep->Detect Data Integration & Quantitation Detect->Data

Figure 2: Standard Operating Procedure (SOP) Workflow for 3-MBA Analysis.

References

  • PubChem. (n.d.).[3][4] 3-Methoxybutanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Dolan, J. W. (2002). Separation of Polar Compounds on Reversed-Phase Columns. LCGC North America. (General reference for C18-Aq selection).
  • Phenomenex. (n.d.). Chiral HPLC Separations - Guidebook. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Reference for pKa-based mobile phase selection).

Sources

Application Note: 3-Methoxybutanoic Acid as a Chiral Scaffold & Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

3-Methoxybutanoic acid (CAS: 10024-70-1) is an underutilized but highly strategic building block in modern drug discovery. Structurally, it represents a


-alkoxy carboxylic acid. Its primary value in medicinal chemistry lies in its ability to act as a metabolically stable bio-isostere of 

-hydroxybutyric acid
.

While


-hydroxy acids are ubiquitous in natural products (polyketides) and metabolic intermediates (ketone bodies), they are prone to rapid oxidation (to ketones) or dehydration (to crotonates) in vivo. The 3-methoxy variant retains the polarity and hydrogen-bond accepting capability of the hydroxyl group while blocking these metabolic degradation pathways.

Key Application Areas:

  • Peptidomimetics: Introduction of

    
    -amino acid surrogates.
    
  • Chiral Pool Synthesis: Access to enantiopure fragments via bio-sourced precursors.

  • Heterocycle Formation: Precursor for substituted dihydropyranones and pyrimidines.

Chemical Profile & Safety

PropertyDataNote
Formula

MW 118.13 g/mol Low MW fragment (Rule of 3 compliant)
Boiling Point ~110-112°C (at 15 mmHg)Volatile; requires careful concentration
Density 1.05 g/mL
Chirality 1 Chiral Center (C3)Available as Racemate, (R), or (S)
Solubility Water, Alcohols, DCM, THFHighly polar organic
Hazards Skin/Eye Irritant (H315, H319)Handle in fume hood

Synthesis & Manufacturing Routes

The sourcing of 3-MBA is critical depending on the stereochemical requirements of the target molecule. We define two primary protocols: Route A (Racemic/Bulk) for scaffold generation and Route B (Chiral/Bio-sourced) for asymmetric synthesis.

DOT Diagram: Synthesis Pathways

SynthesisPathways Crotonic Crotonic Acid (Bio-sourced or Petro) MethylCrot Methyl Crotonate Crotonic->MethylCrot MeOH, H+ RacemicEster Methyl 3-methoxybutanoate (Racemic) MethylCrot->RacemicEster NaOMe, MeOH (Michael Addn) RacemicAcid 3-Methoxybutanoic Acid (Racemic) RacemicEster->RacemicAcid LiOH, THF/H2O PHB Poly(3-hydroxybutyrate) (Bacterial Source) R_3HB (R)-3-Hydroxybutanoic Acid PHB->R_3HB Depolymerization R_Ester (R)-Methyl 3-hydroxybutanoate R_3HB->R_Ester MeOH, H+ ChiralAcid (R)-3-Methoxybutanoic Acid (Enantiopure) R_Ester->ChiralAcid 1. MeI, Ag2O 2. Hydrolysis

Caption: Dual pathways for synthesis. Top: Cost-effective racemic route via Michael Addition. Bottom: Enantioselective route utilizing the chiral pool (PHB).

Detailed Experimental Protocols

Protocol A: Large-Scale Synthesis (Racemic) via Michael Addition

Context: This is the industry-standard method for generating the building block when chirality is not yet established or will be induced later.

Reagents:

  • Methyl Crotonate (1.0 equiv)

  • Sodium Methoxide (0.1 equiv, 25% wt in MeOH)

  • Methanol (anhydrous)

  • Sodium Hydroxide (2M aq)

Step-by-Step:

  • Michael Addition: To a flame-dried round-bottom flask under

    
    , add anhydrous Methanol (5 vol) and Sodium Methoxide solution (0.1 equiv).
    
  • Cool the solution to 0°C.

  • Add Methyl Crotonate dropwise over 30 minutes. Note: The reaction is exothermic. Control internal temperature <10°C.

  • Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane) or GC. The double bond disappears.

  • Quench: Neutralize with glacial acetic acid (0.1 equiv). Concentrate in vacuo to remove methanol.

  • Hydrolysis: Re-dissolve the residue in THF/Water (1:1). Add NaOH (2.0 equiv) and stir at RT for 2 hours.

  • Workup: Wash the basic aqueous layer with Ether (to remove unreacted ester). Acidify the aqueous layer to pH 2 with HCl (conc).

  • Extraction: Extract the acidic aqueous layer with DCM (3x). Dry combined organics over

    
     and concentrate.
    
  • Purification: Distillation under reduced pressure (bp ~110°C @ 15mmHg) yields the pure acid as a colorless oil.

Protocol B: Weinreb Amide Formation (Activation)

Context: Carboxylic acids are poor electrophiles. Converting 3-MBA to the Weinreb amide is the preferred method to couple this fragment to nucleophiles (Grignards/Lithio species) to form ketones without over-addition.

Reference Grounding: This protocol adapts the method for hindered acids to prevent elimination of the


-methoxy group [1].

Reagents:

  • 3-Methoxybutanoic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv) or DMAP (0.1 equiv)

  • DCM (10 vol)

  • Triethylamine (3.0 equiv)[1][2]

Step-by-Step:

  • Dissolve 3-MBA in DCM at 0°C.

  • Add Triethylamine, followed by the coupling agents (EDC/HOBt). Stir for 15 min.

  • Add N,O-Dimethylhydroxylamine HCl in one portion.

  • Allow to warm to RT and stir overnight (12h).

  • Workup: Dilute with DCM. Wash with 1M HCl (cold), Sat.

    
    , and Brine.
    
  • Yield: The resulting Weinreb amide is stable and can be stored or used directly in ketone synthesis.

Applications in Drug Design[4][5]

The "Methoxy-Effect" in Peptidomimetics

In peptide backbone modification, replacing a standard amino acid with a


-hydroxy acid analog is a common strategy to induce specific secondary structures (turns/helices). However, the hydroxyl group often complicates permeability.
  • Advantage: 3-MBA serves as a lipophilic spacer. The methoxy group locks the conformation via an intramolecular H-bond network (5-membered ring effect with the carbonyl) without acting as a hydrogen bond donor.

Heterocycle Construction

3-MBA is a precursor for Dihydropyranones via cyclization with aldehydes (Inverse Electron Demand Diels-Alder or similar condensations).

DOT Diagram: Reactivity Flow

Reactivity MBA 3-Methoxybutanoic Acid (Core Scaffold) AcidChloride Acid Chloride (Highly Reactive) MBA->AcidChloride SOCl2, cat. DMF Weinreb Weinreb Amide (Ketone Precursor) MBA->Weinreb EDC, MeNHOMe Heterocycle Dihydropyranone AcidChloride->Heterocycle Aldehyde Cyclocondensation (Lewis Acid) Ketone Beta-Methoxy Ketone Weinreb->Ketone R-MgBr BetaAmino Beta-Amino Acid Analog (Peptidomimetic)

Caption: Divergent synthesis capabilities of 3-MBA. The Weinreb amide route (green) is preferred for preventing beta-elimination during coupling.

Critical Troubleshooting (Self-Validating Systems)

  • Elimination Side Reaction:

    • Problem: Under strong basic conditions or high heat, 3-MBA can undergo

      
      -elimination of methanol to revert to crotonic acid.
      
    • Validation: Check

      
       NMR.[3] Crotonic acid shows distinct vinylic protons (5.8–7.0 ppm). 3-MBA should show no signals in this region.
      
    • Solution: Avoid heating >50°C in the presence of strong bases (LDA/NaH). Use mild bases (DIPEA/TEA) for couplings.

  • Racemization (For Chiral Routes):

    • Problem: The

      
      -proton is acidic.
      
    • Validation: If using enantiopure starting material, measure optical rotation or use Chiral HPLC before and after coupling steps.

    • Solution: Perform deprotonation steps (if alkylating alpha-position) at -78°C.

References

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004).[4] A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides.[4] The Journal of Organic Chemistry, 69(25), 8984–8986. Link

  • Mamat, M. R. Z., et al. (2014).[3] Bio-based production of crotonic acid by pyrolysis of poly(3-hydroxybutyrate) inclusions.[3] Journal of Cleaner Production, 83, 463-472.[3] Link

  • Pamies, O., & Backvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. The Journal of Organic Chemistry, 67(4), 1261–1265. Link

  • PubChem. (n.d.).[1][2] 3-Methoxybutanoic acid (Compound Summary). National Library of Medicine.[2] Link

Sources

use of 3-Methoxybutanoic acid in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Methoxybutanoic Acid in Pharmaceutical Synthesis

Executive Summary

3-Methoxybutanoic acid (CAS: 25458-45-7 for racemate; often utilized as the (R)-enantiomer) is a specialized chiral building block that serves as a metabolically stable bioisostere for


-hydroxy acids. Unlike its precursor, 3-hydroxybutanoic acid, the methylated variant resists oxidation to acetoacetate (a ketone body), thereby enhancing the in vivo half-life of the resulting pharmacophore.

This guide details the application of 3-methoxybutanoic acid in the synthesis of brain-penetrant small molecules (e.g., GPR88 agonists) and provides validated protocols for its activation and coupling.

Chemical Profile & Strategic Value

The "Methoxy-Linker" Advantage

In medicinal chemistry, the 3-methoxybutyl moiety is frequently employed to modulate Lipophilicity (LogP) and Metabolic Stability .

Feature3-Hydroxybutanoic Acid3-Methoxybutanoic AcidImpact on Drug Design
Metabolic Fate Oxidizes to Acetoacetate (Ketone Body)Resistant to

-oxidation
Prolongs drug half-life; avoids ketogenic side effects.
H-Bonding Donor & AcceptorAcceptor OnlyImproves membrane permeability (CNS penetration).
Lipophilicity Low (Hydrophilic)Moderate (Amphiphilic)Increases LogBB (Blood-Brain Barrier permeation).
Reactivity Requires OH-protection during couplingReady for direct activationSimplifies synthetic routes by removing protection steps.
Chiral Considerations

The biological activity of pharmaceuticals derived from this acid is often stereodependent.

  • (R)-3-Methoxybutanoic acid: Derived from the methylation of (R)-3-hydroxybutyric acid (biologically produced via polyhydroxybutyrate depolymerization). This is the preferred isomer for mimicking endogenous metabolites.

  • (S)-3-Methoxybutanoic acid: Synthetic isomer, often used as a negative control or to probe stereospecific binding pockets.

Experimental Protocols

Protocol A: Activation via Acid Chloride Formation

Context: Direct coupling of 3-methoxybutanoic acid using carbodiimides (EDC/DCC) can sometimes lead to O-acylurea rearrangement byproducts due to the steric bulk of the


-methoxy group. Conversion to the acid chloride is the preferred method for high-yield amide coupling.

Reagents:

  • 3-Methoxybutanoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • DMF (Catalytic, 0.05 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas inlet (

    
     or Ar). Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap HCl and 
    
    
    
    gases.
  • Dissolution: Dissolve 3-methoxybutanoic acid in anhydrous DCM (5 mL per gram of acid).

  • Catalysis: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.

  • Addition: Add

    
     dropwise at 0°C. The reaction is exothermic; control the addition rate to prevent solvent boil-over.
    
  • Reflux: Once addition is complete, warm to room temperature, then heat to mild reflux (40°C) for 2 hours.

  • Monitoring: Monitor reaction progress by quenching a chemically insignificant aliquot with methanol and checking for the methyl ester via TLC or GC-MS.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess

    
    . The resulting oil (3-methoxybutanoyl chloride) is moisture-sensitive and should be used immediately in Protocol B.
    
Protocol B: Synthesis of CNS-Penetrant Amides (GPR88 Agonist Example)

Context: This protocol mimics the synthesis of GPR88 agonists, where the 3-methoxy moiety is critical for brain penetrance (LogBB > -1).

Reagents:

  • 3-Methoxybutanoyl chloride (from Protocol A) (1.1 eq)

  • Target Aniline/Amine (e.g., 4-bromoaniline for model system) (1.0 eq)

  • Triethylamine (

    
    ) or DIPEA (2.5 eq)
    
  • DCM (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the Target Amine and

    
     in anhydrous DCM at 0°C under inert atmosphere.
    
  • Coupling: Add the solution of 3-methoxybutanoyl chloride (diluted in minimal DCM) dropwise to the amine solution.

    • Critical Control Point: Maintain temperature < 5°C to prevent bis-acylation or thermal decomposition.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 4 hours.

  • Workup:

    • Wash with 1M HCl (to remove unreacted amine).

    • Wash with Saturated

      
       (to remove unreacted acid/HCl).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Visualization & Logic

Diagram 1: Retrosynthetic Analysis of a GPR88 Agonist

This diagram illustrates where 3-methoxybutanoic acid fits into the assembly of a complex pharmaceutical agent.

GPR88_Retrosynthesis Target Target Molecule (GPR88 Agonist) Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Fragment1 Amine Fragment (e.g., 4-Bromoaniline) Disconnection->Fragment1 Fragment2 Chiral Acid Fragment ((R)-3-Methoxybutanoic Acid) Disconnection->Fragment2 Precursor Precursor ((R)-3-Hydroxybutanoic Acid) Fragment2->Precursor Methylation

Caption: Retrosynthetic breakdown showing the strategic disconnection of the amide bond to reveal the 3-methoxybutanoic acid building block.

Diagram 2: Acid Chloride Activation Workflow

A visual guide to the apparatus setup for Protocol A, ensuring safety and yield.

Reaction_Setup cluster_flask Reaction Vessel (0°C -> Reflux) cluster_trap Safety Scrubber Reagents 3-Methoxybutanoic Acid + DCM + cat. DMF Scrubber NaOH Trap (Neutralizes HCl/SO2) Reagents->Scrubber Off-gassing Product 3-Methoxybutanoyl Chloride (Reactive Intermediate) Reagents->Product Evaporation Reagent2 SOCl2 (Dropwise) Reagent2->Reagents Addition

Caption: Operational workflow for the conversion of the acid to its reactive acid chloride form, highlighting safety trapping of acidic byproducts.

References

  • Jin, C., et al. (2014). Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake. Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][2]

  • CymitQuimica. 3-Methoxybutanoic acid Technical Data Sheet.

  • PubChem. Compound Summary: 3-Methoxybutanoic acid (CID 24803). National Library of Medicine.

Sources

Advanced Protocols for 3-Methoxybutanoic Acid: Chiral Resolution and Pharmaceutical Intermediate Applications

[1]

Introduction & Chemical Profile[1][2][3][4][5][6]

3-Methoxybutanoic acid (CAS 10024-70-1) is a critical

1


1

This application note provides validated protocols for the handling, optical resolution, and derivatization of 3-methoxybutanoic acid, designed to maximize yield while maintaining stereochemical integrity.

Chemical Data Table
PropertySpecification
Molecular Formula

Molecular Weight 118.13 g/mol
Boiling Point 105–106 °C (at 12 mmHg)
Density 1.045 g/mL
pKa (Predicted) ~4.5
Solubility Miscible in Ethanol, DCM, THF; Soluble in Water
Major Stability Risk

-Elimination of methanol to form 2-butenoic acid

Protocol A: Optical Resolution via Diastereomeric Salt Crystallization[1]

Objective: Isolate (R)-3-methoxybutanoic acid from the racemic mixture using (R)-(+)-

1

Rationale: Chiral HPLC is expensive for kilogram-scale separations. Classical resolution via diastereomeric salt formation remains the most cost-effective method for this substrate. The (R)-amine typically forms a less soluble salt with the (R)-acid, allowing for separation by fractional crystallization.[1]

Materials
  • Racemic 3-Methoxybutanoic acid (1.0 eq)[1]

  • (R)-(+)-

    
    -Methylbenzylamine (0.55 eq)[1]
    
  • Solvent: Acetone/Hexane mixture (1:1 v/v)

  • Recrystallization Solvent: Isopropanol

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve 11.8 g (100 mmol) of racemic 3-methoxybutanoic acid in 50 mL of Acetone/Hexane (1:1).

    • Cool the solution to 0°C in an ice bath.

    • Add 6.66 g (55 mmol) of (R)-(+)-

      
      -methylbenzylamine dropwise over 20 minutes. Note: Exothermic reaction; maintain T < 10°C to prevent thermal degradation.
      
  • Crystallization:

    • Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. A white precipitate (the diastereomeric salt) will form.[1]

    • Cool back to 4°C for 2 hours to maximize yield.

  • Filtration & Washing:

    • Filter the solids under vacuum.[1]

    • Wash the cake with 10 mL of cold acetone.

    • Checkpoint: The solid is predominantly the (R)-Acid:(R)-Amine salt.[1] The filtrate contains the (S)-enriched fraction.[1]

  • Recrystallization (Purification):

    • Dissolve the crude salt in minimal boiling isopropanol.

    • Allow to cool slowly to room temperature to form needle-like crystals.

    • Filter and dry.[1]

  • Acid Liberation:

    • Suspend the purified salt in 50 mL DCM.

    • Add 50 mL of 1M HCl (aq) and stir vigorously for 30 minutes.

    • Separate the organic layer (containing the free acid).[1]

    • Extract the aqueous layer twice with DCM.[1]

    • Dry combined organics over

      
      , filter, and concentrate in vacuo (bath temp < 40°C).
      

Yield Expectation: 30-35% (based on racemate start, theoretical max 50%). Target ee: >98% (Verify with Protocol C).

Visualization: Resolution Workflow

ResolutionWorkflowStartRacemic 3-Methoxybutanoic AcidAddAgentAdd (R)-Phenylethylamine(0.55 eq, Acetone/Hexane)Start->AddAgentPrecipitateForm Diastereomeric Salts(R-Acid:R-Amine precipitates)AddAgent->PrecipitateFilterFiltrationPrecipitate->FilterSolidSolid Cake(R-Acid:R-Amine Salt)Filter->SolidInsoluble SaltFiltrateFiltrate(Enriched S-isomer)Filter->FiltrateSoluble FractionRecrystRecrystallization(Isopropanol)Solid->RecrystLiberationAcid Liberation(DCM / 1M HCl)Recryst->LiberationFinalPure (R)-3-Methoxybutanoic AcidLiberation->Final

Figure 1: Workflow for the optical resolution of 3-methoxybutanoic acid via diastereomeric salt formation.

Protocol B: Mild Amide Coupling (Elimination-Safe)[1]

Objective: Synthesize a model amide (N-benzyl-3-methoxybutanamide) without triggering

Rationale: Direct reaction with thionyl chloride (

1

1
Materials
  • 3-Methoxybutanoic acid (1.0 eq)[1]

  • Benzylamine (1.1 eq)[1]

  • EDC

    
    HCl (1.2 eq)[1]
    
  • HOBt (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology
  • Activation:

    • Dissolve 1.18 g (10 mmol) of 3-methoxybutanoic acid in 20 mL anhydrous DCM.

    • Add 1.62 g (12 mmol) HOBt and 2.30 g (12 mmol) EDC

      
      HCl.
      
    • Stir at 0°C for 30 minutes.

  • Coupling:

    • Add 2.58 g (20 mmol) DIPEA.

    • Add 1.18 g (11 mmol) Benzylamine dropwise.[1]

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up (Critical for Purity):

    • Dilute with 50 mL Ethyl Acetate.[1]

    • Wash sequentially with:

      • 10% Citric Acid (removes unreacted amine/EDC urea) - Do not use strong HCl.[1]

      • Sat.

        
         (removes unreacted acid).[1]
        
      • Brine.[1][2]

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography (Silica gel, Hexane:EtOAc 3:1).[1]

Safety Note: Avoid heating the crude reaction mixture above 40°C during concentration to prevent methanol elimination.

Visualization: Coupling Mechanism & Elimination Risk

CouplingMechanismSubstrate3-Methoxybutanoic AcidActivationActivation (EDC/HOBt)Substrate->ActivationRiskRISK: Acid Chloride Route(High Heat/H+)Substrate->RiskAvoidIntermediateActive EsterActivation->IntermediateAmineAttackAmine Attack(Benzylamine)Intermediate->AmineAttackProductStable Amide ProductAmineAttack->ProductEliminationElimination Product(Crotonamide)Risk->Elimination-MeOH

Figure 2: Comparison of the mild EDC coupling pathway versus the high-risk acid chloride route.

Protocol C: Analytical Quality Control (Chiral HPLC)

Objective: Determine the Enantiomeric Excess (ee) of the resolved acid.

Derivatization Pre-step: Carboxylic acids often streak on chiral columns.[1] It is recommended to convert a small aliquot to the methyl ester using trimethylsilyldiazomethane (TMS-diazomethane) prior to injection, or use a column capable of handling free acids.[1]

Method Parameters
ParameterCondition
Column Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (low wavelength due to lack of chromophore)
Temperature 25°C
Sample Prep Dissolve 5 mg in 1 mL Mobile Phase

Retention Times (Approximate):

  • (R)-Isomer: ~8.5 min[1]

  • (S)-Isomer: ~11.2 min (Note: Retention times vary by column age; inject racemate first to establish baseline).[1]

References

  • Chemical Identity & Properties: PubChem. 3-Methoxybutanoic acid (CID 24803).[1][3] National Library of Medicine. [Link][1]

  • Resolution of Chiral Acids: LibreTexts Chemistry. Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Elimination Mechanisms: Master Organic Chemistry. Elimination Reactions (E1 and E2). [Link]

  • Amide Coupling Reagents: Common Organic Chemistry. Amide Coupling Reagents (EDC, HOBt). [Link][1]

  • Related Drug Synthesis (Neprilysin Inhibitors): Wikipedia. UK-447841. [Link][1]

Scalable Manufacturing of 3-Methoxybutanoic Acid: Process Optimization and Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

3-Methoxybutanoic acid (CAS: 10024-70-1) is a critical chiral building block in the synthesis of polyhydroxyalkanoate (PHA) derivatives and high-value pharmaceutical intermediates. While the chemistry appears deceptively simple—a Michael addition of methanol to a crotonic acid derivative—industrial scalability is plagued by a specific thermodynamic trap: the Retro-Michael Reaction .

This guide departs from standard textbook recipes to address the "hidden" failure mode of this synthesis. If the reaction mixture is heated during workup without complete neutralization of the base catalyst, the product reverts to the starting materials (crotonic acid/ester and methanol), leading to catastrophic yield loss.

Core Objectives:

  • Maximize Yield: Drive the equilibrium-limited Michael addition to completion.

  • Prevent Reversion: Implement a self-validating neutralization step to block the retro-Michael pathway.

  • Enantiopurity: Provide a secondary protocol for enzymatic resolution using Candida antarctica Lipase B (CAL-B).

Critical Mechanism Analysis: The Retro-Michael Trap

Understanding the reversibility of the Michael addition is the single most important factor in this process.

The Mechanism

In the presence of a base (alkoxide), the


-protons of 3-methoxybutanoic acid derivatives are acidic. Deprotonation forms an enolate, which can eliminate a methoxide ion to regenerate the conjugated double bond of the crotonate.

Figure 1: The Retro-Michael "Trap." Heating the product in the presence of base triggers elimination, reverting it to starting material.

Protocol A: Large-Scale Chemical Synthesis

Primary Route: Base-catalyzed Michael addition to Methyl Crotonate followed by Hydrolysis. Why this route? Direct addition to crotonic acid consumes 2 equivalents of base (one for the -COOH, one catalytic). Using the ester (Methyl Crotonate) requires only catalytic base (0.05–0.1 eq), significantly reducing cost and waste.

Phase 1: The Michael Addition (Ester Formation)

Reagents:

  • Methyl Crotonate (Limiting Reagent)

  • Methanol (Solvent & Reagent, 3–5 molar equivalents)

  • Sodium Methoxide (NaOMe), 30% solution in MeOH (0.1 molar equivalent)

Process Parameters:

ParameterSpecificationRationale
Temperature 50°C – 60°CHigh enough for kinetics, low enough to favor addition over elimination (exothermic).
Pressure AtmosphericStandard operation.
Reaction Time 4 – 6 HoursEquilibrium typically reached within this window.
Agitation High ShearEssential to prevent localized hot spots during exotherm.

Step-by-Step Workflow:

  • Reactor Setup: Charge a glass-lined or stainless steel reactor with Methanol (4.0 eq) .

  • Catalyst Charge: Add Sodium Methoxide (0.1 eq) to the methanol. Safety: Exothermic dissolution.

  • Controlled Addition: Heat solution to 50°C. Add Methyl Crotonate (1.0 eq) dropwise over 60 minutes.

    • Control Point: Monitor internal temperature. Do not exceed 65°C. The reaction is exothermic.

  • Digestion: Stir at 60°C for 4–6 hours.

  • IPC (In-Process Control): Analyze by GC. Target <2% residual Methyl Crotonate.

    • Note: If conversion stalls, add 0.05 eq more NaOMe, but do not overheat.

Phase 2: The Critical Workup (Acid Hydrolysis)

Reagents:

  • Sodium Hydroxide (NaOH), 50% aq. solution

  • Hydrochloric Acid (HCl), 37% or Sulfuric Acid (

    
    )
    

Step-by-Step Workflow:

  • Saponification: To the reaction mixture (containing Methyl 3-methoxybutanoate), add NaOH (1.1 eq) and Water (2 volumes) .

  • Hydrolysis: Heat to reflux (approx. 70–80°C) for 2 hours to hydrolyze the ester to the sodium salt of 3-methoxybutanoic acid.

  • Methanol Strip: Distill off the methanol (both solvent and byproduct) at atmospheric pressure.

    • Endpoint: Head temperature reaches ~98°C (mostly water distilling).

  • Acidification (The "Lock"): Cool the aqueous residue to <20°C . Slowly add HCl until pH < 2.

    • Why Cool? Acidification generates heat. Heat + Acid can cause degradation, though less likely than Base + Heat.

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Solvent Removal: Dry organic layer (

    
    ), filter, and evaporate solvent under reduced pressure.
    
  • Final Purification: Vacuum Distillation.

    • Target BP: ~110–115°C at 15 mmHg (approximate).

    • Validation: Check Refractive Index (

      
      ).
      

Figure 2: Industrial workflow emphasizing the critical acidification quench point.

Protocol B: Enzymatic Resolution (Chiral Synthesis)

Objective: Production of (R)- or (S)-3-Methoxybutanoic acid derivatives. Biocatalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1][2]

Chemical synthesis yields a racemic mixture. For pharmaceutical applications requiring enantiopurity, kinetic resolution is preferred over asymmetric synthesis due to cost.

Mechanism: CAL-B is highly selective for the R-enantiomer of


-substituted esters.
  • Reaction: Hydrolysis of Racemic Methyl 3-methoxybutanoate.

  • Outcome: (R)-Acid + (S)-Ester (Unreacted).

Protocol:

  • Buffer Prep: Phosphate buffer (0.1 M, pH 7.0).

  • Substrate Loading: Suspend Racemic Methyl 3-methoxybutanoate (10% w/v) in the buffer.

  • Enzyme Addition: Add CAL-B (1% w/w relative to substrate).

  • Incubation: Stir at 30°C. Maintain pH 7.0 by automatic titration with NaOH (pH-stat mode).

    • Why pH stat? The reaction produces acid, which drops pH and deactivates the enzyme.

  • Termination: Stop when conversion reaches 50% (theoretical maximum for resolution).

  • Separation:

    • Adjust pH to 8.0.

    • Extract with Hexane/Ether -> Organic layer contains (S)-Ester .

    • Acidify aqueous layer to pH 2.

    • Extract with DCM -> Organic layer contains (R)-Acid .

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<50%) Retro-Michael reaction during distillation.Check pH of the crude oil before distillation. It must be acidic. If neutral/basic, re-acidify.
High Impurity (Crotonic Acid) Incomplete Michael addition or Reversion.Increase MeOH equivalents (drive equilibrium). Ensure temperature during addition <65°C.
Product Color (Yellow/Brown) Polymerization of crotonic acid byproducts.Distill under higher vacuum to lower the pot temperature.

Analytical Validation:

  • NMR (

    
    ):  Look for the disappearance of alkene protons (
    
    
    
    5.8–7.0 ppm) and appearance of the methoxy singlet (
    
    
    ~3.3 ppm) and the
    
    
    -proton multiplet.
  • Refractive Index: Standard

    
     is approx 1.4260 (verify with pure standard).
    

References

  • PubChem. (n.d.). 3-Methoxybutanoic acid (Compound Summary).[3][4] National Library of Medicine. Retrieved from [Link]

  • Padhi, S. K., et al. (2020). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. MDPI, Catalysts. (Demonstrates CAL-B efficacy on beta-substituted chiral centers). Retrieved from [Link][5]

  • Schulz, S., et al. (2003). Crotonic Acid and Derivatives.[6] Ullmann's Encyclopedia of Industrial Chemistry. (General background on crotonic acid reactivity and industrial handling).

  • Patent CN102344359B. (2012). Method for preparing 3-butenoic acid. (Reference for handling crotonic acid derivatives and hydrolysis conditions).

Sources

Application Note: High-Fidelity Synthesis of 3-Methoxybutanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The conversion of 3-methoxybutanoic acid to 3-methoxybutanoyl chloride represents a deceptively simple transformation that frequently fails in scale-up environments due to a specific competing pathway:


-elimination .[1]

While standard acid chloride syntheses often employ refluxing thionyl chloride (


), applying these harsh thermal conditions to 

-alkoxy carboxylic acids catalyzes the elimination of methanol, yielding the thermodynamically stable conjugated byproduct, crotonoyl chloride .

This Application Note details a Low-Temperature Vilsmeier-Haack Activation protocol. By utilizing Dimethylformamide (DMF) as a nucleophilic catalyst, we generate a highly reactive imidoyl chloride species. This allows the reaction to proceed rapidly at


 to Room Temperature (RT), kinetically favoring the substitution pathway over the elimination pathway.
Key Chemical Challenges
ParameterChallengeSolution
Substrate Sensitivity

-Methoxy group is prone to acid-catalyzed elimination.[1]
Avoid reflux; use catalytic DMF to lower activation energy.[1]
Reagent Removal Excess

boils at

; heating to remove it risks product degradation.[1]
Use Toluene Azeotropic Distillation (Co-evaporation) at reduced pressure.[1]
Byproduct Safety Generation of

and

gases.[1][2]
Mandatory caustic scrubber or gas trap implementation.[1]

Reaction Mechanism & Logic

The success of this protocol relies on the DMF-Thionyl Chloride Catalytic Cycle . Unlike the direct reaction of carboxylic acid with


 (which is slow at low temperatures), DMF reacts with 

to form the electrophilic Vilsmeier Reagent (dimethylchloroforminium chloride).
Mechanistic Pathway[1][2][3][4][5][6][7][8]
  • Activation: DMF reacts with

    
     to form the Vilsmeier reagent.
    
  • Substitution: The carboxylic acid attacks the Vilsmeier reagent, forming an activated acyloxy-immonium intermediate.

  • Chloride Attack: Chloride ion attacks the carbonyl carbon, collapsing the intermediate to release the desired Acid Chloride, regenerating DMF.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle and the competing elimination pathway that this protocol avoids.

G DMF DMF Catalyst Vilsmeier Vilsmeier Reagent (Active Species) DMF->Vilsmeier + SOCl₂ - SO₂ SOCl2 Thionyl Chloride (SOCl₂) Intermediate Activated Intermediate Vilsmeier->Intermediate + Substrate Substrate 3-Methoxybutanoic Acid Intermediate->DMF Regenerated Product 3-Methoxybutanoyl Chloride Intermediate->Product + Cl⁻ (Kinetic Control) Byproduct Crotonoyl Chloride (Elimination Byproduct) Intermediate->Byproduct High Heat / Acid (Thermodynamic Control)

Figure 1: Catalytic cycle showing the Vilsmeier activation path. Note the red dotted line indicating the elimination risk if temperature is uncontrolled.

Experimental Protocol

Scale: 50 mmol (approx. 5.9 g of starting acid) Expected Yield: >90% Time: 3–4 Hours

Materials & Equipment[1][2][5][9]
  • Reagents:

    • 3-Methoxybutanoic acid (Dry, >98%)[1]

    • Thionyl Chloride (

      
      , ReagentPlus grade, 1.5 equivalents)
      
    • N,N-Dimethylformamide (DMF, Anhydrous, 2-3 drops)[1]

    • Dichloromethane (DCM, Anhydrous)

    • Toluene (Anhydrous, for chase)

  • Glassware:

    • 3-neck Round Bottom Flask (RBF)[1]

    • Addition Funnel (pressure-equalizing)[1]

    • Nitrogen/Argon inlet[1]

    • Gas Scrubbing System (NaOH trap)

Step-by-Step Methodology
Phase 1: Setup and Inertion
  • Assemble: Oven-dry all glassware. Assemble the 3-neck RBF with a stir bar, addition funnel, and gas outlet connected to a scrubber containing 1M NaOH.

  • Inert Atmosphere: Flush the system with dry Nitrogen or Argon for 15 minutes.

  • Solvation: Charge the RBF with 3-Methoxybutanoic acid (5.9 g, 50 mmol) and DCM (30 mL) .

    • Note: DCM is used as a solvent to dilute the reaction heat and moderate the rate.

  • Catalyst: Add DMF (approx. 50

    
    L)  via syringe.
    
  • Cooling: Submerge the RBF in an ice/water bath (

    
    ).
    
Phase 2: Controlled Addition
  • Charge Funnel: Transfer Thionyl Chloride (5.5 mL, ~75 mmol) into the addition funnel.

  • Dropwise Addition: Add

    
     dropwise over 30–45 minutes.
    
    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur.[2] Ensure the internal temperature does not exceed
      
      
      .
    • Critical Control Point: If gas evolution becomes violent, stop addition immediately until it subsides.

Phase 3: Reaction & Monitoring
  • Warm Up: Once addition is complete, allow the reaction to stir at

    
     for another 30 minutes, then remove the ice bath and allow it to warm to Room Temperature (20–25°C).
    
  • Stir: Stir at RT for 2–3 hours.

  • Validation (In-Process Control): Take a small aliquot.

    • Method: React aliquot with excess methanol to form the methyl ester. Analyze via GC-MS or TLC.[1] Disappearance of the acid peak confirms completion.

Phase 4: Workup (The Toluene Chase)

Crucial Step to prevent degradation. 11. Evaporation: Connect the flask to a rotary evaporator. Remove DCM and bulk


 at bath temperature < 35°C  under reduced pressure (starting at 300 mbar, ramping down to 50 mbar).
12. Azeotropic Removal:  Add Toluene (20 mL)  to the crude residue.
13. Re-evaporate:  Evaporate the toluene. This "chase" co-distills the stubborn traces of thionyl chloride that can catalyze decomposition.
14. Repeat:  Repeat the toluene chase once more.
Phase 5: Purification (Optional but Recommended)
  • Vacuum Distillation: If high purity is required, distill the residue under high vacuum (e.g., 0.5 mmHg).

    • Warning: Keep the pot temperature below 60°C. The product should distill as a clear liquid.

    • Storage: Store under inert gas at -20°C.

Quality Control & Troubleshooting

Analytical Markers (1H NMR in )
Proton EnvironmentChemical Shift (

)
MultiplicityDiagnostic Note
-COCl (Carbonyl)N/A (IR ~1800 cm⁻¹)-IR shift from 1710 to 1800 is definitive.[1]
-OCH₃ (Methoxy)~3.4 ppmSingletMust remain integral 3H.[1] Loss indicates elimination.
-CH(OCH₃)- (Beta)~3.8 - 4.0 ppmMultipletShifted downfield slightly from acid precursor.[1]
-CH=CH- (Alkene)5.8 - 7.0 ppmMultipletFAIL: Presence indicates Crotonoyl Chloride.[1]
Process Workflow Diagram

Workflow Start Start: 3-Methoxybutanoic Acid + DCM + DMF (cat.) Cool Cool to 0°C Start->Cool Add Add SOCl₂ Dropwise (Gas Evolution Control) Cool->Add Warm Warm to RT Stir 3 Hours Add->Warm Check In-Process Check (GC/TLC of Methyl Ester) Warm->Check Check->Warm Incomplete Workup Rotovap < 35°C Remove DCM/SOCl₂ Check->Workup Complete Chase Toluene Chase (2x) Remove residual SOCl₂ Workup->Chase Final Product: 3-Methoxybutanoyl Chloride (Clear Liquid) Chase->Final

Figure 2: Operational workflow emphasizing temperature control and solvent chasing.

References

  • Greenberg, J. A., & Sammakia, T. (2017).[3] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. (Validates low-temp SOCl2 protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text on Vilsmeier-Haack mechanism and acid chloride synthesis).

  • Levin, D. (1997). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions Involving Acid Chlorides.[4] Organic Process Research & Development. (Safety data on DMF/SOCl2 byproducts).

  • PubChem Compound Summary. (2025). 3-Methoxybutanoic acid Properties and Safety.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methoxybutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Active | Topic: Impurity Profiling & Troubleshooting User Role: Senior Application Scientist

Executive Summary: The Synthetic Landscape

The synthesis of 3-Methoxybutanoic acid (CAS: 10250-47-2) is classically achieved via the Michael Addition (conjugate addition) of methanol to crotonic acid . While seemingly straightforward, this reaction is governed by a delicate thermodynamic equilibrium.

The primary challenge is not the formation of the product, but the suppression of reversibility and the prevention of competitive side reactions (esterification and polymerization). This guide treats your synthesis as a system of competing rates and equilibria, providing actionable protocols to isolate high-purity material.

Module 1: Reaction Logic & Impurity Map

The Core Protocol: The most robust route utilizes a base-catalyzed conjugate addition (Sodium Methoxide in Methanol) followed by careful acidification. Acid-catalyzed routes are discouraged as they preferentially yield the methyl ester, necessitating a difficult hydrolysis step.

Visualizing the Pathway (Graphviz)

G Start Crotonic Acid (Starting Material) Inter Enolate Intermediate Start->Inter 1,4-Addition Imp2 Impurity B: 3-Hydroxybutanoic Acid Start->Imp2 + H2O (Wet MeOH) Imp4 Impurity D: Oligomers/Gums Start->Imp4 Radical/Thermal Polymerization MeOH Methanol (Reagent/Solvent) MeOH->Inter Base NaOMe (Catalyst) Base->Inter ProdSalt Sodium 3-Methoxybutanoate Inter->ProdSalt Equilibrium Imp1 Impurity A: Unreacted Crotonic Acid Inter->Imp1 Reversibility (Thermodynamic Control) ProdAcid 3-Methoxybutanoic Acid (Target) ProdSalt->ProdAcid Acidification (H+) Imp3 Impurity C: Methyl Ester ProdAcid->Imp3 + MeOH / H+ (Fisher Esterification)

Figure 1: Reaction network showing the primary Michael Addition pathway (Green) and competing impurity-generating pathways (Red).

Module 2: The Impurity Matrix

The following table summarizes the chemical fingerprints of the most common impurities. Use this to diagnose your crude NMR/GC data.

Impurity IDCompound NameOrigin / Root CauseDetection Signal (1H NMR, CDCl3)Removal Strategy
IMP-A Crotonic Acid (Unreacted)Equilibrium Limitation: The Michael addition is reversible. High temp or insufficient MeOH shifts equilibrium back to reactants.Olefinic protons: Doublet of doublets at ~7.0 ppm and doublet at ~5.8 ppm.Distillation: Large BP difference (Crotonic Acid BP ~185°C vs Product ~110°C at reduced pressure).
IMP-B 3-Hydroxybutanoic Acid Moisture Contamination: Water competes with Methanol as a nucleophile (Hydration).Methine shift: Multiplet at ~4.2 ppm (distinct from Methoxy-CH at ~3.7 ppm). Missing O-Me singlet. Prevention: Use anhydrous MeOH. Difficult to separate by distillation (similar BP).
IMP-C Methyl 3-methoxybutanoate Side Reaction: Acid-catalyzed esterification during workup if MeOH is still present.Ester Methyl: Singlet at ~3.7 ppm (distinct from Ether Methyl). Sweet odor. Saponification: Treat with NaOH, then re-acidify. Prevent by removing MeOH before acidification.
IMP-D Oligomers / Polymers Thermal Stress: Radical polymerization of crotonic acid during prolonged heating.Broad/Undefined peaks in the alkyl region (1.0 - 2.5 ppm). Gum residue in flask.Filtration/Distillation: These are non-volatile residues.
Module 3: Troubleshooting Guides (FAQ)
Ticket #101: "My yield is low, and NMR shows 40% starting material."

Diagnosis: Thermodynamic Equilibrium Shift. Technical Insight: The Michael addition of alkoxides to


-unsaturated acids is reversible. While higher temperatures increase the rate (kinetics), the reaction is exothermic, meaning higher temperatures thermodynamically favor the reverse reaction (Le Chatelier’s Principle).
Resolution Protocol: 
  • Increase Concentration: Use a large excess of Methanol (solvent) to drive the equilibrium toward the product.

  • Temperature Ramp: Reflux to reach equilibrium quickly, then cool the reaction mixture (0°C to Room Temp) and hold for 2-4 hours before quenching. This allows the equilibrium to settle toward the adduct at lower energy.

  • Quench Cold: Acidify the cold reaction mixture directly to "freeze" the equilibrium composition before working up.

Ticket #102: "I see a 'ghost' singlet near my methoxy peak."

Diagnosis: Ester Contamination (Methyl 3-methoxybutanoate). Technical Insight: You likely acidified the reaction mixture while it still contained a significant amount of Methanol. In the presence of strong acid (HCl/H2SO4) and Methanol, the carboxylic acid group undergoes Fisher Esterification. Resolution Protocol:

  • Evaporation First: After the base-catalyzed reaction is complete (and before adding acid), remove the bulk Methanol under reduced pressure (Rotavap).

  • Aqueous Workup: Dissolve the resulting solid residue (Sodium 3-methoxybutanoate) in water.

  • Acidify: Add HCl to the aqueous solution. The product will oil out. Extract with Dichloromethane (DCM) or Ether.

  • Verify: Check NMR. The ester methyl singlet appears at ~3.6-3.7 ppm, often overlapping but distinct from the ether methyl.

Ticket #103: "The product is extremely hygroscopic and smells acrid."

Diagnosis: Presence of 3-Hydroxybutanoic acid (IMP-B) or residual Crotonic Acid. Technical Insight: If your Methanol was not anhydrous, Hydroxide ions (


) generated from water compete with Methoxide (

). The hydration product (3-hydroxy) is highly hygroscopic and difficult to distill away from the methoxy product due to hydrogen bonding. Resolution Protocol:
  • Reagent Quality: Ensure Methanol is dried (or use HPLC grade with

    
     water).
    
  • Drying Agent: Use Sodium Methoxide solution (25-30% in MeOH) rather than solid NaOH pellets, as pellets are often hygroscopic and introduce water.

Module 4: Validated Purification Workflow

To ensure scientific integrity, the following purification method relies on physical property differences (Boiling Point and pKa).

Step 1: The "Reverse" Quench (Critical for Purity)

  • Strip MeOH from the crude reaction mixture completely to leave the sodium salt.

  • Dissolve salt in minimal distilled water.

  • Wash this basic aqueous layer with Diethyl Ether (

    
    ).
    
    • Why? This removes neutral organic impurities (dimers, accidental esters) while the product stays in the water layer as a salt.

  • Acidify the aqueous layer to pH 1-2 with 6M HCl.

  • Extract the acidic aqueous layer with DCM (

    
    ).
    

Step 2: Vacuum Distillation

  • Setup: Short-path distillation head.

  • Conditions: High vacuum is required to prevent thermal degradation (de-methoxylation).

  • Target: Collect fraction boiling at ~108-112°C at 10-15 mmHg (Note: BPs vary by vacuum strength; use a nomograph).

  • Fore-run: Discard the first 5-10% (contains solvent and volatile crotonates).

  • Residue: Do not distill to dryness; leave the polymeric "gum" in the pot.

References & Authoritative Grounding
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Michael Addition mechanisms and general workup of carboxylic acids).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for Conjugate Addition vs. 1,2-Addition thermodynamics).

  • PubChem Database. "3-Methoxybutanoic acid (CID 24803)." National Center for Biotechnology Information. [Link] (Source for physical properties and safety data).

(Note: While specific patents exist for industrial scale-up, the references above provide the fundamental scientific grounding required for laboratory troubleshooting and mechanistic understanding.)

Technical Support Hub: 3-Methoxybutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers and process chemists. It prioritizes the "Ester-Hydrolysis" route as the industry standard for high purity while addressing the common pitfalls of the "Direct Addition" route.

Ticket ID: #3MBA-SYNTH-001 Topic: Troubleshooting Side Reactions & Impurity Profiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Mechanism & Reaction Logic

To troubleshoot effectively, you must understand that 3-Methoxybutanoic acid is rarely synthesized in high purity via direct addition of methanol to crotonic acid. The carboxylic acid proton interferes with the base catalysts required for efficient Michael addition, and acid catalysts often lead to equilibrium mixtures of esters.

The Gold Standard Protocol follows a three-step "Protect-Add-Hydrolyze" logic:

  • Esterification: Lock the acid as Methyl Crotonate.

  • Michael Addition: Add Methanol (using Sodium Methoxide) to form Methyl 3-methoxybutanoate.

  • Hydrolysis: Saponify back to 3-Methoxybutanoic acid.

The Reaction Pathway Map

The following diagram illustrates the "Happy Path" (Green) versus the "Side Reaction Traps" (Red).

ReactionNetwork CrotonicAcid Crotonic Acid (Starting Material) MethylCrotonate Methyl Crotonate (Intermediate A) CrotonicAcid->MethylCrotonate 1. Esterification (MeOH, H+) Target 3-Methoxybutanoic Acid (Target) CrotonicAcid->Target Direct Addition (Low Yield/Equilibrium) Polymer Polymer/Oligomer (Gummy Residue) CrotonicAcid->Polymer Heat/Radicals MethylMethoxy Methyl 3-methoxybutanoate (Intermediate B) MethylCrotonate->MethylMethoxy 2. Michael Addition (NaOMe, MeOH) MethylMethoxy->Target 3. Hydrolysis (NaOH, then H+) Retro Retro-Michael (Decomposition) Target->Retro Distillation >140°C (Acidic pH) Retro->CrotonicAcid Reversion

Figure 1: The Reaction Network. The solid blue path represents the optimized industrial route. The red dashed lines indicate critical failure points.

Troubleshooting Guide: Side Reactions

Use this diagnostic table to identify the root cause of your impurity profile.

SymptomProbable CauseThe MechanismCorrective Action
Yield drops during distillation Retro-Michael Reaction The reaction is reversible. Heating the product (especially with trace acid) eliminates MeOH, reverting it to Crotonic Acid.Neutralize completely before distillation. Use high vacuum (<10 mbar) to keep pot temp <100°C.
New peak at ~3.7 ppm (NMR) Esterification If you used the "Direct Acid" route, MeOH reacted with the carboxylic acid group.Hydrolysis: Treat the crude mixture with aq. NaOH, wash with ether (removes ester), then acidify the aqueous layer to isolate the acid.
Gummy/Solid Residue Polymerization Crotonic acid is an

-unsaturated monomer. Radical polymerization occurs at high temps.
Add a radical inhibitor (e.g., MEHQ or BHT ) at 100-500 ppm during the initial heating steps.
Low Conversion (<50%) Equilibrium Limit Michael addition is an equilibrium. In acid catalysis, it stalls. In base catalysis, water kills the catalyst.Switch to Base Catalysis (NaOMe) under strictly anhydrous conditions. Use excess MeOH to drive equilibrium.
Deep Dive: The Retro-Michael Trap

The most common "user error" is decomposing the product during purification. 3-Methoxybutanoic acid is thermally sensitive.

The Decomposition Loop:

  • User distills crude product at 150°C (atmospheric pressure).

  • Heat + Trace Acid

    
     Elimination of Methanol.
    
  • Product reverts to Crotonic Acid (bp 185°C) and Methanol (bp 65°C).

  • User collects Methanol in the trap and is left with Crotonic Acid in the pot.

Optimized Experimental Protocol

Method: Base-Catalyzed Addition via Methyl Ester (The "Robust" Route).

Step 1: Synthesis of Methyl 3-methoxybutanoate
  • Setup: Dry 3-neck flask, reflux condenser, nitrogen inlet.

  • Reagents:

    • Methyl Crotonate (1.0 equiv)

    • Methanol (Anhydrous, 5.0 equiv) - Acts as solvent and reagent.

    • Sodium Methoxide (0.1 - 0.2 equiv) - Catalyst.

  • Procedure:

    • Dissolve Methyl Crotonate in Methanol.

    • Add Sodium Methoxide (solid or 25% solution) slowly at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Note: Reaction is exothermic.[1]

    • Quench: Add Glacial Acetic Acid (1.0 equiv relative to NaOMe) to neutralize the base.

    • Workup: Remove excess MeOH via rotary evaporation. Partition residue between Water/Ether.[2][3] Dry organic layer and concentrate.[3]

    • Checkpoint: You now have the Ester Intermediate .

Step 2: Hydrolysis to 3-Methoxybutanoic Acid
  • Reagents:

    • Crude Ester from Step 1.

    • NaOH (2.0 equiv, 10% aqueous solution).

  • Procedure:

    • Stir Ester with aqueous NaOH at RT for 2-4 hours. (Monitor disappearance of ester spot on TLC).

    • Purification (The Critical Step):

      • Wash: Extract the basic solution with Diethyl Ether (2x). Discard organic layer (removes unreacted crotonate/polymer).

      • Acidify: Cool the aqueous layer to 0°C. Acidify with HCl to pH ~2.

      • Extract: Extract the acidic aqueous layer with DCM or Ether (3x).

      • Dry & Concentrate: Dry over MgSO4, filter, and evaporate solvent.

  • Final Isolation:

    • Distill under High Vacuum (0.1 - 1.0 mmHg).

    • Target Boiling Point: ~85-95°C at 1 mmHg (approximate). Do not exceed 110°C pot temperature.

Frequently Asked Questions (FAQs)

Q: Can I just mix Crotonic Acid, Methanol, and Sulfuric Acid? A: You can, but you will get a mixture of four compounds: Crotonic Acid, Methyl Crotonate, 3-Methoxybutanoic Acid, and Methyl 3-methoxybutanoate. Separating these is difficult because their boiling points are relatively close, and the acidic conditions promote the Retro-Michael reaction during distillation.

Q: Why is my product turning yellow/brown? A: This indicates polymerization of unreacted Crotonic Acid or Crotonate ester. Ensure you perform the "Basic Wash" step (Step 2 in the protocol) to remove unreacted alkenes before you acidify and isolate the product.

Q: Is the product chiral? A: Yes, Carbon-3 is a chiral center. The synthesis described above produces a racemic mixture ((±)-3-Methoxybutanoic acid). If you require the enantiopure (R) or (S) form, you must use chiral catalysts (e.g., Salen complexes) or start from chiral 3-hydroxybutanoic acid derivatives.

Q: How do I store the final acid? A: Store in a refrigerator (4°C) under an inert atmosphere (Nitrogen/Argon). Acidic ethers can form peroxides over long periods, though less likely than simple ethers.

References

  • Michael Addition Mechanism & Kinetics

    • Master Organic Chemistry. "The Michael Addition Reaction." Link

    • Organic Chemistry Portal. "Michael Addition." Link

  • Crotonic Acid Properties & Polymerization

    • National Institute of Standards and Technology (NIST). "2-Butenoic acid (Crotonic acid) Properties." Link

  • Synthesis of Beta-Alkoxy Esters (Analogous Protocols)

    • Organic Syntheses.[1] "3-Methylheptanoic acid (Example of conjugate addition/esterification workflow)." Coll. Vol. 2, p. 416 (1943). Link

  • Retro-Michael Instability

    • Journal of Cleaner Production. "Bio-based production of crotonic acid by pyrolysis of poly(3-hydroxybutyrate)." (Discusses the elimination pathway). Link

Sources

Technical Support Center: High-Yield Synthesis of 3-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Oxa-Michael Addition for 3-Methoxybutanoic Acid (CAS: 25458-45-7)

Core Directive: The "Yield Trap" in Direct Synthesis

As a Senior Application Scientist, I must immediately address the most common misconception in this synthesis. Researchers often attempt the direct acid-catalyzed addition of methanol to crotonic acid in a single pot, expecting high yields of the ether-acid.

This is a kinetic and thermodynamic trap.

In acidic methanol, you are fighting two competing equilibria simultaneously:

  • Etherification (Oxa-Michael): Crotonic acid + MeOH

    
     3-Methoxybutanoic acid
    
  • Esterification: Crotonic acid + MeOH

    
     Methyl crotonate (+ Water)
    

The Problem: The water produced by esterification inhibits the oxa-Michael addition (which requires anhydrous conditions for optimal kinetics) and promotes the reverse reaction (retro-Michael). Furthermore, the acid catalyst will eventually convert your desired product (3-methoxybutanoic acid) into its methyl ester (methyl 3-methoxybutanoate).

The Solution: To optimize yield (>85%), you must decouple these steps. The industry-standard "High-Yield Protocol" is a Base-Catalyzed Stepwise Route .

Reaction Pathway & Logic (Visualization)

The following diagram illustrates the competing pathways and the recommended "Bypass Route" for maximum yield.

ReactionPathways cluster_legend Legend CA Crotonic Acid (Starting Material) DirectProduct 3-Methoxybutanoic Acid (Low Yield / Impure) CA->DirectProduct H+, MeOH (Slow, Reversible) SideEster Methyl Crotonate (Side Product) CA->SideEster H+, MeOH (-H2O) InterEster Intermediate: Methyl Crotonate CA->InterEster 1. Esterification (H2SO4/MeOH) MeOH Methanol DoubleEster Methyl 3-methoxybutanoate (Major Impurity) DirectProduct->DoubleEster H+, MeOH TargetEster Intermediate: Methyl 3-methoxybutanoate InterEster->TargetEster 2. Oxa-Michael (NaOMe/MeOH) FinalProduct TARGET: 3-Methoxybutanoic Acid (>85% Yield) TargetEster->FinalProduct 3. Saponification (NaOH/H2O) key Red Path = Low Yield Trap Blue Path = Optimized Protocol

Figure 1: Comparison of the direct acid-catalyzed route (red) versus the optimized base-catalyzed stepwise route (blue).

Optimized Protocol: The Base-Catalyzed Stepwise Method

This protocol utilizes the superior kinetics of alkoxide nucleophiles on


-unsaturated esters, followed by controlled hydrolysis.
Phase A: Esterification (If starting from Crotonic Acid)

If you can purchase Methyl Crotonate directly, skip to Phase B.

  • Reagents: Crotonic acid (1.0 eq), Methanol (10.0 eq),

    
     (catalytic, 0.05 eq).
    
  • Procedure: Reflux for 4-6 hours.

  • Workup: Concentrate MeOH, wash with

    
    , extract with DCM.
    
  • Checkpoint: Ensure water is removed. Phase B requires anhydrous conditions.

Phase B: The Oxa-Michael Addition (Critical Step)

Mechanism: 1,4-conjugate addition of methoxide.

ParameterSpecificationScientific Rationale
Reagents Methyl Crotonate (1.0 eq)The ester is a better Michael acceptor than the acid (LUMO lowering).
Solvent/Reactant Methanol (Anhydrous, 5-8 eq)Acts as both solvent and reactant. Must be dry to prevent hydrolysis.
Catalyst Sodium Methoxide (NaOMe) (0.1 - 0.2 eq)Generates the strong nucleophile (

). Do not use NaOH (generates water).
Temperature Reflux (

)
Kinetic energy required to overcome activation barrier, though reaction is exothermic.
Time 4 - 12 HoursMonitor by TLC/GC. Reaction is equilibrium-limited but favors product in high MeOH.

Protocol:

  • Dissolve Methyl Crotonate in anhydrous Methanol.

  • Add NaOMe (solid or 25% solution in MeOH) dropwise at room temperature.

  • Heat to reflux. Monitor disappearance of the alkene peak (approx 6.9 ppm in

    
     NMR).
    
  • Quench: Once conversion >95%, cool to

    
     and quench with glacial acetic acid (stoichiometric to NaOMe). Crucial: Do not add water yet.
    
Phase C: Saponification (Revealing the Acid)
  • Add NaOH (aq) (2.0 eq) directly to the crude reaction mixture from Phase B.

  • Stir at RT or mild heat (

    
    ) for 2 hours.
    
  • Workup (The Separation Trick):

    • Wash the basic solution with Ether/DCM (removes unreacted ester and organic impurities). The product is currently in the water layer as the sodium salt.

    • Acidify the aqueous layer to pH 2 with HCl.

    • Extract the aqueous layer with DCM or Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate.
      

Expected Yield: 85-92% (over 2 steps).

Troubleshooting Guide (Q&A)

Scenario 1: "I am seeing the starting material regenerate during workup."

User: I had high conversion by NMR, but after rotary evaporation, I have crotonic acid again. Senior Scientist: You likely experienced a Retro-Michael Reaction .

  • Cause: The oxa-Michael addition is reversible. If you heat the product in the presence of acid (during workup) or if the pH is not controlled, the methoxy group is eliminated to restore the conjugated double bond.

  • Fix: Avoid high temperatures during the acidification step. Perform the final solvent removal under high vacuum at low temperature (

    
    ). Ensure the quench of NaOMe is done cold.
    
Scenario 2: "I cannot get rid of the methyl ester."

User: I am trying the direct acid route. I have a mix of acid and ester. Senior Scientist: This is the thermodynamic trap described in Section 1.

  • Fix: Do not try to separate them by column chromatography (difficult due to streaking acids). Instead, treat the entire mixture with aqueous NaOH (Saponification). This converts both the ester-ether and the unreacted ester into their carboxylate salts. Then, wash with organic solvent (removes non-acidic impurities) before acidifying to isolate your target.

Scenario 3: "My yield is low (<40%) using the direct acid method."

User: I am using


 and MeOH with Crotonic Acid.
Senior Scientist:  The water produced is killing your reaction.
  • Fix: If you must use the direct route, you need a water scavenger.

    • Use Trimethyl Orthoformate (TMOF) as a water scavenger in the reaction mixture. It reacts with water to form methanol and methyl formate, driving the equilibrium toward the product.

    • Protocol Adjustment: Crotonic Acid + MeOH +

      
       (cat) + TMOF (1.5 eq).
      

Decision Tree for Troubleshooting

Troubleshooting Start Problem Identified Issue1 Low Conversion? Start->Issue1 Issue2 Product is Ester? Start->Issue2 Issue3 Retro-Michael (Loss of OMe)? Start->Issue3 CheckCat Check Catalyst Issue1->CheckCat CheckWorkup Check Workup Issue2->CheckWorkup CheckTemp Check Evap Temp Issue3->CheckTemp Sol1 Switch to NaOMe (Base Cat) CheckCat->Sol1 Using Acid? Sol2 Perform Saponification (NaOH/H2O) CheckWorkup->Sol2 Always Sol3 Keep <40°C Maintain pH >3 until final ext CheckTemp->Sol3 Too Hot/Acidic

Figure 2: Diagnostic flow for common yield-limiting issues.

References

  • Oxa-Michael Addition Overview

    • Nising, C. F., & Bräse, S. (2008). The Oxa-Michael Reaction: From Recent Developments to Applications in Natural Product Synthesis. Chemical Society Reviews, 37(6), 1218-1228.

    • Note: Provides the mechanistic grounding for why base catalysis (thermodynamic control)
  • Kinetics of Addition to Crotonic Derivatives

    • Feather, P. & Gold, V. (1965). The kinetics of the addition of methanol to crotonaldehyde and crotonic acid. Journal of the Chemical Society.[1]

    • Note: Foundational text establishing the reversibility and equilibrium constants for this specific substr
  • Synthesis of 3-Methoxybutanoic Acid (Patent Literature)
  • Standard Protocol Verification (Organic Syntheses)

    • For analogous beta-alkoxy ester synthesis: Organic Syntheses, Coll. Vol. 3, p.371 (1955). Describes the addition of alcohols to acrylonitrile/acrylates, validating the NaOMe/MeOH methodology.

Sources

Technical Support Center: 3-Methoxybutanoic Acid (3-MBA) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Purification Support Document ID: 3MBA-PUR-001 Status: Active Last Updated: 2026-02-07

Introduction: The "Fragile" Beta-Position

Welcome to the technical support hub for 3-Methoxybutanoic acid (3-MBA) . If you are accessing this guide, you are likely encountering a specific set of frustrations: your product purity drops after distillation, you cannot remove the unsaturated impurity (crotonic acid), or your yield is inexplicably low.

The Core Problem: 3-MBA is a


-alkoxy carboxylic acid. Structurally, the methoxy group at the 

-position makes this molecule inherently prone to a Retro-Michael elimination . Under heat or acidic/basic catalysis, it ejects methanol to revert to its thermodynamically stable precursor, crotonic acid.

This guide treats your purification process as a debugging challenge, separated into three common "Support Tickets."

Support Ticket #01: "My Purity Decreased After Distillation"

User Report: "I synthesized 3-MBA with 95% crude purity. I attempted vacuum distillation to polish it. The distillate came over at 115°C (15 mmHg), but NMR shows 15% crotonic acid contamination. The pot residue is black."

Root Cause Analysis: Thermal Elimination

You have triggered the Retro-Michael reaction. This reaction is reversible and equilibrium-driven. By heating the crude mixture—especially if unquenched catalyst remains—you are driving the elimination of methanol.

The Mechanism:



Troubleshooting Protocol
ParameterStandard (Fail)Optimized (Pass)Rationale
pH of Crude Acidic/Basic (Unquenched)Strictly Neutral (pH 6.8–7.2) Acids/Bases catalyze elimination. Neutralization is mandatory before heating.
Pressure 10–20 mmHg< 1 mmHg (High Vacuum) Lowers boiling point below the elimination threshold (~90°C).
Bath Temp > 130°C< 90°C Minimizes thermal energy available for elimination.
Residence Time Pot Distillation (Hours)Wiped Film / Short Path Reduces heat exposure from hours to seconds.
Step-by-Step Fix
  • Neutralization: Before any heating, measure the pH of your crude reaction mixture.

    • If Acid Catalyzed: Treat with saturated NaHCO₃ until neutral.

    • If Base Catalyzed: Carefully acidify with dilute HCl to pH 7, then extract.

  • Solvent Swap: Remove low-boiling solvents (DCM, Methanol) on a rotary evaporator at <40°C .

  • Filtration: Filter off any salts formed during neutralization. Salts can act as "hot spots" or Lewis acid catalysts during distillation.

  • Distillation: Switch to a short-path distillation setup to minimize residence time. Aim for a vapor temperature of 75–85°C at high vacuum (<2 mbar).

Support Ticket #02: "Persistent Crotonic Acid Impurity"

User Report: "I have 5% crotonic acid in my product. Their boiling points are distinct (Crotonic ~185°C vs. 3-MBA >200°C atm), but I can't get a clean cut."

Root Cause Analysis: Azeotropic Drag & Sublimation

While the boiling points differ, crotonic acid has a high vapor pressure and sublimes easily. Furthermore, in the presence of residual water or methanol, it can form azeotropes that "smear" the separation fractions.

Separation Strategy

Method A: The "Chemical Wash" (Preferred for <10% Impurity) Since pKa values are similar (Crotonic: 4.69 vs. 3-MBA: ~4.8), simple acid-base extraction is inefficient. However, the solubility profile differs.

  • Dissolution: Dissolve crude oil in cold Toluene (3-MBA is highly soluble; Crotonic acid is less soluble in cold non-polar aromatics).

  • Cold Filtration: Chill the solution to 0°C. Crotonic acid (MP: 72°C) often crystallizes out, while 3-MBA remains liquid/dissolved. Filter the solids.[1]

  • Wash: Wash the toluene layer with cold saturated sodium bisulfite (removes any aldehydic precursors) and then brine.

Method B: Bromination (The "Heavy" Method) Use this only if the impurity is <5% and purity is critical.

  • Add a stoichiometric amount of Bromine (

    
    ) or bromine-water to the mixture.
    
  • Mechanism: Bromine selectively adds across the double bond of crotonic acid, converting it to 2,3-dibromobutanoic acid .

  • Result: The boiling point of the dibromo-derivative is drastically higher (>250°C).

  • Distill: Distill pure 3-MBA; the heavy dibromo-impurity remains in the pot.

Support Ticket #03: "I Need the (R)-Enantiomer"

User Report: "My synthesis produced a racemic mixture. I need (R)-3-Methoxybutanoic acid for a drug intermediate."

Root Cause Analysis: Chiral Center at C3

Chemical synthesis from crotonic acid yields a racemate. Distillation cannot separate enantiomers.

Resolution Workflow

The most scalable method is Enzymatic Kinetic Resolution via esterification.

  • Esterification: Convert racemic 3-MBA to its ethyl ester.

  • Enzyme Selection: Use Candida antarctica Lipase B (CAL-B) .

  • Hydrolysis: Suspend the racemic ester in phosphate buffer (pH 7) with CAL-B.

    • Mechanism:[1][2][3][4] The lipase selectively hydrolyzes the (S)-ester back to the acid, leaving the (R)-ester untouched (or vice versa, depending on enzyme specificity).

  • Separation:

    • Basify to pH 8.

    • Extract with Ethyl Acetate

      
       Contains (R)-Ester .
      
    • Aqueous phase contains (S)-Acid .

  • Final Step: Hydrolyze the (R)-ester with LiOH to yield pure (R)-3-MBA.

Visualizing the Purification Logic

The following diagram illustrates the critical decision pathways to avoid thermal degradation.

G Start Crude 3-Methoxybutanoic Acid (Contains Crotonic Acid + Salts) CheckPH Check pH Start->CheckPH Neutralize Neutralize to pH 7.0 (Remove Catalyst) CheckPH->Neutralize If Acidic/Basic StripSolvent Strip Solvents (Rotovap <40°C) CheckPH->StripSolvent If Neutral Neutralize->StripSolvent Decision Impurity Level? StripSolvent->Decision MethodCold Cold Toluene Precipitation (Removes bulk Crotonic Acid) Decision->MethodCold Crotonic > 10% Distillation Short Path Distillation High Vac (<1 mbar) Decision->Distillation Crotonic < 5% MethodCold->Distillation MethodBrom Bromination Strategy (Makes impurity heavy) MethodBrom->Distillation Optional High Purity FailState FAILURE: Retro-Michael Elimination (Reverts to Crotonic Acid) Distillation->FailState Temp > 100°C or Acidic pH Success Pure 3-MBA (>98%) Distillation->Success Temp < 85°C Neutral pH

Caption: Workflow logic for 3-MBA purification emphasizing pH control and thermal management to prevent retro-Michael degradation.

FAQ: Quick Reference

Q: Can I use gas chromatography (GC) to analyze purity? A: Use caution. The high injection port temperature (usually 250°C) of a GC can cause in-situ degradation of 3-MBA inside the injector, showing false peaks for crotonic acid.

  • Fix: Use HPLC (Reverse Phase, C18, UV 210 nm) or H-NMR for accurate purity assessment. If you must use GC, derivatize the acid to a methyl ester first to increase stability.

Q: What is the best storage condition? A: Store under Nitrogen or Argon at 4°C. Moisture can catalyze slow hydrolysis or elimination over time.

Q: Does 3-MBA form an azeotrope with water? A: Yes. Like most short-chain alkoxy acids, it forms a binary azeotrope. You must dry the organic phase (MgSO₄) thoroughly before attempting distillation, or the water will drag impurities over.

References

  • PubChem. (2025).[5] 3-Methoxybutanoic acid | C5H10O3 - Physical Properties and Toxicity Data. National Library of Medicine. [Link]

  • Cheméo. (2024).[5] Crotonic Acid Chemical & Physical Properties (Vapor Pressure and Enthalpy). [Link]

  • Vertex AI Research. (2026). Azeotropic Distillation and Separation of Methoxy-Derivatives.
  • ResearchGate. (2014).[6] Separation of Crotonic Acid and 2-Pentenoic Acid via Distillation. [Link]

  • Wikipedia. (2025). Crotonic Acid: Reactivity and Synthesis. [Link]

Sources

Technical Support Center: Purification of 3-Methoxybutanoic Acid (3-MBA)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3MBA-PUR-001 Status: Active Topic: Removal of Solvent Impurities & Starting Materials Applicable Standards: ICH Q3C (R8), USP <467>[1]

Module 1: Diagnostic Triage

Start here. Before initiating a purification protocol, identify your specific impurity profile using the guide below.

Symptom (NMR/GC)Likely ImpuritySourceRisk Level
Singlet @ ~3.49 ppm (1H NMR) Methanol Reaction Solvent / ReagentHigh (ICH Class 2)
Doublet of doublets @ ~5.8 & 7.0 ppm Crotonic Acid Unreacted Starting MaterialMedium (Process Impurity)
Singlet @ ~3.67 ppm + Methoxy signal Methyl 3-methoxybutanoate Side-product (Esterification)High (Changes potency)
Broad singlet @ ~11-12 ppm (missing) Carboxylate Salt Incorrect pH adjustmentCritical (Yield loss)

Module 2: The "Esterification Trap" (Critical Warning)

Why your purification might be failing: 3-Methoxybutanoic acid is a carboxylic acid.[2] If your crude material contains residual Methanol (from the synthesis) and you attempt to purify it by heating (distillation) without removing the methanol first, you will inadvertently trigger a Fischer Esterification .

  • The Result: You convert your product (Acid) into an impurity (Methyl Ester).

  • The Fix: You must strip methanol at low temperatures (below 40°C) or perform an aqueous workup before any high-heat steps.

Module 3: Purification Protocols

Protocol A: Chemical Separation (Acid/Base Workup)

Best for: Removing neutral organic impurities (e.g., esters, unreacted alcohols) and Crotonic Acid (if selectivity allows). Principle: 3-MBA is a weak acid (pKa ~4.5). It can be switched between water-soluble (salt) and organic-soluble (acid) forms.[1]

Step-by-Step:

  • Dissolution: Dissolve crude 3-MBA in a non-polar solvent (e.g., Dichloromethane or MTBE).

  • Base Extraction: Extract with saturated NaHCO₃ (aq) .

    • Mechanism:[3][4][5][6] 3-MBA converts to its sodium salt (R-COO⁻Na⁺) and moves to the water layer.

    • Separation: Neutral impurities (Methanol, Methyl Ester) remain in the organic layer.

    • Note: Crotonic acid (pKa ~4.69) will also move to the water layer. If Crotonic acid is a major impurity, this step is insufficient; proceed to Protocol B.

  • Wash: Wash the aqueous layer once with fresh organic solvent to remove entrained organics.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 2M HCl until pH < 2.

    • Mechanism:[3][4][5][6] Protonates the salt back to the free acid (R-COOH), which crashes out or forms an oil.

  • Re-Extraction: Extract the acidic aqueous layer with Dichloromethane (DCM).

  • Drying: Dry DCM layer over MgSO₄, filter, and concentrate in vacuo (Rotovap < 40°C).

Protocol B: Vacuum Fractional Distillation

Best for: High-purity isolation and separating 3-MBA from Crotonic Acid.[1] Prerequisite: Ensure Methanol is < 1% (via Protocol A or Rotovap) to prevent esterification.

Technical Specifications:

  • Boiling Point (3-MBA): ~115-120°C at 5 mmHg (Estimated).[1]

  • Boiling Point (Crotonic Acid): ~185°C at atm; ~80-85°C at 5 mmHg.[1]

  • Setup: Short-path distillation head or Vigreux column (for better separation).

Procedure:

  • Degassing: Stir crude oil under high vacuum (0.5 - 1.0 mmHg) at room temperature for 30 mins to remove volatiles (Methanol/Water).

  • Ramp: Slowly increase oil bath temperature.

  • Fraction 1 (Forerun): Collect distillate up to ~90°C (vapor temp). This contains residual Crotonic Acid.

  • Fraction 2 (Main Cut): Collect stable fraction at ~115-120°C (vapor temp).

  • Stop: Do not distill to dryness; residue may contain oligomers.

Module 4: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on your impurity profile.

purification_logic Start Crude 3-Methoxybutanoic Acid Check_Impurity Analyze Impurity Profile (NMR / GC) Start->Check_Impurity Is_Methanol High Methanol Content? Check_Impurity->Is_Methanol Is_Crotonic High Crotonic Acid? Is_Methanol->Is_Crotonic No (<1%) Rotovap Solvent Strip (Rotovap < 40°C) Prevent Esterification Is_Methanol->Rotovap Yes (>1%) Base_Wash Protocol A: NaHCO3 Extraction (Removes Neutrals/Esters) Is_Crotonic->Base_Wash No (Mainly Neutrals) Distillation Protocol B: Vacuum Distillation (Separates Acid from Acid) Is_Crotonic->Distillation Yes (Similar pKa) Rotovap->Is_Crotonic Base_Wash->Distillation Polishing Step Final Pure 3-MBA (Check ICH Limits) Distillation->Final

Figure 1: Purification Decision Matrix.[1] Selects pathway based on the risk of esterification and pKa similarity of impurities.

Module 5: Regulatory & Safety (ICH Q3C)

For pharmaceutical applications, residual solvents must be controlled to specific limits.[5][7]

SolventICH ClassPDE (mg/day)Concentration Limit (ppm)Removal Strategy
Methanol Class 230.03,000Azeotropic Distillation / Water Wash
Toluene Class 28.9890Vacuum Distillation
DCM Class 26.0600Vacuum Stripping (High Volatility)
Acetone Class 350.05,000Rotovap / Drying

Note on Methanol: Methanol is a Class 2 solvent with significant toxicity (neurotoxicity/ocular toxicity). If your synthesis uses methanol, you must demonstrate its removal to <3000 ppm in the final drug substance.

Module 6: Troubleshooting FAQ

Q: I distilled my product, but the NMR now shows a new set of peaks. What happened? A: You likely created the methyl ester. If the crude acid contained methanol and was heated, the acid catalyzed its own esterification. Solution: Saponify the ester (add NaOH/Water, stir), wash with DCM (remove organics), then acidify and extract the product.

Q: Can I use lyophilization (freeze-drying) to remove solvents? A: Only if the solvent is water or 1,4-dioxane. 3-MBA has a low vapor pressure, but it is a liquid.[1] Lyophilization might result in the loss of the product itself if the vacuum is too deep and the condenser isn't cold enough. Vacuum distillation is preferred.

Q: My product is colored (yellow/brown) after distillation. A: This indicates thermal decomposition or oxidation. 3-Methoxy compounds can be sensitive to ether cleavage at very high temperatures in the presence of trace acids. Solution: Use a higher vacuum (lower boiling point) and ensure your glassware is acid-free (base-washed) before distillation.[1]

References

  • International Council for Harmonisation (ICH). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[5][7] (2021).[5][8][9] Available at: [Link]

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents. USP-NF.[1]

  • Cohen, J. et al.Purification of Carboxylic Acids by Acid-Base Extraction. Practical Organic Chemistry, 3rd Ed. (General reference for Protocol A methodology).
  • PubChem. Compound Summary: 3-Methoxybutanoic acid. National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: 3-Methoxybutanoic Acid NMR Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-MBA-NMR-TS Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Spectral anomalies, peak assignment, and impurity profiling for 3-Methoxybutanoic acid (CAS: 10024-70-1).[1]

Introduction: The "Deceptive" Simplicity

Welcome to the technical support hub for 3-Methoxybutanoic acid . This molecule (


) often generates support tickets because its NMR spectrum appears more complex than its simple structure suggests.[1]

The primary source of confusion is the chiral center at C3 , which renders the adjacent methylene protons (


) diastereotopic .[1] This is not an anomaly; it is a fundamental stereochemical feature that turns a predicted "simple doublet" into a complex multiplet system.[1]

This guide provides a self-validating troubleshooting workflow to distinguish between instrumental artifacts, sample impurities, and intrinsic molecular features.[1]

Module 1: Spectrum Verification (The Baseline)

User Question: "I see more splitting than expected. How do I verify this is actually 3-methoxybutanoic acid?"

Technical Response: Compare your data against the standard assignment table below. Note that values may shift slightly (


 ppm) depending on concentration and solvent (CDCl₃ vs. DMSO-

).
Standard NMR Assignment Table (CDCl₃)
PositionGroupTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

)
COOH Carboxylic AcidExchangeable10.0 – 12.0Broad Singlet1HN/A
C3-H MethineChiral Center3.65 – 3.85Multiplet (sextet-like)1HVicinal
OCH₃ MethoxySinglet3.35 – 3.45Singlet3HN/A
C2-H MethyleneDiastereotopic 2.40 – 2.65dd (x2) or Multiplet2H

,

C4-H MethylTerminal1.15 – 1.25Doublet3H

Hz

Critical Check: If the integral of the OCH₃ peak (3.4 ppm) is not exactly 3x the integral of the C3-H peak, suspect solvent contamination (Methanol) or ether cleavage.

Module 2: The "Missing" Proton (COOH)

User Question: "My spectrum integrates to 9 protons instead of 10. The acidic proton at ~11 ppm is missing or extremely broad.[1] Is my sample dry?"

Troubleshooting Protocol: Carboxylic acid protons are notoriously fickle due to chemical exchange and hydrogen bonding .[1]

  • The Dimerization Effect: In non-polar solvents (CDCl₃), carboxylic acids form cyclic dimers.[1] This pushes the shift downfield (11-12 ppm).

  • The Water Effect: If the sample is wet, the COOH proton exchanges rapidly with H₂O.[1] The signal broadens into the baseline or merges with the water peak (~1.56 ppm in CDCl₃).[1]

Validation Experiment (D₂O Shake):

  • Run the standard

    
     NMR.[1][2]
    
  • Add 1-2 drops of Deuterium Oxide (

    
    ) to the NMR tube.[1]
    
  • Shake vigorously and re-run.[1]

  • Result: The COOH peak (and any water peak) will disappear or move significantly.[1] If the peak remains unchanged, it is not an OH/COOH signal (check for aldehyde impurities).[1]

Module 3: Stereochemistry & Complexity (The Diastereotopic Issue)

User Question: "The peak at 2.5 ppm (C2-H) should be a doublet because it's next to a CH. Why is it a messy multiplet with 8+ lines?"

Deep Dive: This is the most common point of confusion.[1] The C3 carbon is a chiral center .[1] Even if your sample is a racemate (50/50 mixture of


 and 

), the protons on C2 are diastereotopic .[1]
  • Prochiral Center: The C2 carbon is "prochiral."[1]

  • Magnetic Non-Equivalence: The two protons on C2 (

    
     and 
    
    
    
    ) are chemically non-equivalent.[1] They "feel" the chiral center differently.
  • Coupling Logic:

    • 
       couples to 
      
      
      
      (Geminal coupling,
      
      
      ).[1]
    • 
       couples to 
      
      
      
      (Vicinal coupling,
      
      
      ).[1]
    • 
       couples to 
      
      
      
      (Different vicinal coupling).

Visualization of the Splitting Tree:

DiastereotopicSplitting cluster_legend Signal Origin cluster_splitting C2 C2 Methylene Group (Ha and Hb) Geminal Geminal Coupling (J ~15Hz) (Ha splits Hb) C2->Geminal Internal Interaction Vicinal Vicinal Coupling (J ~6Hz) (C3-H splits Ha/Hb) Geminal->Vicinal Interaction with C3-H Result Observed Signal: Two distinct Doublet of Doublets (dd) (Often overlaps into ABX multiplet) Vicinal->Result

Caption: Logic flow demonstrating why the C2 protons appear as a complex multiplet (ABX system) rather than a simple doublet.

Module 4: Impurity Profiling

User Question: "I see small extra peaks. Is my synthesis degrading?"

Impurity Identification Guide: Common synthesis routes (e.g., conjugate addition of methanol to crotonic acid) leave specific fingerprints.[1]

ImpurityOriginDiagnostic Peaks (ppm)
Crotonic Acid Elimination byproduct / Starting material5.85 (dd) and 7.10 (dq) (Alkene region)
Methanol Residual solvent / Hydrolysis3.49 (s) in CDCl₃ (May overlap with OMe, check integration)
3-Hydroxybutanoic acid Ether cleavage (Acid catalyzed)Loss of OMe singlet at 3.35; Appearance of broad OH
Ethyl Acetate Extraction solvent4.12 (q) and 2.05 (s)

Actionable Advice: If you observe peaks at 5.8/7.1 ppm (Crotonic acid), your sample is undergoing elimination .[1] This often happens if the acidic sample is heated or stored improperly.[1] Store at 4°C.

Module 5: Troubleshooting Workflow (Decision Tree)

Use this logic gate to resolve your spectral issues efficiently.

TroubleshootingFlow Start Start: Analyze Spectrum CheckPeaks Are peaks at 5.8 & 7.1 ppm present? Start->CheckPeaks Impurity Contamination: Crotonic Acid. Purify sample. CheckPeaks->Impurity Yes CheckC2 Is C2 (2.5 ppm) a multiplet? CheckPeaks->CheckC2 No SimpleDoublet Anomaly: Suspect wrong structure (e.g., 2-methoxy isomer?) CheckC2->SimpleDoublet No (It's a doublet) CheckOH Is COOH peak visible? CheckC2->CheckOH Yes (It's complex) AddD2O Perform D2O Shake Test CheckOH->AddD2O No / Unsure Disappears Signal Disappears: Confirmed COOH/OH AddD2O->Disappears Persists Signal Persists: Aldehyde or non-labile H AddD2O->Persists

Caption: Step-by-step decision tree for diagnosing spectral anomalies in 3-methoxybutanoic acid.

References

  • National Institute of Standards and Technology (NIST). 3-Methoxybutanoic acid Mass Spectrum & Data. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. 3-Methoxybutanoic acid (Compound CID 24803).[1] National Library of Medicine.[1] Accessed 2024.[3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Explaining Diastereotopic Protons and ABX systems).
  • Spectral Database for Organic Compounds (SDBS). SDBS No. 1721210 (Simulated/Experimental Data). AIST (National Institute of Advanced Industrial Science and Technology).[1] Available at: [Link]

  • MDPI (Molbank). Synthesis and Characterization of Methoxy-substituted Butanoic Acid Derivatives. (Context for impurity profiles in similar syntheses). Available at: [Link]

Sources

Technical Support Center: 3-Methoxybutanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Identification & Quantitative Analysis via NMR Document ID: TSC-NMR-3MBA-001 Status: Active Audience: Analytical Chemists, QC Specialists, Process Development Scientists[1][2]

Introduction: The Analytical Challenge

3-Methoxybutanoic acid (CAS: 10024-70-1) is a critical intermediate in the synthesis of various pharmaceutical agents. Its quality control is complicated by its structural similarity to its precursors and degradation products.[2] Unlike simple solvents, the impurities here—specifically crotonic acid and 3-hydroxybutanoic acid—share the same carbon skeleton, making simple integration comparisons insufficient without rigorous peak assignment.[2]

This guide functions as a Tier-2 Technical Support resource. It assumes you have already run a standard proton (


H) NMR and are seeing "ghost peaks" or integration mismatches.

Module 1: The Baseline Spectrum (What "Pure" Looks Like)

Before troubleshooting, you must validate the signals of the target compound.[2] Solvent Recommendation:


 is preferred for resolution.[2] 

may cause overlapping solvent suppression issues with the methine proton and exchangeable acidic protons.[2]
Target Structure: 3-Methoxybutanoic Acid

[1][3]
Proton IDChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
A ~1.25Doublet (

Hz)
3HTerminal methyl coupled to methine.
C ~2.45 - 2.65Multiplet / dd2HDiastereotopic methylene protons

to carbonyl.[1][2]
B ~3.38Singlet3HDiagnostic Peak. The methoxy group.[1][2]
Methine ~3.75 - 3.85Multiplet (sextet-like)1HChiral center proton.[1][2]
D > 10.5Broad Singlet1HCarboxylic acid (concentration/solvent dependent).[1][2]

Tech Note: The methylene protons (C) are adjacent to a chiral center, making them diastereotopic . They often appear as a complex multiplet or a doublet of doublets (dd) rather than a simple doublet, even in achiral solvents. Do not mistake this complexity for an impurity.

Module 2: Troubleshooting & Impurity Identification

Visualizing the Impurity Landscape

The following diagram maps the chemical origins of common impurities to help you predict what to look for based on your synthesis route.

ImpurityPathways Crotonic Crotonic Acid (Starting Material) Target 3-Methoxybutanoic Acid (Target) Crotonic->Target + MeOH (Michael Addition) Methanol Methanol (Reagent/Solvent) Methanol->Target Reactant Target->Crotonic Elimination (Heat/Acid) Hydroxy 3-Hydroxybutanoic Acid (Hydrolysis Product) Target->Hydroxy Ether Cleavage (Strong Acid) Ester Methyl 3-methoxybutanoate (Esterification Side-Product) Target->Ester + MeOH (Fischer Esterification)

Figure 1: Synthetic pathways leading to common impurities in 3-methoxybutanoic acid production.

Troubleshooting Q&A
Q1: I see signals in the alkene region (5.8 – 7.1 ppm). What are these?

Diagnosis: Residual Crotonic Acid .

  • Mechanism: Incomplete Michael addition of methanol or elimination of the methoxy group during workup.[2]

  • Verification: Look for two complex multiplets in the 5.8–7.1 ppm range (vinylic protons).[2]

  • Action: Calculate mole% by integrating the vinylic proton (1H) against the target's methine proton (1H).

Q2: There is a "shadow" singlet near 3.70 ppm. Is this the methoxy group shifting?

Diagnosis: Methyl 3-methoxybutanoate (The Methyl Ester).

  • Mechanism: If the reaction was run in methanol with an acid catalyst, the carboxylic acid likely esterified.[2]

  • Verification:

    • Target Methoxy (Ether): ~3.38 ppm.[2]

    • Impurity Methoxy (Ester): ~3.68 ppm.[2]

    • You will see two methoxy singlets if this impurity is present.[2]

  • Action: Check the integration ratio. If the ester peak is significant, hydrolysis (LiOH/THF) is required to recover the acid.[2]

Q3: My methoxy integration is low (e.g., 2.8H instead of 3H), and I see a new multiplet at ~4.2 ppm.

Diagnosis: 3-Hydroxybutanoic Acid .

  • Mechanism: Demethylation or hydration of crotonic acid without methylation.[2]

  • Verification:

    • The methine proton (

      
      -OH) shifts downfield to ~4.15–4.25 ppm compared to the target's ~3.8 ppm.[2]
      
    • Crucial: This impurity has no methoxy singlet.[2]

  • Action: This is difficult to remove via distillation due to polymerization risks.[2] Recrystallization of a salt derivative may be necessary.[2]

Q4: How do I distinguish Methanol from the Methoxy group?

Diagnosis: Residual Solvent.

  • Verification:

    • Methanol (

      
      ) in 
      
      
      
      : Singlet at 3.49 ppm .
    • Target Methoxy (

      
      ): Singlet at 3.38 ppm .[2]
      
  • Tech Tip: If peaks overlap, add a small amount of

    
     to the NMR tube and shake.[2] The 
    
    
    
    of methanol will exchange and disappear/move, potentially shifting the methyl peak slightly, while the target's ether methoxy will remain unaffected.[2]

Module 3: Quantitative NMR (qNMR) Protocol

For pharmaceutical applications, "estimating" purity isn't enough.[2] You need a weight-percent (wt%) assay.

Protocol: Internal Standard Method

1. Selection of Internal Standard (IS):

  • Recommendation: Maleic Acid or 1,3,5-Trimethoxybenzene .[2]

  • Why? Maleic acid gives a clean singlet at ~6.3 ppm (empty region for the target).[2] It is non-hygroscopic and stable.

  • Alternative:Dimethyl sulfone (Singlet ~3.0 ppm), provided it resolves from the methylene multiplet.[2]

2. Sample Preparation:

  • Weigh ~10 mg of Target (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial.
  • Critical: Use a microbalance with precision

    
     mg.
    
  • Dissolve in 0.6 mL

    
    .
    

3. Acquisition Parameters (The "qNMR Rule of Thumb"):

  • Pulse Angle:

    
     (maximize signal).[2]
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing proton.[2]
    • Target

      
      : Typically 2-3 seconds.[2]
      
    • Setting: Set

      
       seconds to be safe.
      
  • Scans: 16 or 32 (S/N > 150:1).

  • Processing: Use exponential window function with LB = 0.3 Hz. Phase manually.

4. Calculation:


[2]
VariableDefinition

Integrated Area

Number of protons (e.g., 2 for Maleic Acid alkene, 3 for Target methoxy)

Molecular Weight

Mass weighed (mg)

Purity (decimal, e.g., 0.998)

Module 4: Decision Tree for Operators

Use this flowchart to determine the next step in your workflow based on spectral data.

TroubleshootingTree Start Start: Acquire 1H NMR CheckAlkene Check 5.8 - 7.0 ppm region Start->CheckAlkene HasAlkene Peaks Present? CheckAlkene->HasAlkene Yes Yes HasAlkene->Yes No No HasAlkene->No CrotonicAction Impurity: Crotonic Acid Action: Recrystallize/Resynthesize CheckMethoxy Check 3.0 - 4.0 ppm region ExtraSinglet Extra Singlet? CheckMethoxy->ExtraSinglet ExtraSinglet->Yes ExtraSinglet->No IdentifySinglet Is it at ~3.49 or ~3.70? 3.49 3.49 IdentifySinglet->3.49 3.70 3.70 IdentifySinglet->3.70 MethanolAction 3.49 ppm: Methanol Action: Rotovap/High Vac EsterAction 3.70 ppm: Methyl Ester Action: Hydrolysis required CheckOH Check Methine Shift (~4.2 ppm) HasOH Methine at 4.2? CheckOH->HasOH HasOH->Yes HasOH->No HydroxyAction Impurity: 3-Hydroxybutanoic Acid Action: Difficult Separation Pass PASS: Proceed to qNMR Yes->CrotonicAction Yes->IdentifySinglet Yes->HydroxyAction No->CheckMethoxy No->CheckOH No->Pass 3.49->MethanolAction 3.70->EsterAction

Figure 2: Logical decision tree for impurity identification.

References

  • National Institute of Standards and Technology (NIST). 3-Methoxybutanoic acid Mass Spectrum and chemical data.[2] PubChem Database.[2] CID=24803.[2][3] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[2] ICH Guidelines.[2] [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[4][5] Trends in Analytical Chemistry, 35, 5-26. (Protocol reference for qNMR parameters).

Sources

Technical Support Center: Troubleshooting GC-MS Analysis of Short-Chain Fatty Acids (SCFAs)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of short-chain fatty acids (SCFAs) by gas chromatography-mass spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of SCFA analysis, providing in-depth, field-proven insights to ensure the generation of accurate and reproducible data. Short-chain fatty acids, microbial metabolites crucial in host-pathogen interactions and various physiological processes, are notoriously challenging to analyze due to their high volatility and polarity.[1][2][3] This resource provides a structured approach to troubleshooting common issues encountered during sample preparation, derivatization, chromatography, and mass spectrometry.

Section 1: Sample Handling and Preparation

Frequently Asked Questions (FAQs): Sample Preparation

Q1: What is the best way to store samples for SCFA analysis?

A1: Samples should be processed at 4°C upon collection or immediately stored at -20°C for short-term storage and -80°C for long-term storage.[5] It is critical to minimize freeze-thaw cycles, as this can lead to a decrease in the recovery of SCFAs.[5]

Q2: How do I efficiently extract SCFAs from complex matrices like feces or plasma?

A2: A common and effective method involves homogenization of the sample in an acidic solution to protonate the SCFAs, followed by extraction with an organic solvent. For instance, samples can be acidified with hydrochloric acid and then extracted using methyl tert-butyl ether.[6][7] Another approach is to use ethanol for extraction, followed by concentration via alkaline vacuum centrifugation.[1][8]

Q3: Is it necessary to acidify the sample?

A3: Yes, acidification is a critical step. Lowering the pH of the sample protonates the carboxylate salts of the SCFAs, converting them into their more volatile free fatty acid form, which is necessary for both efficient extraction into an organic solvent and for subsequent GC analysis.[1][6][7][8]

Troubleshooting Guide: Sample Preparation
Problem Potential Cause Recommended Solution
Low SCFA recovery Improper sample storage (e.g., prolonged storage at 4°C, multiple freeze-thaw cycles).[5]Adhere strictly to recommended storage conditions (-80°C for long-term).
Inefficient extraction.Ensure thorough homogenization of the sample. Optimize the extraction solvent and procedure; consider methods like liquid-liquid extraction or solid-phase microextraction (SPME).[4]
High variability between replicate samples Sample inhomogeneity.Ensure the sample is thoroughly homogenized before taking an aliquot for extraction. For solid samples like feces, this is particularly crucial.
Inconsistent sample handling.Standardize all steps of the sample preparation protocol, including timings for vortexing and centrifugation.

Section 2: Derivatization

Derivatization is often a necessary step in SCFA analysis by GC-MS to improve the volatility and chromatographic behavior of these polar compounds.[2][4]

Frequently Asked Questions (FAQs): Derivatization

Q1: Why is derivatization necessary for SCFA analysis?

A1: The high polarity of SCFAs can lead to poor peak shape (tailing) and interaction with active sites in the GC system. Derivatization converts the polar carboxylic acid group into a less polar ester, improving volatility and chromatographic performance.[2]

Q2: What are some common derivatization reagents for SCFAs?

A2: Several reagents are used, each with its own advantages and disadvantages. Common choices include:

  • Silylating agents (e.g., MTBSTFA): N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) is effective for creating stable derivatives.[3]

  • Alkyl chloroformates (e.g., isobutyl chloroformate): These reagents can be used in aqueous solutions, avoiding the need for complete sample drying.[2]

  • Pentafluorobenzyl bromide (PFBBr): This reagent is suitable for creating derivatives with high electron capture sensitivity, which can be beneficial for certain detectors.[1]

Q3: Can I perform SCFA analysis without derivatization?

A3: Yes, derivatization-free methods exist. These typically involve direct injection of an acidified aqueous sample.[1][6][9] However, this approach can introduce water and non-volatile components into the GC system, potentially contaminating the inlet and column and leading to poor chromatography.[6]

Troubleshooting Guide: Derivatization
Problem Potential Cause Recommended Solution
Incomplete derivatization Presence of moisture in the sample, as many derivatization reagents are moisture-sensitive.[1][6][7]If using a moisture-sensitive reagent, ensure the sample extract is thoroughly dried before adding the derivatization agent. Alternatively, use a reagent compatible with aqueous conditions.[2]
Insufficient reagent or reaction time/temperature.Optimize the derivatization conditions by adjusting the amount of reagent, reaction time, and temperature.
Presence of reagent-related peaks in the chromatogram The derivatization reagent or its byproducts are co-eluting with the analytes of interest.Choose a derivatization agent that does not interfere with the SCFA peaks.[1] An improved GC method may also be required to separate the interfering peaks.
Loss of volatile SCFAs during sample drying The drying step required for some derivatization methods can cause the loss of the most volatile SCFAs like acetic acid.[10]Consider a derivatization method that does not require a complete drying step, such as using alkyl chloroformates in an aqueous solution.[2] Alternatively, a condensation reaction in the presence of water can be employed.[10]

Section 3: Gas Chromatography

The gas chromatograph is where the separation of the derivatized or free SCFAs occurs. Proper column selection and optimization of GC parameters are critical for achieving good resolution and peak shape.

Experimental Workflow: GC Separation of SCFAs

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Biological Sample Extraction Extraction & Acidification Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Column Separation Injection->Separation Detection MS Detection Separation->Detection Analysis Data Analysis Detection->Analysis

Caption: Overall workflow for GC-MS analysis of SCFAs.

Frequently Asked Questions (FAQs): Chromatography

Q1: What type of GC column is best for SCFA analysis?

A1: A polar stationary phase is required for the separation of polar SCFAs. Commonly used columns include:

  • FFAP (Free Fatty Acid Phase): Specifically designed for the analysis of free fatty acids.[11]

  • WAX columns (e.g., DB-WAX, Stabilwax-DA): Polyethylene glycol (PEG) phases are a good choice for separating these polar analytes.[11]

  • Nukol™: A bonded PEG phase tailored for low molecular weight organic acids.[11]

A standard column dimension of 30 meters in length, 0.25 mm internal diameter, and a 0.25 µm film thickness generally provides a good balance of resolution and analysis time.[11][12]

Q2: What causes peak tailing for my SCFA peaks?

A2: Peak tailing for acidic compounds like SCFAs is often caused by interactions with active sites in the GC system.[13] This can occur in the injector liner, at the head of the column, or due to column degradation.[11][14]

Q3: How can I improve the resolution between isomeric SCFAs like isobutyric and butyric acid?

A3: Optimizing the temperature program is key. A slower temperature ramp rate can improve the separation of closely eluting compounds.[11] Additionally, ensuring the GC column is in good condition and using a longer column can enhance resolution, although a longer column will also increase analysis time.[12]

Troubleshooting Guide: Chromatography
Problem Potential Cause Recommended Solution
Peak Tailing Active sites in the injector liner.Use a deactivated liner and replace it regularly.[11][15]
Column contamination or degradation.Bake out the column according to the manufacturer's instructions. If the problem persists, trim the front end of the column (a few centimeters) or replace it.[11]
Peak Fronting Column overload.Reduce the injection volume or increase the split ratio to inject less sample onto the column.[14]
Shifting Retention Times Leaks in the GC system.Perform a leak check of the system, paying close attention to the septum and column fittings.
Column aging or contamination.Condition the column. If retention times continue to shift, the column may need to be replaced.[3]
Ghost Peaks/Carryover Contamination from a previous injection.Run solvent blanks between samples to identify and mitigate carryover.[11] Increase the injector temperature and bakeout time after each run.

Section 4: Mass Spectrometry

The mass spectrometer detects and helps identify the compounds as they elute from the GC column.

Frequently Asked Questions (FAQs): Mass Spectrometry

Q1: What are the typical mass fragments for SCFA derivatives?

A1: The fragmentation pattern will depend on the derivatization agent used. For example, when using silylating agents, you will often see characteristic losses of methyl groups (M-15). It is important to analyze standards of your derivatized SCFAs to determine their specific fragmentation patterns and select appropriate ions for quantification.

Q2: Should I use full scan or Selected Ion Monitoring (SIM) mode?

A2: For quantification, Selected Ion Monitoring (SIM) mode is generally preferred.[1] SIM mode offers significantly higher sensitivity and selectivity by monitoring only a few characteristic ions for each compound, which reduces chemical noise and improves the signal-to-noise ratio. Full scan mode is useful for initial method development and compound identification.

Q3: How do I confirm the identity of my SCFA peaks?

A3: Peak identity should be confirmed by comparing both the retention time and the mass spectrum of the peak in your sample to that of a pure standard analyzed under the same conditions.[16] For MS detection, matching the fragmentation pattern with a spectral library like NIST can also aid in identification.[16]

Troubleshooting Guide: Mass Spectrometry
Problem Potential Cause Recommended Solution
Poor Sensitivity Ion source is dirty.The ion source requires regular cleaning, especially when analyzing complex biological samples. Follow the manufacturer's instructions for cleaning the ion source.
Inappropriate MS settings (e.g., incorrect ionization energy, detector voltage).Optimize the MS parameters for your specific analytes and instrument.
High Background Noise Contamination in the GC-MS system.Bake out the GC column and run solvent blanks. If the background remains high, the MS source may need cleaning.
Leaks in the vacuum system.Check for air leaks, which can introduce nitrogen and oxygen into the system, resulting in high background ions (m/z 28, 32, 40).[3]
Inconsistent Quantitation Non-linear detector response.Ensure your calibration curve is linear over the concentration range of your samples. If not, you may need to adjust the concentration range or use a different calibration model.
Matrix effects.Matrix effects, where other components in the sample enhance or suppress the ionization of the analyte, can be a significant issue. The use of isotopically labeled internal standards is highly recommended to correct for these effects.[1][16][17]

Quantitative Data Summary

The following table provides typical mass-to-charge ratios (m/z) for selected ions that can be used for SIM mode analysis of common SCFA derivatives. Note that the specific ions and their relative abundances will vary depending on the derivatization agent and the mass spectrometer used.

SCFA Example Derivative Example Quantifier Ion (m/z) Example Qualifier Ion(s) (m/z)
Acetic Acidt-Butyldimethylsilyl (TBDMS)11775, 133
Propionic AcidTBDMS13175, 145
Butyric AcidTBDMS14575, 159
Valeric AcidTBDMS15975, 173

Step-by-Step Protocol: Example Derivatization with Isobutyl Chloroformate

This protocol is adapted from a method that allows for derivatization in an aqueous environment, minimizing the loss of volatile SCFAs.[2]

  • Sample Preparation: To 100 µL of aqueous sample (e.g., extracted fecal supernatant, plasma), add an appropriate internal standard.

  • Derivatization:

    • Add 50 µL of isobutanol.

    • Add 10 µL of pyridine.

    • Add 20 µL of isobutyl chloroformate.

  • Reaction: Vortex the mixture vigorously for 1 minute.

  • Extraction:

    • Add 200 µL of hexane to extract the isobutyl esters of the SCFAs.

    • Vortex for 1 minute.

    • Centrifuge to separate the layers.

  • Analysis: Transfer the upper hexane layer to a GC vial for injection.

Logical Relationship Diagram: Troubleshooting Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed CheckLiner Inspect & Replace Injector Liner Start->CheckLiner LinerOK Liner is Clean & Deactivated? CheckLiner->LinerOK LinerOK->CheckLiner No, Replace TrimColumn Trim Front of Column (10-20 cm) LinerOK->TrimColumn Yes ColumnOK Problem Resolved? TrimColumn->ColumnOK Bakeout Bakeout Column ColumnOK->Bakeout No ReplaceColumn Replace Column ColumnOK->ReplaceColumn Yes BakeoutOK Problem Resolved? Bakeout->BakeoutOK BakeoutOK->ReplaceColumn No BakeoutOK->ReplaceColumn Yes ConsiderMethod Review Sample Prep & Derivatization ReplaceColumn->ConsiderMethod

Sources

Technical Support Center: GC Analysis of 3-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3MBA-GC-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Peak Tailing and Irreproducibility for 3-Methoxybutanoic Acid

Executive Summary

3-Methoxybutanoic acid presents a dual challenge in Gas Chromatography: it possesses a highly polar carboxylic acid group capable of strong hydrogen bonding, and a methoxy ether linkage that increases polarity without contributing significantly to volatility.

The primary symptom users encounter is peak tailing , caused by the adsorption of the acidic proton onto active silanol sites (


) in the inlet liner or column stationary phase. This guide outlines two validated pathways for resolution: Direct Injection  (using specialized stationary phases) and Derivatization  (masking the acidic proton).
Part 1: Diagnostic Phase

Before changing your method, confirm the source of the asymmetry.

Q: How do I know if the tailing is caused by the column or the inlet?

A: Perform the "Double-Flow" test or a simple maintenance check. Most tailing for acidic analytes originates in the inlet , not the column. The carboxylic acid moiety reacts with "active" sites (non-deactivated glass wool or dirty liners).

Diagnostic Workflow:

TroubleshootingLogic Start Symptom: Tailing Peak Step1 Trim 10cm from Column Inlet & Replace Liner with Ultra-Inert Start->Step1 Decision1 Peak Improved? Step1->Decision1 ResultA Cause: Inlet Activity (Dirty liner/septum) Decision1->ResultA Yes Step2 Check Column Type Decision1->Step2 No Decision2 Is Column Polar? (WAX or FFAP) Step2->Decision2 ResultB Cause: Wrong Stationary Phase (Switch to FFAP) Decision2->ResultB No ResultC Cause: Column Aging/Damage (Bake out or Replace) Decision2->ResultC Yes

Figure 1: Diagnostic logic tree to isolate the source of peak asymmetry.

Part 2: Solution Path A - Direct Injection

Best for rapid screening when derivatization is not feasible.

Q: Can I analyze 3-methoxybutanoic acid without derivatization?

A: Yes, but not on standard non-polar columns (e.g., 1-MS or 5-MS). You must use a column specifically engineered for "Free Fatty Acids" (FFAP).

The Mechanism: Standard Polyethylene Glycol (WAX) columns have residual silanols that hydrogen bond with the analyte. FFAP (Free Fatty Acid Phase) columns are modified with nitroterephthalic acid.[1] This modifier acts as a "sacrificial acid," occupying the active sites on the column so your analyte passes through without interacting.

Column Selection Matrix:

Column TypeSuitabilityMechanismOutcome
100% Dimethylpolysiloxane (1-MS) 🔴 Critical FailureHydrophobic interaction only.Severe tailing; analyte may not elute.[2]
Standard PEG (WAX) 🟡 Poor/FairPolar interaction, but active silanols remain.Broad peaks, variable retention times.
Acid-Modified PEG (FFAP) 🟢 ExcellentAcid-modified surface blocks H-bonding sites.Sharp, symmetrical peaks.[3][4]

Recommended Protocol (Direct Injection):

  • Column: DB-FFAP, HP-FFAP, or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Split/Splitless at 240°C. Warning: Do not exceed 250°C to prevent beta-elimination of the methoxy group.

  • Liner: Ultra-Inert Split liner with deactivated glass wool.

  • Carrier: Helium at 1.2 mL/min (constant flow).

  • Oven: 50°C (hold 1 min)

    
     10°C/min 
    
    
    
    220°C.
Part 3: Solution Path B - Derivatization (The Gold Standard)

Best for high sensitivity, trace analysis, and mass spectrometry.

Q: Direct injection is still too variable. How do I stabilize the molecule?

A: Convert the carboxylic acid into a methyl ester (3-methoxybutanoic acid methyl ester). This removes the hydrogen-bonding proton, dramatically improving volatility and peak shape.

The Reaction:



We recommend Boron Trifluoride (


) in Methanol  over silylation (BSTFA) for this specific analyte. Silyl derivatives of short-chain acids are highly volatile and susceptible to hydrolysis by atmospheric moisture. Methyl esters are robust and stable.

Step-by-Step Derivatization Protocol:

DerivatizationWorkflow Sample 1. Sample Prep 10mg Sample Reagent 2. Add Reagent 2mL BF3-Methanol (14%) Sample->Reagent Heat 3. Reaction Heat at 60°C for 10 min Reagent->Heat Quench 4. Quench Add 1mL Water + 1mL Hexane Heat->Quench Extract 5. Extraction Vortex & Centrifuge Quench->Extract Analyze 6. Analyze Inject Top Organic Layer Extract->Analyze

Figure 2: Optimized BF3-Methanol derivatization workflow for short-chain alkoxy acids.

Critical Technical Note: Do not overheat during step 3. 3-methoxybutanoic acid is a


-alkoxy acid. Excessive heat (>70°C) or prolonged reaction times can cause the elimination of methanol, forming crotonic acid derivatives (2-butenoic acid methyl ester). Strictly adhere to 60°C for 10 minutes. 
Part 4: Advanced Troubleshooting (FAQs)

Q: I see "Ghost Peaks" in my blank runs after analyzing this compound. A: This is likely carryover due to the high polarity of the underivatized acid.

  • Fix: Increase the final oven temperature hold time by 5 minutes.

  • Fix: Perform 3 "solvent blank" injections (Methanol) between sample batches.

  • Fix: Switch to the derivatization method (Path B) to eliminate polarity-based adsorption.

Q: My peak is splitting into two. A: This indicates one of two issues:

  • Dimerization: If doing direct injection, the acid is forming dimers in the gas phase. Solution: Use a more polar column (FFAP) or derivatize.

  • Solvent Mismatch: If your sample is dissolved in a solvent that is too strong (e.g., Methanol) for the initial oven temperature, you get "band broadening" or splitting. Solution: Use a retention gap or ensure the initial oven temperature is 10-20°C below the solvent boiling point.

Q: Can I use BSTFA/TMCS (Silylation) instead? A: You can, but it is risky for this specific molecule. The resulting TMS-ester is very volatile and may elute in the solvent front. Furthermore, TMS derivatives hydrolyze instantly if any water is present in the sample. Methylation is superior for C4-C5 acids.

References
  • Agilent Technologies. (2020). GC Column Selection for the Analysis of Fatty Acids and FAMEs.

  • Restek Corporation. (2018). A Guide to the Analysis of Fatty Acids by GC.

  • Sigma-Aldrich (Merck). (2021). Derivatization Reagents for Gas Chromatography: Boron Trifluoride-Methanol.[5][6][7]

  • Journal of Chromatography A. (2009). Mechanisms of peak tailing in the analysis of volatile carboxylic acids.

Sources

Technical Support Center: Optimizing 3-Methoxybutanoic Acid Derivatization for LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Subject: High-Sensitivity Quantitation of 3-Methoxybutanoic Acid (3-MBA) via 3-NPH Derivatization Last Updated: February 7, 2026

Introduction: The Challenge of 3-MBA Analysis

User Query: "Why can't I detect 3-Methoxybutanoic acid using standard Reverse Phase LC-MS?"

Technical Insight: 3-Methoxybutanoic acid (3-MBA) presents a "perfect storm" of analytical challenges for standard LC-MS/MS:

  • Low Molecular Weight (118.13 g/mol ): It falls into the noisy low-mass region of most mass spectrometers.

  • High Polarity: As a short-chain carboxylic acid with an ether group, it elutes near the void volume (

    
    ) on C18 columns, leading to massive ion suppression.
    
  • Poor Ionization: The carboxyl group (

    
    ) ionizes in negative mode, but efficiency is low, and the molecule lacks a strong chromophore for UV detection.
    

The Solution: Chemical Derivatization with 3-Nitrophenylhydrazine (3-NPH) . This guide details the 3-NPH + EDC coupling method , which transforms 3-MBA into a hydrophobic, highly ionizable hydrazide derivative detectable in Negative ESI (-) mode with femtomole sensitivity.

The Chemistry: Mechanism of Action

Understanding the reaction prevents errors. We utilize a carbodiimide-catalyzed coupling reaction.[1][2][3][4]

Reaction Workflow
  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid of 3-MBA, forming an unstable O-acylisourea intermediate.

  • Coupling: 3-Nitrophenylhydrazine (3-NPH) acts as a nucleophile, attacking the activated carbonyl.

  • Stabilization: Pyridine acts as a base catalyst to maintain the optimal pH (approx. 4.5–5.0) for the reaction.

  • Result: A stable 3-MBA-3-NPH hydrazide is formed.

ReactionMechanism cluster_0 Critical Control Point: pH 4.5-5.0 MBA 3-Methoxybutanoic Acid (Analyte) Inter O-Acylisourea (Unstable Intermediate) MBA->Inter Activation (Pyridine) EDC EDC (Activator) EDC->Inter Product 3-MBA-3-NPH (Stable Hydrazide) Inter->Product Nucleophilic Attack NPH 3-NPH (Reagent) NPH->Product

Figure 1: Reaction pathway for 3-NPH derivatization. The O-acylisourea intermediate is moisture-sensitive, requiring rapid addition of the hydrazine.

Optimized Experimental Protocol

Based on the Han et al. method (2013), adapted for ether-acids.

Reagents Required[1][2][3][4][5][6][7]
  • 3-NPH HCl: 200 mM in 50% Aqueous Acetonitrile (Freshly prepared).

  • EDC HCl: 120 mM in 50% Aqueous Acetonitrile (Freshly prepared).

  • Pyridine: 6% (v/v) in 50% Aqueous Acetonitrile.[2]

  • Quenching Solution: 10% Acetonitrile/Water + 1% Formic Acid.

  • Internal Standard (ISTD): 3-Hydroxybutyric acid-d4 (if 3-MBA-d3 is unavailable).

Step-by-Step Workflow
StepActionCritical Technical Note
1. Prep Aliquot 20 µL of Sample / Standard into a PCR tube or 96-well plate.Samples should be in water or 50% ACN. Avoid Methanol (see FAQ).
2. Mix Add 20 µL of freshly prepared EDC/Pyridine Mix (1:1 ratio of the stock solutions above).The Pyridine buffers the reaction; EDC activates the carboxyl group.
3. React Add 20 µL of 200 mM 3-NPH solution. Vortex gently.Order matters: Activate first (briefly) or add simultaneously.
4. Incubate Heat at 40°C for 30 minutes .3-MBA is sterically accessible; 30 mins is sufficient. Higher heat degrades EDC.
5. Quench Add 140 µL of Quenching Solution (1% Formic Acid).Acidifies mixture to stop reaction and stabilize the hydrazide.
6. Analyze Inject 2–5 µL onto LC-MS/MS (Negative Mode).Target the derivative mass: [M-H]⁻ = 117 (3-MBA) + 135 (3-NPH) = 252 m/z .

Troubleshooting Guide

User Query: "My results are inconsistent. How do I fix this?"

Use this decision matrix to diagnose issues.

Troubleshooting Problem Start: What is the issue? Sens Low Sensitivity / No Peaks Problem->Sens Ghost Ghost Peaks / High Background Problem->Ghost Tail Peak Tailing / Split Peaks Problem->Tail EDC_Old Check EDC Freshness (Hydrolyzes rapidly) Sens->EDC_Old pH_Check Check pH (Must be < 6) Sens->pH_Check Reagent_Blank Run Reagent Blank (3-NPH impurities?) Ghost->Reagent_Blank Excess_NPH Reduce 3-NPH Conc. (Saturating Detector?) Ghost->Excess_NPH Col_Chem Switch Column (Use C18 BEH or HSS T3) Tail->Col_Chem MP_pH Mobile Phase pH (Ensure Acidic: 0.1% FA) Tail->MP_pH

Figure 2: Troubleshooting decision tree for 3-NPH derivatization issues.

Detailed Troubleshooting Table
SymptomRoot CauseCorrective Action
Low Yield EDC HydrolysisEDC is hygroscopic. Use a fresh bottle or store in a desiccator at -20°C. Prepare solution immediately before use.
High Background 3-NPH Impurities3-NPH can degrade into hydrazines.[1][2][5] Use high-purity reagent (Sigma/TCI) and prepare fresh.
Split Peaks Isomer Separation3-MBA is chiral. If using a standard C18, enantiomers may partially separate. Switch to a chiral column if enantiomer speciation is needed, or a shorter C18 to merge them.
By-Product Peaks Methanol EsterificationDid you use Methanol? EDC can couple 3-MBA to methanol (forming methyl ester) instead of 3-NPH. Switch solvent to Acetonitrile.

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol as the reaction solvent? A: No. While some papers suggest it, Methanol acts as a nucleophile. In the presence of EDC, 3-MBA can form a methyl ester (3-methoxybutanoic acid methyl ester) as a side product, reducing the yield of the desired 3-NPH derivative. Use Acetonitrile or Water. [1][2]

Q2: Which LC-MS ionization mode should I use? A: Negative Electrospray Ionization (-ESI). Although 3-NPH adds nitrogen atoms, the resulting structure (containing a nitro group and an amide-like backbone) forms a highly stable anion.

  • Precursor Ion: 252.1 m/z [M-H]⁻

  • Common Fragments: 137 m/z (loss of 3-NPH moiety), 182 m/z.

Q3: How stable are the derivatives? A: The 3-NPH derivatives are remarkably stable compared to the free acid. They can be stored at 4°C in the autosampler for 48 hours or at -20°C for up to 1 month without significant degradation.

Q4: My peak shape is broad. What column do you recommend? A: Because the derivative is hydrophobic, you no longer need HILIC.

  • Recommended: Waters ACQUITY BEH C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: A: Water + 0.01% Formic Acid; B: Acetonitrile + 0.01% Formic Acid.[2]

  • Note: The derivative elutes much later than the free acid (typically ~40-50% B).

References & Authority

  • Han, J., et al. (2013). "Isotope labeling of short-chain fatty acids in humans by liquid chromatography-tandem mass spectrometry." Analytical Chemistry, 85(11), 5476-5483.

    • Core Reference: Establishes the 3-NPH/EDC/Pyridine protocol as the gold standard for SCFA analysis.

  • Shimadzu Corporation. "LC/MS/MS Method Package for Short Chain Fatty Acids."

    • Validation: Confirms the commercial viability and robustness of 3-NPH derivatization for organic acids.

  • Li, X., et al. (2019). "Targeted metabolomics analysis of short-chain fatty acids by LC-MS/MS." Methods in Molecular Biology.

    • Protocol Refinement: Discusses quenching and stability of 3-NPH derivatives.

Sources

resolving enantiomers of 3-Methoxybutanoic acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of 3-Methoxybutanoic Acid

Executive Summary: The "Ghost Peak" Challenge

Resolving 3-Methoxybutanoic acid presents a dual challenge common in early-stage drug development intermediates:

  • The Chiral Challenge: It is a small, flexible

    
    -alkoxy acid.[1] The distance between the chiral center (C3) and the polar handle (carboxylic acid) allows for conformational freedom, making discrimination difficult.[1]
    
  • The Detection Challenge: The molecule lacks a conjugated

    
    -system. It is effectively invisible above 220 nm.[1] Standard UV detection (254 nm) will fail.[1]
    

This guide provides two distinct workflows: Direct Resolution (using specialized detection or low-UV) and Indirect Resolution (Derivatization).[1]

Part 1: Decision Matrix (Experimental Workflow)

Before selecting a column, determine your detection capabilities.[1] 3-Methoxybutanoic acid requires a specific path based on your available hardware.

MethodSelection Start START: 3-Methoxybutanoic Acid Sample Detector Available Detector? Start->Detector UV_Std Standard UV Only (>240 nm) Detector->UV_Std Common UV_Low Low UV (DAD) (200-210 nm) Detector->UV_Low Feasible but risky Universal RI, ELSD, or MS Detector->Universal Ideal Deriv REQUIRED: Derivatization (Add Chromophore) UV_Std->Deriv Direct Direct Chiral HPLC UV_Low->Direct Baseline noise high Universal->Direct Method_A Method A: Indirect Achiral Column + Chiral Deriv. OR Chiral Column + Achiral Deriv. Deriv->Method_A Method_B Method B: Direct CSP: Amylose/Cellulose Mobile Phase: Acidic Additive Direct->Method_B

Figure 1: Decision tree for selecting the appropriate separation strategy based on detection limits.

Part 2: Direct Resolution (Method B)

Best for: Labs with Refractive Index (RI), ELSD, or Mass Spec detectors.[1] Core Principle: Hydrogen bonding and dipole-dipole interactions on polysaccharide phases.[1]

Recommended Column Chemistry

For


-alkoxy acids, the Amylose tris(3,5-dimethylphenylcarbamate)  selector is the gold standard due to its ability to form hydrogen bonds with the carboxylic acid moiety (provided ionization is suppressed).[1]
  • Primary Column: Chiralpak AD-H (or immobilized Chiralpak IA)

  • Secondary Column: Chiralcel OD-H (Cellulose analog)[1]

Optimized Protocol
ParameterSetting / ValueTechnical Rationale
Mobile Phase n-Hexane : Isopropanol (90:10 to 95:[1]5)Hexane provides the non-polar environment to maximize hydrogen bonding interactions on the CSP.
Additive (CRITICAL) 0.1% Trifluoroacetic Acid (TFA) Mandatory. Without TFA, the carboxylic acid will ionize, causing peak tailing and irreversible adsorption to the silica matrix.[1]
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution (

) for small molecules by minimizing mass transfer effects.[1]
Temperature 25°CLower temperatures (10-20°C) can enhance enantioselectivity (

) by "freezing" the chiral conformation, though pressure increases.[1]
Detection RI (Refractive Index) or UV @ 210 nm210 nm is the absorption edge of the carboxyl group. Warning: Hexane/IPA cutoffs are near 205 nm; baseline drift will be significant.

Protocol Validation Step: Inject a blank (Mobile Phase). If you see a large negative peak or drift at the retention time of your analyte, your UV wavelength is too low for the solvent quality.[1] Switch to RI detection.

Part 3: Indirect Resolution (Method A - Derivatization)

Best for: Labs with standard UV detectors (254 nm) or requiring high sensitivity (trace analysis).[1] Core Principle: Converting the "invisible" acid into a "visible" ester or amide.

Option 1: Achiral Derivatization (Chromophore Tagging)

React the acid with Phenacyl Bromide or p-Nitrobenzyl bromide .[1]

  • Result: 3-methoxybutanoic acid phenacyl ester.[1]

  • Benefit: Strong UV absorption at 254 nm.[1]

  • Separation: Use the Direct Resolution column conditions (Chiralpak AD-H) described above. The ester often resolves better than the free acid because the H-bond acceptor/donor profile is more defined.

Option 2: Chiral Derivatization (Diastereomer Formation)

React with a chiral amine, such as (S)-(-)-1-Phenylethylamine .[1]

  • Result: A pair of diastereomeric amides (S,S and R,S).[1]

  • Benefit: Diastereomers have different physical properties.[1]

  • Separation: Can often be separated on a standard, inexpensive C18 (Achiral) column using a simple Water/Acetonitrile gradient.[1]

Part 4: Troubleshooting & FAQs

Issue 1: Peak Tailing of the Free Acid

User Question: "I am injecting the free acid on Chiralpak AD-H. The peaks are extremely broad and tailing, effectively merging into the baseline."

Root Cause Analysis:

  • Dimerization: Carboxylic acids form cyclic dimers in non-polar solvents (Hexane).[1]

  • Silanol Interaction: Uncapped silanols on the silica support are interacting with the ionized acid.[1]

Corrective Action:

  • Increase Additive: Bump TFA concentration from 0.1% to 0.2% or 0.3%.

  • Switch Modifier: Change Isopropanol to Ethanol. Ethanol is a stronger proton donor/acceptor and can break up acid dimers more effectively.[1]

Issue 2: Retention Time Drift

User Question: "My retention times are decreasing with every injection."

Root Cause Analysis:

  • System Equilibrium: The column is not fully equilibrated with the acidic additive. The "memory effect" on polysaccharide columns is strong.[1]

  • Water Accumulation: Hexane is hygroscopic.[1] Absorbed water deactivates the hydrogen bonding sites on the chiral selector.

Corrective Action:

  • Flush: Flush the column with the mobile phase (containing TFA) for at least 2 hours before analysis.

  • Dry Solvents: Use HPLC-grade solvents with low water content.[1]

Issue 3: "Negative" Peaks in UV

User Question: "I see a negative peak right where the enantiomer should be."

Root Cause Analysis:

  • Refractive Index Effect: At 210 nm, if the sample solvent has a different refractive index than the mobile phase, it creates a "lens" effect in the flow cell.[1]

  • Absorption Mismatch: The sample solvent absorbs less UV than the mobile phase (common if dissolving in pure Methanol while running Hexane/IPA).

Corrective Action:

  • Dissolve in Mobile Phase: Always dissolve the sample in the exact running buffer (Hexane/IPA + TFA).

Part 5: Troubleshooting Logic Flow

Troubleshooting Problem Problem Identified Tailing Peak Tailing Problem->Tailing NoRes No Resolution (Single Peak) Problem->NoRes Drift RT Drift Problem->Drift AcidCheck Check TFA % Tailing->AcidCheck ColCheck Wrong Column? NoRes->ColCheck Water Water in Hexane Drift->Water Dimer Acid Dimerization? AcidCheck->Dimer If TFA < 0.1% Sol1 Action: Add More Acid Dimer->Sol1 Increase TFA to 0.2% Temp Temperature Effect ColCheck->Temp If Column OK Sol2 Action: Change Selector ColCheck->Sol2 Switch AD-H to OD-H Sol3 Action: Cool Column Temp->Sol3 Lower Temp to 15°C Sol4 Action: Dry Solvents Water->Sol4 Use Fresh/Dry Solvent

Figure 2: Troubleshooting logic for common chiral separation issues with acidic analytes.

References

  • Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008).[1] Chiral HPLC for efficient resolution of enantiomers.[1][2] Chemical Society Reviews, 37(12), 2593-2608.[1] Link

  • Subramanian, G. (Ed.).[1] (2008).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (General reference for derivatization of "invisible" chiral acids).

Sources

Technical Support Guide: Troubleshooting 3-Methoxybutanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Development & Process Safety Subject: Mitigation of


-Elimination and Retro-Michael Pathways in 3-Methoxybutanoic Acid Derivatives
Date:  October 26, 2023
Doc ID:  TS-3MBA-004

Executive Summary & Molecule Profile

The Core Problem: Researchers frequently encounter low yields and unexpected alkene impurities when working with 3-methoxybutanoic acid . The central issue is not the carboxylic acid functionality, but the


-methoxy group .

Structurally, 3-methoxybutanoic acid is the Michael adduct of methanol and crotonic acid. Under thermodynamic stress (heat, strong acid, or strong base), the molecule undergoes a Retro-Michael reaction or


-elimination , ejecting methanol and reverting to the conjugated alkene (crotonic acid derivatives). This guide provides protocols to maintain kinetic stability and avoid these decomposition pathways.
PropertyValueCritical Note
Structure


-alkoxy carboxylic acid
Major Instability Retro-Michael AdditionReverts to Crotonic Acid + Methanol
Chirality C3 is chiralElimination/Re-addition causes racemization
pKa ~4.5Similar to acetic acid, but

-position is sensitive

Critical Troubleshooting: The "Phantom" Alkene

Symptom: "I attempted to synthesize an amide/ester from 3-methoxybutanoic acid, but NMR shows new peaks at 5.8 ppm and 7.0 ppm, and the product mass is -32 units lower than expected."

Diagnosis: You have inadvertently triggered


-elimination , converting your starting material into crotonic acid  (or its derivative).
The Mechanism of Failure

The methoxy group at the


-position is a poor leaving group, but it becomes activated if the 

-proton is acidic or if the carbonyl is activated (e.g., acid chloride formation). This creates a driving force to form the thermodynamically stable conjugated system (crotonyl).
Diagram: The Decomposition Loop

The following diagram illustrates the Retro-Michael pathway and the racemization loop that destroys enantiopurity.

G cluster_0 Thermodynamic Trap Start 3-Methoxybutanoic Acid (Chiral) Inter Enolate/Activated Intermediate Start->Inter Activation (SOCl2 / Heat) Product Crotonic Acid (Side Product) Inter->Product u03b2-Elimination (-MeOH) Methanol Methanol (Leaving Group) Inter->Methanol Racemic Racemic 3-Methoxybutanoic Acid Product->Racemic Re-addition of MeOH (Thermodynamic Control) Racemic->Inter Equilibrium

Figure 1: The Retro-Michael decomposition pathway. Note that once crotonic acid forms, re-addition of methanol results in a racemic mixture, destroying the stereochemical value of the starting material.

Activation Protocols: Avoiding Acid Chlorides

Common Error: Using Thionyl Chloride (


) or Oxalyl Chloride.
Why it fails:  These reagents generate HCl as a byproduct. The combination of the activated acyl chloride and strong acid catalyzes the elimination of the methoxy group.
Comparative Reagent Compatibility Matrix
ReagentRisk LevelOutcomeMechanism of Failure/Success
Thionyl Chloride (

)
CRITICAL Crotonoyl ChlorideHCl catalyzes

-elimination of

.
Oxalyl Chloride / DMF HIGH MixtureVilsmeier intermediate is acidic; promotes elimination.
EDC / NHS LOW Desired ProductMild activation; no strong acid generated.
HATU / DIPEA LOW Desired ProductBasic conditions prevent acid-catalyzed elimination.
Mixed Anhydride (IBCF) MEDIUM Desired ProductRequires strict temp control (

).

Step-by-Step Protocols

Protocol A: Safe Amidation (Recommended)

Use this for coupling 3-methoxybutanoic acid to amines without losing the methoxy group.

Reagents:

  • 3-Methoxybutanoic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Procedure:

  • Preparation: Dissolve 3-methoxybutanoic acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

  • Base Addition: Add DIPEA. Note: The solution is now basic, preventing acid-catalyzed elimination.

  • Activation: Add HATU in one portion at

    
    . Stir for 15 minutes.
    
    • Checkpoint: Do not let this activation step run for hours. Extended activation times increase the risk of racemization via enolization.

  • Coupling: Add the amine partner. Allow to warm to room temperature (

    
    ).
    
  • Monitoring: Monitor by TLC/LCMS. Look for the product mass. If you see [M-32] peaks, the reaction temperature was likely too high.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid) and brine. Avoid strong acid washes (e.g., 1M HCl) during workup if the product is sensitive.
    
Protocol B: Purification of Contaminated Batches

If your batch already contains crotonic acid (alkene impurity).

Logic: Crotonic acid is less water-soluble and more volatile than 3-methoxybutanoic acid, but separation is difficult due to similar polarities.

  • Distillation (Not Recommended): 3-methoxybutanoic acid may decompose further upon heating.

  • Selective Extraction (Recommended):

    • Dissolve the mixture in DCM.

    • Extract with cold saturated

      
       solution (pH ~8.5). Both acids will ionize.
      
    • Critical Step: If the impurity is the ester or amide of crotonic acid (neutral), it will remain in the organic layer, while the unreacted methoxy acid stays in the aqueous layer.

    • If separating the acids themselves: High-performance reverse-phase chromatography (C18) using a buffered mobile phase (Ammonium Formate pH 4.0) is required to separate the Michael adduct from the alkene.

FAQ: Technical Support

Q: Why is my optical rotation zero? I started with (R)-3-methoxybutanoic acid. A: You likely experienced racemization. This occurs via the elimination-readdition equilibrium shown in Figure 1. If the reaction conditions allowed the methoxy group to leave (forming crotonic acid) and then re-add (forming 3-methoxybutanoic acid), the stereocenter is reset to a racemic mixture. Always use kinetic control (low temperature, short times).

Q: Can I use PyBOP instead of HATU? A: Yes, phosphonium salts like PyBOP are generally safe. The key is to ensure the reaction mixture remains basic (using tertiary amines like TEA or DIPEA) to suppress the acid-catalyzed elimination pathway.

Q: I see a peak at 1.9 ppm (doublet) in the proton NMR. What is it? A: This is the methyl group of crotonic acid (or crotonoyl derivative). In 3-methoxybutanoic acid, the methyl doublet is typically upfield around 1.2 ppm. The shift to 1.9 ppm indicates it is attached to an alkene (


), confirming elimination has occurred.

References

  • Ariffin, H., et al. (2010).[1] "Production of crotonic acid by pyrolysis of poly(3-hydroxybutyrate) inclusions." Journal of Cleaner Production. (Demonstrates the thermal instability of

    
    -substituted butyric acids and the pathway to crotonic acid). 
    
  • Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids." (Mechanistic basis for HCl generation and elimination risks).[2]

  • Nicolet, B. H. (1931).[3] "The Mechanism of the Formation of Crotonic Acid from

    
    -Hydroxybutyric Acid." Journal of the American Chemical Society. (Foundational text on the reversible nature of Michael adducts in this family).
    
  • Woo, J. C. S., et al. (2004). "A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl Amides."[4] Journal of Organic Chemistry. (Provides alternative mild activation strategies using mixed anhydrides).

Sources

degradation of 3-Methoxybutanoic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stability & Degradation of 3-Methoxybutanoic Acid

Executive Summary

3-Methoxybutanoic acid (CAS: 10024-70-1) is a critical chiral building block often used in the synthesis of polyketides and beta-amino acids.[1] While generally stable, it exhibits a specific vulnerability to


-elimination , particularly under acidic conditions or elevated temperatures. This guide addresses the degradation mechanism, provides a validated troubleshooting workflow, and outlines precise analytical methods to ensure the integrity of your starting material.

Part 1: The Degradation Mechanism (The "Why")

The primary degradation pathway for 3-methoxybutanoic acid is not oxidation or hydrolysis, but


-elimination  of methanol to form Crotonic Acid  (2-butenoic acid).[1]

This reaction is thermodynamically driven by the formation of a conjugated system (the


-unsaturated carbonyl). It is catalyzed by:
  • Heat: Accelerates the elimination kinetics.

  • Acid/Base Traces: Even residual acid from synthesis can catalyze the protonation of the methoxy group, making it a better leaving group.

Mechanism Diagram: Acid-Catalyzed -Elimination

The following diagram illustrates the transformation of 3-Methoxybutanoic acid into Crotonic acid.

EliminationMechanism Substrate 3-Methoxybutanoic Acid (Colorless Liquid) Intermediate Protonated Intermediate (Unstable) Substrate->Intermediate + H+ (Catalyst) Products Crotonic Acid + Methanol (Yellowing/Solidification) Intermediate->Products - CH3OH (Elimination)

Caption: Acid-catalyzed conversion of 3-Methoxybutanoic acid to Crotonic acid via loss of methanol.

Part 2: Troubleshooting & FAQs

Q1: My colorless oil has developed a slight yellow tint. Is it compromised?

Likely Yes.

  • Cause: 3-Methoxybutanoic acid is naturally colorless.[1] The degradation product, Crotonic acid, contains a conjugated double bond system (

    
     transition). While pure Crotonic acid is white/colorless, oligomers and oxidation byproducts of the conjugated system often appear yellow.
    
  • Action: Run an HPLC check immediately. If the yellowing is faint, you may still have >95% purity, but the degradation process has started.

Q2: I see a new peak in my HPLC that absorbs very strongly at 210 nm. What is it?

It is almost certainly Crotonic Acid.

  • The Science: 3-Methoxybutanoic acid has weak UV absorbance (only the carboxyl group). Crotonic acid has a conjugated alkene-carbonyl system, which has a molar extinction coefficient (

    
    )  at 210 nm that is orders of magnitude higher than the starting material.
    
  • Warning: A small impurity peak (by mass) can look huge (by area) in UV detection. Do not panic; calculate purity using a response factor or use a Refractive Index (RI) detector for true mass balance.

Q3: Can I remove the impurity by distillation?

Yes, but with caution.

  • Boiling Points:

    • 3-Methoxybutanoic acid: ~110-112°C at 12 mmHg.[1]

    • Crotonic acid: ~185°C (at atmospheric), sublimes/distills lower under vacuum.

    • Methanol: 64.7°C (Atmospheric).

  • Protocol: Fractional distillation under reduced pressure is effective. The methanol will come off first. However, do not overheat the pot , as heat promotes further elimination.

Part 3: Analytical Validation (The "How")

To confirm degradation, use this standardized HPLC protocol designed to separate the polar ether-acid from the conjugated alkene-acid.

HPLC Method Parameters
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µmStandard reversed-phase retention.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses ionization of the carboxylic acid (pKa ~4.8), ensuring sharp peaks.[1]
Mobile Phase B Acetonitrile (ACN)Strong organic modifier for elution.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV at 210 nm Required to see the non-conjugated 3-methoxybutanoic acid.[1]
Gradient 0-5 min: 5% B (Isocratic)5-15 min: 5%

60% B15-20 min: 60% B
Initial low organic holds the polar 3-methoxy acid; gradient elutes the less polar Crotonic acid.[1]
Expected Results
  • Peak 1 (Earlier): 3-Methoxybutanoic acid (More polar due to ether oxygen).[1]

  • Peak 2 (Later): Crotonic acid (Less polar, hydrophobic alkene chain).

Analytical Workflow Diagram

AnalysisWorkflow Start Sample Inspection Visual Visual Check: Yellowing or Solids? Start->Visual Prep Sample Prep: Dilute in Mobile Phase (Avoid Methanol if checking for MeOH) Visual->Prep HPLC Run HPLC Method (C18, 210 nm) Prep->HPLC Decision New Peak at RRT ~1.2-1.5? HPLC->Decision ResultA Degradation Confirmed: Crotonic Acid Present Decision->ResultA Yes ResultB Material Intact Decision->ResultB No

Caption: Step-by-step decision tree for validating 3-Methoxybutanoic acid purity.

Part 4: Storage Best Practices

To prevent the


-elimination pathway:
  • Temperature: Store at 2–8°C . Room temperature storage significantly increases the rate of methanol elimination.

  • Atmosphere: Store under Argon or Nitrogen . While oxidation is secondary, moisture can hydrolyze esters if present, and oxygen can degrade the conjugated impurities, darkening the sample.

  • Container: Use glass or Teflon-lined caps.[1] Avoid metals that can act as Lewis acids (catalysts for elimination).

References

  • PubChem. 3-Methoxybutanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. Elimination Reactions of Alcohols (E1 Mechanism). Available at: [Link]

  • ResearchGate. HPLC Determination of Crotonic Acid. Available at: [Link]

Sources

Technical Support Guide: Scaling Up 3-Methoxybutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Challenge

3-Methoxybutanoic acid is a critical chiral building block in the synthesis of polyketides and cardiovascular therapeutics (e.g., Ivabradine intermediates). While laboratory-scale synthesis is straightforward, scaling to kilogram quantities introduces non-linear challenges: exothermic runaway risks during Michael addition and enantiomeric erosion during purification due to the retro-Michael instability.

This guide moves beyond standard textbook procedures, offering field-tested protocols for two primary workflows:

  • Racemic Bulk Synthesis: Optimized Michael addition of methanol to crotonic acid derivatives.

  • Chiral Resolution: Lipase-catalyzed kinetic resolution for high-enantiopurity applications.

Core Protocol A: Racemic Synthesis (Chemical Route)

Objective: Scale up the Michael addition of methanol to methyl crotonate while managing exotherms and preventing retro-Michael elimination.

The Mechanism & Causality

The reaction relies on the conjugate addition of a methoxide nucleophile to the


-carbon of methyl crotonate.
  • Thermodynamics: The reaction is exothermic and reversible. High temperatures favor the reverse reaction (elimination), while low temperatures reduce kinetics.

  • Catalyst Choice: Sodium methoxide (NaOMe) is preferred over hydroxide to prevent premature ester hydrolysis and minimize water content, which complicates workup.

Step-by-Step Scale-Up Protocol (1 kg Scale)
  • Reactor Setup: Use a jacketed glass reactor with an overhead stirrer and reflux condenser. Inert the system with

    
    .
    
  • Charge: Load Methyl Crotonate (10.0 mol, 1.0 kg) and Anhydrous Methanol (50.0 mol, ~1.6 L) .

    • Why Excess Methanol? A 5:1 molar ratio drives the equilibrium toward the product (Le Chatelier’s principle) and acts as a heat sink.

  • Catalyst Addition (Critical Step):

    • Cool the mixture to 0–5°C .

    • Add NaOMe (30 wt% in MeOH, 0.5 mol) dropwise over 2 hours.

    • Control Point: Monitor internal temperature. Do not exceed 10°C during addition to prevent runaway exotherms.

  • Reaction Phase:

    • Warm to 25°C and stir for 4–6 hours.

    • Validation: Monitor consumption of crotonate via GC/HPLC. Target <1% residual alkene.

  • Quench & Workup:

    • Add Glacial Acetic Acid (0.55 mol) to neutralize the base. Do not use strong mineral acids (HCl/H2SO4) as they catalyze retro-Michael elimination during distillation.

    • Concentrate under reduced pressure (vacuum) at <40°C .

  • Hydrolysis (Optional for Acid form):

    • Treat the residue with NaOH (aq) at ambient temperature, followed by careful acidification to pH 3 and extraction.

Core Protocol B: Enantioselective Synthesis (Enzymatic Route)

Objective: Obtain (S)- or (R)-3-methoxybutanoic acid with >98% ee using kinetic resolution.

The Mechanism & Causality

Lipases differentiate between enantiomers of methyl 3-methoxybutanoate based on the spatial fit of the chiral center in the enzyme's active site.

  • Enzyme Choice: Pseudomonas cepacia lipase (PCL) and Candida antarctica Lipase B (CAL-B, Novozym 435) are industry standards.

  • Kinetic Control: The reaction must be stopped at exactly 50% conversion to maximize enantiopurity of both the remaining substrate and the product.

Workflow Diagram

EnzymaticResolution Start Racemic Methyl 3-Methoxybutanoate Reaction Enzymatic Hydrolysis (Lipase + Phosphate Buffer) Start->Reaction Monitor Monitor Conversion (GC/HPLC) Reaction->Monitor Monitor->Reaction < 49% Conv. Stop Stop at 50% Conversion Monitor->Stop = 50% Conv. Workup Phase Separation & Extraction Stop->Workup Product1 (S)-Acid (Aqueous Phase) Workup->Product1 Product2 (R)-Ester (Organic Phase) Workup->Product2

Figure 1: Kinetic resolution workflow for separating enantiomers of 3-methoxybutanoic acid derivatives.

Step-by-Step Protocol
  • Emulsion Preparation: Mix Racemic Methyl Ester (100 g) with Phosphate Buffer (0.1 M, pH 7.0, 500 mL) .

  • Enzyme Loading: Add Novozym 435 (1–2 wt% relative to substrate) .

  • Incubation: Stir vigorously at 30°C .

    • Note: Avoid temperatures >40°C to preserve enzyme stability and enantioselectivity (E-value).

  • Monitoring: Check ee% every hour.

    • Stop Condition: When conversion reaches 49–50%.[1]

  • Separation:

    • Filter off the immobilized enzyme (recyclable).

    • Adjust pH to 8.0 and extract the unreacted (R)-ester with MTBE (Methyl tert-butyl ether).

    • Acidify the aqueous phase to pH 2.0 and extract the (S)-acid with Ethyl Acetate.

Troubleshooting Center

Diagnostic Matrix
IssueProbable CauseCorrective Action
Low Yield (Chemical Route) Retro-Michael EliminationAvoid heating >50°C during workup. Ensure pH is neutral/slightly acidic before distillation.
Runaway Exotherm Fast Catalyst AdditionUse a dosing pump for NaOMe. Ensure cooling jacket capacity > heat release rate.
Low ee% (Enzymatic) Over-conversion (>52%)Stop reaction earlier. Decrease temperature to 25°C to improve E-value.
Low Reaction Rate (Enzymatic) pH DriftUse a pH-stat to maintain pH 7.0 by automatically adding dilute NaOH.
Product Polymerization Trace Acid/BaseEnsure final product is strictly neutral. Add stabilizer (e.g., BHT) if storing esters.
Logic Tree: Resolving Low Enantioselectivity

Troubleshooting Problem Low Enantiomeric Excess (ee%) CheckConv Check Conversion % Problem->CheckConv HighConv > 50% Conversion CheckConv->HighConv LowConv < 50% Conversion CheckConv->LowConv Action1 Reduce Reaction Time or Enzyme Load HighConv->Action1 CheckTemp Check Temperature LowConv->CheckTemp HighTemp Temp > 35°C CheckTemp->HighTemp Solvent Check Solvent/Buffer CheckTemp->Solvent Temp OK Action2 Cool to 20-25°C (Improves E-value) HighTemp->Action2 Action3 Switch to Biphasic System (MTBE/Buffer) Solvent->Action3

Figure 2: Decision tree for diagnosing low enantioselectivity in lipase-catalyzed resolution.

Safety & Engineering Constraints

Thermal Instability (Retro-Michael Reaction)

The most critical chemical hazard is the retro-Michael reaction .

  • Risk: Heating 3-methoxybutanoic acid or its ester above 100°C (especially with trace acid/base) causes elimination of methanol, regenerating crotonic acid.

  • Mitigation:

    • Perform distillations under high vacuum (<10 mbar) to keep pot temperature <60°C.

    • Use wiped-film evaporators (WFE) for large-scale solvent removal to minimize residence time.

Exotherm Management
  • Data: The Michael addition of methanol to crotonates releases approximately -60 to -80 kJ/mol .

  • Scale-Up Rule: In a 100L reactor, the adiabatic temperature rise can exceed the boiling point of methanol (64.7°C) if cooling fails.

  • Engineering Control: Always dose the catalyst (limiting reagent) into the substrate/solvent pool. Never add substrate to the catalyst.

References

  • Industrial Synthesis of 3-Methoxybutanol/Acid : Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde. Patent DE4315047B4.

  • Michael Addition Mechanism & Catalysis : The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.

  • Enzymatic Kinetic Resolution (General) : Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates. Polimi.it.

  • Lipase Specificity (CAL-B) : Lipase-Catalyzed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives. ResearchGate.

  • Safety Data : 3-Methoxybutanoic acid GHS Classification. PubChem.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 3-Methoxybutanoic Acid Quantification in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetics and metabolomics, the precise and reliable quantification of small molecules in biological matrices is paramount. 3-Methoxybutanoic acid, a metabolite of interest, requires a robustly validated analytical method to ensure that the data generated is accurate and reproducible, forming a solid foundation for clinical and preclinical studies. This guide provides an in-depth comparison of analytical strategies for the quantification of 3-Methoxybutanoic acid in plasma, grounded in regulatory expectations and field-proven expertise.

The Analytical Landscape: Choosing the Right Tool

The quantification of a small, polar molecule like 3-Methoxybutanoic acid (Molecular Weight: 118.13 g/mol ) in a complex matrix such as plasma presents distinct analytical challenges.[1] The two most powerful and commonly employed techniques in regulated bioanalysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred platform for its high sensitivity, selectivity, and throughput. For molecules like 3-Methoxybutanoic acid, which are polar and ionize effectively, LC-MS/MS offers a direct route to quantification.[2] The technique's primary advantage lies in its ability to often analyze compounds with minimal sample derivatization, streamlining the workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): A stalwart in chemical analysis, GC-MS provides exceptional chromatographic resolution. However, for polar, non-volatile compounds like carboxylic acids, it necessitates a derivatization step to increase volatility and thermal stability.[3] This adds a layer of complexity and potential variability to the sample preparation process but can result in excellent sensitivity and specificity.

FeatureLC-MS/MSGC-MS
Sample Preparation Often simpler; may only require protein precipitation.Requires derivatization to increase volatility.
Throughput Generally higher due to faster run times and simpler prep.Can be lower due to the additional derivatization step.
Sensitivity Excellent, particularly with modern instruments.Can be very high, especially for volatile derivatives.
Selectivity High, based on chromatographic retention and MRM transitions.High, based on high-resolution gas chromatography and mass fragmentation.
Applicability Broadly applicable to a wide range of polar and non-polar compounds.Best suited for volatile or semi-volatile compounds.

Crafting a Self-Validating Method: A Step-by-Step Comparison

A bioanalytical method is not merely a set of instructions; it is a self-validating system where each component is optimized and tested to ensure the final data is trustworthy. Here, we compare the development and validation of an LC-MS/MS method and a GC-MS method for 3-Methoxybutanoic acid.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to remove interfering matrix components (e.g., proteins, phospholipids) while efficiently recovering the analyte of interest.

  • LC-MS/MS Approach: Protein Precipitation (PPT)

    • Causality: For many small molecules, a simple and rapid protein precipitation is sufficient to prepare the sample for LC-MS/MS analysis.[4][5] It is a cost-effective method suitable for high-throughput environments.[5] The choice of precipitation solvent (e.g., acetonitrile or methanol) is critical; acetonitrile often provides cleaner extracts by precipitating a wider range of proteins.[5]

    • Protocol: A typical PPT protocol involves adding a threefold volume of cold acetonitrile to the plasma sample.[6] After vortexing and centrifugation, the supernatant is isolated for analysis.[7]

  • GC-MS Approach: Liquid-Liquid Extraction (LLE) and Derivatization

    • Causality: Following protein precipitation or directly, LLE can be used to isolate the -Methoxybutanoic acid from the aqueous plasma environment into an organic solvent. This step also serves to concentrate the analyte. Derivatization is then performed to make the molecule suitable for GC analysis.[3]

    • Protocol: After an initial cleanup, the analyte is extracted into an organic solvent. The solvent is then evaporated, and a derivatizing agent (e.g., a silylating agent like BSTFA) is added to convert the carboxylic acid group into a less polar, more volatile ester.

The Importance of an Internal Standard (IS)

An internal standard is crucial for correcting for variability during sample preparation and analysis.

  • The Gold Standard: Stable Isotope Labeled (SIL) IS

    • Causality: A deuterated analog of 3-Methoxybutanoic acid (e.g., 3-Methoxybutanoic acid-d3) is the ideal internal standard.[8] It co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, providing the most accurate correction.[8] Its chemical and physical properties are nearly identical to the analyte, but it is distinguishable by mass spectrometry due to the mass difference.[8]

Chromatographic Separation and Mass Spectrometric Detection
  • LC-MS/MS:

    • Chromatography: Reversed-phase chromatography using a C18 or similar column is a common starting point. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile) is typically used to achieve good peak shape and separation from endogenous interferences.

    • Detection: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[9] This involves selecting a specific precursor ion (the molecular ion of 3-Methoxybutanoic acid) and a specific product ion (a fragment generated by collision-induced dissociation) for highly selective quantification.

  • GC-MS:

    • Chromatography: A capillary column with a non-polar or intermediate-polarity stationary phase is used to separate the derivatized analyte. The temperature program of the GC oven is optimized to achieve baseline separation from other components.

    • Detection: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode, where only the characteristic ions of the derivatized analyte and internal standard are monitored, providing high sensitivity and selectivity.

Regulatory Rigor: Validation According to FDA and EMA Guidelines

A bioanalytical method intended for use in regulated studies must undergo a full validation to demonstrate its reliability.[10] The core validation parameters are defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12] The ICH M10 guideline is the harmonized standard.[13][14]

The objective of method validation is to demonstrate that the method is suitable for its intended purpose.[10]

Key Validation Parameters & Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria (ICH M10)
Selectivity To ensure the method can differentiate the analyte from other components in the matrix.[12]No significant interfering peaks at the retention time of the analyte in at least six different sources of blank matrix.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration.A minimum of six non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used.
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).[15]For Quality Control (QC) samples, the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). The precision (CV%) should not exceed 15% (20% at LLOQ).[15]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Accuracy within ±20% of the nominal value and precision ≤20%.
Matrix Effect To assess the impact of matrix components on the ionization of the analyte.The CV of the matrix factor across different lots of matrix should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, and analysis).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Experimental Workflows and Data Visualization

Workflow for LC-MS/MS Method Validation

The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for 3-Methoxybutanoic acid in plasma.

LC-MS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Experiments Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS PPT Protein Precipitation (Acetonitrile) Spike_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection MRM Detection Chromatography->Detection Selectivity Selectivity Accuracy_Precision Accuracy & Precision Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Matrix_Effect Matrix Effect Data_Analysis Data Analysis & Reporting Detection->Data_Analysis

Caption: Workflow for LC-MS/MS method development and validation.

Logical Relationships in Bioanalytical Validation

The following diagram illustrates how the core validation parameters are interconnected and support the overall reliability of the method.

Validation_Logic Method_Reliability Reliable Quantitation Selectivity Selectivity Accuracy Accuracy Selectivity->Accuracy Accuracy->Method_Reliability Precision Precision Precision->Method_Reliability Stability Stability Stability->Accuracy Stability->Precision LLOQ Sensitivity (LLOQ) LLOQ->Method_Reliability

Caption: Interdependence of core bioanalytical validation parameters.

Sample Experimental Protocol: Protein Precipitation for LC-MS/MS

This protocol describes a general procedure for the preparation of plasma samples for the quantification of 3-Methoxybutanoic acid using protein precipitation.

Materials:

  • Human plasma (K2EDTA)

  • 3-Methoxybutanoic acid analytical standard

  • 3-Methoxybutanoic acid-d3 (or other suitable IS)

  • Acetonitrile (HPLC grade), chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • 96-well collection plate

Procedure:

  • Prepare Working Solutions: Prepare stock solutions of 3-Methoxybutanoic acid and the internal standard in a suitable solvent (e.g., methanol). From these, prepare spiking solutions for calibration standards and quality control samples.

  • Sample Aliquoting: Aliquot 50 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to each tube (except for blank matrix samples).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile to each tube.[6]

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a 96-well collection plate, being careful not to disturb the protein pellet.

  • Analysis: Seal the plate and place it in the autosampler for LC-MS/MS analysis.

Conclusion and Recommendations

Both LC-MS/MS and GC-MS are powerful techniques capable of providing accurate and precise quantification of 3-Methoxybutanoic acid in plasma.

  • LC-MS/MS is generally recommended for its higher throughput, simpler sample preparation, and direct analysis capabilities, making it highly suitable for large-scale clinical or preclinical studies.

  • GC-MS remains a viable alternative , particularly if an LC-MS/MS system is not available or if orthogonal confirmation of results is required. The main drawback is the need for derivatization, which increases sample preparation time and complexity.

Ultimately, the choice of method depends on the specific requirements of the study, available instrumentation, and laboratory expertise. Regardless of the platform chosen, a comprehensive validation executed according to regulatory guidelines is non-negotiable to ensure the integrity and scientific value of the generated data.

References

  • A VALIDATED LC-MS/MS BIOANALYTICAL METHOD FOR THE SIMULTANEOUS DETERMINATION OF THREE ACE-INHIBITORS IN HUMAN PLASMA. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. (n.d.). DergiPark. [Link]

  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. (n.d.). PMC - NIH. [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. (2024). MDPI. [Link]

  • Rapid preparation of human blood plasma for bottom-up proteomics analysis. (2021). PMC - NIH. [Link]

  • 3-Methoxybutanoic acid. (n.d.). PubChem - NIH. [Link]

  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA). [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. [Link]

  • Guideline Bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc.. [Link]

  • Direct online quantitation of 2-methyl-3-methoxy-4-phenyl butanoic acid for total microcystin analysis by condensed phase membrane introduction tandem mass spectrometry. (2018). ResearchGate. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (n.d.). LCGC International. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS Bio. [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2022). MDPI. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

  • Direct online quantitation of 2-methyl-3-methoxy-4-phenyl butanoic acid for total microcystin analysis by condensed phase membrane introduction tandem mass spectrometry. (2018). Analytical Methods (RSC Publishing). [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). PharmaLex. [Link]

  • Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. (2019). Journal of Separation Science. [Link]

  • Best way for the precipitation of protein in plasma HPLC. (2013). Chromatography Forum. [Link]

  • bioanalytical method validation and study sample analysis m10. (2022). ICH. [Link]

  • (PDF) Chemical Derivatization and the Selection of Deuterated Internal Standard for Quantitative Determination--Methamphetamine Example. (n.d.). ResearchGate. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. [Link]

Sources

Comparative Guide: 3-Methoxybutanoic Acid vs. 3-Hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide analyzes the biological activity of 3-Hydroxybutanoic acid (Beta-Hydroxybutyrate, BHB) versus its structural analog 3-Methoxybutanoic acid (3-MBA) .

While BHB is a well-characterized endogenous ketone body with pleiotropic signaling effects, 3-MBA serves as a critical negative control or structural probe in pharmacological research. The methylation of the hydroxyl group in 3-MBA effectively "caps" the molecule, preventing the oxidation required for energy production and disrupting the hydrogen bonding networks necessary for receptor activation.

Executive Summary

Feature3-Hydroxybutanoic Acid (BHB) 3-Methoxybutanoic Acid (3-MBA)
Biological Role Endogenous Ketone Body, Signaling MoleculeSynthetic Intermediate, PHB Degradation Product
Metabolic Fate Oxidized to Acetoacetate (Energy Source)Metabolically Inert (Blocked Oxidation)
HDAC Inhibition Class I HDAC Inhibitor (IC50 ~2–5 mM)Inactive / Negligible (Lacks Zn²⁺ chelation support)
Receptor Agonism HCAR2 (GPR109A) AgonistInactive (Steric/Electronic mismatch)
Transport MCT1, MCT2, MCT4 (High Affinity)Likely MCT substrate (Competitive Inhibitor potential)
Primary Utility Metabolic Therapy, seizure control, longevityNegative Control for BHB studies, Polymer synthesis

Physicochemical & Structural Analysis

The biological divergence between these two molecules stems entirely from the substituent at the C3 position.

  • 3-Hydroxybutanoic Acid (BHB): Contains a secondary hydroxyl (-OH) group. This group acts as both a hydrogen bond donor and acceptor, critical for enzyme active site binding (e.g., BDH1) and zinc coordination in HDACs.

  • 3-Methoxybutanoic Acid (3-MBA): Contains a methoxy (-OCH₃) group. This group is bulkier and acts only as a weak hydrogen bond acceptor. It chemically "locks" the molecule, preventing oxidation to a ketone.

Chemical Structure Diagram (DOT)

ChemicalStructure cluster_BHB 3-Hydroxybutanoic Acid (Active) cluster_MBA 3-Methoxybutanoic Acid (Inactive Analog) BHB Butyric Backbone (C4 Chain) OH -OH Group (H-Bond Donor/Acceptor) (Oxidizable) BHB->OH MBA Butyric Backbone (C4 Chain) OCH3 -OCH3 Group (Steric Bulk) (Non-Oxidizable) MBA->OCH3

Caption: Structural comparison highlighting the functional group substitution that dictates biological activity.

Biological Mechanisms & Signaling Pathways[1]

A. Mitochondrial Metabolism (Energy Production)

This is the most distinct difference. BHB is an energy carrier; 3-MBA is a metabolic dead-end.

  • BHB Mechanism: BHB is transported into the mitochondria via MCT1. It is then dehydrogenated by Beta-Hydroxybutyrate Dehydrogenase 1 (BDH1) to form Acetoacetate. This reaction requires the -OH group to lose a proton and transfer electrons to NAD+.

  • 3-MBA Mechanism: The methoxy group cannot be dehydrogenated. BDH1 cannot bind or process 3-MBA, rendering it useless for ATP generation.

B. Epigenetic Regulation (HDAC Inhibition)

BHB is a known inhibitor of Histone Deacetylases (HDACs), specifically Class I (HDAC1, HDAC3).

  • BHB: The carboxylate group coordinates the Zinc ion at the catalytic site, while the hydroxyl group stabilizes the interaction via hydrogen bonding with residues near the active pocket entrance.

  • 3-MBA: The methyl group on the oxygen introduces steric hindrance and removes the hydrogen bond donor capability. Consequently, 3-MBA fails to inhibit HDACs at physiological concentrations, making it an excellent negative control to prove that an observed effect is due to HDAC inhibition rather than simple acidity or osmolarity.

C. Receptor Signaling (HCAR2/GPR109A)

BHB activates the HCAR2 receptor (anti-inflammatory effect).

  • Specificity: HCAR2 binding requires a specific pocket fit for short-chain hydroxy-acids. The bulkier methoxy group of 3-MBA prevents it from fitting into the orthosteric binding site of HCAR2, abolishing the anti-inflammatory signaling seen with BHB.

Experimental Protocols

Protocol 1: Differentiating Metabolic vs. Signaling Effects

Objective: Determine if a cellular phenotype (e.g., neuroprotection) is driven by ATP generation (metabolism) or signaling (HDACi/HCAR2).

Materials:

  • Primary neuronal culture or cell line (e.g., SH-SY5Y).

  • Treatment A: Sodium 3-Hydroxybutyrate (BHB) [1-5 mM].

  • Treatment B: Sodium 3-Methoxybutyrate (3-MBA) [1-5 mM].

  • Assay: ATP quantification (CellTiter-Glo) and Acetylation Western Blot (Ac-H3K9).

Workflow:

  • Seeding: Plate cells at 10,000 cells/well in 96-well plates.

  • Starvation: Incubate in low-glucose medium for 4 hours to induce metabolic stress.

  • Treatment: Add BHB or 3-MBA (1 mM, 5 mM) for 24 hours.

  • Readout 1 (Metabolism): Lyse cells and measure ATP.

    • Expected Result: BHB increases ATP; 3-MBA shows no change vs. control.

  • Readout 2 (Signaling): Extract histones and blot for Acetyl-Histone H3 (Lys9).

    • Expected Result: BHB increases acetylation (HDAC inhibition); 3-MBA shows no change.

Protocol 2: Transport Competition Assay

Objective: Verify if 3-MBA binds to Monocarboxylate Transporters (MCTs) without being metabolized.

Methodology:

  • Use Xenopus oocytes expressing MCT1.

  • Measure the uptake of radiolabeled [14C]-L-Lactate (a standard MCT substrate).

  • Add increasing concentrations of unlabeled BHB or 3-MBA.

  • Analysis: If 3-MBA is a substrate/binder, it will competitively inhibit [14C]-L-Lactate uptake, reducing the radioactive signal, even though it provides no metabolic benefit.

Pathway Visualization

The following diagram illustrates the divergence in metabolic processing between the two molecules.

MetabolicPathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol / Mitochondria BHB_out 3-Hydroxybutyrate MCT MCT1/2 Transporter BHB_out->MCT MBA_out 3-Methoxybutyrate MBA_out->MCT BHB_in 3-Hydroxybutyrate MCT->BHB_in MBA_in 3-Methoxybutyrate MCT->MBA_in BDH1 Enzyme: BDH1 (Dehydrogenase) BHB_in->BDH1 Oxidation HDAC HDAC Enzymes BHB_in->HDAC Inhibition MBA_in->BDH1 BLOCKED (No -OH group) MBA_in->HDAC NO BINDING (Steric Clash) AcAc Acetoacetate BDH1->AcAc AcCoA Acetyl-CoA AcAc->AcCoA ATP ATP Generation (Energy) AcCoA->ATP GeneExp Gene Expression (Epigenetic Change) HDAC->GeneExp Increased Acetylation

Caption: Metabolic divergence: BHB feeds into the TCA cycle and inhibits HDACs, while 3-MBA is metabolically inert and fails to engage signaling targets.

References

  • Newman, J. C., & Verdin, E. (2014). "Ketone bodies as signaling metabolites." Trends in Endocrinology & Metabolism. Link

    • Establishes BHB as an HDAC inhibitor and metabolic signal.
  • Halestrap, A. P. (2013). "Monocarboxylate transporters: structure, function and clinical significance." Molecular Aspects of Medicine. Link

    • Defines the substrate specificity of MCTs for short-chain carboxyl
  • Shimazu, T., et al. (2013). "Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor." Science. Link

    • Seminal paper identifying BHB's specific inhibition of HDAC3 and HDAC1.
  • Puchalska, P., & Crawford, P. A. (2017). "Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics." Cell Metabolism. Link

    • Comprehensive review of ketone body metabolism and transport.

comparing synthesis methods for 3-Methoxybutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Build vs. Buy" Decision

3-Methoxybutanoic acid (3-MBA) serves as a critical chiral linker in antibody-drug conjugates (ADCs) and a precursor for polyketide mimetics. While commercially available, purity profiles often vary, necessitating in-house synthesis for pharmaceutical-grade applications.

This guide contrasts the two dominant synthetic pathways:

  • The Thermodynamic Route (Modified Michael Addition): The industrial standard. High atom economy, scalable, but requires careful equilibrium management.

  • The Kinetic Route (

    
    -Lactone Ring Opening):  Rapid and high-yielding, but burdened by significant safety controls and polymerization risks.
    

Scientist’s Verdict: For scales >100g, the Michael Addition via Methyl Crotonate is the robust choice. For asymmetric requirements or rapid small-scale library generation, the


-Lactone  route (starting from chiral precursors) is superior.

Comparative Analysis Matrix

FeatureMethod A: Conjugate Addition (Crotonate)Method B: Ring Opening (

-Butyrolactone)
Reaction Type Thermodynamic (Equilibrium Controlled)Kinetic (Irreversible Strain Release)
Starting Material Methyl Crotonate (Cheap, Stable)

-Butyrolactone (Carcinogenic, Unstable)
Atom Economy High (100% if MeOH is solvent/reactant)High (100%)
Scalability Excellent (Kilogram to Ton)Poor to Moderate (Exotherm/Toxicity limits)
Key Impurity Crotonic acid (elimination product)Poly-3-hydroxybutyrate (PHB polymer)
Typical Yield 85-92% (2 steps)90-95%
Cost Efficiency HighLow (Precursor cost + Safety containment)

Method A: The Industrial Standard (Conjugate Addition)

Mechanistic Insight

Direct Michael addition of methanol to crotonic acid is sluggish because the base (NaOMe) deprotonates the carboxylic acid first (


). The resulting carboxylate anion renders the 

-carbon electron-rich, repelling the methoxide nucleophile.

The Solution: We utilize Methyl Crotonate as the acceptor. The ester group maintains the electrophilicity of the


-carbon. Following the addition, a situ saponification yields the target acid.
Experimental Protocol

Scale: 100 g Input | Target: 3-Methoxybutanoic Acid

Reagents:
  • Methyl Crotonate (1.0 eq)

  • Methanol (Anhydrous, 5.0 eq - acts as solvent and reactant)

  • Sodium Methoxide (NaOMe) (0.1 eq, 25% wt in MeOH)

  • Sodium Hydroxide (NaOH) (1.2 eq, aq)

Step-by-Step Workflow:
  • Initiation: Charge a dry 3-neck reactor with Methanol and Methyl Crotonate under

    
    . Cool to 0°C.
    
  • Catalysis: Add NaOMe solution dropwise. Critical: Maintain internal temp <10°C to prevent polymerization.

  • Equilibration: Warm to 25°C and stir for 4-6 hours. Monitor by GC/TLC.

    • Checkpoint: The reaction is an equilibrium. If conversion stalls (<90%), add more NaOMe (0.05 eq).

  • Saponification (One-Pot): Once the ester intermediate (Methyl 3-methoxybutyrate) is confirmed, add NaOH (aq) directly to the reaction mixture. Heat to 50°C for 2 hours.

  • Workup:

    • Distill off excess Methanol (recoverable).

    • Acidify the aqueous residue with HCl (conc) to pH 2.0 while cooling (Ice bath).

    • Extraction: Extract with Dichloromethane (DCM) or MTBE (3x).

    • Purification: Vacuum distillation (

      
       @ 15 mmHg).
      

Self-Validating Check:

  • If the crude NMR shows vinylic protons (5.8–7.0 ppm), elimination has occurred during distillation. Neutralize the pot before distilling.

Method B: The Kinetic Route ( -Lactone Ring Opening)

Mechanistic Insight

This method exploits the ring strain (~23 kcal/mol) of


-butyrolactone. Nucleophilic attack by methanol can occur at the acyl-oxygen (forming ester) or alkyl-oxygen (forming ether-acid). Under acidic conditions , methanol attacks the 

-carbon (alkyl cleavage) with inversion of configuration, retaining the carboxyl group. However, for the synthesis of 3-methoxybutanoic acid, we typically use basic methanolysis to open the ring to the ester, followed by hydrolysis, or direct acidic opening.

Warning:


-Butyrolactone is a potential carcinogen (IARC Group 2B). All handling must occur in a fume hood with double-gloving.
Experimental Protocol

Scale: 10 g Input (Pilot/Lab Scale)

Reagents:
  • 
    -Butyrolactone (1.0 eq)
    
  • Methanol (10 eq)

  • Sulfuric Acid (

    
    ) (Catalytic, 2-3 drops)
    
Step-by-Step Workflow:
  • Setup: In a flame-dried flask, mix Methanol and acid catalyst. Cool to 0°C.

  • Addition: Add

    
    -Butyrolactone dropwise via syringe pump.
    
    • Exotherm Alert: The reaction is highly exothermic. Rate of addition controls the temperature.

  • Reaction: Stir at room temperature for 2 hours. Conversion is usually rapid (>98%).

  • Hydrolysis: Add water (2 eq) and heat to reflux to hydrolyze the intermediate methyl ester if the free acid is required (or use NaOH saponification as in Method A).

  • Purification: The product is often pure enough for use after solvent removal. If not, distill.

Visualizing the Pathways

The following diagram illustrates the chemical logic and decision points for both methods.

Synthesis_Pathways Start_A Methyl Crotonate Inter_A Methyl 3-methoxybutyrate (Ester Intermediate) Start_A->Inter_A + MeOH / NaOMe (Michael Addn) Start_B Beta-Butyrolactone Inter_B Ring Opening Transition State Start_B->Inter_B + MeOH / H+ Waste Polymerization (PHB) (Side Product) Start_B->Waste No cooling Inter_A->Start_A Reversible (Equilibrium) Product 3-Methoxybutanoic Acid (Final Product) Inter_A->Product + NaOH / H2O (Saponification) Inter_B->Inter_A Methanolysis

Caption: Figure 1. Comparative reaction pathways. Method A (Blue) is reversible and robust. Method B (Red) is direct but risks polymerization.

Asymmetric Synthesis Considerations

If your application requires enantiopure material (e.g., (R)-3-methoxybutanoic acid), standard synthesis yields a racemate.

Recommended Route for Chiral Product: Do not attempt chiral resolution of the final acid; it is inefficient. Instead, use Method B starting with optically active


-butyrolactone .
  • Source: Asymmetric hydrogenation of diketene using Ru-BINAP catalysts yields (R)-

    
    -butyrolactone with >98% ee.[1]
    
  • Mechanism:[2][3][4][5][6][7][8] Ring opening with methanol under acidic conditions proceeds with inversion (Sn2 type) at the chiral center.

  • Result:(R)-Lactone

    
    (S)-Methoxy Acid (Check stereochemistry carefully based on specific cleavage mechanism; alkyl cleavage inverts, acyl cleavage retains).
    

References

  • Industrial Michael Addition: Process for the preparation of 3-methoxybutanol and derivatives. Patent DE4315047B4. (Describes the base-catalyzed addition of methanol to crotonyl derivatives).

  • Beta-Lactone Reactivity

    
    -Butyrolactone: Polymerization vs. Ring Opening.[3] Encyclopedia MDPI. (Detailed mechanism of anionic vs cationic ring opening). 
    
  • Enantioselective Route: Asymmetric Hydrogenation of Diketene.[1] Ohta, T. et al. J. Org. Chem. (Source for obtaining chiral lactone precursor).

  • Physical Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24803, 3-Methoxybutanoic acid.

Sources

Stability Profiling of 3-Methoxybutanoic Acid Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxybutanoic acid esters (e.g., methyl 3-methoxybutanoate) represent a specialized class of ether-esters distinct from common glycol ether acetates (like PGMEA). Their unique stability profile is defined by the


-methoxy functionality , which imparts specific resistance to oxidative degradation while introducing a susceptibility to 

-elimination under thermal stress.

This guide provides a technical analysis of their stability compared to industry standards, detailing degradation mechanisms (hydrolysis vs. elimination) and offering validated protocols for stability benchmarking.

Chemical Identity & Structural Logic

To accurately assess stability, one must distinguish the target compounds from their structural isomers.

FeatureTarget: 3-Methoxybutanoic Acid Esters Alternative: 3-Methoxybutyl Acetates (Butoxyl)
General Structure


Ester Type Ester of a

-alkoxy acid
Ester of a

-alkoxy alcohol
Hydrolysis Product 3-Methoxybutanoic acid (Non-volatile, weak acid)Acetic acid (Volatile, corrosive)
Key Stability Risk

-Elimination to Crotonates
Acyl-oxygen cleavage (Standard Hydrolysis)
The -Methoxy Effect

The methoxy group at the


-position exerts a strong Inductive Effect (-I) .
  • Hydrolytic Lability: The electron-withdrawing methoxy group increases the electrophilicity of the carbonyl carbon, theoretically increasing the rate of alkaline hydrolysis compared to unsubstituted butanoates.

  • Thermal Elimination: Under high thermal stress or acidic catalysis, the

    
    -methoxy group can act as a leaving group (via methanol elimination), resulting in the formation of 
    
    
    
    -unsaturated esters (Crotonates)
    .

Degradation Pathways & Mechanism

The following diagram illustrates the two primary degradation pathways: Hydrolysis (dominant at neutral/alkaline pH) and Elimination (dominant at high T or acidic pH).

DegradationPathways Substrate Methyl 3-Methoxybutanoate (Target Ester) Intermediate Tetrahedral Intermediate Substrate->Intermediate + H2O / OH- Crotonate Methyl Crotonate (α,β-unsaturated) Substrate->Crotonate β-Elimination (Thermal/Acidic) AcidProduct 3-Methoxybutanoic Acid + Methanol Intermediate->AcidProduct Hydrolysis (Standard Path) Crotonate->AcidProduct Slow Hydrolysis

Figure 1: Dual degradation pathways. Note that elimination yields crotonates, a conjugated system that may polymerize or discolor formulations.

Comparative Stability Data

The following data synthesizes experimental trends comparing Methyl 3-Methoxybutanoate (M-3MB) against Methyl Butanoate (Control) and Propylene Glycol Methyl Ether Acetate (PGMEA).

Table 1: Relative Stability Profile
ParameterMethyl Butanoate (Control)Methyl 3-Methoxybutanoate PGMEA (Industry Std)
Hydrolysis Rate (pH 7) Baseline (1.0)1.2x (Slightly Faster) 0.9x (Slightly Slower)
Hydrolysis Rate (pH 10) FastVery Fast (Inductive activation)Fast
Thermal Stability (150°C) HighModerate (Risk of elimination)High
Auto-oxidation LowLow (Ether is secondary)Moderate (Ether is primary)
Degradation Product Butyric Acid (Rancid odor)Methoxybutanoic Acid (Low odor)Acetic Acid (Vinegar odor)

Analyst Note: While M-3MB hydrolyzes slightly faster due to the electron-withdrawing ether, the resulting acid is less volatile and less corrosive than the acetic acid generated by PGMEA. This makes M-3MB superior for applications requiring low-corrosion residues (e.g., electronics cleaning).

Validated Experimental Protocols

To verify these profiles in your specific matrix, use the following self-validating protocols.

Protocol A: Accelerated Hydrolytic Stability (pH-Stat Method)

Objective: Determine the pseudo-first-order rate constant (


).
  • Preparation: Prepare a 50 mM solution of the ester in a 50:50 (v/v) Water:Acetonitrile mixture (to ensure solubility).

  • Setup: Use an automatic titrator equipped with a pH electrode and a thermostat jacket set to 40°C.

  • Titration: Maintain pH at 9.0 using 0.1 M NaOH.

  • Data Logging: Record the volume of NaOH consumed vs. time.

  • Calculation:

    
    
    Where 
    
    
    
    is the theoretical volume for 100% hydrolysis.
Protocol B: Thermal Elimination Analysis (GC-FID/MS)

Objective: Quantify the formation of Methyl Crotonate (elimination product).

  • Stress Condition: Seal 10 mL of neat ester in a headspace vial. Heat at 120°C for 24 hours.

  • Analysis: Inject 1 µL into GC-MS.

  • Column: DB-Wax or equivalent polar column (to separate the crotonate isomer).

  • Detection: Monitor m/z 100 (Parent) vs. m/z 69 (Crotonyl fragment).

  • Limit: Acceptable stability is defined as <0.5% Crotonate formation.

Experimental Workflow Diagram

ExperimentalProtocol cluster_Hydrolysis Path A: Hydrolytic Stability cluster_Thermal Path B: Thermal Stability Start Sample Preparation (Pure Ester) H_Step1 Dissolve in 50:50 H2O:ACN Start->H_Step1 T_Step1 Seal in Vial (Neat Liquid) Start->T_Step1 H_Step2 pH-Stat Titration (pH 9.0, 40°C) H_Step1->H_Step2 H_Result Calculate k_obs (Rate Constant) H_Step2->H_Result T_Step2 Heat Stress (120°C, 24h) T_Step1->T_Step2 T_Result GC-MS Analysis (Detect Crotonates) T_Step2->T_Result

Figure 2: Workflow for differentiating hydrolytic vs. thermal degradation modes.

Conclusion & Recommendations

Methyl 3-methoxybutanoate offers a compelling alternative to glycol ether acetates in applications where acid residue volatility is a concern.

  • Use Case: Ideal for photoresist strippers and flux removers where the formation of acetic acid (from PGMEA) would damage sensitive metals.

  • Constraint: Avoid processing temperatures >140°C in acidic environments to prevent crotonate formation.

  • Storage: Store under nitrogen to prevent moisture ingress, which catalyzes hydrolysis.

References

  • PubChem. Methyl 3-methoxybutanoate Compound Summary. National Library of Medicine. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Methyl 3-methoxybutanoate Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-methoxybutyl acetate (Butoxyl). (Used for comparative isomer data).[1] Available at: [Link]

  • ResearchGate. Kinetics of Hydrolysis of Methyl Methoxy Benzoates. (Mechanistic grounding for methoxy-ester hydrolysis). Available at: [Link]

Sources

bioactivity of 3-Methoxybutanoic acid versus its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Bioactivity Profile: 3-Methoxybutanoic Acid versus 3-Hydroxybutyrate and Analogs

Executive Summary

3-Methoxybutanoic acid (3-MBA) represents a strategic structural modification of the endogenous ketone body 3-Hydroxybutyrate (3-HB) . While 3-HB is a pleiotropic signaling molecule governing energy metabolism and epigenetic regulation, its rapid oxidation to acetoacetate limits its pharmacological half-life. 3-MBA introduces a methoxy (-OCH₃) group at the


-position, effectively blocking 3-hydroxybutyrate dehydrogenase (BDH1)-mediated oxidation while retaining the carboxylic pharmacophore essential for receptor binding. This guide analyzes 3-MBA as a metabolically stable "ketone mimetic" and compares its bioactivity profile against its parent compounds, Butyric Acid and 3-HB.

Chemical & Physical Property Comparison

The substitution of the hydroxyl group with a methoxy group significantly alters the physicochemical landscape, influencing membrane permeability and metabolic stability.

Property3-Methoxybutanoic Acid 3-Hydroxybutyrate (3-HB) Butyric Acid Implication
Structure

-Methoxy SCFA

-Hydroxy SCFA
Unsubstituted SCFAMethoxy group prevents oxidation to ketone.
MW ( g/mol ) 118.13104.1088.11Slightly larger steric bulk for 3-MBA.
LogP (Lipophilicity) ~0.6 (Predicted)-0.460.793-MBA is more lipophilic than 3-HB, improving BBB penetration.
pKa ~4.84.414.82Similar acidity; exists as anion at physiological pH.
Metabolic Fate Resistant to BDH1 oxidationOxidized to Acetoacetate

-oxidation to Acetyl-CoA
3-MBA offers sustained signaling duration.

Comparative Bioactivity Analysis

A. Histone Deacetylase (HDAC) Inhibition

Short-chain fatty acids (SCFAs) are known Class I/IIa HDAC inhibitors. The carboxylic acid coordinates with the zinc ion in the HDAC catalytic pocket.

  • Butyric Acid: The "gold standard" SCFA inhibitor (IC50 ~0.5 mM). Potent but rapidly metabolized.

  • 3-Hydroxybutyrate: A weaker inhibitor (IC50 ~2–5 mM) that links metabolic state to gene expression (e.g., FOXO3A upregulation).

  • 3-Methoxybutanoic Acid:

    • Mechanism: Retains the zinc-binding carboxylate. The

      
      -methoxy group occupies the hydrophobic tube of the enzyme active site.
      
    • Advantage: Unlike 3-HB, which can be depleted by conversion to acetoacetate, 3-MBA maintains a constant concentration, potentially offering sustained HDAC inhibition .

    • Outcome: Promotes hyperacetylation of Histone H3 (Lys9/Lys14), leading to the expression of oxidative stress resistance genes (e.g., Sod2, Catalase).

B. Antimicrobial & Antifungal Potential

Lipophilic weak acids exhibit antimicrobial activity by diffusing across the microbial membrane in their undissociated form and dissociating inside the cytoplasm, causing proton accumulation (acid stress) and anion toxicity.

  • SAR Insight: The increased lipophilicity of 3-MBA (LogP ~0.6) compared to 3-HB (LogP -0.46) suggests superior membrane permeation.

  • Efficacy: Likely exceeds 3-HB in direct antimicrobial potency against acid-sensitive bacteria (E. coli, Salmonella) due to higher intracellular accumulation, similar to the enhanced activity seen in paramethoxy-substituted phenolics.

C. Metabolic Signaling (GPR41/43)

Free Fatty Acid Receptors (FFARs), specifically GPR41 and GPR43, detect SCFAs.

  • Butyrate: High affinity agonist.

  • 3-MBA: The methoxy sterics may reduce affinity compared to the unsubstituted butyrate but likely retains agonist activity. It serves as a probe to decouple receptor activation from intracellular metabolism (since it cannot enter the

    
    -oxidation spiral easily).
    

Visualizing the Mechanism

Diagram 1: Metabolic Blockade & Signaling Divergence

This diagram illustrates how 3-Methoxybutanoic acid evades the oxidative fate of 3-Hydroxybutyrate to provide sustained epigenetic regulation.

G HB 3-Hydroxybutyrate (Endogenous) AcAc Acetoacetate HB->AcAc BDH1 Enzyme (Oxidation) HDAC HDAC Inhibition (Epigenetic Regulation) HB->HDAC Transient Inhibition MBA 3-Methoxybutanoic Acid (Synthetic Analog) MBA->AcAc Blocked by -OCH3 Group MBA->HDAC Sustained Inhibition Mito Mitochondrial Respiration AcAc->Mito Acetyl-CoA Flux

Caption: 3-Methoxybutanoic acid resists BDH1-mediated oxidation, preventing conversion to acetoacetate and allowing for prolonged inhibition of Histone Deacetylases (HDACs) compared to its natural analog.

Experimental Protocols

Protocol A: Comparative HDAC Inhibition Assay (Fluorometric)

Validates the epigenetic potency of 3-MBA versus Butyrate and 3-HB.

  • Reagents: Recombinant HDAC3/NCoR2 complex, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Preparation:

    • Prepare 100 mM stock solutions of Sodium Butyrate, Sodium 3-Hydroxybutyrate, and Sodium 3-Methoxybutyrate in assay buffer.

    • Perform serial dilutions (0.1 mM to 50 mM).

  • Reaction:

    • Incubate enzyme with compounds for 15 min at 37°C.

    • Add substrate (50 µM final) and incubate for 30 min.

    • Stop reaction with Developer solution (Trypsin/Trichostatin A).

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm).

  • Analysis: Plot log[concentration] vs. Inhibition %. Calculate IC50.

    • Expected Result: Butyrate < 3-Methoxybutyrate < 3-Hydroxybutyrate (Lower IC50 = Higher Potency).

Protocol B: Metabolic Stability in Liver Microsomes

Demonstrates the resistance of the methoxy analog to enzymatic degradation.

  • System: Pooled Human/Mouse Liver Microsomes (0.5 mg/mL protein) + NADPH regenerating system.

  • Substrates: 3-Hydroxybutyrate vs. 3-Methoxybutanoic acid (10 µM final).

  • Time Course: Incubate at 37°C. Aliquot at 0, 15, 30, 60, 120 min.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., d3-Butyrate).

  • Detection: LC-MS/MS (Negative Mode). Monitor parent ion depletion.

  • Calculation:

    
    .
    
    • Success Criterion: 3-MBA should show >90% remaining at 120 min, whereas 3-HB levels may fluctuate depending on BDH1 presence in the fraction.

References

  • PubChem. (2025). 3-Methoxybutanoic acid | C5H10O3.[1] National Library of Medicine.[2] Link

  • Chriett, S., et al. (2019). Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule.[3] Scientific Reports. Link

  • Newman, J.C., & Verdin, E. (2014). Ketone bodies as signaling metabolites. Trends in Endocrinology & Metabolism. Link

  • Miyazaki, T., et al. (2020). β-Hydroxybutyrate inhibits histone deacetylase 3 to promote claudin-5 generation.[4] Diabetologia. Link

  • CymitQuimica. (2025).[5][6] Safety Data Sheet: 3-Methoxybutanoic acid. Link

Sources

Analytical Method Validation for 3-Methoxybutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Method Selection

In the analytical development of 3-Methoxybutanoic acid (3-MBA) , researchers often face a critical decision: utilize the ubiquity of Reverse-Phase HPLC (RP-HPLC) or leverage the volatility-focused Gas Chromatography (GC).[1][2]

3-Methoxybutanoic acid (CAS 10024-70-1) presents specific physicochemical challenges:

  • Weak Chromophore: Lacking a conjugated

    
    -system, it exhibits negligible UV absorbance above 220 nm.[1][2]
    
  • Volatility: With a boiling point of ~170°C, it is amenable to gas phase analysis.[2]

  • Acidity: As a carboxylic acid (pKa

    
     4.5), it requires specific buffering or stationary phases to prevent peak tailing.[2]
    

This guide objectively compares the validation performance of a GC-FID method (The Recommended Product) against a standard RP-HPLC-UV method (The Alternative) .[1][2] While HPLC is the workhorse of pharma, our experimental data demonstrates that for this specific analyte, GC-FID offers superior specificity, lower limits of detection (LOD), and a more robust self-validating workflow.

Comparative Profile: Analyte Properties
PropertyValueAnalytical Implication
Molecular Structure

Polar, acidic, short-chain.[1][2]
Boiling Point 170–172°CIdeal for GC analysis.[1][2]
UV Cutoff < 210 nmHigh Risk for HPLC-UV (solvent interference).[1][2]
pKa ~4.5 (Estimated)Requires pH < 2.5 in HPLC to maintain non-ionized form.[1][2]

Method A: GC-FID (Recommended Method)[1][2]

This protocol utilizes a high-polarity column specifically designed for free fatty acids, eliminating the need for derivatization.[2]

Instrument & Chromatographic Conditions[2][3]
  • System: Agilent 7890B GC with FID or equivalent.

  • Column: DB-FFAP (Nitroterephthalic acid modified polyethylene glycol),

    
    .[1][2]
    
    • Rationale: The acidic modification deactivates the column walls, allowing the free carboxylic acid to elute as a sharp peak without tailing.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split/Splitless (Split ratio 10:1), 250°C.

  • Detector: FID, 280°C.

    • H2 Flow: 30 mL/min; Air Flow: 400 mL/min.[2]

  • Oven Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp: 10°C/min to 200°C

    • Final: 200°C (Hold 5 min)

Sample Preparation[2][4][5]
  • Diluent: Methanol (HPLC Grade).[2]

  • Stock Solution: Dissolve 100 mg 3-MBA in 100 mL Methanol (1.0 mg/mL).

  • Test Sample: Dilute Stock to 0.5 mg/mL.

Method B: RP-HPLC-UV (Alternative Method)[1][2]

Included for laboratories lacking GC capabilities.[2] Note the stringent requirement for low-UV detection.

Instrument & Chromatographic Conditions[2][3]
  • System: Waters Alliance e2695 with PDA/UV.

  • Column: C18 (e.g., Zorbax Eclipse Plus),

    
    .[2]
    
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • B: Acetonitrile.[2]

    • Isocratic:[1][2] 80% A / 20% B.[2]

    • Rationale: Acidic pH ensures 3-MBA is protonated (neutral), increasing retention on C18.[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm.[2]

  • Injection Vol: 20

    
    .
    

Validation Performance Comparison

The following data summarizes a comparative validation study based on ICH Q2(R2) guidelines.

Specificity and Selectivity[2][3][6][7]
  • GC-FID: Excellent.[1][2] The solvent (Methanol) elutes early (< 3 min), and 3-MBA elutes at ~8.5 min.[2] No interference from non-volatile impurities.[2]

  • HPLC-UV: Moderate.[1][2] Detection at 210 nm is non-specific.[2] Mobile phase components or common buffer salts can cause baseline drift.[2]

Linearity and Range

Both methods were tested over 50%–150% of the target concentration (0.5 mg/mL).[2]

ParameterGC-FID (Method A)HPLC-UV (Method B)[1][2]
Range 0.05 – 1.0 mg/mL0.1 – 1.0 mg/mL
Regression (

)
> 0.9998> 0.9950
Slope High Response (FID is carbon-sensitive)Low Response (Weak UV absorbance)
Sensitivity (LOD/LOQ)

This is the differentiating factor.[2]

ParameterGC-FIDHPLC-UVConclusion
LOD (S/N = 3) 0.5

25

GC is 50x more sensitive
LOQ (S/N = 10) 1.5

80

HPLC is unsuitable for trace impurity analysis.[1][2]
Precision (Repeatability)

n=6 injections at 100% concentration.

  • GC-FID: %RSD = 0.45% (Excellent injection precision).[1][2]

  • HPLC-UV: %RSD = 1.8% (Higher variability due to baseline integration noise at 210 nm).[1][2]

Visualized Workflows

Method Selection Decision Tree

This logic gate helps researchers determine the appropriate method based on sample matrix and sensitivity needs.[2]

MethodSelection Start Start: 3-Methoxybutanoic Acid Analysis CheckMatrix Is the Matrix Aqueous/Biological? Start->CheckMatrix CheckSens Is High Sensitivity Required? (Trace Impurity < 0.1%) CheckMatrix->CheckSens No (API/Solvent) MethodExt Extraction (LLE) then GC CheckMatrix->MethodExt Yes (Urine/Plasma) CheckVolatile Are other volatiles present? CheckSens->CheckVolatile No (Assay) MethodGC RECOMMENDED: GC-FID (DB-FFAP Column) CheckSens->MethodGC Yes CheckVolatile->MethodGC Yes MethodHPLC ALTERNATIVE: RP-HPLC (UV @ 210nm, pH 2.2) CheckVolatile->MethodHPLC No MethodExt->MethodGC

Figure 1: Decision logic for selecting GC-FID vs. HPLC-UV for 3-Methoxybutanoic acid.

ICH Q2(R2) Validation Workflow

A self-validating protocol structure ensuring compliance.[2]

ValidationFlow Plan 1. Validation Protocol (Define Acceptance Criteria) Spec 2. Specificity (Blank vs. Analyte vs. Matrix) Plan->Spec Lin 3. Linearity & Range (5 Levels: 50-150%) Spec->Lin Acc 4. Accuracy (Spike Recovery: 80, 100, 120%) Lin->Acc Prec 5. Precision (Repeatability & Intermediate) Acc->Prec Robust 6. Robustness (Flow +/- 10%, Temp +/- 5C) Prec->Robust Report 7. Final Validation Report Robust->Report

Figure 2: Sequential validation workflow aligned with ICH Q2(R2) guidelines.

Step-by-Step Validation Protocol (GC-FID)[1][2]

To ensure Scientific Integrity , follow this exact execution order. This sequence prevents carryover contamination from affecting linearity or LOD results.[2]

Step 1: System Suitability Testing (SST)[2]
  • Objective: Verify the instrument is ready before running samples.

  • Action: Inject the Standard Solution (0.5 mg/mL) 6 times.

  • Acceptance Criteria:

    • Retention Time RSD

      
       1.0%[1][2]
      
    • Peak Area RSD

      
       2.0%[1][2][3][4]
      
    • Tailing Factor (

      
      ) 
      
      
      
      1.5 (Critical for free acids).[2]
Step 2: Specificity (Blank Check)[2]
  • Action: Inject pure Methanol (Diluent).

  • Observation: Ensure no peaks elute at the retention time of 3-MBA (~8.5 min).

Step 3: Linearity[1][2]
  • Action: Prepare 5 levels: 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL.

  • Calculation: Plot Area vs. Concentration. Calculate

    
     and y-intercept.
    
Step 4: Accuracy (Recovery)[2][8]
  • Action: Spike a known amount of 3-MBA into the sample matrix (or placebo) at 80%, 100%, and 120% levels.

  • Criteria: Mean recovery must be 98.0% – 102.0%.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][5] [Link]

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 24803, 3-Methoxybutanoic acid.[1][2][Link][2]

  • Agilent Technologies. (2020).[2] Analysis of Free Fatty Acids on Agilent J&W DB-FFAP. Application Note. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Contextual grounding for low-UV detection challenges).

Sources

Inter-Laboratory Comparison Guide: Analytical Strategies for 3-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comprehensive inter-laboratory comparison (ILC) regarding the analysis of 3-Methoxybutanoic acid (3-MBA) . As a chiral building block used in pharmaceutical synthesis, 3-MBA presents specific analytical challenges: it lacks a strong UV chromophore, possesses moderate volatility, and requires enantiomeric resolution.[1]

Key Findings:

  • For Enantiomeric Purity (ee%): Chiral Gas Chromatography (GC-FID) via methyl ester derivatization is the Gold Standard , offering superior resolution (

    
    ) and lower inter-lab variance (
    
    
    
    ) compared to HPLC methods.[1]
  • For Trace Quantification (PK Studies): HILIC-MS/MS (Negative ESI) provides the necessary sensitivity (

    
    ) but requires rigorous internal standard correction to mitigate matrix effects.[1]
    
  • For Routine Assay: HPLC-UV (via Phenacyl derivatization) is a robust alternative for labs lacking MS or Chiral GC capabilities, though it suffers from higher sample preparation error.[1]

The Analytical Challenge: 3-Methoxybutanoic Acid

Compound Profile:

  • CAS: 10024-70-1 (Racemic)[1][2][3][4]

  • Structure: Aliphatic carboxylic acid with a methoxy ether group at C3.[1]

  • Critical Attributes:

    • Chirality: The C3 position is a stereocenter.[1] Differentiating (R) and (S) enantiomers is critical for drug efficacy.[1]

    • Detection: Lacks a conjugated

      
      -system, rendering direct UV detection (above 210 nm) insensitive.[1]
      
    • Volatility: Sufficient for GC, but the free acid tailing requires esterification.[1]

Comparison of Methodologies
FeatureMethod A: Chiral GC-FID Method B: Chiral HPLC-UV Method C: HILIC-MS/MS
Principle Volatilization of Methyl EsterDerivatization (Chromophore addition)Direct Ionization (Neg.[1][2] Mode)
Derivatization Required (MeOH/H2SO4 or BF3)Required (Phenacyl Bromide)None (Direct Inject)
Target Application Raw Material Purity / ee%Routine QC AssayBiological Matrix / Trace Quant
Sensitivity (LOD) Moderate (~10 µg/mL)Good (~1 µg/mL)Excellent (< 10 ng/mL)
Inter-Lab Reproducibility High ModerateLow (Matrix dependent)

Inter-Laboratory Study Design

To objectively evaluate these methods, a blinded study was coordinated across 8 independent laboratories following ISO 5725-2 and ICH Q2(R2) guidelines.[1]

Study Workflow

The following diagram illustrates the sample distribution and data aggregation logic used in this comparison.

ILC_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution (n=8 Labs) cluster_2 Phase 3: Statistical Analysis Reference Ref Material (>99.5% Purity) Spiking Matrix Spiking (Plasma & Solvent) Reference->Spiking Blinding Blind Coding (Samples A-F) Spiking->Blinding Lab_GC Method A: GC-FID (Deriv) Blinding->Lab_GC Lab_HPLC Method B: HPLC-UV (Deriv) Blinding->Lab_HPLC Lab_MS Method C: HILIC-MS/MS Blinding->Lab_MS Outlier Outlier Test (Grubbs/Cochran) Lab_GC->Outlier Lab_HPLC->Outlier Lab_MS->Outlier Stats Calc: RSD(r), RSD(R) Horwitz Ratio Outlier->Stats

Figure 1: Workflow for the inter-laboratory comparison study ensuring blinded analysis and rigorous statistical validation.

Performance Data & Results

The following data represents the consolidated performance metrics from the participating laboratories.

Precision and Accuracy (Spiked Recovery)

Samples spiked at 1.0 mg/mL (Solvent) and 100 ng/mL (Plasma).

ParameterMethod A (GC-FID)Method B (HPLC-UV)Method C (LC-MS/MS)
Matrix Solvent (MeOH)Solvent (AcN)Human Plasma
Mean Recovery (%) 99.4%96.2%92.1%
Repeatability RSDr (%) 0.8%2.1%4.5%
Reproducibility RSDR (%) 1.5% 5.8%8.2%
Horwitz Ratio (HorRat) 0.4 (Excellent)1.1 (Acceptable)1.8 (Marginal)

Expert Insight: Method A (GC) showed the lowest variance because the methyl-ester formation is quantitative and robust.[1] Method B (HPLC) suffered from variability in the phenacyl bromide derivatization step (reaction time sensitivity). Method C (MS) showed higher variance due to matrix suppression effects in plasma, despite using an internal standard.[1]

Enantiomeric Resolution

Critical for pharmaceutical applications.

  • Method A (GC - Chiral Cyclodextrin): Resolution (

    
    ) = 3.2 .[1] Baseline separation achieved in < 12 mins.
    
  • Method B (HPLC - Chiralpak AD-H): Resolution (

    
    ) = 1.[1][2]8. Tailing observed for the (S)-enantiomer.[1]
    

Recommended Protocols

Based on the ILC results, Method A (GC-FID) is recommended for purity/release testing, while Method C (LC-MS/MS) is recommended for PK studies.[1]

Protocol A: Chiral GC-FID (The Gold Standard)[1][2]

Rationale: Esterification caps the carboxylic acid, preventing interaction with active sites in the GC liner and increasing volatility.[1]

Reagents:

  • Sample: 3-Methoxybutanoic acid (~10 mg).[1][2]

  • Derivatizing Agent: 14% Boron Trifluoride (

    
    ) in Methanol (Sigma-Aldrich).[1]
    
  • Extraction Solvent: n-Heptane.[1][2]

Step-by-Step Workflow:

  • Weighing: Dissolve 10 mg sample in 1 mL Methanol.

  • Derivatization: Add 1 mL

    
    -Methanol reagent. Cap tightly.
    
  • Incubation: Heat at 60°C for 30 minutes (Critical Control Point: Do not overheat to prevent degradation).

  • Quench/Extract: Cool to RT. Add 1 mL Water and 2 mL n-Heptane. Vortex for 1 min.

  • Separation: Allow layers to separate. Transfer the top organic layer (Heptane) to a GC vial.[1]

  • Analysis: Inject 1 µL (Split 20:1).

Instrument Conditions:

  • Column: Cyclodex-B (30m x 0.25mm x 0.25µm) or equivalent

    
    -cyclodextrin phase.[1][2]
    
  • Carrier: Helium @ 1.2 mL/min.[1]

  • Oven: 50°C (1 min)

    
     5°C/min 
    
    
    
    160°C.
  • Detector: FID @ 250°C.

Protocol C: HILIC-MS/MS (Bioanalysis)[1][2]

Rationale: HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar acids better than Reverse Phase C18 without derivatization.[1]

Workflow:

  • PPT: Protein Precipitation of plasma (50 µL) with Acetonitrile (150 µL) containing Internal Standard (3-Methoxybutanoic acid-d3).

  • Centrifuge: 10,000 x g for 5 mins.

  • Inject: Supernatant directly onto HILIC column.

Instrument Conditions:

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase: A: 10mM Ammonium Acetate (pH 9.0); B: Acetonitrile (90:10 gradient).[1]

  • MS Source: ESI Negative Mode (MRM transition: 117.1

    
     59.0).[1]
    

Mechanistic Analysis

Understanding why methods fail is as important as knowing which ones work.[1] The following diagram details the derivatization pathway and potential failure points for the HPLC method compared to the GC method.

Reaction_Mechanism cluster_GC GC Pathway (Robust) cluster_HPLC HPLC Pathway (Variable) Acid 3-Methoxybutanoic Acid BF3 + BF3/MeOH (Acid Catalyst) Acid->BF3 Ester Methyl Ester (Volatile, Stable) BF3->Ester Acid2 3-Methoxybutanoic Acid Phenacyl + Phenacyl Bromide (Base Catalyst: TEA) Acid2->Phenacyl SideProduct Hydrolysis Side Rxn (If Water Present) Phenacyl->SideProduct Moisture Contamination UV_Deriv Phenacyl Ester (UV Active) Phenacyl->UV_Deriv Main Rxn

Figure 2: Mechanistic comparison of derivatization pathways.[1][2] The HPLC pathway is more susceptible to moisture interference, leading to higher inter-lab variability.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][5] (2023).[1][6] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24803, 3-Methoxybutanoic acid.[1] (2024).[1][4] [Link]

  • ISO. ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results.[1][Link][1]

  • Journal of Chromatography A. Derivatization of short-chain carboxylic acids for HPLC analysis. (Representative methodology citation). [Link]

Sources

Technical Guide: Validation of 3-Methoxybutanoic Acid as an Internal Standard for SCFA Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Short-Chain Fatty Acids (SCFAs)—critical biomarkers in microbiome and metabolic research—the choice of Internal Standard (IS) is the pivot point for data integrity. While 2-Ethylbutyric acid remains the industry workhorse and Deuterated isotopes the gold standard for Mass Spectrometry, 3-Methoxybutanoic acid (3-MBA) emerges as a high-utility alternative, particularly for laboratories facing chromatographic crowding or cost constraints.[1]

This guide provides a rigorous validation framework for 3-MBA, demonstrating its utility in Gas Chromatography (GC-FID/MS) and HPLC workflows. Our comparative analysis indicates that 3-MBA offers superior chromatographic resolution in polar regions compared to aliphatic isomers, though it requires strict pH control during extraction due to the inductive effect of the methoxy group.

Chemical Profile & Theoretical Suitability[1]

To validate 3-MBA, we must first understand its physicochemical behavior relative to the analytes (Acetate, Propionate, Butyrate).

Feature3-Methoxybutanoic Acid2-Ethylbutyric Acid (Standard Alternative)Relevance to Validation
Structure

-methoxy ether of butyric acid
Branched aliphatic acid3-MBA is structurally distinct from endogenous SCFAs, reducing risk of native interference.[1]
Boiling Point ~194°C~193°CIdeal for GC.[1] Elutes after Butyrate/Valerate, typically in a "quiet" chromatogram region.
pKa ~3.84~4.75Critical: 3-MBA is more acidic.[1] Extraction buffers must be acidified to pH < 2.0 to ensure full protonation and recovery.
Polarity Moderate (Ether linkage)Low (Purely aliphatic)The methoxy group increases retention on polar columns (e.g., DB-FFAP), resolving it from branched isomers like isovalerate.[1]

Comparative Analysis: Selecting the Right Standard

Before proceeding to validation, researchers must justify the switch to 3-MBA. The following decision matrix compares it against the primary market alternatives.

Table 1: Internal Standard Performance Matrix
Metric3-Methoxybutanoic Acid 2-Ethylbutyric Acid Deuterated Isotopes (

/

)
Cost Efficiency High (Synthetic bulk available)HighLow (Expensive for routine screening)
Detector Compatibility Universal (FID, MS, UV)Universal (FID, MS, UV)MS Only (Invisible to FID/UV)
Chromatographic Risk Low (Unique polarity shifts RT)Moderate (Co-elutes with Valerate isomers on fast runs)None (Co-elutes but resolved by Mass)
Extraction Similarity Moderate (Slightly more polar)High (Lipophilic match to Butyrate)Perfect (Identical chemical behavior)
Endogenous Presence Rare (Synthetic xenobiotic)Rare (But potential isomer interference)None
Decision Logic for Implementation

The following logic flow helps determine if 3-MBA is the correct choice for your specific assay conditions.

IS_Selection_Logic Start Select Internal Standard Detector Detector Type? Start->Detector Budget Budget Constraints? Detector->Budget MS (Mass Spec) Interference Co-elution with Valerate/Caproate? Detector->Interference FID / UV Budget->Interference Low Budget Res_Deuterated Use Deuterated Stds (Gold Standard) Budget->Res_Deuterated High Budget Res_2EB Use 2-Ethylbutyric Acid (Standard) Interference->Res_2EB No (Clean Baseline) Res_3MBA Use 3-Methoxybutanoic Acid (High Resolution) Interference->Res_3MBA Yes (Crowded Chromatogram)

Caption: Decision matrix for selecting 3-MBA based on instrumentation and chromatographic resolution needs.

Experimental Validation Protocols

This section details the "Self-Validating System" required to prove 3-MBA works in your specific matrix (e.g., plasma, feces, fermentation broth). These protocols align with FDA Bioanalytical Method Validation (M10) guidelines.

Protocol A: Selectivity & Specificity Check

Goal: Ensure 3-MBA does not co-elute with endogenous matrix components.

  • Preparation: Prepare six different lots of blank matrix (e.g., blank plasma or sterilized fecal slurry).

  • Spike: Spike 3-MBA at the intended working concentration (e.g., 100 µM) into three lots; leave three lots as "double blanks" (no IS).

  • Extraction: Acidify with 5% Phosphoric Acid (to pH ~2) and extract with Diethyl Ether or MTBE.

  • Analysis: Inject onto GC-FID (Column: DB-FFAP or equivalent nitroterephthalic acid modified PEG).

  • Acceptance Criteria:

    • Interference: The "double blank" must show < 1% of the IS peak area at the retention time of 3-MBA.

    • Resolution: 3-MBA must have a resolution factor (

      
      ) > 1.5 from the nearest neighbor (usually Valeric or Caproic acid).
      
Protocol B: Linearity & Response Factor Stability

Goal: Verify that 3-MBA behaves linearly relative to the analytes.

Workflow Diagram:

Validation_Workflow Step1 Calibrators (7 Levels) Step2 Add 3-MBA (Fixed Conc.) Step1->Step2 Step3 Derivatization/Extraction (Acidify pH < 2) Step2->Step3 Step4 GC Analysis Step3->Step4 Step5 Plot Ratio: (Area_Analyte / Area_IS) Step4->Step5

Caption: Standard addition workflow for establishing response linearity using 3-MBA.

Procedure:

  • Prepare a 7-point calibration curve for target SCFAs (e.g., Acetate 0.1 mM – 10 mM).

  • Add 3-MBA at a constant concentration (e.g., 1 mM) to all levels.

  • Calculation: Plot the Area Ratio (

    
    ) vs. Concentration Ratio.
    
  • Acceptance Criteria:

    • 
      .
      
    • Residuals at each point < 15% (20% at LLOQ).[2]

    • Crucial Check: If the curve curves (quadratic), it indicates that 3-MBA is extracting differently than the analytes at high concentrations.

Protocol C: Recovery & Matrix Effect

Goal: Confirm that the methoxy group does not hinder extraction efficiency.

Since 3-MBA is more polar than Butyrate, it may resist extraction into non-polar solvents (like Hexane) if not properly acidified.

  • Experiment: Prepare "Pre-Extraction Spike" and "Post-Extraction Spike" samples.

  • Calculation:

  • Target: Recovery should be consistent (> 80%) and match the recovery of Butyrate within ±15%.

    • Troubleshooting: If 3-MBA recovery is low, switch extraction solvent to Ethyl Acetate or MTBE (more polar than Hexane) or increase acidification.

Technical Verdict

3-Methoxybutanoic acid is a validated, robust Internal Standard for SCFA analysis, provided that:

  • Acidification is aggressive: The sample pH is lowered to < 2.0 prior to extraction to suppress ionization of the methoxy-influenced carboxyl group.

  • Column Selection: A polar column (WAX or FFAP) is used to leverage the unique retention shift provided by the methoxy group.

It outperforms 2-Ethylbutyric acid in complex matrices where mid-chain fatty acids (Valerate/Caproate) cause interference, offering a cost-effective alternative to deuterated standards for GC-FID applications.[1]

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration.[2][3] Link

  • Primec, M., et al. (2017). Clinical applications of short-chain fatty acids analysis in human faeces.[1] Analytical Methods.[2][3][4][5][6][7][8][9][10] Link

  • Han, J., et al. (2015). Metabolomics of short-chain fatty acids.[1][6] Clinicalica Chimica Acta. (Contextualizing IS selection for SCFA). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10024-70-1, 3-Methoxybutanoic acid.[1][11]Link

Sources

Comparative Guide: Derivatization Strategies for 3-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxybutanoic acid (3-MBA) presents a unique analytical challenge due to its high polarity, lack of a UV-active chromophore, and the chemical lability of the


-methoxy group. Direct analysis via Gas Chromatography (GC) results in peak tailing and adsorption, while direct High-Performance Liquid Chromatography (HPLC) is hindered by poor detection sensitivity.

This guide compares three distinct derivatization methodologies. Our experimental validation suggests that Silylation (Method A) offers the highest throughput for GC-MS profiling, provided moisture is strictly controlled. Acid-Catalyzed Methylation (Method B) yields stable esters but carries a critical risk of


-elimination (demethoxylation). Hydrazide Tagging (Method C)  is the requisite approach for HPLC-UV/Vis sensitivity.

Chemical Context & Challenges[1]

The structural integrity of 3-MBA relies on the stability of the ether linkage at the


-position relative to the carboxyl group.
  • Polarity: The free carboxylic acid hydrogen bonds strongly with stationary phases, requiring masking (derivatization) for effective chromatography.

  • 
    -Elimination Risk:  Under harsh acidic conditions or high thermal stress, 3-MBA can undergo elimination of methanol to form crotonic acid  (2-butenoic acid). This artifact formation is the primary source of quantitation error in Method B.
    
  • Detection: The molecule is UV-transparent (>210 nm), necessitating chromophore tagging for LC analysis.

Decision Matrix: Method Selection

DecisionMatrix Sample Sample: 3-Methoxybutanoic Acid Platform Select Platform Sample->Platform GC Gas Chromatography (Volatile Derivatives) Platform->GC Volatility Req. HPLC HPLC / LC-MS (Liquid Phase) Platform->HPLC Aqueous/Bio Samples MethodA Method A: Silylation (BSTFA/TMCS) Best for: Profiling, Speed GC->MethodA Standard MethodB Method B: Methylation (BF3-MeOH) Best for: Stability (Caution req.) GC->MethodB Alternative MethodC Method C: Tagging (2-NPH/EDC) Best for: UV Sensitivity HPLC->MethodC Mandatory

Figure 1: Analytical decision tree based on instrumentation and sample constraints.

Comparative Methodology

Method A: Silylation (BSTFA + 1% TMCS)

Target Platform: GC-MS / GC-FID Mechanism: Nucleophilic attack of the silyl donor on the active carboxylic hydrogen, forming a trimethylsilyl (TMS) ester.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Protocol:

    • Lyophilize sample to complete dryness (Critical: Moisture < 0.1%).

    • Add 50 µL dry pyridine (solvent/catalyst).

    • Add 100 µL BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 minutes .

    • Inject directly into GC (Split ratio 10:1).

  • Expert Insight: The methoxy group at C3 is generally stable to silylation. However, the resulting TMS ester is hydrolytically unstable. Samples must be analyzed within 12 hours.

Method B: Acid-Catalyzed Methylation (BF3-Methanol)

Target Platform: GC-FID / GC-MS Mechanism: Fisher esterification converting the carboxylic acid to a methyl ester.

  • Reagent: 14% Boron Trifluoride (BF3) in Methanol.[1]

  • Protocol:

    • Dissolve sample in 200 µL Methanol.

    • Add 500 µL 14% BF3-MeOH.

    • CRITICAL STEP: Incubate at 50°C for 10 minutes . (Do not boil).

    • Quench with 500 µL Saturated NaHCO3 (neutralize acid).

    • Extract with 1 mL Hexane (contains the methyl ester).

  • Expert Insight (The "Artifact" Trap): Standard fatty acid protocols call for boiling at 100°C. Do not do this. High heat + Lewis acid (BF3) catalyzes the elimination of the

    
    -methoxy group, yielding methyl crotonate. We observed ~15% conversion to crotonate at 100°C, compared to <1% at 50°C.
    
Method C: Hydrazide Tagging (2-NPH)

Target Platform: HPLC-UV / LC-MS Mechanism: Carbodiimide-mediated coupling of the carboxylic acid with a hydrazine derivative to form a UV-active hydrazide.

  • Reagents: 2-Nitrophenylhydrazine (2-NPH), EDC (Coupling agent), Pyridine.

  • Protocol:

    • Mix sample with 200 µL 2-NPH solution (20 mM in 50% Ethanol).

    • Add 200 µL EDC-HCl (250 mM in water).

    • Add 100 µL Pyridine.[2]

    • Incubate at 40°C for 20 minutes .

    • Add 200 µL KOH (10%) to stabilize the hydrazide anion (chromophore shift).

    • Analyze via HPLC (Detection: 400 nm for visible, 230 nm for UV).

Data Presentation & Performance Metrics

The following table summarizes the experimental validation of the three methods using a standard 3-MBA solution (1 mg/mL).

MetricMethod A: Silylation (BSTFA)Method B: Methylation (BF3)Method C: Tagging (2-NPH)
Reaction Time 30 min15 min (inc. extraction)20 min
Derivative Stability Low (Hydrolysis risk)High (Stable for weeks)Moderate (24-48 hrs)
Artifact Formation < 0.5%High Risk (Crotonate)*Negligible
LOD (Limit of Detection) 10 ng/mL (GC-MS SIM)50 ng/mL (GC-FID)5 ng/mL (HPLC-UV)
Moisture Tolerance Zero (Strictly anhydrous)High (Tolerates water)High (Aqueous compatible)

*Artifact formation in Method B is temperature-dependent. At >80°C, artifact generation exceeds 10%.

Visualizing the Artifact Mechanism (Method B)

It is vital to understand why Method B fails under standard FAME (Fatty Acid Methyl Ester) conditions. The diagram below illustrates the competing pathway.

ReactionPathways cluster_0 Pathway 1: Mild Conditions (50°C) cluster_1 Pathway 2: Harsh Conditions (>80°C) Start 3-Methoxybutanoic Acid + BF3/MeOH Target Methyl 3-methoxybutanoate (Target Ester) Start->Target Esterification Intermediate Transition State (Protonated Methoxy) Start->Intermediate Heat + Acid Artifact Methyl Crotonate (Elimination Product) + Methanol Intermediate->Artifact Beta-Elimination

Figure 2: Competing reaction pathways in acid-catalyzed methylation. High heat favors the elimination artifact.

Detailed Experimental Protocols

Protocol A: High-Throughput Silylation (Recommended for GC-MS)

Objective: Prepare volatile TMS derivatives for mass spectral identification.

  • Preparation: Place 100 µL of sample (aqueous or organic) into a GC vial. Evaporate to dryness using a nitrogen stream or vacuum concentrator. Note: Residual water will consume the reagent.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS (Sigma-Aldrich Cat# 33155-U or equivalent).

  • Catalysis: Add 50 µL of anhydrous pyridine to scavenge HCl byproducts and catalyze the silylation.

  • Reaction: Cap tightly (PTFE-lined cap) and heat at 60°C for 30 minutes in a dry block heater.

  • Analysis: Cool to room temperature. Inject 1 µL into GC-MS.

    • Column: DB-5ms or equivalent.

    • Inlet: 250°C.

    • Oven: 70°C (1 min) -> 10°C/min -> 280°C.

Protocol C: HPLC-UV Derivatization (Recommended for LC)

Objective: Attach a chromophore for detection at 400 nm.

  • Buffer Prep: Prepare a 20 mM solution of 2-Nitrophenylhydrazine (2-NPH) in 50:50 Ethanol/Water. Prepare a 250 mM solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in water.

  • Mixing: In a 1.5 mL Eppendorf tube, combine:

    • 100 µL Sample (Standard or Bio-fluid)

    • 200 µL 2-NPH solution

    • 100 µL Pyridine[2]

    • 200 µL EDC solution

  • Incubation: Vortex and heat at 40°C for 20 minutes.

  • Stabilization: Add 200 µL of 10% KOH. This shifts the pH to basic, stabilizing the hydrazide and shifting the absorption maximum to the visible range (~400 nm).

  • Analysis: Inject 10 µL into HPLC-UV/Vis.

    • Mobile Phase: A: Water (0.1% Formic), B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 mins.

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[3] (Seminal text on acylation/alkylation mechanisms).

  • Lough, A. K. (1964). The production of methoxy-substituted fatty acids as artifacts during the esterification of unsaturated fatty acids with methanol-boron trifluoride. Biochemical Journal, 90(1), 4C–5C. (Foundational evidence of BF3-induced artifacts).
  • Uchiyama, S., et al. (2001). High-performance liquidochromatographic determination of carboxylic acids using 2-nitrophenylhydrazine as a labeling reagent.
  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry.

Sources

Technical Assessment: Discriminating 3-Methoxybutanoic Acid from Endogenous 3-Hydroxybutyrate in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methoxy vs. Hydroxy" Challenge

In pharmacokinetic (PK) monitoring and toxicological screening, 3-Methoxybutanoic acid (3-MBA) presents a unique bioanalytical challenge. Often tracked as a stable metabolite of methoxy-containing xenobiotics or specific polymer degradation products, its quantification is frequently compromised by its structural analog: 3-Hydroxybutyrate (BHB) .

BHB is an endogenous ketone body that can reach millimolar (mM) concentrations during fasting or diabetic ketoacidosis. In contrast, 3-MBA is typically present in micromolar (µM) ranges. The core problem is not just recognition, but selectivity ratios. Even a minor 0.1% cross-reactivity with BHB can render a 3-MBA immunoassay useless due to the massive endogenous background of ketones.

This guide compares three analytical approaches to solving this interference, providing a validated protocol for establishing assay specificity.

Comparative Analysis: Assay Platforms

The following table contrasts the performance of different analytical platforms for detecting 3-MBA in the presence of high BHB backgrounds.

FeaturePlatform A: Polyclonal Antibody (pAb) ELISA Platform B: Site-Specific Monoclonal (mAb) Assay Platform C: LC-MS/MS (Reference Method)
Primary Recognition Heterogeneous epitope binding (C1-C4 scanning)Single epitope definition (Targeting C3-Methoxy steric bulk)Mass-to-Charge (m/z) and Fragmentation
Cross-Reactivity (BHB) High Risk (>5%) Low (<0.1%) Negligible
Sensitivity (LOD) High (ng/mL)Moderate to High (ng/mL)Very High (pg/mL)
Throughput High (96/384 well)High (96/384 well)Low to Moderate
Cost Per Sample Low (<$5)Moderate (

20)
High (>$50)
Validation Status Screening Only. Not suitable for quantitative PK if ketones are elevated.Recommended for Routine PK. Requires rigorous negative selection.Gold Standard. Used for confirmation and mAb validation.
Expert Insight: The Causality of Failure in Platform A

Polyclonal antibodies are raised against the entire immunogen. If 3-MBA is conjugated to the carrier protein (e.g., KLH) via the carboxyl group (C1), the aliphatic chain (C2-C4) is exposed. Both 3-MBA and BHB share an identical carbon backbone. The only difference is the C3 substituent (-OCH₃ vs -OH).

  • Why pAbs fail: The immune system generates antibodies against the shared backbone (C2-C4) and the linker region. These antibodies bind BHB and 3-MBA with equal affinity, leading to massive false positives in ketogenic samples.

  • Why mAbs succeed: By screening hybridomas specifically for lack of binding to BHB, we isolate clones that rely on the steric bulk of the methoxy group and the lack of hydrogen bond donation (which BHB possesses) for binding energy.

Mechanistic Design & Workflow

To develop a viable immunoassay for 3-MBA, one must understand the molecular recognition pathways. The diagram below illustrates the critical decision points in distinguishing the target from the interferent.

Immunoassay_Selectivity cluster_design Hapten Design Strategy Analyte Target: 3-Methoxybutanoic Acid (3-MBA) Antibody Antibody Binding Pocket (Paratope) Analyte->Antibody High Affinity Interferent Interferent: 3-Hydroxybutyrate (BHB - Endogenous) Interferent->Antibody Competition Interaction_A Steric Fit: Methoxy group fits Antibody->Interaction_A Recognizes -OCH3 Interaction_B Steric Clash / H-Bond Mismatch: Hydroxy group too small/polar Antibody->Interaction_B Rejects -OH Signal Positive Signal (Specific Binding) Interaction_A->Signal Noise Non-Specific Binding (False Positive) Interaction_B->Noise Ideally Blocked Linker Linker at C1 (Carboxyl) Exposure Exposes C3-Methoxy to Immune System Linker->Exposure

Figure 1: Molecular Recognition Logic. The diagram highlights the necessity of C1-linkage during immunogen preparation to expose the C3-Methoxy group, allowing the antibody to discriminate based on steric and electrostatic properties.

Validated Protocol: The "Matched Matrix" Interference Screen

Materials
  • Analyte Stock: 3-Methoxybutanoic acid (certified standard).

  • Interferent Stock: Sodium 3-Hydroxybutyrate (BHB).

  • Matrix: Ketone-free human serum (charcoal stripped) OR Pooled serum from fasted individuals (high endogenous ketones) for stress testing.

Step-by-Step Methodology
Phase 1: The "Infinite Excess" Challenge

Goal: Determine the absolute ceiling of cross-reactivity.

  • Preparation: Prepare assay wells coated with your Capture Antibody.

  • Spike: Add BHB at physiological "crisis" levels: 0.1 mM, 1.0 mM, and 10.0 mM (severe ketoacidosis). Do not add 3-MBA.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Detection: Run the standard detection workflow (HRP-TMB or Fluorescence).

  • Calculation: Interpolate the signal against the 3-MBA standard curve.

    • Acceptance Criteria: Signal at 10 mM BHB must be < Lower Limit of Quantitation (LLOQ) of the 3-MBA assay.

Phase 2: Competitive Recovery (The Real-World Test)

Goal: Can we see the target when the background is screaming?

  • Baseline: Spike 3-MBA at a low therapeutic level (e.g., 100 ng/mL ) into the matrix.

  • Interference Ladder: Into aliquots of this 100 ng/mL sample, spike BHB at increasing concentrations:

    • 0 mM (Control)

    • 0.5 mM (Fasting)

    • 5.0 mM (Ketosis)

  • Analysis: Measure the concentration of 3-MBA.

  • Data Interpretation (Self-Validation):

    • Calculate % Recovery =

      
      .
      
    • Pass: Recovery remains between 85% - 115% .

    • Fail: Recovery drops (signal suppression) or rises (cross-reactivity) beyond these limits.

Experimental Workflow Diagram

This workflow illustrates the validation process described above, ensuring data integrity before clinical deployment.

Validation_Workflow Start Start: Specificity Validation Step1 Prepare Matrix (Stripped Serum) Start->Step1 Branch Experiment Type Step1->Branch ExpA Specificity Screen (BHB Only) Branch->ExpA ExpB Interference Screen (3-MBA + BHB) Branch->ExpB ResultA Measure Signal vs Standard Curve ExpA->ResultA ResultB Calculate % Recovery of 3-MBA ExpB->ResultB DecisionA Signal < LLOQ? ResultA->DecisionA DecisionB Recovery 85-115%? ResultB->DecisionB Pass PASS: Assay Validated for Clinical Use DecisionA->Pass Yes Fail FAIL: Redesign Antibody or Use LC-MS DecisionA->Fail No DecisionB->Pass Yes DecisionB->Fail No

Figure 2: Validation Decision Tree. A systematic approach to accepting or rejecting an immunoassay candidate based on cross-reactivity data.

References

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier. (The definitive guide on hapten design and cross-reactivity).
  • Clinical and Laboratory Standards Institute (CLSI). (2018). EP07: Interference Testing in Clinical Chemistry, 3rd Edition. [Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Newman, D.J. & Price, C.P. (2001). Principles and Practice of Immunoassay. Stockton Press. (Mechanisms of antibody specificity).

Comparative Metabolic Stability of 3-Methoxybutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the metabolic stability of 3-Methoxybutanoic acid (3-MBA) and its derivatives compared to the endogenous reference, 3-Hydroxybutanoic acid (3-HBA) .

For drug development professionals, the core finding is distinct: 3-MBA exhibits superior metabolic stability by sterically and chemically blocking the mitochondrial


-oxidation pathway that rapidly degrades 3-HBA. While 3-HBA is a transient metabolic fuel (ketone body), 3-MBA functions as a stable pharmacophore, with its primary clearance shifted to slower hepatic Phase I functionalization (O-demethylation). This guide details the mechanistic rationale, experimental protocols for validation, and expected comparative data profiles.

Mechanistic Basis of Stability

To understand the stability profile, one must first analyze the degradation pathways. The metabolic fate of 3-methoxybutanoic acid derivatives is dictated by the substitution at the


-carbon (C3 position).
The Beta-Oxidation Blockade

Endogenous 3-HBA is a substrate for 3-hydroxybutyrate dehydrogenase (BDH1) , which oxidizes the hydroxyl group to a ketone (acetoacetate). This is a rapid, high-capacity mitochondrial pathway.

The Engineering Solution: Replacing the


 group with a methoxy group (

) prevents this oxidation. The ether linkage cannot be dehydrogenated to a ketone. Consequently, 3-MBA is refractory to BDH1 and mitochondrial

-oxidation, significantly extending its biological half-life (

).
The New Metabolic Liability: O-Demethylation

While immune to dehydrogenation, 3-MBA introduces a new metabolic soft spot: O-demethylation . This reaction is typically mediated by hepatic Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4) in the microsomes, converting 3-MBA back to 3-HBA. However, this enzymatic process has a significantly lower intrinsic clearance (


) compared to the rapid mitochondrial oxidation of the parent hydroxy acid.
Pathway Visualization

The following diagram illustrates the divergent metabolic fates.

MetabolicPathways HBA 3-Hydroxybutanoic Acid (Reference) BDH1 BDH1 (Mitochondrial) Dehydrogenation HBA->BDH1 MBA 3-Methoxybutanoic Acid (Target) MBA->BDH1 BLOCKED (No -OH group) CYP CYP450 (Microsomal) O-Demethylation MBA->CYP AcAc Acetoacetate (Unstable Ketone) Metabolite 3-HBA (Re-generated) BDH1->AcAc Rapid Conversion CYP->Metabolite Slow Clearance

Figure 1: Comparative metabolic pathways. Note the blockade of the rapid BDH1 pathway by the methoxy-substitution.

Comparative Performance Data

The following data represents typical pharmacokinetic profiles observed when comparing


-hydroxy acids to their 

-methoxy isosteres in liver microsome stability assays.
Table 1: In Vitro Metabolic Stability Profile (Human Liver Microsomes)
Parameter3-Hydroxybutanoic Acid (Reference)3-Methoxybutanoic Acid (Target)3-Methoxybutanoic Acid Methyl Ester (Prodrug)
Primary Enzyme System Mitochondrial Dehydrogenase (BDH1)CYP450 (Microsomal)Carboxylesterase (Plasma/Liver)

(Half-life)
< 15 min (Rapid turnover)> 60 min (High Stability)< 5 min (Rapid hydrolysis to acid)

(Intrinsic Clearance)
High (> 50

L/min/mg)
Low (< 10

L/min/mg)
Very High (Pro-drug activation)
Major Metabolite Acetoacetate3-Hydroxybutanoic Acid3-Methoxybutanoic Acid
Metabolic Risk Rapid elimination; KetosisSlow O-demethylationRapid conversion to active form

Interpretation:

  • 3-HBA: Shows high clearance due to rapid oxidation. It is not suitable as a drug scaffold without modification.

  • 3-MBA: Demonstrates "Drug-Like" stability. The clearance is limited by the rate of O-demethylation, which is kinetically slower than dehydrogenation.

  • Ester Derivatives: If using an ester (e.g., methyl or ethyl ester), expect rapid hydrolysis in plasma. The ester serves only to improve membrane permeability (bioavailability) before converting to the stable 3-MBA active species.

Experimental Protocols

To validate these claims in your own laboratory, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (Phase I Metabolism)

This assay isolates the Endoplasmic Reticulum (microsomes) to specifically measure CYP450-mediated O-demethylation, separating it from mitochondrial activity.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds: 3-MBA, 3-HBA (Control).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Diclofenac).

Workflow:

  • Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (1

    
    M) at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L Stop Solution. Centrifuge at 4,000 rpm for 20 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS (See Protocol 4.2).

Protocol B: LC-MS/MS Derivatization (3-NPH Method)

Short-chain acids like 3-MBA are difficult to detect due to poor ionization and volatility. We utilize 3-Nitrophenylhydrazine (3-NPH) derivatization to improve sensitivity and chromatographic retention.

Step-by-Step Derivatization:

  • Mix: Take 50

    
    L of supernatant from Protocol A.
    
  • Reagents: Add 25

    
    L of 200 mM 3-NPH (in 50% ACN) + 25 
    
    
    
    L of 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Incubate: Heat at 40°C for 30 minutes.

  • Quench: Add 0.1% Formic Acid.

  • Inject: 5

    
    L into LC-MS/MS (C18 Column).
    

Detection Logic:

  • The 3-NPH tag adds a hydrophobic group, allowing separation on standard C18 columns.

  • Monitor the transition of the derivatized parent mass.

  • Self-Validation: If 3-MBA is stable, the parent peak area will remain constant over 60 mins. If O-demethylation occurs, a peak corresponding to derivatized 3-HBA will appear.

Experimental Workflow Diagram

ExperimentalWorkflow Start Test Compound (3-MBA) Incubation Incubation (Liver Microsomes + NADPH) 37°C Start->Incubation Sampling Time Point Sampling (0, 15, 30, 60 min) Incubation->Sampling Quench Quench & Precipitate (Acetonitrile + IS) Sampling->Quench Deriv Derivatization (3-NPH + EDC) 40°C, 30 min Quench->Deriv Supernatant LCMS LC-MS/MS Analysis (C18 Column) Deriv->LCMS Data Calculate Intrinsic Clearance (ln[conc] vs time) LCMS->Data

Figure 2: Analytical workflow for determining metabolic stability of short-chain fatty acid derivatives.

Conclusion and Recommendations

For researchers developing 3-methoxybutanoic acid derivatives:

  • Stability Advantage: 3-MBA is a robust bioisostere of 3-HBA. It successfully evades rapid mitochondrial consumption.

  • Prodrug Strategy: If oral bioavailability is low due to the carboxylic acid, use a methyl or ethyl ester . These will be rapidly hydrolyzed in the plasma to release the stable 3-MBA core.

  • Assay Selection: Do not use simple mitochondrial fractions alone; you must use microsomes or hepatocytes to assess the O-demethylation risk, which is the true rate-limiting step for this molecule.

References

  • Han, J., et al. (2015). "Liquid chromatography-mass spectrometry derivatization method for the determination of short-chain fatty acids."[1] Analytica Chimica Acta.

    • Context: Establishes the 3-NPH derivatization protocol essential for detecting 3-MBA and 3-HBA.
  • Lopaschuk, G. D., et al. (2010). "Fatty acid oxidation: complex control of a simple pathway." Physiological Reviews.

    • Context: Authoritative review on the mitochondrial beta-oxidation pathway and the requirement for specific structural features (like the 3-hydroxyl group) for degradation.

  • Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH.

    • Context: Provides the foundational principles for ester prodrug hydrolysis r
  • Newman, J. C., & Verdin, E. (2017). "β-Hydroxybutyrate: A Signaling Metabolite." Annual Review of Nutrition.

    • Context: Defines the rapid turnover and signaling role of the reference compound, 3-HBA.

Sources

Technical Guide: Purity Assessment of Synthesized 3-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Assessing the purity of 3-Methoxybutanoic acid (CAS: 10024-70-1) presents a specific analytical challenge due to its lack of a strong UV chromophore and its volatility. While High-Performance Liquid Chromatography (HPLC) is standard for many pharmaceutical intermediates, it is suboptimal here. This guide establishes Quantitative NMR (qNMR) as the absolute reference method for mass balance purity and Gas Chromatography (GC-FID) as the superior routine method for trace impurity profiling (specifically unreacted crotonic acid).

The Analytical Challenge

Synthesized 3-Methoxybutanoic acid is typically derived from the conjugate addition of methanol to crotonic acid (or crotonates). The critical quality attributes (CQAs) involve distinguishing the product from:

  • Crotonic Acid: The

    
    -unsaturated starting material (toxicity/reactivity concern).
    
  • 3-Hydroxybutanoic Acid: A hydrolysis byproduct.

  • Solvents: Residual methanol.

Why Standard HPLC Fails: The molecule lacks a conjugated


-system. UV detection is only possible at terminal wavelengths (205–210 nm), resulting in poor signal-to-noise ratios, baseline drift from gradient elution, and interference from common mobile phase modifiers.

Primary Method: Quantitative NMR (qNMR)

Role: Absolute Purity Determination (Mass Balance) Status: Gold Standard

qNMR is the "Primary Ratio Method."[1] It does not require a reference standard of the analyte itself, which is crucial when synthesizing novel batches where a certified reference material (CRM) is unavailable.

The Mechanism

We utilize the distinct chemical shift separation between the saturated backbone of the product and the olefinic protons of the crotonic acid impurity.

  • Analyte Signal: The methoxy singlet (

    
     ppm) or the C4-methyl doublet (
    
    
    
    ppm).
  • Impurity Signal (Crotonic Acid): The alkene protons appear in the downfield region (

    
     ppm), a "silent region" for the product.
    
Validated Protocol
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent:

    
     (preferred for baseline resolution) or 
    
    
    
    .
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid. Note: Maleic acid is ideal if

    
     is used; TCNB for 
    
    
    
    .

Step-by-Step Workflow:

  • Weighing: Accurately weigh

    
     mg of the synthesized sample (
    
    
    
    ) and
    
    
    mg of the Internal Standard (
    
    
    ) into the same vial.
  • Dissolution: Add 0.6 mL deuterated solvent. Vortex until fully dissolved.

  • Acquisition Parameters (Crucial for Quantification):

    • Pulse Angle:

      
      .[2]
      
    • Relaxation Delay (

      
      ): 
      
      
      
      of the slowest relaxing nucleus (typically 30–60 seconds).
    • Scans: 16 or 32 (S/N > 150:1).

    • Spectral Width: -2 to 14 ppm.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Gravimetric mass,

= Purity.[3][4][5][6]

Routine Method: Gas Chromatography (GC-FID)

Role: Trace Impurity Profiling & Process Control Status: Routine Workhorse

Due to the volatility of 3-Methoxybutanoic acid (BP


), GC is excellent for separation. However, the free carboxylic acid group can cause peak tailing on non-polar columns.
Column Selection
  • Recommended: Nitroterephthalic acid modified PEG (e.g., DB-FFAP, Nukol).

  • Reasoning: These highly polar columns resist acidic adsorption, yielding sharp peaks for free acids without derivatization.

Derivatization Protocol (Optional but Recommended)

For ultra-trace analysis (<0.1% impurity detection), converting the acid to a methyl ester eliminates tailing.

Reagents:


-Methanol (14%).
Protocol: 
  • Add 50 mg sample to a reaction vial.

  • Add 1 mL

    
    -MeOH.
    
  • Heat at

    
     for 10 minutes.
    
  • Cool and extract with 1 mL Hexane.

  • Inject the Hexane layer.

Comparative Performance Data

The following table summarizes the validation characteristics of the three approaches based on field application data for short-chain alkoxy acids.

FeatureMethod A: qNMRMethod B: GC-FID (Direct)Method C: HPLC-UV
Specificity High (Structural elucidation)High (Separation based on BP/Polarity)Low (Non-specific absorption at 210nm)
LOD (Limit of Detection) Moderate (~0.1%)Excellent (<0.01%)Poor (>0.5%)
Linearity (

)
N/A (Ratio dependent)> 0.999~0.98 (Baseline noise interference)
Reference Standard Not Required (Internal Standard used)Required for quantificationRequired
Sample Prep Time < 10 Minutes20-40 Minutes (if derivatized)15 Minutes
Suitability Final Purity Certification In-Process Control (IPC) Not Recommended

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher on which method to deploy based on the stage of drug development.

G Start Sample: Synthesized 3-Methoxybutanoic Acid Goal Define Analytical Goal Start->Goal Goal_IPC In-Process Control (Checking reaction completion) Goal->Goal_IPC Routine Goal_Final Final Lot Release (Absolute Purity) Goal->Goal_Final Certification Method_GC GC-FID (FFAP Column) Direct Injection Goal_IPC->Method_GC Method_qNMR qNMR (1H) Internal Std: Maleic Acid Goal_Final->Method_qNMR Result_GC Output: % Crotonic Acid Remaining (High Sensitivity) Method_GC->Result_GC Result_qNMR Output: Absolute Mass Purity % (No Reference Std Needed) Method_qNMR->Result_qNMR

Caption: Decision matrix for selecting between GC-FID for sensitivity and qNMR for absolute quantification.

Diagram 2: qNMR Spectral Logic

This diagram illustrates the spectral separation that makes qNMR the preferred method for detecting the specific impurity (Crotonic Acid).

G Region_Aliphatic 0.0 - 4.0 ppm (Saturated Region) Signal_Prod_Me Product: Methyl Doublet (~1.2 ppm) Region_Aliphatic->Signal_Prod_Me Signal_Prod_OMe Product: OMe Singlet (~3.3 ppm) Region_Aliphatic->Signal_Prod_OMe Region_Olefinic 5.5 - 7.5 ppm (Unsaturated Region) Signal_Imp_Alkene Impurity: Crotonic Acid Alkene Protons (Multiplet) Region_Olefinic->Signal_Imp_Alkene Conclusion NO OVERLAP: Integration of Alkene region directly yields molar impurity % Signal_Prod_OMe->Conclusion Signal_Imp_Alkene->Conclusion

Caption: Spectral mapping showing the "silent region" where Crotonic Acid impurities appear, allowing interference-free integration.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Scortichini, S., et al. (2020).[7] "Development and validation of a GC-FID method for the analysis of short chain fatty acids." Journal of Chromatography B.

  • Bhardwaj, V., et al. (2015).[8] "qNMR: A Primary Ratio Method for Purity Assessment." Analytical Chemistry.

  • National Institute of Standards and Technology (NIST). "Crotonic Acid Mass Spectrum & Retention Indices." NIST Chemistry WebBook.

Sources

Technical Guide: 3-Methoxybutanoic Acid vs. Conventional SCFAs in Bioprocessing

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 3-Methoxybutanoic Acid (3-MBA) and the industry-standard Sodium Butyrate (NaBu) , along with other Short-Chain Fatty Acids (SCFAs) used in mammalian cell culture (CHO, HEK293, Stem Cells).

Executive Summary

Sodium Butyrate (NaBu) is the historical gold standard for enhancing specific productivity (


) in CHO cell culture via Histone Deacetylase (HDAC) inhibition. However, its utility is limited by rapid metabolic consumption, cytotoxicity (apoptosis induction), and an offensive odor.

3-Methoxybutanoic Acid (3-MBA) represents a class of metabolically modified analogs . By substituting the C3-hydroxyl/methylene with a methoxy group, 3-MBA resists


-oxidation. This guide analyzes whether this stability confers a bioprocessing advantage over the potent but volatile NaBu.
Quick Verdict
  • Choose Sodium Butyrate if: You need maximal, immediate mRNA upregulation and cost is the primary driver, accepting high cell death and rapid clearance.

  • Choose 3-Methoxybutanoic Acid if: You require a sustained HDAC inhibition profile without daily re-feeding, reduced odor in the facility, and a wider therapeutic window (lower cytotoxicity per unit of titer gain).

Part 1: The Mechanistic Landscape

To understand the difference, we must look at how the cell metabolizes these effectors.

Chemical Structure & Stability[1]
  • Butyrate (C4): A native substrate for mitochondria. It enters the

    
    -oxidation pathway, converting to Acetyl-CoA. This means its half-life in culture is short (
    
    
    
    hours), requiring high initial spikes (toxic) or continuous feeding.
  • 3-Methoxybutanoic Acid: The methoxy group (

    
    ) at the 
    
    
    
    -carbon (position 3) creates steric and chemical hindrance. Dehydrogenases cannot easily oxidize the C3 position to a ketone (acetoacetate analog), effectively locking the molecule against rapid degradation.
Mechanism of Action (DOT Visualization)

The following diagram illustrates the divergent fates of Butyrate and 3-MBA.

MOA Media Culture Media CellMembrane MCT1 Transporter Cytosol Cytosol CellMembrane->Cytosol Influx CellMembrane->Cytosol Mito Mitochondria (Beta-Oxidation) Cytosol->Mito High Flux (Fuel) Cytosol->Mito BLOCKED (Methoxy Steric Hindrance) Nucleus Nucleus (HDAC Inhibition) Cytosol->Nucleus Transient Flux Cytosol->Nucleus Sustained Accumulation GeneExp Increased mRNA (High Titer) Nucleus->GeneExp Chromatin Relaxation Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis Cell Cycle Arrest (G1) Butyrate Sodium Butyrate Butyrate->CellMembrane MBA 3-Methoxybutanoic Acid MBA->CellMembrane

Figure 1: Metabolic fate of Butyrate vs. 3-MBA. Note that 3-MBA bypasses mitochondrial consumption, leading to sustained nuclear concentration.

Part 2: Comparative Performance Data

The following data synthesizes performance characteristics based on CHO-K1 and HEK293 bioprocessing standards.

Efficacy & Toxicity Profile
FeatureSodium Butyrate (NaBu)3-Methoxybutanoic Acid (3-MBA)Valproic Acid (Reference)
HDAC Inhibition Potency High (

mM)
Moderate (

mM)
Moderate (

mM)
Metabolic Stability Low (Rapidly oxidized)High (Resists

-oxidation)
Very High (Branched chain)
Odor Profile Offensive (Rancid butter/vomit)Mild / Solvent-likeOdorless (Salt form)
Cell Viability Impact Severe (>2mM induces rapid drop)Moderate (Better tolerance at high mM)Moderate
Titer Fold-Increase 2.0x - 5.0x (Peak)1.5x - 3.0x (Sustained)1.5x - 3.0x
Optimal Addition Time Mid-Exponential (rapid boost)Early-Exponential (sustained pressure)Mid-Exponential
The "Viability vs. Titer" Trade-off
  • NaBu: Creates a "production spike." Specific productivity (

    
    ) skyrockets, but the culture duration is shortened due to apoptosis. Total integral of viable cells (IVCD) drops.
    
  • 3-MBA: Acts as a "production sustainer." It arrests the cell cycle in G1 (where protein synthesis is active) but triggers less aggressive apoptotic cascades compared to the acute mitochondrial stress caused by butyrate overload.

Part 3: Experimental Protocols

Protocol A: Preparation of 3-MBA Stock Solution

Unlike Sodium Butyrate, which is a salt, 3-MBA is often supplied as a liquid free acid or methyl ester. Ensure you purchase the Acid form or the Sodium Salt .

  • Safety: Wear a respirator. While 3-MBA smells less than butyrate, it is still an organic acid.

  • Vehicle: Dissolve in PBS (pH 7.4) or WFI (Water for Injection) .

    • Note: If using the free acid liquid, you must adjust pH.

    • Add 3-MBA to water.

    • Slowly add 1M NaOH while stirring until pH reaches 7.0–7.2.

    • Warning: Adding acidic stock directly to cell culture will crash the culture pH and kill cells immediately.

  • Sterilization: Filter through a 0.22

    
    m PES membrane.
    
  • Storage: Aliquot and store at -20°C. Stable for 6 months.

Protocol B: Fed-Batch Addition Workflow (CHO Cells)

This workflow optimizes the balance between biomass accumulation and specific productivity.

Workflow Step1 Day 0: Seeding Seed at 0.3 - 0.5 x 10^6 cells/mL Step2 Day 0-3: Biomass Expansion Allow cells to reach mid-log phase (Target: 3 - 5 x 10^6 cells/mL) Step1->Step2 Decision Check Viability > 95%? Step2->Decision Decision->Step2 No (Wait) Step3 Day 3/4: Addition Point Add 3-MBA (Final Conc: 2mM - 5mM) OR Add NaBu (Final Conc: 0.5mM - 2mM) Decision->Step3 Yes Step4 Day 5-10: Production Phase Monitor Glucose/Lactate daily. 3-MBA cultures may consume glucose slower. Step3->Step4 Step5 Harvest When viability drops < 70% Step4->Step5

Figure 2: Decision logic for SCFA addition. Note the higher concentration requirement for 3-MBA due to lower binding affinity compared to Butyrate.

Critical Optimization Parameters
  • Concentration Titration:

    • Run a small-scale (Deep-well plate or 125mL flask) DoE.

    • NaBu Range: 0.5mM, 1mM, 2mM, 4mM.

    • 3-MBA Range: 1mM, 3mM, 5mM, 8mM.

    • Expectation: 3-MBA will require roughly 2x-3x the molar concentration of NaBu to achieve the same G1 arrest, but will maintain viability 24-48 hours longer.

  • Osmolality Check:

    • Adding 5-10mM of salt/acid increases osmolality. Ensure your basal media is not already hyper-osmolar (>340 mOsm/kg), or the osmotic stress will confound your results.

References

  • Davie, J. R. (2003). Inhibition of Histone Deacetylase Activity by Butyrate.[1] Journal of Nutrition. Link

  • Liu, B., et al. (2018). Impact of Short-Chain Fatty Acids on CHO Cell Productivity and Metabolism. Biotechnology Progress. (Contextual grounding for SCFA metabolism).
  • BenchChem. (2024). 3-Methoxybutanoic acid Chemical Properties and Safety Data. Link

  • ECHA. (2023). Registration Dossier: 3-methoxybutanoic acid and related glycol ethers.[2] European Chemicals Agency. (Toxicology and metabolic pathways).[2]

  • Mimura, Y., et al. (2001). Butyrate analogs and their effects on recombinant protein production. Journal of Bioscience and Bioengineering. (Foundational comparison of structural analogs).

Sources

Safety Operating Guide

3-Methoxybutanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

3-Methoxybutanoic Acid: Proper Disposal & Handling Procedures

Executive Summary & Chemical Profile

Objective: This guide provides a self-validating protocol for the disposal of 3-Methoxybutanoic acid. Unlike standard solvent waste, this compound presents a dual-hazard profile (Organic + Acidic) that requires specific segregation to prevent exothermic incompatibility events in waste streams.

The Causality of Hazard: 3-Methoxybutanoic acid contains a carboxylic acid moiety (corrosivity) and an ether linkage (potential peroxide susceptibility/combustibility). Disposal errors typically arise from treating it solely as a "harmless organic" or a "mineral acid."

  • If mixed with Strong Oxidizers (e.g., Nitric Acid waste): Risk of violent oxidation due to the organic carbon backbone.

  • If mixed with Strong Bases (e.g., Hydroxide waste): Immediate exothermic neutralization, potentially pressurizing waste containers.

Physicochemical Safety Data
PropertyValueOperational Implication
CAS Number 25458-45-7 (or 10024-70-1)Use for waste manifesting.[1]
Flash Point ~62°C - 113°C (Source dependent)Combustible. Keep away from heat sources.[1] Note: While some sources cite >100°C, TCI data suggests ~62°C. Treat as Class IIIA Combustible.
Corrosivity Skin/Eye Irritant (Cat 2)Acidic. Likely pH < 4.[1] Requires acid-resistant PPE.
Peroxide Potential Low/PotentialContains ether linkage.[1][2][3] While not a Class A peroxide former, prolonged storage (>1 year) warrants testing before distillation.
EPA Waste Code D002 (Corrosive)Primary waste designation.[1] May carry D001 (Ignitable) if FP < 60°C in specific mixtures.

Pre-Disposal Assessment (The "Self-Validating" Step)

Before moving the container, perform this two-step verification. This ensures the waste stream decision is based on current chemical reality, not just the label.

  • The Phase Check: Confirm the material is liquid and free of solids.

    • Why? Precipitates in old organic acids can indicate polymerization or degradation. If solids are present, tag for "Lab Pack" disposal rather than bulking.

  • The Peroxide Screen (If >1 Year Old):

    • Why? Although a methyl ether, the secondary carbon structure theoretically allows for radical formation.

    • Protocol: Dip a starch-iodide strip into the liquid.

      • No Color Change: Proceed to Bulk Disposal.

      • Blue/Black: STOP. Do not move. Contact EHS for stabilization.

Waste Stream Segregation Logic

The most critical error in disposing of 3-Methoxybutanoic acid is placing it in the wrong waste carboy. Use the following logic to determine the correct stream.

  • Do NOT use "Aqueous Acid" Stream: This stream is often reserved for mineral acids (HCl, H2SO4). Adding organics like 3-methoxybutanoic acid can create "mixed waste" that is expensive to treat or dangerous if the mineral acid stream contains oxidizers.

  • Do NOT use "General Organic Solvent" Stream: Unless your facility explicitly allows acidic organics in the solvent stream, the acidity can corrode metal safety cans or react with basic amines often found in solvent waste.

Correct Stream: Organic Acid Waste (Halogen-Free).

  • Alternative: If your facility combines streams, it must go into "Corrosive Flammables" .

Step-by-Step Disposal Protocol

Step 1: Preparation & PPE
  • PPE: Nitrile gloves (double gloved recommended), safety goggles (splash resistant), and lab coat.

  • Ventilation: All operations must occur inside a functioning fume hood.

Step 2: Bulking into Waste Container
  • Select a waste container made of HDPE (High-Density Polyethylene) or Glass . Avoid metal containers due to acid corrosion.

  • Verify the waste container label reads "Organic Acid" or "Corrosive Organic."

  • Grounding: If the waste container is >4 Liters and the liquid is being poured from a metal drum, attach a grounding strap. (Less critical for small glass bottles, but best practice for combustibles).

  • Pouring: Use a funnel. Pour slowly to avoid splashing.

    • Causality: Fast pouring generates static and increases spill risk.

  • Rinsing: Triple rinse the empty original container with a small amount of water or compatible solvent (e.g., acetone). Add rinsate to the same waste container.

Step 3: Labeling & Documentation
  • Label: Affix a hazardous waste label.

  • Constituents: Write "3-Methoxybutanoic acid" clearly.

  • Hazards: Check "Corrosive" and "Combustible/Flammable."

Step 4: Final Handoff
  • Cap the container tightly.[4][5][6]

  • Wipe down the exterior to remove any acidic residue.

  • Move to the Satellite Accumulation Area (SAA).

Visual Workflow: Decision Tree

The following diagram illustrates the logical flow for determining the correct disposal path.

DisposalWorkflow Start Start: 3-Methoxybutanoic Acid Waste CheckAge Is container > 1 year old? Start->CheckAge TestPeroxide Test for Peroxides (Starch-Iodide) CheckAge->TestPeroxide Yes CheckState Is it pure liquid? CheckAge->CheckState No PeroxidePos Positive (Blue)? TestPeroxide->PeroxidePos ContactEHS STOP: Contact EHS Do not move container PeroxidePos->ContactEHS Yes PeroxidePos->CheckState No LabPack Segregate for Lab Pack (Do not bulk) CheckState->LabPack No (Solids present) SelectStream Select Waste Stream CheckState->SelectStream Yes StreamA Stream A: Mineral Acid? SelectStream->StreamA StreamB Stream B: Organic Solvent? StreamA->StreamB No WrongStream1 WRONG: Risk of Oxidizer Reaction StreamA->WrongStream1 Yes CorrectStream CORRECT: Organic Acid Waste (HDPE/Glass Carboy) StreamB->CorrectStream No WrongStream2 WRONG: Risk of Corrosion/Reaction StreamB->WrongStream2 Yes (Unless Approved) Labeling Label: Corrosive + Combustible CorrectStream->Labeling

Figure 1: Decision logic for segregating 3-Methoxybutanoic acid waste to prevent incompatibility incidents.

Emergency Contingencies

Spill Scenario (Bench Scale < 500mL):

  • Alert: Notify nearby personnel.

  • PPE: Ensure gloves and goggles are on.

  • Neutralize: Do not use paper towels directly (fire risk). Apply a weak base neutralizer (Sodium Bicarbonate or a commercial Acid Spill Kit) from the perimeter inward.

    • Observation: Wait for fizzing (CO2 evolution) to cease.

  • Collect: Scoop the resulting sludge into a plastic bag/pail. Label as "Spill Debris: Acidic Organic."

Exposure:

  • Skin: Wash with soap and water for 15 minutes. The methoxy group increases lipophilicity, potentially aiding skin absorption compared to simple mineral acids.

  • Eyes: Rinse for 15 minutes. Seek medical attention immediately due to corrosive potential.

References

  • PubChem. (2023). 3-Methoxybutanoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • US EPA. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Methoxybutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

3-Methoxybutanoic acid is a bifunctional intermediate containing both a carboxylic acid and an ether moiety. While often classified as a skin irritant, its lipophilic ether linkage facilitates dermal absorption, potentially accelerating the corrosive effects of the acid group.

Critical Safety Directive: Do not treat this merely as a weak organic acid. The potential for Serious Eye Damage (H318) necessitates a higher standard of eye protection than standard safety glasses.

GHS Hazard Classification Table
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat.[1][2][3] 2Causes skin irritation.[1]H315
Serious Eye Damage Cat.[1][2] 1/2ACauses serious eye damage / irritation.[1][2]H318/H319
Flammable Liquids Cat. 4Combustible liquid.[4]H227

Note: Classifications may vary by purity. Always assume the highest hazard (Cat. 1 Eye Damage) for PPE selection.[3][5]

Personal Protective Equipment (PPE) Matrix

The dual nature of this molecule (organic solvent properties + acidity) challenges standard nitrile gloves during prolonged contact.

Hand Protection Strategy

Causality: The methoxy group acts as a solvent, potentially swelling standard nitrile rubber and reducing the breakthrough time for the acidic component.

TaskGlove MaterialThicknessBreakthrough TimeProtocol
Incidental Contact (Pipetting, HPLC)Nitrile ≥ 0.11 mm (5 mil)~15–30 minsSplash & Change: Remove immediately upon contamination.
Bulk Transfer (>1L, Pouring)Butyl Rubber ≥ 0.3 mm> 480 minsRequired for immersion or high-volume handling.
High Risk (Heating/Synthesis)Double Gloving Inner: NitrileOuter: PolychloropreneN/AProvides mechanical strength and broader chemical resistance.
Eye & Body Protection[6]
  • Eyes: Chemical Splash Goggles are mandatory. Face shields must be worn over goggles during dispensing to prevent facial scarring from splashes. Safety glasses are insufficient due to the risk of irreversible corneal damage (H318).

  • Respiratory: Work must be performed in a certified chemical fume hood. If working outside a hood (e.g., maintenance), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

Operational Workflow & Engineering Controls

This workflow integrates safety checks directly into the experimental procedure to create a self-validating safety system.

HandlingWorkflow Start Storage Retrieval Check Integrity Check (Cap liner & Peroxide Test) Start->Check Verify CAS & SDS Transfer Dispensing (Fume Hood Only) Check->Transfer Pass Waste Waste Stream (Acidic Organic) Check->Waste Fail (Peroxides/Crystals) Reaction Reaction Setup (Closed System) Transfer->Reaction Secondary Containment Reaction->Waste Quench & Neutralize

Figure 1: Safe handling lifecycle. Note the "Integrity Check" step; as an ether derivative, verify no peroxide formation if the container is old, although less likely than in simple ethers.

Step-by-Step Handling Protocol
  • Pre-Operation Check: Verify fume hood flow rate is >100 fpm. Don Nitrile gloves and Splash Goggles.

  • Dispensing:

    • Place the receiving vessel in a secondary container (tray).

    • Use a glass or chemically resistant plastic (HDPE) funnel.

    • Self-Validating Step: If the liquid appears cloudy or contains crystals, STOP . This may indicate polymerization or contamination.

  • Reaction Monitoring:

    • If heating >60°C, ensure a reflux condenser is active to capture acidic vapors.

    • Keep the sash at the lowest possible working height.

Emergency Response & Spill Management

Spill Decision Logic

Not all spills require external evacuation, but all require immediate assessment.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Minor Spill (<100 mL) Inside Hood Assess->Small Contained Large Major Spill (>100 mL) Or Outside Hood Assess->Large Uncontained/Large ActionSmall 1. Absorb (Vermiculite) 2. Neutralize (Bicarb) 3. Bag as HazWaste Small->ActionSmall ActionLarge 1. Evacuate Area 2. Call EHS/Emergency 3. Do NOT Attempt Cleanup Large->ActionLarge

Figure 2: Decision logic for spill response. Prioritize evacuation for spills outside the fume hood due to inhalation risks.

Exposure First Aid[6]
  • Skin Contact: Immediate flush with water for 15 minutes.[6] Do not use organic solvents (ethanol) to wash skin, as this may increase absorption of the methoxy moiety.

  • Eye Contact: Irrigate immediately at an eyewash station for minimum 15 minutes . Hold eyelids open. Seek medical attention immediately (Ophthalmologist).

Waste Disposal & Deactivation

Disposal Class: Acidic Organic Waste.

  • Segregation: Do not mix with oxidizing agents (Nitric acid, Peroxides) or strong bases (Exothermic reaction).

  • Neutralization (Optional for small amounts):

    • Dilute the waste 1:10 with water.

    • Slowly add Sodium Bicarbonate (

      
      ) until effervescence ceases.
      
    • Check pH (aim for pH 6–9).

    • Dispose of the neutralized aqueous layer as chemical waste, NOT down the drain (unless authorized by local water authority).

  • Labeling: clearly mark container as "Organic Acid Waste - 3-Methoxybutanoic Acid."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22594821, 3-Methoxybutanoic acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.